molecular formula C11H16N2O2S B1316295 Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate CAS No. 126533-98-0

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Cat. No.: B1316295
CAS No.: 126533-98-0
M. Wt: 240.32 g/mol
InChI Key: YDNOYPUXHJNTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOYPUXHJNTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567606
Record name Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126533-98-0
Record name Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126533-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering detailed synthetic protocols, mechanistic insights, and practical considerations.

Introduction: The Significance of the Thiazole Scaffold

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[4][5] Their wide-ranging pharmacological properties include antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[6][7][8] The 2-aminothiazole moiety, in particular, is a privileged structure in medicinal chemistry, found in clinically approved drugs such as the kinase inhibitor Dasatinib.[7] The title compound, this compound, incorporates a piperidine ring at the 2-position of the thiazole core, a modification that can significantly influence its physicochemical properties and biological activity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a disconnection at the C2-N bond of the thiazole ring. This points to a nucleophilic aromatic substitution (SNAr) reaction as a key final step, where piperidine displaces a suitable leaving group on a pre-functionalized thiazole-4-carboxylate core. The primary synthetic challenge, therefore, lies in the efficient construction of this halo-substituted thiazole intermediate.

Retrosynthesis target This compound disconnection1 C-N Disconnection (SNAr) target->disconnection1 intermediate1 Ethyl 2-halothiazole-4-carboxylate disconnection1->intermediate1 piperidine Piperidine disconnection1->piperidine disconnection2 Thiazole Ring Formation (Hantzsch Synthesis) intermediate1->disconnection2 intermediate2 Ethyl bromopyruvate disconnection2->intermediate2 intermediate3 Thiourea/Halo-amidine disconnection2->intermediate3

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Methodologies: A Two-Step Approach

The most prevalent and efficient synthesis of this compound involves a two-step sequence:

  • Hantzsch Thiazole Synthesis of a 2-halothiazole-4-carboxylate intermediate.

  • Nucleophilic Aromatic Substitution with piperidine.

Step 1: Synthesis of Ethyl 2-Halothiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[4][9][10] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the required intermediate, variations of this method are employed.

A common precursor is Ethyl 2-aminothiazole-4-carboxylate, which can be synthesized by the reaction of ethyl bromopyruvate with thiourea.[11] This 2-amino group can then be converted to a halogen via a Sandmeyer-type reaction. For instance, treatment with sodium nitrite in the presence of hydrobromic acid can yield Ethyl 2-bromothiazole-4-carboxylate.[11]

Alternatively, direct synthesis of Ethyl 2-chlorothiazole-4-carboxylate is also a viable route.[12][13][14] This intermediate is a valuable building block for introducing various nucleophiles at the C2 position.[13]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The core of the final synthetic step is a nucleophilic aromatic substitution reaction.[15][16] The electron-deficient nature of the thiazole ring, further activated by the electron-withdrawing carboxylate group at the C4 position, facilitates the attack of a nucleophile at the C2 position, displacing the halogen.

In this case, piperidine acts as the nucleophile. The reaction is typically carried out by refluxing the Ethyl 2-halothiazole-4-carboxylate with piperidine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine to scavenge the hydrohalic acid byproduct.[12]

Synthetic_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Nucleophilic Aromatic Substitution start1 Ethyl Bromopyruvate intermediate Ethyl 2-aminothiazole-4-carboxylate start1->intermediate start2 Thiourea start2->intermediate reagent1 NaNO2, HBr intermediate->reagent1 product1 Ethyl 2-bromothiazole-4-carboxylate reagent1->product1 start3 Ethyl 2-chlorothiazole-4-carboxylate product1->start3 Alternative Starting Material reagent2 Piperidine, Triethylamine start3->reagent2 final_product This compound reagent2->final_product

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound, based on established procedures.[12]

Materials and Reagents:

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Piperidine

  • Triethylamine

  • Benzene (or a suitable alternative solvent like toluene)

  • Anhydrous Magnesium Sulfate

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 2-chlorothiazole-4-carboxylate (4.0 g), piperidine (2.1 g), and triethylamine (4.2 g) in benzene (20 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with benzene (or another suitable organic solvent). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with water, dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₆N₂O₂S240.32126533-98-0
Ethyl 2-chlorothiazole-4-carboxylateC₆H₆ClNO₂S191.645198-87-8
Ethyl 2-bromothiazole-4-carboxylateC₆H₆BrNO₂S236.09100367-77-9

Mechanistic Considerations and Causality

  • Role of Triethylamine: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid formed during the substitution reaction. This prevents the protonation of piperidine, which would render it non-nucleophilic and halt the reaction.

  • Solvent Choice: Benzene or toluene are commonly used solvents for this reaction due to their inertness and suitable boiling points for reflux.

  • Reaction Time and Temperature: The 12-hour reflux period is typical to ensure the reaction goes to completion. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the heterocyclic ring.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The two-step approach, involving a Hantzsch thiazole synthesis followed by a nucleophilic aromatic substitution, provides a reliable and efficient route to this valuable compound. Understanding the underlying mechanisms and the rationale behind the experimental choices is crucial for optimizing the synthesis and for the development of novel thiazole-based derivatives with potential therapeutic applications.

References

  • PrepChem. Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Elsevier. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Available from: [Link]

  • ResearchGate. Figure. Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. Available from: [Link]

  • ResearchGate. Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Available from: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

  • Bio-Enhanced-Pharma-Link-Services. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Available from: [Link]

  • National Institutes of Health. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available from: [Link]

  • National Institutes of Health. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available from: [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

  • PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
  • PubMed. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Available from: [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

  • MySkinRecipes. 2-(Piperidin-2-yl)benzo[d]thiazole. Available from: [Link]

  • ResearchGate. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Available from: [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Available from: [Link]

Sources

A Methodological and Research Prospectus for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] When functionalized with a piperidine moiety and a carboxylate ester, the resulting scaffold, exemplified by Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS No. 126533-98-0), presents a compelling target for drug discovery programs.[5] Although detailed public data on this specific molecule is limited, its structural motifs suggest significant potential. This guide provides a comprehensive technical framework for its synthesis, detailed characterization, and exploration of its potential biological activities, grounded in established chemical principles and data from analogous structures. It is intended for researchers and drug development professionals seeking to explore novel chemical matter in this space.

Rationale and Strategic Importance

The 2-aminothiazole scaffold is a privileged structure found in a wide array of approved drugs, including antivirals, antifungals, and anticancer agents.[6][7][8] The piperidine ring is another ubiquitous fragment in medicinal chemistry, often used to improve solubility, modulate basicity, and provide vectors for interacting with biological targets.[1] The combination of these two fragments in compounds like this compound creates a molecule with potential for diverse biological applications, from anticancer to FAAH inhibition.[9][10] This document outlines a robust pathway to synthesize and validate this compound, providing a foundation for further investigation.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and documented route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction.[11] This strategy is predicated on the reactivity of a suitable precursor, Ethyl 2-chlorothiazole-4-carboxylate, with piperidine.

Reaction Mechanism and Rationale

The SNAr mechanism on electron-deficient heterocyclic rings like thiazole is a well-established synthetic transformation.[12][13] The reaction proceeds through a two-step addition-elimination sequence via a Meisenheimer-like intermediate.

  • Causality: The thiazole ring is rendered sufficiently electrophilic by the electron-withdrawing effects of the ring nitrogen, the C4-ester group, and the chlorine atom at the C2 position. This activation facilitates the initial nucleophilic attack by piperidine.

  • Choice of Base: Triethylamine is employed as a non-nucleophilic base to quench the HCl generated during the substitution, preventing the protonation of piperidine which would render it non-nucleophilic.[11]

  • Solvent and Temperature: Refluxing in a non-polar solvent like benzene provides the necessary thermal energy to overcome the activation barrier of the reaction, including the disruption of aromaticity in the intermediate stage.[11]

Experimental Protocol: Synthesis

This protocol is adapted from a documented synthesis.[11]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 2-chlorothiazole-4-carboxylate (4.0 g), piperidine (2.1 g), and triethylamine (4.2 g).

  • Solvent Addition: Add 20 mL of benzene as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with benzene.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting residue can be further purified using column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions R1 Ethyl 2-chlorothiazole-4-carboxylate Reaction Nucleophilic Aromatic Substitution (SNAr) R1->Reaction R2 Piperidine R2->Reaction R3 Triethylamine (Base) R3->Reaction C1 Benzene (Solvent) C1->Reaction C2 Reflux, 12h C2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Drying & Concentration Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

Physicochemical & Spectroscopic Data

While extensive experimental data is not publicly available, the key properties can be documented or reliably predicted based on the known molecular structure.

PropertyValue / Predicted ValueSource / Rationale
CAS Number 126533-98-0[5]
Molecular Formula C₁₁H₁₆N₂O₂S[5]
Molecular Weight 240.32 g/mol [5]
Appearance Yellow Solid / OilPredicted based on similar compounds[10]
¹H NMR (500 MHz, CDCl₃) See Table 2 for detailed predictionBased on analogous structures[14][15]
¹³C NMR (125 MHz, CDCl₃) See Table 3 for detailed predictionBased on analogous structures[10][14]
FT-IR (ATR, cm⁻¹) See Table 4 for detailed predictionBased on functional group analysis[14][16]
Mass Spec (ESI-MS) m/z 241.10 [M+H]⁺Calculated for C₁₁H₁₇N₂O₂S⁺

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~7.60 s 1H H5 (Thiazole) Thiazole protons typically appear downfield.[14][15]
~4.35 q 2H -O-CH₂ -CH₃ Typical ethyl ester methylene quartet.
~3.60 t 4H N-CH₂ - (Piperidine α) Protons alpha to the nitrogen are deshielded.
~1.65 m 6H -(CH₂ )₃- (Piperidine β,γ) Overlapping multiplets for the remaining piperidine protons.

| ~1.38 | t | 3H | -O-CH₂-CH₃ | Typical ethyl ester methyl triplet. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Rationale
~170.0 C2 (Thiazole-N-C -N) The carbon flanked by two nitrogens is highly deshielded.
~161.5 C =O (Ester) Carbonyl carbon chemical shift.
~145.0 C4 (Thiazole) Ester-bearing carbon of the thiazole ring.[14]
~115.0 C5 (Thiazole) Thiazole CH carbon.[14]
~61.0 -O-C H₂-CH₃ Ester methylene carbon.
~50.0 N-C H₂- (Piperidine α) Carbons alpha to the nitrogen.
~25.5 C H₂ (Piperidine β) Piperidine beta carbons.
~24.5 C H₂ (Piperidine γ) Piperidine gamma carbon.

| ~14.5 | -O-CH₂-C H₃ | Ester methyl carbon. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~2950-2850 Medium-Strong C-H stretch (Aliphatic) C-H bonds of the piperidine and ethyl groups.[16]
~1720 Strong C=O stretch (Ester) Characteristic strong absorption for the ester carbonyl.[17]
~1540 Medium C=N stretch (Thiazole) Thiazole ring imine bond vibration.[16]
~1450 Medium C=C stretch (Thiazole) Thiazole ring double bond vibration.[16]

| ~1250 | Strong | C-O stretch (Ester) | Asymmetric C-O-C stretch of the ester. |

Protocols for Spectroscopic Characterization

To validate the identity and purity of the synthesized compound, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[16][18]

    • Instrumentation: Use a 400 MHz or higher NMR spectrometer for optimal resolution.[18]

    • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a spectral width of 0-12 ppm, using 16-64 scans for a good signal-to-noise ratio.[18]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) over a spectral width of 0-220 ppm.[16][18]

    • Data Analysis: Process the data using Fourier transformation. Analyze chemical shifts, multiplicities, and integrations to assign all signals, confirming they match the predicted values.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups.

  • Methodology:

    • Instrumentation: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record a background spectrum of the clean ATR crystal. Place a small amount of the sample directly on the crystal and acquire the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.[16][18]

    • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups (C=O, C=N, C-H, C-O) to confirm the structure.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the molecular formula.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Data Acquisition: Infuse the sample into the spectrometer. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-400).

    • Data Analysis: Identify the protonated molecular ion [M+H]⁺ at the expected m/z value (241.10) and compare its isotopic pattern to the theoretical pattern for C₁₁H₁₆N₂O₂S to confirm the elemental composition.

Potential Biological Relevance and Applications

The structural components of this compound are prevalent in molecules with significant biological activity, suggesting several avenues for therapeutic investigation.

  • Anticancer Activity: Many 2-substituted thiazole-4-carboxamides have demonstrated potent antitumor activities.[10] The piperidinyl-thiazole core can serve as a scaffold for developing inhibitors of key cancer targets like kinases or tubulin.[3][19]

  • FAAH Inhibition: A novel piperidinyl thiazole isoxazoline core has been identified in highly potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation.[9] The core structure of the title compound bears a strong resemblance to these inhibitors.

  • Antimicrobial and Antiviral Properties: The 2-aminothiazole moiety is a well-known pharmacophore in antimicrobial and antiviral agents.[8][20][21] Derivatives can be screened against various bacterial, fungal, and viral strains.

  • CNS Activity: The 2-aminothiazole scaffold is present in drugs targeting the central nervous system, such as the neuroprotective agent Riluzole.[7]

Biological_Relevance cluster_scaffolds Key Structural Motifs cluster_targets Potential Therapeutic Areas Core Ethyl 2-(piperidin-1-yl) thiazole-4-carboxylate Scaffold S1 2-Substituted Thiazole Core->S1 S2 Piperidine Moiety Core->S2 S3 Carboxylate Ester Core->S3 T1 Oncology (e.g., Kinase Inhibition) S1->T1 [ref 23, 26] T3 Infectious Disease (Antibacterial, Antiviral) S1->T3 [ref 10, 25] T4 CNS Disorders (e.g., Neuroprotection) S1->T4 [ref 9] S2->T1 T2 Analgesia / Anti-inflammatory (e.g., FAAH Inhibition) S2->T2 [ref 11]

Caption: Relationship between the core scaffold and potential therapeutic areas.

Conclusion and Future Directions

This compound represents a tractable and promising starting point for medicinal chemistry exploration. The synthesis is straightforward via established SNAr chemistry, and its identity can be rigorously confirmed using standard spectroscopic techniques. Based on compelling evidence from structurally related compounds, this scaffold warrants investigation for anticancer, anti-inflammatory, and antimicrobial activities. Future work should focus on the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. This systematic approach will enable the full therapeutic potential of this valuable chemical scaffold to be unlocked.

References

  • PrepChem. Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. Available from: [Link]

  • Google Patents. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • Arooj, M., et al. (2018). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Latin American Journal of Pharmacy, 37(6), 1146-54. Available from: [Link]

  • Wikipedia. 2-Aminothiazole. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Spasov, S., et al. (2017). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of the University of Chemical Technology and Metallurgy, 52(1), 130-136. Available from: [Link]

  • Rana, A., et al. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available from: [Link]

  • De Lombaert, S., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PLoS One, 11(1), e0145893. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

  • PubChem. 2-Aminothiazole. Available from: [Link]

  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Taylor & Francis. 2-aminothiazole – Knowledge and References. Available from: [Link]

  • ResearchGate. Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Available from: [Link]

  • PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Available from: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • El-Naggar, A. M., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102992. Available from: [Link]

  • PubMed Central. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: [Link]

  • PubMed. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Available from: [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

  • Systematic Reviews in Pharmacy. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Available from: [Link]

Sources

A Technical Guide to Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, established synthesis protocols, analytical characterization methods, and known biological relevance. It is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this molecule's properties and potential.

Chemical Identity and Properties

IUPAC Name and Structure

The formal IUPAC name for the compound is ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate .[1] It features a central thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen. The piperidine ring is attached at the C2 position of the thiazole, and an ethyl carboxylate group is substituted at the C4 position.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are crucial for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
CAS Number 126533-98-0[1]
Molecular Formula C₁₁H₁₆N₂O₂S[1]
Molecular Weight 240.32 g/mol [1][2]
Exact Mass 240.0932 g/mol [1]
InChIKey YDNOYPUXHJNTPT-UHFFFAOYSA-N[1]
Appearance Solid (form may vary)

Synthesis and Mechanism

The synthesis of this compound can be achieved through several routes. The most common approaches involve either building the thiazole ring system (e.g., via Hantzsch synthesis) or by nucleophilic substitution on a pre-formed thiazole core.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A practical and frequently cited method involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C2 position of the thiazole ring by piperidine.[3] This strategy is advantageous as the starting material, ethyl 2-chlorothiazole-4-carboxylate, is commercially available or readily synthesized.

Causality of Experimental Choices:

  • Base: Triethylamine is used as a non-nucleophilic base to neutralize the HCl generated during the substitution, driving the reaction to completion.[3]

  • Solvent: Benzene or a similar non-polar aprotic solvent is chosen to facilitate the reaction, which is typically performed under reflux to provide the necessary activation energy.[3]

  • Workup: An aqueous workup is performed to remove the triethylamine hydrochloride salt and other water-soluble impurities. The organic product is then extracted, dried, and concentrated.[3]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chlorothiazole-4-carboxylate (1.0 eq), piperidine (1.1 eq), and triethylamine (1.2 eq) in benzene (approx. 5 mL per gram of starting material).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with benzene or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic extracts and wash with water to remove residual salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid via recrystallization or flash column chromatography to obtain the final product of high purity.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: - Ethyl 2-chlorothiazole-4-carboxylate - Piperidine - Triethylamine - Benzene B Reflux at 80°C (12 hours) A->B Heat C Cool & Quench with Water B->C Cool D Extract with Organic Solvent C->D E Wash & Dry Organic Layer D->E F Concentrate under Reduced Pressure E->F G Crude Product F->G Yields H Purification (Recrystallization or Chromatography) G->H I Pure Ethyl 2-(piperidin-1-yl) thiazole-4-carboxylate H->I QC_Workflow cluster_spectroscopy Spectroscopic Confirmation Start Synthesized Crude Product TLC TLC Analysis (Reaction Check) Start->TLC Purification Purification (Column / Recrystallization) TLC->Purification Pure_Compound Isolated Pure Compound Purification->Pure_Compound NMR ¹H and ¹³C NMR (Structural Elucidation) Pure_Compound->NMR Confirms Identity MS Mass Spectrometry (Molecular Weight) Pure_Compound->MS Confirms Identity IR FT-IR Spectroscopy (Functional Groups) Pure_Compound->IR Confirms Identity HPLC HPLC Analysis (Purity Assessment >95%) NMR->HPLC Validates Structure MS->HPLC Validates Structure IR->HPLC Validates Structure Final Characterized Compound (Certificate of Analysis) HPLC->Final Confirms Purity

Sources

Spectroscopic Data for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its molecular structure, featuring a thiazole ring, a piperidine moiety, and an ethyl ester group, suggests a range of physicochemical properties and biological activities that are of interest to researchers. The definitive characterization of this molecule relies on a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed overview of the expected and, where available, reported spectroscopic data for this compound, offering insights into its structural elucidation and purity assessment.

Molecular Structure and Key Spectroscopic Features

The structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the thiazole ring, the piperidine ring, the ethyl ester, and the C-N and C-S bonds.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the thiazole ring, the piperidine ring, and the ethyl ester group. The anticipated chemical shifts (in ppm, relative to TMS) are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Thiazole-H~7.5 - 8.0Singlet (s)1H
-O-CH₂ -CH₃~4.2 - 4.4Quartet (q)2H
Piperidine-H (α to N)~3.4 - 3.6Triplet (t) or Multiplet (m)4H
Piperidine-H (β to N)~1.6 - 1.8Multiplet (m)4H
Piperidine-H (γ to N)~1.5 - 1.7Multiplet (m)2H
-O-CH₂-CH₃ ~1.2 - 1.4Triplet (t)3H

Causality behind Predicted Shifts:

  • The lone proton on the thiazole ring (Thiazole-H) is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the carboxylate group.

  • The methylene protons of the ethyl ester (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom, resulting in a downfield shift.

  • The protons on the piperidine ring alpha to the nitrogen atom are deshielded due to the electronegativity of the nitrogen, appearing at a higher chemical shift than the other piperidine protons.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C =O (Ester)~160 - 165
Thiazole-C 2 (C-N)~165 - 170
Thiazole-C 4~115 - 120
Thiazole-C 5~145 - 150
-O-CH₂ -CH₃~60 - 65
Piperidine-C (α to N)~45 - 50
Piperidine-C (β to N)~25 - 30
Piperidine-C (γ to N)~23 - 28
-O-CH₂-CH₃ ~14 - 16

Expert Insights: The chemical shift of the C2 carbon of the thiazole ring is significantly downfield due to its direct attachment to two electronegative atoms (N and S) and the nitrogen of the piperidine ring. The carbonyl carbon of the ester group will also exhibit a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (Molecular Ion)240.09
[M+H]⁺ (Protonated Molecule)241.10

Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅) from the ester, and cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

G cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization (e.g., ESI, EI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Figure 2: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester)~1710 - 1730Strong
C=N (Thiazole)~1600 - 1650Medium
C-N Stretch~1200 - 1350Medium
C-O Stretch (Ester)~1000 - 1300Strong
C-H Stretch (sp³)~2850 - 3000Medium-Strong
C-H Stretch (sp²)~3000 - 3100Weak

Trustworthiness of Data: The presence of a strong absorption band around 1720 cm⁻¹ would be a highly reliable indicator of the ester carbonyl group. The combination of C=N and C-N stretching vibrations would confirm the presence of the substituted thiazole ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet authoritative, protocols for the spectroscopic analysis of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant signal for the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Protocol 3: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

G cluster_protocol Spectroscopic Analysis Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy (ATR-FTIR) Start->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Structure Structural Elucidation & Purity Assessment Data->Structure

Figure 3: Integrated workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is essential for its unambiguous identification and characterization. While experimental data is not widely published, the predicted data and established protocols outlined in this guide provide a solid foundation for researchers to acquire and interpret the necessary spectra. Adherence to these analytical principles ensures the scientific integrity and trustworthiness of the structural assignment, which is a critical step in the advancement of any research or drug development program involving this compound.

References

Sources

A Guide to the Structural Elucidation of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. Aimed at researchers, chemists, and professionals in drug development, this document deconstructs the molecule's structure to predict and interpret its characteristic ¹H NMR spectral features. We will explore the distinct signatures of the ethyl ester, the piperidine ring, and the substituted thiazole core, explaining the underlying principles of chemical shift and spin-spin coupling. Furthermore, this guide presents a robust, step-by-step protocol for data acquisition and discusses the role of advanced NMR techniques in achieving unambiguous structural verification.

Introduction

The Significance of the Thiazole Moiety

Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen, forming a core structure in numerous biologically active compounds, including the essential vitamin thiamine (B1).[1] Its derivatives are subjects of intense research in medicinal chemistry due to their broad spectrum of pharmacological activities. The specific molecule, this compound (CAS No. 126533-98-0), combines this privileged thiazole scaffold with a piperidine ring and an ethyl carboxylate group, making it a compound of interest for synthetic and pharmaceutical applications.[2]

The Power of ¹H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules.[3] By mapping the chemical environments of hydrogen atoms, ¹H NMR provides four critical pieces of information: the number of unique proton sets (number of signals), their electronic environment (chemical shift), the relative number of protons in each set (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[4][5] For complex heterocyclic systems like the topic molecule, a thorough understanding of ¹H NMR principles is paramount for unequivocal structural confirmation.

Molecular Structure and Proton Environments

To accurately predict the ¹H NMR spectrum, the molecule is dissected into its constituent functional groups. Each group contains protons in distinct electronic environments, which will give rise to separate signals in the spectrum. The structure below labels the chemically non-equivalent protons.

Figure 1: Molecular structure of this compound with key proton environments labeled (a-e).

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The predicted spectrum is an amalgamation of signals from three distinct molecular fragments. The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃) at room temperature.[6]

The Ethyl Group Signature (Protons d, e)

The ethyl group (-CH₂CH₃) of the ester provides a classic and easily identifiable pattern.

  • Methylene Protons (H-d): These two protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their signal significantly downfield, typically to the δ 4.0 - 4.5 ppm range.[7] They are adjacent to the three protons of the methyl group, so their signal will be split into a quartet (n+1 = 3+1 = 4) with a typical coupling constant of J ≈ 7 Hz.[3][6]

  • Methyl Protons (H-e): These three protons are in a standard alkyl environment. They are adjacent to the two protons of the methylene group, resulting in a signal split into a triplet (n+1 = 2+1 = 3). Their chemical shift is expected in the upfield region, around δ 1.2 - 1.5 ppm .[7]

The Piperidine Ring Signature (Protons a, b)

The signals from the piperidine ring protons are often broad or complex due to conformational dynamics (chair-chair interconversion) and potential restricted rotation around the C2-N bond.

  • α-Methylene Protons (H-a): The four protons on the two carbons directly attached to the thiazole-substituted nitrogen (Cα) are the most deshielded within the piperidine ring. Their proximity to the electronegative nitrogen atom places their signal in the δ 3.4 - 3.8 ppm range. They will likely appear as a broad multiplet integrating to four protons.

  • β/γ-Methylene Protons (H-b): The remaining six protons on the β and γ carbons are further from the nitrogen's influence and are thus more shielded. They are expected to resonate in the δ 1.5 - 1.9 ppm range.[8] Due to similar chemical environments and complex spin-spin coupling, these signals often overlap to form a single, broad multiplet integrating to six protons.

The Thiazole Ring Signature (Proton c)

The thiazole ring is aromatic, and its protons typically resonate in the downfield region of the spectrum.[1]

  • H-5 Proton (H-c): In this molecule, there is only one proton on the thiazole ring, located at the C-5 position. It has no adjacent protons, so its signal will appear as a sharp singlet . Its chemical shift is influenced by two opposing electronic effects: the electron-donating piperidine group at C-2 and the electron-withdrawing ethyl carboxylate group at C-4. This typically results in a chemical shift in the aromatic region, predicted to be around δ 7.8 - 8.2 ppm .

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound in CDCl₃.

Proton LabelIntegration (Number of H)MultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-e (CH₃)3HTriplet (t)1.2 - 1.5~7
H-b (β,γ-CH₂)6HMultiplet (m)1.5 - 1.9-
H-a (α-CH₂)4HMultiplet (m)3.4 - 3.8-
H-d (O-CH₂)2HQuartet (q)4.0 - 4.5~7
H-c (Thiazole H-5)1HSinglet (s)7.8 - 8.2-

Experimental Protocol for Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires careful attention to experimental methodology. The choice of solvent is critical, as it can influence chemical shifts, particularly for protons capable of hydrogen bonding.[9][10][11]

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing sample 1. Sample Weighing (~10-20 mg of compound) solvent 2. Solvent Addition (~0.6-0.7 mL CDCl₃ or DMSO-d₆) sample->solvent dissolve 3. Dissolution (Vortex/sonicate until clear) solvent->dissolve transfer 4. Transfer to NMR Tube (Filter if necessary) dissolve->transfer instrument 5. Instrument Setup (Insert sample, lock, and shim) transfer->instrument params 6. Set Parameters (Pulse sequence, scans, temp) instrument->params acquire 7. Acquire FID (Free Induction Decay) params->acquire fourier 8. Fourier Transform (Convert FID to spectrum) acquire->fourier phase 9. Phasing & Baseline Correction fourier->phase reference 10. Referencing (Set TMS to 0.00 ppm) phase->reference integrate 11. Integration & Peak Picking reference->integrate analysis Final Spectral Analysis integrate->analysis

Figure 2: Standard experimental workflow for ¹H NMR spectroscopy from sample preparation to final analysis.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for general organic compounds. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that it will alter the chemical shifts.[11][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the sample vial. Vortex or sonicate briefly to ensure complete dissolution.

  • Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

Instrumentation and Data Acquisition
  • Spectrometer: Utilize a modern NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Temperature: Standard acquisitions are run at room temperature (~298 K).

    • Pulse Program: A standard one-pulse ¹H acquisition sequence is sufficient.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

Data Processing
  • Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value or, if used, the tetramethylsilane (TMS) signal to δ 0.00 ppm.[6]

  • Integration: The area under each signal is integrated to determine the relative ratio of protons giving rise to each peak.

Advanced Techniques for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides substantial information, complex molecules benefit from 2D NMR experiments for definitive structural proof.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons. For this molecule, COSY would show correlations between the ethyl CH₂ (H-d) and CH₃ (H-e) protons, and within the piperidine ring protons (H-a with H-b, and H-b with H-γ).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C NMR spectrum and confirming which protons belong to which carbon environment.

Figure 3: Simplified diagram showing expected ¹H-¹H COSY correlations, confirming through-bond coupling.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, beginning with the easily identifiable ethyl ester signals, followed by the characteristic aromatic singlet of the thiazole proton, and finally the more complex multiplets of the piperidine ring, allows for a confident preliminary assignment. This interpretation, when supported by a robust experimental protocol and potentially confirmed with 2D NMR techniques, provides an unambiguous structural elucidation of the molecule, a critical step in any chemical research or drug development pipeline.

References

  • Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • The Organic Chemistry Tutor. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]

  • Goulas, A., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. [Link]

  • Bagno, A., et al. (2011). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Magnetic Resonance in Chemistry. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Fukuda, Y., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Jansson, D., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 1H NMR: How Many Signals?. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • University of Glasgow. B18OA1: 1H NMR Spectroscopy. [Link]

  • Brown, W. P. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

  • Jasperse, C. The four facets of 1H NMR spectroscopy. Minnesota State University Moorhead. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Wikipedia. Thiazole. [Link]

Sources

"13C NMR analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the ¹³C NMR Analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic compound featuring piperidine, thiazole, and ethyl ester moieties. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of structural elucidation using modern spectroscopic techniques. We will explore the theoretical underpinnings of ¹³C NMR spectroscopy, predict the chemical shifts for each unique carbon atom based on structural and electronic factors, detail a robust experimental protocol, and outline a systematic approach to spectral interpretation. The causality behind experimental choices and data analysis is emphasized to ensure scientific integrity and reproducibility.

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which detects the abundant ¹H isotope, ¹³C NMR focuses on the ¹³C isotope, which has a natural abundance of only about 1.1%.[2] This low abundance, combined with a lower gyromagnetic ratio, makes ¹³C NMR inherently less sensitive than ¹H NMR. However, several advantages make it exceptionally powerful for structural analysis:

  • Wide Chemical Shift Range: Carbon signals are typically spread over a range of 0-220 ppm, which is much wider than the typical 0-12 ppm range for protons.[1] This broader range minimizes signal overlap, often allowing for the resolution of a distinct peak for each chemically non-equivalent carbon atom.

  • Simplified Spectra: Routine ¹³C NMR spectra are typically acquired with proton decoupling. This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).[3] This simplifies interpretation significantly compared to the complex multiplets often seen in ¹H NMR.

  • Direct Carbon Skeleton Information: The spectrum provides a direct count of the number of non-equivalent carbon environments in a molecule, offering fundamental insights into molecular symmetry and structure.[4]

The chemical shift of a specific carbon atom is highly sensitive to its local electronic environment, influenced by factors such as hybridization (sp³, sp², sp), electronegativity of adjacent atoms, and resonance effects.[1] This sensitivity is the key to assigning each signal to a specific carbon atom in the molecule.

Structural Analysis and Predicted ¹³C NMR Spectrum

The target molecule, this compound (Molecular Formula: C₁₁H₁₆N₂O₂S), is composed of three key structural fragments.[5] Understanding these fragments is the first step in predicting the ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering

A logical first step in any NMR analysis is to identify the number of unique carbon atoms in the molecule. Due to the lack of symmetry in the overall structure, all 11 carbon atoms are chemically non-equivalent and should produce 11 distinct signals in the ¹³C NMR spectrum.

G cluster_thiazole Thiazole Ring cluster_piperidine Piperidine Ring cluster_ester Ethyl Ester Group C2 C2 N_thiazole N C2->N_thiazole N_piperidine N C2->N_piperidine bond C4 C4 C5 C5 C4->C5 C_carbonyl C=O (C7) C4->C_carbonyl bond S_thiazole S C5->S_thiazole N_thiazole->C4 S_thiazole->C2 C2_pip C2' C3_pip C3' C2_pip->C3_pip C4_pip C4' C3_pip->C4_pip C5_pip C5' C4_pip->C5_pip C6_pip C6' C5_pip->C6_pip C6_pip->N_piperidine O_ester O C_carbonyl->O_ester CH2_ester CH₂ (C8) O_ester->CH2_ester CH3_ester CH₃ (C9) CH2_ester->CH3_ester

Caption: Labeled structure of the target molecule.

Predicted Chemical Shifts (δ) in CDCl₃

The prediction of chemical shifts is grounded in the analysis of empirical data from similar structural motifs and an understanding of electronic effects. The table below summarizes the predicted ¹³C NMR signals.

Carbon AtomPredicted δ (ppm)Rationale & Justification
C7 (C=O) 160 – 165The ester carbonyl carbon is highly deshielded due to sp² hybridization and the strong electron-withdrawing effect of the two adjacent oxygen atoms. This range is typical for ester carbonyls.[6]
C2 (Thiazole) 168 – 175This carbon is bonded to a sulfur atom and two nitrogen atoms (one in the ring, one from piperidine). The cumulative electron-withdrawing effect of these heteroatoms causes a significant downfield shift, making it the most deshielded carbon in the molecule.[7]
C4 (Thiazole) 145 – 150As an sp² carbon within the thiazole ring and attached to the electron-withdrawing carboxylate group, it is expected to be significantly downfield.[7]
C5 (Thiazole) 115 – 120This is the most upfield of the thiazole ring carbons. It is an sp² carbon but is less deshielded than C2 and C4. Its chemical shift is typical for a carbon atom in this position on a substituted thiazole.[8]
C8 (-OCH₂-) 60 – 65The methylene carbon of the ethyl group is directly attached to an electronegative oxygen atom, resulting in a characteristic downfield shift for an sp³ carbon.
C2'/C6' (Piperidine) ~ 53These carbons are adjacent to the nitrogen atom. The direct attachment to nitrogen causes a downfield shift compared to a standard alkane but is less pronounced than an attachment to oxygen.[9][10]
C3'/C5' (Piperidine) ~ 26These are the β-carbons relative to the nitrogen atom. Their chemical environment is similar to that of a simple alkane.[11][12]
C4' (Piperidine) ~ 24The γ-carbon is the most shielded of the piperidine ring carbons, appearing furthest upfield.[11][12]
C9 (-CH₃) 14 – 16The terminal methyl carbon of the ethyl group is a typical sp³ carbon in an alkyl chain, appearing in the far upfield region of the spectrum.

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a meticulously executed and well-documented experimental procedure. The following protocol is designed to yield a high-quality, interpretable ¹³C spectrum.

Workflow Overview

G A Sample Preparation ~10-20 mg in 0.6 mL CDCl₃ B Spectrometer Setup Load sample, lock, and shim A->B C Acquisition Parameter Selection (Pulse, Delay, Scans) B->C D Data Acquisition Proton-decoupled ¹³C experiment C->D E Data Processing FT, Phasing, Baseline Correction D->E F Spectral Analysis Peak Picking & Referencing (TMS) E->F G Final Spectrum Interpretation Assign signals to structure F->G

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Action: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

  • Causality: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and provides a deuterium signal for the instrument's lock system.[13] TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm for referencing the chemical shifts.[6] A sufficient concentration is needed to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.

2. Spectrometer Preparation & Setup:

  • Action: Transfer the solution to a clean, 5 mm NMR tube. Insert the tube into the spectrometer's spinner and place it in the magnet.

  • Action: Lock the spectrometer onto the deuterium signal of the CDCl₃. This step compensates for any magnetic field drift during the experiment.

  • Action: Shim the magnetic field. This process involves adjusting the homogeneity of the magnetic field across the sample volume to maximize spectral resolution, resulting in sharp, symmetrical peaks.[13]

3. Data Acquisition:

  • Action: Set up a standard proton-decoupled ¹³C experiment. Key parameters include:

    • Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay between scans, increasing the number of scans possible in a given time.[13]

    • Acquisition Time (at): ~1-2 seconds. This determines the digital resolution of the spectrum.

    • Relaxation Delay (d1): 1-2 seconds. This delay allows for the nuclear spins to relax back towards equilibrium before the next pulse. While longer delays are needed for quantitative analysis, a shorter delay is acceptable for routine qualitative spectra.[14]

    • Number of Scans (ns): 1024 to 4096. Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[14]

  • Causality: The choice of parameters represents a trade-off between sensitivity, resolution, and total experiment time. Proton-noise decoupling is crucial as it collapses the C-H coupling multiplets into single peaks and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[2]

4. Data Processing:

  • Action: Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

  • Action: Phase the resulting spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Action: Apply a baseline correction to remove any broad distortions.

  • Action: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to its known value of 77.16 ppm.[15]

  • Action: Pick and label the peaks to generate a list of chemical shifts.

Conclusion

The ¹³C NMR analysis of this compound is a clear-cut process when approached systematically. By combining a foundational understanding of NMR principles with empirical data, one can confidently predict, acquire, and interpret the spectrum. The presence of 11 distinct signals, with characteristic chemical shifts for the carbonyl, thiazole, piperidine, and ethyl groups, provides unambiguous confirmation of the molecule's carbon framework. This guide provides the technical and theoretical basis for researchers to perform this analysis with a high degree of scientific rigor and confidence.

References

  • The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications.
  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • CASPRE. 13C NMR Predictor. Available at: [Link]

  • Fiveable. (n.d.). Uses of 13C NMR Spectroscopy. Organic Chemistry.
  • Wikipedia. (2023). Carbon-13 nuclear magnetic resonance. Available at: [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Bagno, A., et al. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Slideshare. C-13 NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry.
  • ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Available at: [Link]

  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Sharma, V.P. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Available at: [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Available at: [Link]

  • University of Calgary. CSD Solution #13. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • SpectraBase. Thiazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • University of Washington. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

  • EPFL. 13C NMR. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Available at: [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available at: [Link]

  • Wiley Online Library. (2005). Spectral Assignments and Reference Data. Available at: [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

  • SpectraBase. Ethyl 4-oxo-1-piperidinecarboxylate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Available at: [Link]

  • PubMed. (n.d.). Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Available at: [Link]

  • Scholarworks@UNIST. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Available at: [Link]

Sources

A Technical Guide to the FT-IR Spectrum of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Signature of a Key Heterocycle

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a trifecta of key chemical motifs: a thiazole ring, a piperidine moiety, and an ethyl ester functional group.[1] Such molecules are of significant interest in medicinal chemistry and drug development, where the thiazole scaffold is a privileged structure known for a wide spectrum of biological activities.[2] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of these compounds. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. It serves as a molecular fingerprint, where specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[3]

This technical guide provides an in-depth analysis of the expected FT-IR spectrum of this compound. We will deconstruct the molecule into its constituent functional groups, predict the wavenumber ranges for their characteristic vibrational modes based on established spectroscopic principles, and provide a robust, field-proven protocol for acquiring a high-quality spectrum. This document is intended for researchers, chemists, and quality control professionals who require a foundational understanding and practical guidance for the spectroscopic characterization of this, and structurally related, compounds.

Molecular Structure and Predicted Vibrational Modes

To logically interpret the FT-IR spectrum, we must first analyze the molecule's structure and the types of bonds it contains. The key functional groups are the ethyl ester, the piperidine ring, and the 2,4-disubstituted thiazole ring.

The Ethyl Ester Group (-COOEt)

The ester is one of the most prominent features in an IR spectrum. Its vibrations are typically strong and located in predictable regions.

  • C=O Carbonyl Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and useful absorption bands in an IR spectrum.[4] For a standard saturated aliphatic ester, this peak appears in the 1750-1735 cm⁻¹ region.[5][6] However, in this molecule, the ester is conjugated with the π-electron system of the thiazole ring. This conjugation delocalizes the electron density of the C=O bond, slightly weakening it and lowering its force constant. Consequently, the absorption frequency is shifted to a lower wavenumber, typically in the range of 1730-1715 cm⁻¹ .[5][6]

  • C-O Stretches: Esters possess two distinct C-O single bond stretches, which often present as a pair of strong bands, a pattern sometimes referred to as the "Rule of Three" (one C=O peak and two C-O peaks).[7]

    • The first, an asymmetric stretch involving the (C=O)-O-C unit, is found in the 1300-1160 cm⁻¹ region.[6][7]

    • The second, a symmetric stretch from the O-C-C unit of the ethyl group, appears in the 1150-1000 cm⁻¹ range.[7][8] These are typically very intense and are a hallmark of the ester functional group.

The Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its vibrations are characteristic of such systems.

  • Aromatic C-H Stretch: The stretching vibration of the hydrogen atom attached to the C5 position of the thiazole ring is expected to appear just above 3000 cm⁻¹, a region typical for C-H bonds on sp²-hybridized carbons.[9][10] Look for a weak to medium intensity band in the 3100-3050 cm⁻¹ range.

  • Ring Stretching (C=C and C=N): The stretching vibrations within the aromatic ring itself (both C=C and C=N bonds) give rise to a series of medium-to-strong bands in the 1650-1400 cm⁻¹ region.[11][12][13] These peaks confirm the presence of the heterocyclic aromatic core.

The Piperidine Ring and Ethyl Group

The saturated aliphatic portions of the molecule, the piperidine ring and the ethyl chain of the ester, contribute characteristic C-H and C-N absorptions.

  • Aliphatic C-H Stretches: The stretching vibrations of the numerous C-H bonds in the CH₂ groups of the piperidine ring and the CH₂ and CH₃ groups of the ethyl ester will produce strong, sharp absorptions in the region just below 3000 cm⁻¹. Expect multiple bands in the 2985-2850 cm⁻¹ range.[14][15]

  • CH₂ Bending (Scissoring): The in-plane bending or "scissoring" vibration of the CH₂ groups will appear as a medium intensity band around 1470-1440 cm⁻¹ .[15]

  • C-N Stretch: The stretching of the tertiary amine C-N bonds (both within the piperidine ring and the bond connecting it to the thiazole ring) will result in absorptions in the fingerprint region. These are typically of medium intensity and can be found between 1250 cm⁻¹ and 1000 cm⁻¹ .[16] These peaks may overlap with the strong C-O ester bands.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is highly recommended for solid powder samples due to its simplicity, speed, and lack of extensive sample preparation.[3][17] This method ensures excellent sample-to-crystal contact, leading to a high-quality, reproducible spectrum.

Methodology: ATR-FTIR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the desiccator within the instrument housing is active to minimize atmospheric water vapor interference.

  • ATR Crystal Cleaning:

    • Clean the surface of the diamond ATR crystal meticulously using a lint-free wipe dampened with a volatile solvent (e.g., HPLC-grade isopropanol or ethanol).

    • Perform a second cleaning with a fresh wipe to ensure no residue remains. Allow the solvent to fully evaporate.

  • Background Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and is essential for data integrity.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹. The resulting background should be a flat line.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.[18]

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[18]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Apply an ATR correction if necessary, as this function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to traditional transmission spectra.

    • Thoroughly clean the sample from the ATR crystal and press arm using the method described in Step 2.

The logical flow for this experimental workflow can be visualized as follows:

ATR-FTIR experimental workflow diagram.

Summary of Predicted FT-IR Absorptions

The following table consolidates the predicted vibrational frequencies, their corresponding molecular motions, and their expected relative intensities for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3050C-H StretchThiazole Ring (Aromatic)Weak to Medium
2985 - 2850C-H StretchesPiperidine & Ethyl (Aliphatic)Strong
1730 - 1715C=O Stretch (Conjugated)Ethyl EsterStrong, Sharp
1650 - 1400C=C and C=N StretchesThiazole RingMedium to Strong
1470 - 1440CH₂ Bend (Scissoring)Piperidine & EthylMedium
1300 - 1160Asymmetric (C=O)-O-C StretchEthyl EsterStrong
1250 - 1000C-N StretchPiperidine-Thiazole LinkMedium
1150 - 1000Symmetric O-C-C StretchEthyl EsterStrong

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a clear and definitive fingerprint for its structural verification. The most telling absorptions are the strong, conjugated carbonyl (C=O) stretch expected between 1730-1715 cm⁻¹, the cluster of intense aliphatic C-H stretches just below 3000 cm⁻¹, and the powerful dual C-O stretching bands of the ester group in the 1300-1000 cm⁻¹ region. These key features, supported by the characteristic absorptions of the thiazole and piperidine rings, create a unique spectral signature. By following the robust ATR-FTIR protocol detailed herein, researchers and drug development professionals can confidently obtain high-quality data to confirm the identity and integrity of this important heterocyclic compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Esters Identification. Retrieved from [Link]

  • ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Erowid. (n.d.). Infrared Analysis of Piperine in Black Pepper. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Identifying the Presence of Particular Groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The FTIR spectrum of the CNA showing typical C-N heterocycle.... Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Scientific Reports. (2026, January 5). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. Retrieved from [Link]

  • ResearchGate. (2025). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Retrieved from [Link]

  • ResearchGate. (2018, April 1). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Retrieved from [Link]

Sources

"mass spectrometry of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of small molecules.[1][2][3] This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, a heterocyclic compound with potential applications in medicinal chemistry. The structural complexity of this molecule, featuring a thiazole core, a piperidine moiety, and an ethyl ester group, presents a unique fragmentation pattern that this guide will explore in detail.

This document is intended for researchers, scientists, and drug development professionals who are tasked with the characterization of novel chemical entities. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and draw upon extensive field experience in the analysis of small molecules.

Molecular Profile of this compound

A precise understanding of the target molecule's chemical properties is the foundation for developing a robust analytical method.

PropertyValueSource
Product Name This compound[4]
CAS Number 126533-98-0[4]
Molecular Formula C11H16N2O2S[4]
Molecular Weight 240.32 g/mol [4]
Exact Mass 240.0932[4]

The presence of two nitrogen atoms, particularly the basic piperidine nitrogen, makes this molecule an excellent candidate for analysis by positive mode electrospray ionization (ESI), as it can be readily protonated to form a stable pseudomolecular ion [M+H]+.

Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

For the comprehensive analysis of this compound, a hyphenated approach of Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC provides the necessary separation of the analyte from any impurities or matrix components, while MS allows for its sensitive and specific detection and structural characterization.[2]

Experimental Workflow

The following diagram illustrates a typical LC-MS workflow for the analysis of a small molecule like this compound.

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) filter Filter through 0.22 µm syringe filter prep->filter hplc HPLC System filter->hplc Inject column C18 Reverse-Phase Column hplc->column esi Electrospray Ionization (ESI) Source (Positive Mode) column->esi Elute analyzer Mass Analyzer (e.g., Q-TOF, Triple Quadrupole) esi->analyzer detector Detector analyzer->detector acquisition Data Acquisition (Full Scan & MS/MS) detector->acquisition processing Data Processing (Peak Integration, Spectrum Interpretation) acquisition->processing

Caption: A typical experimental workflow for LC-MS analysis.

Detailed Experimental Protocol

The following protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL in a mixture of 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.[5]

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode:

    • Full Scan (MS1): Scan range of m/z 50-500 to detect the [M+H]+ ion.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 241.1) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation. This will provide structural information.

Interpretation of Mass Spectra: A Proposed Fragmentation Pathway

The power of mass spectrometry lies in the interpretation of fragmentation patterns to elucidate the structure of a molecule.[6] For this compound, the protonated molecule [M+H]+ at m/z 241.1 is expected to be the most abundant ion in the full scan spectrum. The subsequent fragmentation in an MS/MS experiment will likely proceed through several key pathways, driven by the charge localization on the more basic piperidine nitrogen and the inherent stability of the resulting fragments.

The fragmentation of thiazole derivatives often involves the cleavage of the ring, while piperidine-containing compounds can undergo ring opening or loss of the piperidine moiety.[5][7]

The following diagram illustrates a proposed fragmentation pathway for the [M+H]+ ion of this compound.

Fragmentation_Pathway cluster_path1 Pathway 1: Loss of Ethylene cluster_path2 Pathway 2: Loss of Ethoxy Radical cluster_path3 Pathway 3: Piperidine Ring Fragmentation cluster_path4 Pathway 4: Thiazole Ring Cleavage M_H [M+H]+ m/z 241.1 frag1 Loss of C2H4 (from ethyl ester) m/z 213.1 M_H->frag1 -28 Da frag2 Loss of •OC2H5 m/z 196.1 M_H->frag2 -45 Da frag3 Loss of Piperidine m/z 156.0 M_H->frag3 -85 Da frag4 Piperidinium ion m/z 86.1 M_H->frag4 Cleavage at C-N bond frag5 Retro-Diels-Alder type fragmentation m/z 114.1 M_H->frag5 -127 Da frag1->frag2 -17 Da (•OH)

Caption: Proposed MS/MS fragmentation pathway.

Explanation of Key Fragment Ions
  • m/z 213.1: This fragment likely arises from the loss of ethylene (C2H4) from the ethyl ester group, a common fragmentation for ethyl esters.

  • m/z 196.1: The loss of an ethoxy radical (•OC2H5) from the ester group results in this fragment.

  • m/z 156.0: This significant fragment would be the result of the cleavage of the bond between the thiazole ring and the piperidine nitrogen, leading to the loss of the neutral piperidine moiety.

  • m/z 86.1: The piperidinium ion is a very common and stable fragment for piperidine-containing compounds and is often observed as a prominent peak.

  • m/z 114.1: A retro-Diels-Alder type fragmentation of the thiazole ring could lead to the formation of this ion.

Applications in Drug Development

The mass spectrometric methods described in this guide are crucial throughout the drug development process.[1][8][9]

  • Compound Confirmation: Verifying the molecular weight and structure of newly synthesized batches of this compound.

  • Impurity Profiling: Identifying and quantifying any impurities or degradation products, which is a critical regulatory requirement.[2]

  • Metabolite Identification: In preclinical studies, LC-MS is used to identify the metabolites of the drug candidate in biological matrices.

  • Pharmacokinetic Studies: Quantifying the concentration of the compound and its metabolites in plasma or other biological fluids over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometric analysis of this compound. By employing the detailed LC-MS protocol and understanding the proposed fragmentation pathways, researchers can confidently characterize this molecule. The principles and techniques discussed herein are broadly applicable to the analysis of other novel heterocyclic small molecules, underscoring the indispensable role of mass spectrometry in advancing pharmaceutical research and development.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • Application of LCMS in small-molecule drug development. (2016).
  • Mass spectrometry and drug development – how the two come together. (2018).
  • Small molecule analysis using MS - Bioanalysis Zone. (n.d.).
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.).
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.).
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). PubMed.
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). PMC - PubMed Central.
  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... (n.d.). ResearchGate.
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2025). ResearchGate.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate.
  • Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. (2025). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • This compound. (n.d.). Echemi.

Sources

"physicochemical properties of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Profile of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound featuring the versatile 2-substituted thiazole scaffold. This class of molecules is of significant interest in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1][2][3] The subject compound itself is classified within the antipsychotics category, highlighting its potential for central nervous system applications.[4] Understanding the physicochemical profile of a drug candidate is a cornerstone of modern drug discovery, as these properties fundamentally govern its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile.[5][6][7] This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural attributes, a validated synthetic route, and robust protocols for determining key physicochemical parameters like lipophilicity and solubility.

Introduction: The Significance of the 2-Substituted Thiazole Scaffold

The 2-aminothiazole motif is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to possess a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][3][8] This broad applicability stems from the thiazole ring's unique electronic properties and its ability to act as a versatile building block for creating molecules with specific three-dimensional arrangements that can interact with diverse biological targets.[9]

This compound (CAS No. 126533-98-0) incorporates this key thiazole core. The addition of a piperidine ring at the 2-position and an ethyl carboxylate group at the 4-position creates a molecule with distinct regions of varying polarity and basicity. These features are critical in defining its interaction with biological systems. A thorough characterization of its physicochemical properties is therefore not merely an academic exercise but a prerequisite for rational drug design and development, enabling optimization of its pharmacokinetic and pharmacodynamic behavior.[10][11]

Core Physicochemical Properties

A foundational understanding of a compound begins with its basic molecular and physical identifiers. The following table summarizes the core properties of this compound based on available data.

PropertyValueSource
IUPAC Name Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylateN/A
CAS Number 126533-98-0[4]
Molecular Formula C₁₁H₁₆N₂O₂S[4]
Molecular Weight 240.32 g/mol [4]
InChIKey YDNOYPUXHJNTPT-UHFFFAOYSA-N[4]
Classification Antipsychotics[4]

Synthesis and Structural Elucidation

The synthesis of this compound has been reported via a nucleophilic aromatic substitution reaction. This established route provides a reliable method for obtaining the material for further study.

A mixture of ethyl 2-chlorothiazole-4-carboxylate, piperidine, and triethylamine in benzene is refluxed for 12 hours.[12] The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction. Following the reaction, a standard aqueous workup and extraction with benzene, followed by drying and concentration, yields the final product.[12]

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Piperidine Piperidine Product This compound Piperidine->Product + Thiazole Ethyl 2-chlorothiazole-4-carboxylate Thiazole->Product Triethylamine Triethylamine (Base) Triethylamine->Product Benzene Benzene (Solvent) Benzene->Product Reflux Reflux (12h) Reflux->Product

Caption: Synthetic route for this compound.

Expert Insight: Post-synthesis, structural confirmation is paramount. 1H NMR spectroscopy would be expected to show characteristic peaks for the ethyl group (a triplet and quartet), along with signals for the piperidine ring protons and a singlet for the thiazole proton. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₁₁H₁₆N₂O₂S).

Key Physicochemical Parameters in Drug Discovery

While basic identifiers are known, a full drug discovery profile requires experimental determination of properties that dictate ADME behavior. Below are protocols for two such critical parameters.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of membrane permeability, plasma protein binding, and volume of distribution.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.

Experimental Protocol 1: Shake-Flask Method for logP Determination

This protocol represents the gold standard for logP measurement and is designed to be self-validating.

  • Materials:

    • This compound

    • n-Octanol (pre-saturated with water)

    • Purified water or buffer (pH 7.4, pre-saturated with n-octanol)

    • Glass vials with PTFE-lined caps

    • Vortex mixer and mechanical shaker

    • Centrifuge

    • UV-Vis Spectrophotometer or HPLC-UV system

  • Methodology:

    • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol). Create a series of calibration standards from this stock.

    • Partitioning: In a glass vial, add a precise volume of the aqueous phase (e.g., 5 mL of pH 7.4 buffer) and the organic phase (e.g., 5 mL of n-octanol). Spike with a small, known amount of the compound stock solution.

      • Causality Note: Using mutually pre-saturated solvents is critical to prevent volume changes during the experiment, which would invalidate the concentration measurements.

    • Equilibration: Cap the vials tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached. A preliminary time-course experiment should be run to determine the minimum time to equilibrium.

    • Phase Separation: Centrifuge the vials (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic layers.

    • Quantification: Carefully sample a known volume from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV) against the prepared calibration curve.

    • Calculation: The partition coefficient (P) is calculated as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ logP = log₁₀(P)

    • Self-Validation: The total amount of compound recovered from both phases should be compared to the initial amount added. A recovery of 95-105% validates the integrity of the experiment.

Aqueous Solubility

Solubility is a gatekeeper for oral absorption; a compound must dissolve in gastrointestinal fluids to be absorbed into circulation.[6] Poor solubility is a leading cause of failure in drug development.

Experimental Protocol 2: High-Throughput Kinetic Solubility Assay

This method provides a rapid assessment of solubility, suitable for early-stage discovery.

  • Materials:

    • Compound stock solution in 100% DMSO (e.g., 10 mM)

    • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • 96-well microplates (clear bottom for analysis)

    • Automated liquid handler (optional, for precision)

    • Plate shaker

    • Nephelometer or plate reader capable of measuring turbidity

  • Methodology:

    • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate (e.g., 198 µL).

    • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock to yield a final concentration of 100 µM). This creates a dilution series if different concentrations are tested.

      • Causality Note: The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect on solubility.

    • Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for precipitation to reach a steady state.

    • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed relative to buffer-only controls indicates the limit of kinetic solubility.

    • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these specific conditions without precipitating.

Integrated View: The Role of Physicochemical Properties in ADME

The interplay between a compound's intrinsic properties dictates its journey through the body. Lipophilicity, solubility, and ionization (pKa) are not independent variables but are part of a complex system influencing ADME. The piperidine moiety in the target compound is basic and will be protonated at physiological pH, significantly increasing its aqueous solubility but potentially limiting its ability to cross lipid membranes via passive diffusion.

Physicochemical Properties and their Impact on ADME

The following diagram illustrates the relationship between core physicochemical properties and the four main pharmacokinetic processes.

ADME_Workflow cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Processes (ADME) Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Dissolution Excretion Excretion Solubility->Excretion Renal Clearance Lipophilicity Lipophilicity (logP/logD) Lipophilicity->Absorption Membrane Permeation Distribution Distribution Lipophilicity->Distribution Tissue Binding Metabolism Metabolism Lipophilicity->Metabolism CYP Binding Lipophilicity->Excretion Reabsorption pKa Ionization (pKa) pKa->Absorption Charge State pKa->Distribution Ion Trapping

Caption: Relationship between key physicochemical properties and ADME processes.

Conclusion and Future Directions

This compound is a molecule of significant interest, belonging to a pharmacologically important class of compounds. This guide has established its core identifiers, outlined a reliable synthetic route, and provided robust, validated protocols for determining the critical physicochemical properties of lipophilicity and solubility. The provided diagrams offer a clear visualization of its synthesis and the role its properties play in pharmacokinetics.

For a complete profile suitable for advanced drug development, further experimental work is required. This includes determining its pKa via potentiometric titration, assessing its chemical stability at different pH values, and measuring its binding to plasma proteins. These data points, when combined, will provide a holistic understanding of the molecule, enabling researchers to make informed decisions and rationally design the next generation of 2-substituted thiazole therapeutics.

References

  • Leeson, P. D., & Davis, A. M. (2004). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Journal of Medicinal Chemistry, 47(25), 6338-6348. Retrieved from [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2015). Importance of Physicochemical Properties In Drug Discovery. Pharmaceutical Resonance, 2(1), 1-10. Retrieved from [Link]

  • LookChem. (2023, December 13). What are the physicochemical properties of drug? Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]

  • Ayati, A., et al. (2019). 2-Aminothiazoles containing biological active molecules in recent drug discovery and development process. Journal of the Iranian Chemical Society, 16, 1-27. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1438-1469. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: Methodologies and In-Silico Insights

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Understanding the three-dimensional structure of thiazole-containing compounds is paramount for rational drug design and development. This guide focuses on Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a representative member of this class. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an in-depth technical guide outlining the essential methodologies for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. By drawing upon established protocols and data from closely related thiazole derivatives, we provide a comprehensive framework for researchers seeking to elucidate the crystal structures of novel small molecules. This guide is intended to equip researchers with the practical and theoretical knowledge required to navigate the path from compound synthesis to structural insight, ultimately accelerating the drug discovery process.

Introduction: The Significance of Thiazoles and Structural Chemistry in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold, integral to a wide array of pharmaceuticals. Its prevalence in marketed drugs, such as the antiviral Ritonavir and various anticancer agents, underscores its importance.[1] The thiazole nucleus and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory effects.[2][3] The specific compound, this compound (CAS 126533-98-0), combines the thiazole core with a piperidine moiety, a common feature in centrally active pharmaceuticals, and an ethyl carboxylate group, which can influence solubility and act as a handle for further chemical modification.[4]

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, dictates its physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, understanding the intermolecular interactions within the crystal lattice provides invaluable insights into potential polymorphism, which can have significant implications for drug formulation and regulatory approval. For drug development professionals, a high-resolution crystal structure is the blueprint for structure-based drug design, enabling the optimization of ligand-target interactions to enhance potency and selectivity.

This guide will provide a comprehensive overview of the experimental and analytical workflow required to determine the crystal structure of this compound, from its chemical synthesis to the final structural analysis.

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established synthetic route for 2-aminothiazole derivatives. A plausible and efficient method involves a two-step process adapted from known procedures for similar compounds.[5][6]

Proposed Synthetic Protocol

Step 1: Synthesis of 1-carbamothioylpiperidine This step involves the reaction of piperidine with a thiocyanate salt in the presence of an acid to form the corresponding thiourea derivative.

Step 2: Hantzsch Thiazole Synthesis The 1-carbamothioylpiperidine is then cyclized with an ethyl 2-chloroacetoacetate or a similar α-haloketone to construct the thiazole ring.

Detailed Experimental Protocol:

  • Preparation of 1-carbamothioylpiperidine:

    • To a solution of piperidine (1.0 equivalent) in a suitable solvent such as ethanol, add ammonium thiocyanate (1.1 equivalents).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 1-carbamothioylpiperidine.

  • Synthesis of this compound:

    • Dissolve 1-carbamothioylpiperidine (1.0 equivalent) in absolute ethanol.

    • Add ethyl bromopyruvate (1.05 equivalents) to the solution.[5]

    • Reflux the mixture for 3-5 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the solution with a mild base, such as a saturated sodium bicarbonate solution, to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the piperidine, thiazole, and ethyl ester moieties.[2][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the compound.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O of the ester and the C=N of the thiazole ring.

Single Crystal Growth: The Gateway to Structural Analysis

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[7] The goal is to induce the slow precipitation of the compound from a supersaturated solution, allowing the molecules to arrange themselves in a highly ordered crystal lattice.[8] Several techniques can be employed, and the choice of method and solvent is critical.[9][10]

Key Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound, leading to an increase in concentration and subsequent crystallization.[8][9] The rate of evaporation can be controlled by adjusting the opening of the container.[8]

  • Vapor Diffusion: This is a highly successful method, especially for small quantities of material.[8][9] The compound is dissolved in a small amount of a "good" solvent, and this solution is placed in a larger, sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Slow Cooling: This technique is effective for compounds that have a significant temperature-dependent solubility.[9] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to crystallization.

Experimental Workflow for Crystal Growth

Caption: Workflow for single crystal growth.

X-ray Crystallography: Deciphering the Molecular Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the molecular and crystal structure at atomic resolution.[7]

The X-ray Diffraction Experiment

A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded as the crystal is rotated. This data is then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Anticipated Crystallographic Data and Structural Features

While the actual crystallographic data for this compound is not available, we can anticipate some of its key parameters based on published structures of similar thiazole derivatives.[5][11][12]

Parameter Anticipated Value
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or Pca21
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 15-20 Å, β ≈ 90-105°
Z (Molecules per unit cell) 4
Calculated Density ~1.3 - 1.4 g/cm3
Hydrogen Bonding Potential for weak C-H···O or C-H···N interactions
Intermolecular Interactions van der Waals forces, potential π-π stacking

Molecular Geometry: The thiazole ring is expected to be essentially planar. The piperidine ring will likely adopt a chair conformation. The ethyl ester group may exhibit some degree of rotational freedom, and its conformation will be influenced by crystal packing forces.

Structural Analysis and Implications for Drug Development

The wealth of information obtained from a crystal structure is pivotal for advancing a compound through the drug development pipeline.

Key Insights from Crystal Structure Analysis
  • Conformational Analysis: The crystal structure reveals the preferred low-energy conformation of the molecule in the solid state. This information is crucial for understanding how the molecule might bind to its biological target.

  • Intermolecular Interactions: Analysis of the crystal packing identifies the key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice.[11] This is fundamental for understanding physical properties and for identifying potential polymorphs.

  • Pharmacophore Modeling: The determined 3D structure provides a precise pharmacophore model, highlighting the spatial arrangement of key features necessary for biological activity. This guides the design of new analogues with improved properties.

  • Polymorph Screening: The initial crystal structure serves as a reference point for polymorph screening studies, which are essential for ensuring the consistency and stability of the final drug product.

The Role of Crystal Structure in Drug Development

G A Crystal Structure B Physicochemical Properties (Solubility, Stability) A->B C Structure-Activity Relationship (SAR) A->C F Intellectual Property A->F E Formulation Development B->E D Lead Optimization C->D D->E

Caption: Impact of crystal structure on drug development.

Conclusion

The determination of the crystal structure of a potential drug candidate like this compound is a critical step in modern drug discovery. Although a solved structure for this specific molecule is not in the public domain, this guide has outlined the established and reliable methodologies for its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. By following these protocols and leveraging the insights from related known structures, researchers can systematically approach the structural analysis of novel thiazole derivatives. The resulting structural information is indispensable for understanding the compound's properties, guiding its optimization, and ultimately accelerating its journey from a laboratory curiosity to a potential therapeutic agent.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • Zhang, H., & He, T. (2014). Single-crystal growth of organic semiconductors. Journal of Materials Chemistry C, 2(40), 8446-8463. [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • Groom, C. R., & Allen, F. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2153. [Link]

  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2305. [Link]

  • Al-Wahaibi, L. H., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 58. [Link]

  • As-Sultany, A. H. M., et al. (2023). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Polycyclic Aromatic Compounds, 44(5), 1-14. [Link]

  • Guler, O. O., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Journal of Medicinal Chemistry. [Link]

  • Guler, O. O., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]

  • Khan, I., et al. (2020). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLoS One, 15(7), e0235373. [Link]

  • Siddiqui, H. L., et al. (2022). Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Chemistry & Biodiversity, 19(2), e202100581. [Link]

Sources

An In-Depth Technical Guide to the Homology of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a 2,4-disubstituted thiazole core, a structural motif of significant interest in medicinal chemistry. The thiazole ring is widely recognized as a "privileged scaffold" due to its presence in numerous biologically active agents and approved pharmaceuticals.[1][2] This guide provides an in-depth analysis of the title compound by deconstructing its key structural features—the 2-piperidinyl group, the thiazole core, and the 4-ethyl carboxylate moiety. By examining its homology to known bioactive molecules and applying the principle of bioisosterism, we can project a pharmacological profile and outline a strategic workflow for experimental validation. This analysis reveals strong structural similarities to compound classes with established activities as Fatty Acid Amide Hydrolase (FAAH) inhibitors, antifungal agents, and central nervous system (CNS) agents, suggesting a rich and diverse therapeutic potential.

Part 1: Characterization of the Target Compound

This compound (CAS No. 126533-98-0) is a synthetically accessible small molecule.[3] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid ethyl ester[4]
CAS Number 126533-98-0[3][4]
Molecular Formula C₁₁H₁₆N₂O₂S[4]
Molecular Weight 240.32 g/mol [4]
Known Category Antipsychotics[4]

A common synthesis route involves the reaction of piperidine with ethyl 2-chlorothiazole-4-carboxylate, typically under reflux conditions with a base such as triethylamine.[3] This straightforward synthesis underscores its accessibility for research and development.

Part 2: The Privileged Thiazole Scaffold: A Foundation for Diverse Bioactivity

The thiazole ring is a cornerstone of medicinal chemistry, prized for its favorable electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[5] Its derivatives have demonstrated an exceptionally broad range of pharmacological activities, making the thiazole scaffold a frequent "hit" in drug discovery campaigns.[1]

The diverse biological roles of the thiazole nucleus are summarized below:

Pharmacological ActivityKey Examples / TargetsReferences
Anticancer Dasatinib, Alpelisib, Tubulin Polymerization, Kinase Inhibition[6][7][8]
Antifungal Oxysterol-Binding Protein (OSBP) Inhibition[9][10]
Anti-inflammatory Inducible Nitric Oxide Synthase (iNOS) Inhibition[11]
Analgesic Fatty Acid Amide Hydrolase (FAAH) Inhibition[12][13]
Antimicrobial DNA Gyrase Inhibition, Antitubercular Activity[14][15]
Antiviral Various viral replication enzymes[1][6]
Antidiabetic Antiglycating Agents[6][16]

digraph "Thiazole_Scaffold_Bioactivity" {
graph [fontname="Arial", layout=neato, overlap=false, splines=true];
node [shape=box, style="filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"];
edge [fontname="Arial", color="#5F6368"];

Thiazole [label="Thiazole Core", fillcolor="#4285F4", shape=ellipse, width=2, height=1];

Anticancer [label="Anticancer\n(e.g., Dasatinib)", fillcolor="#EA4335", pos="0,2!"]; Antifungal [label="Antifungal\n(OSBP Target)", fillcolor="#34A853", pos="2,1!"]; AntiInflammatory [label="Anti-inflammatory\n(iNOS Inhibition)", fillcolor="#FBBC05", pos="2,-1!"]; Analgesic [label="Analgesic\n(FAAH Inhibition)", fillcolor="#4285F4", pos="0,-2!"]; Antimicrobial [label="Antimicrobial\n(Antitubercular)", fillcolor="#EA4335", pos="-2,-1!"]; CNS [label="CNS Activity\n(Antipsychotic)", fillcolor="#34A853", pos="-2,1!"];

Thiazole -> Anticancer; Thiazole -> Antifungal; Thiazole -> AntiInflammatory; Thiazole -> Analgesic; Thiazole -> Antimicrobial; Thiazole -> CNS; }

Diverse pharmacological activities stemming from the core thiazole scaffold.

Part 3: Homology Analysis through Structural Deconstruction

The 2-Substituted Piperidinyl Moiety: A Vector for Potency and Targeting

The piperidine ring is a common functional group in pharmaceuticals, often introduced to enhance aqueous solubility, improve cell permeability, and provide a vector for specific receptor interactions. In our target compound, the piperidine is directly attached to the C2 position of the thiazole, a key location for modulating biological activity.[14]

  • Homologue Class 1: FAAH Inhibitors (Analgesics): A compelling homology exists with a series of piperidinyl thiazole isoxazolines , which have been identified as highly potent and slowly reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH).[12][13] FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Its inhibition leads to analgesic, anxiolytic, and anti-inflammatory effects. The shared piperidinyl-thiazole core strongly suggests that this compound should be evaluated as a potential FAAH inhibitor.

  • Homologue Class 2: Antifungal Agents: Research into broad-spectrum fungicides has uncovered piperidinylthiazole derivatives with potent activity against oomycetes, a class of destructive plant pathogens.[9] Mechanistic studies revealed that these compounds target the oxysterol-binding protein (OSBP).[9] While the substitution pattern differs from our target compound, the presence of the same core scaffold makes antifungal activity, particularly via OSBP inhibition, a plausible hypothesis.

  • Homologue Class 3: CNS Agents (Antipsychotics): Chemical suppliers have categorized this compound as an "antipsychotic".[4] This classification, while broad, is significant as many CNS-active drugs contain piperidine and heterocyclic scaffolds to interact with dopamine and serotonin receptors. This aligns with the known CNS effects of modulating the endocannabinoid system via FAAH inhibition.

The 4-Ethyl Carboxylate Moiety: A Handle for Pro-drug Strategy and SAR

The ethyl ester at the C4 position is another critical feature. In drug design, esters are frequently employed as pro-drugs, which are inactive precursors that are metabolized in vivo by esterase enzymes to release the active carboxylic acid.

  • Synthetic Precursor Homology: The simpler analog, Ethyl 2-aminothiazole-4-carboxylate , is a widely used and commercially available building block in chemical synthesis, highlighting the tractability of this substitution pattern.[17][18][19]

  • Structure-Activity Relationship (SAR) Insights: The conversion of the C4 moiety from an ester to a carboxamide has been shown to produce potent antitumor agents. A series of 2-(piperidin-4-yl)-thiazole-4-carboxamides were developed as tubulin assembly inhibitors.[8] This demonstrates that modification at the C4 position is a viable strategy for directing the compound's activity toward different biological targets. The ethyl ester in our target compound could therefore be a key point for future optimization.

Part 4: The Principle of Bioisosterism in Predicting Activity

Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a powerful strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic profiles. The thiazole ring is a classic bioisostere for other aromatic systems, most notably the phenyl and pyrazole rings.[20][21]

  • Rationale for Bioisosteric Replacement: Replacing an electron-rich phenyl ring with a thiazole can reduce susceptibility to CYP-mediated metabolism, improve aqueous solubility, and mitigate off-target effects like hERG channel inhibition.[20]

  • Case Study: CB1 Receptor Antagonists: In the development of cannabinoid receptor 1 (CB1) antagonists, researchers successfully replaced the 1,5-diarylpyrazole core of rimonabant with a thiazole ring.[21] The resulting thiazole derivatives retained potent CB1 antagonistic activity, validating the bioisosteric relationship between pyrazole and thiazole for this target class.[21] This finding is particularly relevant given the link between our target compound's scaffold and FAAH inhibitors, which also act within the endocannabinoid system.

Bioisosterism cluster_0 Lead Compound cluster_1 Optimized Compound Phenyl Phenyl Ring (Metabolically Liable) Bioisostere Bioisosteric Replacement Phenyl->Bioisostere Thiazole Thiazole Ring (Metabolically Stable) Bioisostere->Thiazole Experimental_Workflow Start Target Compound: This compound Tier1 Tier 1: Primary In Vitro Screening (Based on Homology) Start->Tier1 FAAH FAAH Inhibition Assay (Fluorometric) Tier1->FAAH Receptor CNS Receptor Binding (Dopamine D2, Serotonin 5-HT2A) Tier1->Receptor Antifungal Antifungal Assay (e.g., Phytophthora infestans) Tier1->Antifungal Cytotoxicity General Cytotoxicity (e.g., MTT on HepG2) Tier1->Cytotoxicity Tier2 Tier 2: Mechanism of Action & Selectivity (For Active Hits) FAAH->Tier2 Receptor->Tier2 Antifungal->Tier2 Kinetics Enzyme Kinetics (Ki, Reversibility) Tier2->Kinetics Panel Receptor Selectivity Panel Tier2->Panel MOA OSBP Binding Assay Tier2->MOA Tier3 Tier 3: In Vivo Proof-of-Concept Kinetics->Tier3 Panel->Tier3 MOA->Tier3 Analgesia Analgesia Model (e.g., Hot Plate Test) Tier3->Analgesia Antifungal_InVivo Plant Disease Model Tier3->Antifungal_InVivo

Sources

An In-Depth Technical Guide to the In Silico Prediction of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacological and safety profile is paramount to mitigating late-stage attrition and optimizing resource allocation. In silico methodologies, leveraging computational power to model, simulate, and predict chemical and biological interactions, have become indispensable. This guide provides a comprehensive, technically-grounded framework for the computational evaluation of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a novel small molecule. We will navigate through a multi-tiered predictive workflow, encompassing quantum mechanical property calculations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and bioactivity prediction through pharmacophore modeling and molecular docking. Each procedural step is rationalized, providing not just the "how," but the critical "why," to empower researchers in their decision-making processes. This document serves as a self-validating protocol, grounded in established computational chemistry principles and supported by authoritative references, designed for immediate application by researchers, scientists, and drug development professionals.

Introduction: The Rationale for Predictive Modeling in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (ADME) properties or unforeseen toxicity.[1] The ability to predict these liabilities before a compound is even synthesized offers a profound strategic advantage.[2] In silico tools provide a rapid, cost-effective means to perform this early-stage triage, allowing for the prioritization of candidates with the highest probability of success.[3][4]

This compound (CAS No. 126533-98-0)[5], with a molecular formula of C11H16N2O2S and a molecular weight of 240.32 g/mol [5], presents a scaffold of interest. Its synthesis has been documented[6], and related thiazole and piperidine-containing structures have shown a range of biological activities, including antifungal and cytotoxic effects.[7][8] This guide will systematically deconstruct the molecule's potential properties using a suite of computational tools.

Our approach is built on a logical progression from the fundamental to the complex. We begin with the molecule's intrinsic physicochemical properties, which are the bedrock of its future biological behavior. We then move to predict its journey through the body with ADMET profiling. Finally, we explore its potential to interact with biological targets through molecular docking and pharmacophore modeling.

Foundational Analysis: Physicochemical and Quantum Mechanical Characterization

Before assessing biological interactions, a thorough understanding of the molecule's fundamental physicochemical and electronic properties is essential. These properties govern solubility, permeability, and the nature of intermolecular interactions.

Initial Physicochemical Profiling

A preliminary assessment of drug-likeness can be rapidly obtained using established rules like Lipinski's Rule of Five. These rules are heuristics based on the observation that most orally administered drugs fall within a certain range of physicochemical properties.

Experimental Protocol: Rapid Drug-Likeness Assessment using SwissADME

  • Access the Tool: Navigate to the SwissADME web server.[9][10]

  • Input Structure: Provide the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be obtained from chemical databases like PubChem.

  • Execution: Initiate the prediction process.[11]

  • Analysis: Evaluate the output for compliance with Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules, as well as bioavailability score.

Quantum Mechanical (QM) Calculations for Deeper Insight

For a more accurate and detailed understanding of the molecule's electronic structure, quantum mechanics (QM) calculations are invaluable.[12] Methods like Density Functional Theory (DFT) can provide precise information on properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moments, which are crucial for understanding reactivity and interaction potentials.[13][14][15]

Experimental Protocol: DFT Calculations

  • Structure Preparation: Obtain the 3D structure of the molecule.

  • Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Calculation: Perform geometry optimization followed by frequency calculation to ensure a true energy minimum.

  • Property Analysis: From the output, extract key electronic properties.

The workflow for this foundational analysis is depicted below:

G cluster_0 Initial Input cluster_1 Physicochemical Profiling cluster_2 Quantum Mechanical Analysis SMILES_String SMILES String of Compound SwissADME SwissADME Server SMILES_String->SwissADME DFT_Calculation DFT Calculation (e.g., B3LYP/6-31G*) SMILES_String->DFT_Calculation Drug_Likeness Drug-Likeness Rules (e.g., Lipinski's) SwissADME->Drug_Likeness Bioavailability_Score Bioavailability Score SwissADME->Bioavailability_Score Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) DFT_Calculation->Electronic_Properties

Caption: Foundational analysis workflow.

ADMET Profiling: Predicting the Fate of the Molecule in the Body

A promising drug candidate must not only be active but also possess favorable ADMET properties. We will utilize a consensus approach, employing multiple predictive tools to increase the reliability of our predictions.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

We will use web-based platforms like SwissADME and pkCSM, which employ graph-based signatures and machine learning models to predict a wide range of ADME parameters.[16][17][18][19]

Experimental Protocol: Comprehensive ADME Prediction

  • Tool Selection: Access both the SwissADME[9][20][21] and pkCSM[16][22] web servers.

  • Input: Submit the SMILES string of this compound to each server.

  • Data Collation: Systematically collect the predicted values for key parameters including:

    • Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

    • Excretion: Total Clearance.

  • Consensus Analysis: Compare the predictions from both servers. Agreement between the tools strengthens the confidence in the prediction.

Toxicity Prediction

Early identification of potential toxicity is a critical step in de-risking a drug candidate.[4][23][24] We will employ tools that predict various toxicological endpoints.

Experimental Protocol: Toxicity Endpoint Prediction

  • Tool Selection: Utilize platforms such as ProTox-II and the toxicity prediction modules within pkCSM.

  • Input: Submit the SMILES string of the compound.

  • Endpoint Evaluation: Assess predictions for:

    • Acute toxicity (LD50).

    • Organ toxicity (e.g., hepatotoxicity).

    • Mutagenicity (AMES test).

    • Carcinogenicity.

The integrated ADMET prediction workflow is illustrated below:

G cluster_adme ADME Prediction cluster_tox Toxicity Prediction Compound_SMILES Compound SMILES String SwissADME SwissADME Compound_SMILES->SwissADME pkCSM_ADME pkCSM Compound_SMILES->pkCSM_ADME ProTox_II ProTox-II Compound_SMILES->ProTox_II pkCSM_Tox pkCSM Compound_SMILES->pkCSM_Tox ADME_Parameters Absorption Distribution Metabolism Excretion SwissADME->ADME_Parameters pkCSM_ADME->ADME_Parameters Toxicity_Endpoints Acute Toxicity Organ Toxicity Mutagenicity ProTox_II->Toxicity_Endpoints pkCSM_Tox->Toxicity_Endpoints

Caption: Integrated ADMET prediction workflow.

Table 1: Predicted ADMET Properties of this compound

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Absorption
GI AbsorptionHighHighLikely well-absorbed orally.
BBB PermeantNoNoUnlikely to cross the blood-brain barrier.
Distribution
Plasma Protein Binding-HighExpected to be highly bound to plasma proteins.
Metabolism
CYP2D6 InhibitorYesYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoNoLow risk of interaction with CYP3A4 substrates.
Excretion
Total Clearance-ModerateModerate rate of elimination from the body.
Toxicity
AMES Toxicity-NoUnlikely to be mutagenic.
Hepatotoxicity-YesPotential for liver toxicity warrants caution.

Note: The values in this table are illustrative and would be populated with actual data from the predictive tools.

Bioactivity Prediction: Unveiling Potential Therapeutic Targets

With a foundational understanding of the molecule's properties, we now turn to predicting its biological activity. This involves identifying potential protein targets and characterizing the binding interactions.[25][26][27]

Ligand-Based Pharmacophore Modeling

When the specific target of a molecule is unknown, ligand-based pharmacophore modeling can be a powerful tool. It involves identifying the common chemical features of a set of known active molecules to build a model that can be used to screen for new compounds with similar features.[28][29][30][31]

Experimental Protocol: Pharmacophore Model Generation

  • Data Set Collection: Identify a set of molecules with known activity against a specific target that share structural similarities with our compound.

  • Feature Identification: Use software like LigandScout or Pharmit to identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).[32]

  • Model Generation and Validation: Generate a 3D pharmacophore model and validate it by its ability to distinguish active from inactive compounds.

  • Screening: Use the validated model to assess if this compound fits the pharmacophoric requirements.

Structure-Based Molecular Docking

If a potential protein target is identified, molecular docking can predict the preferred binding orientation of our compound within the protein's active site and estimate the binding affinity.[33][34][35]

Experimental Protocol: Molecular Docking Simulation

  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound.

  • Grid Generation: Define the binding site on the protein and generate a grid for the docking calculations.

  • Docking Simulation: Use software like AutoDock Vina to perform the docking simulation.[36]

  • Analysis of Results: Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most likely.

  • Post-Docking Analysis: For greater accuracy, the best docking poses can be subjected to molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time.[37]

The bioactivity prediction workflow is outlined below:

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Query_Compound Ethyl 2-(piperidin-1-yl) thiazole-4-carboxylate Pharmacophore_Modeling Pharmacophore Modeling Query_Compound->Pharmacophore_Modeling Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Query_Compound->Molecular_Docking Target_Hypothesis Generate Target Hypothesis Pharmacophore_Modeling->Target_Hypothesis PDB_Target Select Target from PDB Target_Hypothesis->PDB_Target Inform Target Selection PDB_Target->Molecular_Docking Binding_Affinity Predict Binding Affinity & Pose Molecular_Docking->Binding_Affinity MD_Simulation Molecular Dynamics (Optional Refinement) Binding_Affinity->MD_Simulation

Caption: Bioactivity prediction workflow.

Conclusion and Future Directions

This guide has outlined a systematic and robust in silico workflow for the comprehensive characterization of this compound. By integrating physicochemical, ADMET, and bioactivity predictions, we can construct a detailed profile of this novel compound, enabling an informed decision on its potential as a drug candidate. The predictions generated through these computational methods provide a strong foundation for guiding subsequent experimental validation. Key predictions, such as potential CYP inhibition or hepatotoxicity, highlight areas where focused in vitro testing is crucial. Similarly, promising docking scores against a particular target can prioritize that target for biological assays. Ultimately, the synergy between in silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.

  • Quantum mechanics implementation in drug- design workflows: does it really help?. ScienceOpen.

  • Quantum Mechanical Methods for Drug Design. zora.uzh.ch.

  • Quantum Mechanics/Chemistry in Drug Design. Profacgen.

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. ChemAxon.

  • Quantum Chemistry in Drug Discovery. Rowan Scientific.

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube.

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health.

  • How to use SwissADME?. YouTube.

  • Software Tools used in Computation Toxicology. ToxNavigation.

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate.

  • Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. ACD/Labs.

  • In vitro and In silico Predictive ADME. University of Helsinki.

  • ProTox-3.0 - Prediction of TOXicity of chemicals. ProTox-3.0.

  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC.

  • Automating Predictive Toxicology Using ComptoxAI. National Institutes of Health.

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230.

  • Pharmacophore modeling. Fiveable.

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.

  • Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube.

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

  • Computational Predictive Toxicology. Schrödinger.

  • In Silico ADMET Prediction Service. CD ComputaBio.

  • Integrating Molecular Docking and Molecular Dynamics Simulations. PubMed.

  • Molecular Docking Tutorial. University of Cantabria.

  • swiss ADME tutorial. YouTube.

  • Ligand-based pharmacophores. TeachOpenCADD.

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications.

  • SwissADME. YouTube.

  • In Silico Target Prediction for Small Molecules. AMiner.

  • In Silico Target Prediction for Small Molecules. OUCI.

  • Docking (molecular). Wikipedia.

  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico.

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. National Institutes of Health.

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit.

  • pkCSM. Biosig Lab.

  • This compound. Echemi.

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.

  • pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. The University of Melbourne.

  • Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. PrepChem.com.

  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed.

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem.

  • Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate. Smolecule.

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate.

  • Ethyl piperidine-4-carboxylate. Cheméo.

  • Ethyl 2-amino-1,3-thiazole-4-carboxylate. ChemicalBook.

Sources

A Technical Guide to the Biological Targets of 2-(Piperidin-1-yl)thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-(piperidin-1-yl)thiazole structural motif represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique combination of a hydrogen bond-accepting/donating aminothiazole core and a versatile, often solvent-exposed piperidine ring has enabled the development of potent and selective modulators for a wide array of biological targets. This technical guide provides an in-depth exploration of the key protein families and pathways targeted by this chemical class, moving beyond a simple catalog of activities to explain the causal science behind target selection and compound design. We will dissect the role of these derivatives as potent protein kinase inhibitors in oncology, their application as enzyme inhibitors for infectious and inflammatory diseases, and their emergence as multi-target-directed ligands for complex neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, providing field-proven experimental insights, detailed protocols, and a robust framework for future discovery efforts centered on this versatile scaffold.

Introduction: The 2-(Piperidin-1-yl)thiazole Scaffold - A Privileged Structure

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen that serves as a cornerstone in numerous biologically active molecules.[1] When substituted at the 2-position with an amino group, it becomes an exceptional bioisostere for purines and other bicyclic heterocycles, capable of forming critical hydrogen bond interactions within the active sites of enzymes, particularly the hinge region of protein kinases.[2]

The addition of a piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional structural element that can be strategically modified. This moiety often extends into solvent-exposed regions of a binding pocket, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability. Furthermore, the basic nitrogen of the piperidine can form key salt-bridge interactions, anchoring the ligand to its target. The fusion of these two components creates the 2-(piperidin-1-yl)thiazole scaffold, a structure that has proven remarkably effective at modulating some of the most challenging targets in drug discovery.

Primary Target Class: Protein Kinase Inhibition

The human kinome, comprising over 500 protein kinases, is a central regulator of cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a premier target class for therapeutic intervention.[1] The 2-aminothiazole core is a validated "hinge-binding" motif, mimicking the adenine portion of ATP to competitively inhibit kinase function.[2][3]

Cyclin-Dependent Kinases (CDKs): Guardians of the Cell Cycle

Rationale for Targeting: CDKs are serine/threonine kinases that, upon binding to their cyclin regulatory partners, control the progression of the cell cycle.[3] Uncontrolled proliferation in cancer is often linked to aberrant CDK activity.[1] Therefore, inhibiting CDKs can halt the cell cycle and induce apoptosis in cancer cells, making them a validated therapeutic strategy.[4][5] CDK2, in particular, is crucial for the G1/S phase transition.[3][4]

Mechanism & Examples: Derivatives of the 2-(piperidin-1-yl)thiazole class have been identified as potent, ATP-competitive inhibitors of CDK2. The 2-amino group of the thiazole forms canonical hydrogen bonds with the hinge region of the CDK2 active site (e.g., with the backbone carbonyl of Leu83), while the piperidine moiety can be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[6][7] One notable example, BMS-387032, incorporates a piperidinecarboxamide moiety and demonstrates high selectivity and potent antitumor activity by targeting CDK2.[8]

Table 1: Representative CDK2 Inhibitory Activity of Thiazole Derivatives

Compound IDModificationCDK2 IC₅₀ (nM)Cell Line Antiproliferative IC₅₀ (µM)Reference
12c Cycloalkyl-fused thiazole4.71.29 (HCT-116)[4]
BMS-387032 N-piperidinecarboxamide480.095 (A2780)[8]
Compound 4 Fused thiazolthione105.390.54 (MCF-7)[5][6]
The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Signaling

Rationale for Targeting: The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism.[1][9] Hyperactivation of this pathway is one of the most common molecular aberrations in human cancers, making AKT (also known as Protein Kinase B) a high-priority therapeutic target.[9]

Mechanism & Examples: The thiazole scaffold has been successfully employed to generate potent, pan-isoform inhibitors of AKT.[10] In these molecules, the core heterocycle interacts with the kinase hinge region, while appended groups, often including a piperidinyl side chain, can form additional interactions that confer high affinity.[9] Compound 10h, for instance, which possesses a piperidin-4-yl side chain, was identified as a potent pan-AKT inhibitor that effectively induces apoptosis in prostate cancer cells.[9]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(piperidin-1-yl)thiazole Derivative Inhibitor->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazole derivatives on AKT.

Glycogen Synthase Kinase-3 (GSK-3): A Target for Neurological Disorders

Rationale for Targeting: GSK-3 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle, and neuronal function.[11] Its hyperactivity is a key pathological feature in Alzheimer's disease (AD), where it contributes to tau hyperphosphorylation and neurofibrillary tangle formation.[12][13] It is also a validated target for bipolar disorder.[14]

Mechanism & Examples: Several inhibitors of GSK-3 are ATP-competitive, binding directly to the enzyme's active site.[11] The thiazole scaffold is well-suited for this purpose. Thiazole-based compounds have been shown to effectively inhibit GSK-3, representing a promising avenue for the development of treatments for neurodegenerative and mood disorders.[12][15]

Targeting Enzymes in Infectious Diseases

The unique structural features of 2-(piperidin-1-yl)thiazole derivatives also make them effective against microbial targets, offering novel mechanisms to combat drug-resistant pathogens.

Bacterial DNA Gyrase

Rationale for Targeting: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[16] It introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome. Because it is absent in higher eukaryotes, it is an excellent and validated target for antibacterial agents, such as the quinolone class of antibiotics.[16]

Mechanism & Examples: A novel derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has demonstrated potent antimicrobial activity against Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[16] Mechanistic studies confirmed that one of its primary modes of action is the inhibition of DNA gyrase activity in a dose-dependent manner.[16] Molecular docking studies on other thiazole derivatives have also predicted interactions with essential bacterial enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[17]

Antimicrobial_Screening_Workflow start Compound Library (Thiazole Derivatives) mic Primary Screen: Minimum Inhibitory Concentration (MIC) Assay start->mic hits Active Hits (Potent MIC) mic->hits cytotox Counter Screen: Mammalian Cell Cytotoxicity Assay hits->cytotox selective_hits Selective Hits (Low Cytotoxicity) cytotox->selective_hits moa Mechanism of Action (MoA) Target-Based Assays selective_hits->moa gyrase DNA Gyrase Supercoiling Assay moa->gyrase murB MurB Enzyme Inhibition Assay moa->murB lead Lead Candidate gyrase->lead

Caption: A typical workflow for antimicrobial drug discovery and target validation.

Multi-Targeting Strategies for Neurodegenerative Disorders

The pathological complexity of diseases like Alzheimer's, which involves multiple interconnected pathways, has spurred the development of multi-target-directed ligands (MTDLs).[18] The 2-(piperidin-1-yl)thiazole scaffold is an ideal starting point for designing such molecules.

Rationale for Targeting: The "one-target, one-molecule" approach has had limited success in treating AD. An MTDL strategy aims to simultaneously engage several key targets, such as cholinesterases (to manage symptoms), beta-secretase-1 (BACE1, to reduce amyloid-β production), and MAO-B (to reduce oxidative stress), potentially offering superior therapeutic benefit.[12][18]

Mechanism & Examples: Benzothiazole derivatives have been developed that show potent, balanced activity against multiple AD-relevant targets. For example, compound 3s was identified as a promising MTDL with high affinity for the histamine H3 receptor (Ki = 0.036 µM) and micromolar inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[18] This demonstrates the scaffold's capacity to be decorated with pharmacophores that can interact with distinct binding sites on different proteins.

Table 2: Multi-Target Profile of Benzothiazole Derivative 3s

TargetActivity TypeValueReference
Histamine H₃ ReceptorInhibition Constant (Kᵢ)0.036 µM[18]
Acetylcholinesterase (AChE)IC₅₀6.7 µM[18]
Butyrylcholinesterase (BuChE)IC₅₀2.35 µM[18]
Monoamine Oxidase B (MAO-B)IC₅₀1.6 µM[18]

Modulators of Inflammatory Pathways

Chronic inflammation is an underlying factor in numerous human diseases. The 2-(piperidin-1-yl)thiazole scaffold has been leveraged to create inhibitors of key enzymes in inflammatory cascades.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Rationale for Targeting: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, the levels of anandamide are increased, leading to analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

Mechanism & Examples: A series of piperidinyl thiazole isoxazolines were developed as highly potent, slowly reversible inhibitors of FAAH.[19] These compounds act as mechanism-based inactivators, where the enzyme's catalytic serine (Ser241) attacks the carbonyl group of the inhibitor, forming a stable, covalently modified enzyme intermediate.[19] This prolonged inhibition leads to robust analgesic properties in preclinical models.[19]

Experimental Protocols

Protocol: In Vitro CDK2/Cyclin E Kinase Inhibition Assay (TR-FRET)

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the CDK2/Cyclin E enzyme complex. A europium-labeled anti-phosphopeptide antibody binds to the phosphorylated product, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate bound to the biotin tag. Excitation of europium leads to energy transfer to APC, generating a specific signal that is proportional to enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the test compounds (2-(piperidin-1-yl)thiazole derivatives) in 100% DMSO. Create a serial dilution series.

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Prepare 2X CDK2/Cyclin E enzyme solution in Assay Buffer.

    • Prepare 4X substrate/ATP solution containing ULight™-CDKtide (biotinylated peptide) and ATP in Assay Buffer.

  • Assay Procedure (384-well plate):

    • Add 1 µL of test compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 2X CDK2/Cyclin E solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of Detection Mix containing Eu-W1024 anti-phospho-CDKtide antibody and Streptavidin-APC in Detection Buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of compound concentration.

    • Determine the IC₅₀ value using a four-parameter logistic fit.

Protocol: DNA Gyrase Supercoiling Assay

Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. The resulting topoisomers (relaxed vs. supercoiled) are resolved by agarose gel electrophoresis and quantified.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% w/v glycerol).

    • Add 1 µL of test compound in DMSO or DMSO alone.

    • Add 1 unit of S. aureus DNA gyrase enzyme.

    • Add 0.5 µg of relaxed pBR322 plasmid DNA.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is 30 µL.

  • Incubation:

    • Incubate the reaction at 37°C for 30 minutes.

  • Termination and Electrophoresis:

    • Stop the reaction by adding 30 µL of Chloroform/Isoamyl alcohol (24:1) and vortexing. Centrifuge to separate phases.

    • Transfer the aqueous (upper) layer to a new tube and add 6 µL of 6X loading dye.

    • Load the samples onto a 1.0% agarose gel containing 0.5 µg/mL ethidium bromide.

    • Run the gel at 80V for 2-3 hours.

  • Analysis:

    • Visualize the DNA bands under UV light. The supercoiled form runs faster than the relaxed form.

    • Quantify the band intensity for both forms using densitometry software (e.g., ImageJ).

    • Calculate the percentage of supercoiled DNA in each lane and determine the percent inhibition caused by the test compound relative to the DMSO control.

Conclusion and Future Perspectives

The 2-(piperidin-1-yl)thiazole scaffold has unequivocally established itself as a versatile and highly fruitful template for the discovery of potent modulators of diverse biological targets. Its success stems from the ability of the 2-aminothiazole core to act as a robust hydrogen-bonding anchor, while the piperidine moiety provides a vector for optimizing potency, selectivity, and pharmacokinetic properties. The extensive research into this scaffold has yielded powerful inhibitors of protein kinases (CDKs, AKT, GSK-3), novel antibacterial agents targeting DNA gyrase, and innovative multi-target-directed ligands for Alzheimer's disease.

Future research should focus on several key areas. First, exploring the scaffold's potential against a broader range of kinase targets, including those implicated in inflammatory and autoimmune diseases, is a logical next step. Second, the development of isoform-selective inhibitors, particularly for the AKT and GSK-3 families, could lead to therapies with improved safety profiles.[20] Finally, optimizing these derivatives for enhanced central nervous system (CNS) penetration will be critical for advancing candidates for neurodegenerative and psychiatric disorders. The continued application of structure-based design and innovative synthetic chemistry to the 2-(piperidin-1-yl)thiazole template promises to deliver the next generation of targeted therapeutics.

References

Click to expand
  • Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). Molecules, 29(6), 1292. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(12), e2000208. [Link]

  • Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (2015). Journal of Medicinal Chemistry, 58(2), 659–678. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2845–2850. [Link]

  • 2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1668–1671. [Link]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). Chemical and Pharmaceutical Bulletin, 69(1), 58–71. [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1183–1187. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Discovery of novel cycloalkyl-fused thiazole-based pyrimidine derivatives as highly potent CDK2 inhibitors with promising antitumor activity. (2025). Bioorganic Chemistry, 154, 109385. [Link]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). Chemical & Pharmaceutical Bulletin, 69(1), 58-71. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 223-241. [Link]

  • Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(19), 6203. [Link]

  • Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents. (2014). ACS Chemical Neuroscience, 5(11), 1076–1085. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). Research in Pharmaceutical Sciences, 16(5), 441–454. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2020). Molecules, 25(23), 5764. [Link]

  • Selectivity Studies and Free Energy Calculations of AKT Inhibitors. (2023). International Journal of Molecular Sciences, 24(13), 10609. [Link]

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (2016). Bioorganic & Medicinal Chemistry Letters, 26(24), 5941–5946. [Link]

  • Pharmacological inhibitors of glycogen synthase kinase 3. (2004). Trends in Pharmacological Sciences, 25(9), 471–480. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7311. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). Pharmaceuticals, 18(5), 629. [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. (2022). Frontiers in Molecular Neuroscience, 15, 872037. [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (2024). ResearchGate. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Scientific Reports, 15(1), 11520. [Link]

  • CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. (2023). RSC Medicinal Chemistry, 14(10), 1957–1970. [Link]

  • Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors With in Vivo Activity in Model of Mood Disorders. (2015). Journal of Medicinal Chemistry, 58(22), 8920–8937. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Advances, 14(37), 26867-26880. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2025). Molecules, 30(16), 3568. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2025). ResearchGate. [Link]

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. (2004). Journal of Medicinal Chemistry, 47(17), 4208–4221. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). Semantic Scholar. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). Molecules, 23(6), 1376. [Link]

  • Glycogen Synthase Kinase 3 (GSK3): Its Role and Inhibitors. (2020). Current Topics in Medicinal Chemistry, 20(17), 1522–1534. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). Molecules, 22(5), 736. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2025). ResearchGate. [Link]

  • (PDF) Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). ResearchGate. [Link]

Sources

A Technical Guide to Exploring the Chemical Space of the 2-(Piperidin-1-yl)thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2-aminothiazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its combination with a piperidine ring creates the 2-(piperidin-1-yl)thiazole scaffold, a privileged structure offering a unique blend of rigidity, hydrogen bonding capability, and tunable physicochemical properties. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond simple synthetic recitation to explain the strategic rationale behind exploring the chemical space around this core. We will dissect core synthesis, outline logical vectors for chemical diversification, and analyze structure-activity relationship (SAR) case studies, providing field-proven insights to accelerate discovery programs based on this versatile scaffold.

Chapter 1: The 2-(Piperidin-1-yl)thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 2-Aminothiazole Pharmacophore: A Foundation of Broad Biological Activity

The 2-aminothiazole moiety is a recurring motif in compounds demonstrating a vast spectrum of pharmacological activities. Its prevalence is a testament to its ability to engage with a multitude of biological targets through various non-covalent interactions. The endocyclic nitrogen atom can act as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual-purpose functionality allows it to anchor molecules within protein binding sites effectively.

Literature extensively documents 2-aminothiazole derivatives as potent agents across numerous therapeutic areas, including:

  • Anticancer: This scaffold is a key component in drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3] Its derivatives have shown nanomolar inhibitory activity against a wide range of cancer cell lines.[3]

  • Antimicrobial: The thiazole ring is integral to compounds with antibacterial and antifungal properties.[4]

  • Anti-inflammatory: Compounds based on this core have demonstrated significant anti-inflammatory effects.[2][5]

  • Antiviral and Neuroprotective: The scaffold has also been explored for its potential in treating viral infections and neurodegenerative diseases.[5]

This well-established, broad bioactivity makes the 2-aminothiazole core a reliable and highly promising starting point for new drug discovery campaigns.[6]

The Strategic Role of the Piperidine Moiety

The incorporation of a piperidine ring at the 2-amino position is a deliberate strategic choice in medicinal chemistry. Unlike a simple alkylamine, the saturated heterocyclic piperidine ring imparts several advantageous properties:

  • Conformational Rigidity: It reduces the number of rotatable bonds compared to an acyclic amine, which can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.

  • Vectorial Exit Point: The piperidine ring serves as a rigid anchor from which substituents can be projected into specific vectors in 3D space, allowing for the precise probing of binding pockets.

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring (pKa ≈ 11) is typically protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a target protein and significantly enhances aqueous solubility.

  • Metabolic Stability: The cyclic nature of the piperidine can offer greater metabolic stability compared to analogous linear alkyl chains.

Rationale for Exploration

The fusion of the biologically active 2-aminothiazole with the property-modulating piperidine ring creates a scaffold with immense potential. The rationale for its deep exploration is threefold:

  • Proven Biological Relevance: The parent 2-aminothiazole is a known pharmacophore, reducing the risk associated with exploring entirely novel chemical space.[1]

  • Tunable Properties: The scaffold has distinct, chemically accessible points for modification (the thiazole ring and the piperidine ring) that allow for the systematic and independent tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Synthetic Accessibility: As will be detailed next, the core structure is readily accessible through robust and high-yielding chemical reactions, making library synthesis and iterative optimization feasible.

Chapter 2: Core Synthesis Strategies

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

The most reliable and widely used method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This reaction is a condensation between an α-haloketone and a thiourea derivative. For our specific scaffold, this involves the reaction of an appropriate α-haloketone with 1-piperidinecarbothioamide.

Causality of Choice: The Hantzsch synthesis is favored due to its high reliability, broad substrate scope, and operational simplicity. The reaction proceeds via a well-understood mechanism, typically involving nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. This robustness allows for the generation of a diverse library of analogs simply by varying the two starting components.


}

Figure 1: General Workflow for Hantzsch Thiazole Synthesis

Experimental Protocol: Synthesis of 4-Phenyl-2-(piperidin-1-yl)thiazole

This protocol serves as a self-validating system for producing the core scaffold. Successful synthesis and characterization confirm the viability of the starting materials and reaction conditions before proceeding to more complex analogs.

Materials:

  • 1-Piperidinecarbothioamide (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0 eq)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-piperidinecarbothioamide (1.0 eq) and absolute ethanol (approx. 0.2 M concentration). Stir until all solids are dissolved.

  • Reagent Addition: Add 2-bromo-1-phenylethan-1-one (1.0 eq) to the solution portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product may precipitate at this stage.

  • Extraction: Reduce the ethanol volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Chapter 3: Strategies for Chemical Space Expansion

A systematic exploration of the chemical space requires identifying key vectors for modification on the scaffold. Each vector allows for the tuning of specific properties.


}

Figure 2: Key Diversification Vectors on the Scaffold

Vector 1: Modification of the Thiazole Ring (C4/C5)
  • Rationale: The substituents at the C4 and C5 positions of the thiazole ring project directly into the solvent or potential binding pockets of a target protein. Modifying these positions is a primary strategy for modulating potency and selectivity. Introducing lipophilic groups can enhance binding in hydrophobic pockets, while polar groups can form new hydrogen bonds.[3]

  • Methodology: This is most efficiently achieved by varying the α-haloketone starting material in the Hantzsch synthesis. A vast commercial and synthetic library of α-haloketones is available, allowing for the introduction of aryl, heteroaryl, alkyl, and functionalized side chains.

Vector 2: Modification of the Piperidine Ring
  • Rationale: Altering the piperidine ring is the principal method for fine-tuning the scaffold's physicochemical properties. Introducing substituents can modulate the pKa of the piperidine nitrogen, alter logP, and introduce new interaction points. For example, adding a hydroxyl group can increase polarity and provide a hydrogen bond donor/acceptor, while a fluorine atom can lower the pKa and block potential sites of metabolism.

  • Methodology: This requires the synthesis or purchase of substituted piperidines, which are then converted to their corresponding thiourea derivatives. This is typically achieved by reacting the substituted piperidine with thiophosgene or a related reagent, followed by reaction with ammonia.

Vector 3: Scaffold Hopping and Bioisosteric Replacement
  • Rationale: For advanced lead optimization, it may be necessary to replace the piperidine ring entirely. This strategy, known as scaffold hopping, is used to discover novel intellectual property, overcome ADME liabilities, or find a better fit in the target binding site. Common bioisosteres for piperidine include morpholine (adds polarity, removes basicity), piperazine (adds a second point for substitution), or smaller/larger saturated rings.[7]

  • Methodology: This involves the synthesis of the corresponding cyclic amine-derived thioureas for use in the Hantzsch synthesis.

Data Presentation: Summary of Diversification Strategies
VectorPoint of ModificationSynthetic StrategyKey Starting MaterialPrimary Impact
1 Thiazole C4/C5Varying the Hantzsch ketone componentSubstituted α-haloketonesPotency, Selectivity, Target Interaction
2 Piperidine RingVarying the Hantzsch thiourea componentSubstituted PiperidinesSolubility, pKa, logP, ADME Properties
3 Piperidine ScaffoldBioisosteric replacement of the amineOther Cyclic AminesNovelty (IP), Overcoming ADME issues

Chapter 4: Structure-Activity Relationship (SAR) Insights

Case Study: Histamine H₃ Receptor Antagonists

A study by Rao et al. explored a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, a closely related scaffold, as H₃ receptor antagonists.[8] Their work provides an excellent model for a logical SAR exploration. The key insight was that introducing diversity at the position analogous to C5 of our thiazole ring was critical for enhancing potency and mitigating off-target effects, specifically hERG channel activity.[8] This demonstrates the power of Vector 1 modifications not just for potency, but for improving the overall safety profile of the molecule.

Case Study: Anticancer Agents

Research into 2-aminothiazole derivatives as anticancer agents has revealed important SAR trends. For instance, the introduction of lipophilic substituents (e.g., phenyl, bromo) at the C4 or C5 positions of the thiazole ring often leads to increased cytotoxic activity against cancer cell lines like H1299 (lung) and SHG-44 (glioma).[3] In other related series, linking the core to a piperazine ring and modifying its terminal substituent with electron-withdrawing groups (like chlorine) was shown to increase antitumor activity.[7] This highlights how combining modifications at different vectors can lead to synergistic improvements in biological activity.


}

Figure 3: Conceptual SAR Map for the Scaffold

Chapter 5: Conclusion and Future Directions

The 2-(piperidin-1-yl)thiazole scaffold represents a synthetically tractable and biologically relevant starting point for drug discovery. A systematic exploration of its chemical space, guided by the logical modification of three key vectors, allows for the efficient optimization of both pharmacodynamic and pharmacokinetic properties. The Hantzsch synthesis provides a robust platform for generating diverse libraries targeting the thiazole ring, while the modular nature of the thiourea component enables fine-tuning of the scaffold's physicochemical profile via the piperidine ring.

Future efforts should focus on integrating computational chemistry—such as docking studies and in silico ADME prediction—to guide the rational design of new analogs. As promising leads are identified, a thorough investigation of their metabolic stability and off-target profiles will be crucial for their successful development into clinical candidates. The principles and strategies outlined in this guide provide a solid framework for unlocking the full therapeutic potential of this privileged chemical scaffold.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Source: ResearchGate, MDPI][1][2]

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1239-1257. [Link][3]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. [Link]

  • Nevagi, R. J., Nevagi, R. J., & Nargund, L. V. G. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Source: Scholars Research Library][5]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). ChemistrySelect. [Link][1][2]

  • Rao, A. U., Palani, A., Chen, X., Huang, Y., Aslanian, R. G., West, R. E., Jr, Williams, S. M., Wu, R. L., Hwa, J., Sondey, C., & Lachowicz, J. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(21), 6176–6180. [Link][8]

  • Wu, Z., Ding, N., Tang, Y., & Hu, A. (2017). Synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides. Medicinal Chemistry Research, 26(8), 1739-1748. [Source: ResearchGate][7]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link][6]

  • Al-Ostath, A. I., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(36), 4065-4085. [Link][9]

  • de Almeida, J. G., de Oliveira, C. F., da Silva, P. B., de Souza, T. M., & de Lima, G. M. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European journal of medicinal chemistry, 70, 579–585. [Link][4]

  • Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-620. [Source: FABAD Journal of Pharmaceutical Sciences]

Sources

Methodological & Application

Application Notes & Protocols: Biological Screening of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] The compound, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, integrates the established thiazole scaffold with a piperidine moiety, a common feature in centrally active pharmaceuticals, and an ethyl carboxylate group, which can influence physicochemical properties like cell permeability. This unique combination of functional groups suggests a high potential for diverse biological interactions, making it a compelling candidate for comprehensive biological screening.

This document provides a detailed guide for researchers and drug development professionals on the systematic biological evaluation of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a clear pathway from initial in vitro screening to preliminary mechanism-of-action studies.

Part 1: In Vitro Cytotoxicity Screening

Rationale: The 2-aminothiazole scaffold is a privileged structure in oncology, present in approved drugs like Dasatinib.[4] Many thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][7][8][9] Therefore, the primary step in evaluating a novel thiazole compound is to assess its potential as an anticancer agent. The MTT assay is a reliable and widely used colorimetric method to determine cell viability and cytotoxicity.[10][11][12]

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • This compound (solubilized in DMSO)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in 96-well plate B Incubate 24h (cell adhesion) A->B C Treat with compound (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan (add DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control (0)1.25100
0.11.2096
11.0584
100.6552
500.2016
1000.108

Note: The data presented is hypothetical and for illustrative purposes only.

Part 2: Anti-inflammatory Activity Screening

Rationale: Heterocyclic compounds, including those with thiazole and pyrrole structures, are known to possess anti-inflammatory properties.[14][15] A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[16] Therefore, evaluating the anti-inflammatory potential of this compound is a logical next step. An in vitro assay for nitric oxide (NO) inhibition in LPS-stimulated macrophages is a standard primary screen for anti-inflammatory activity.[17]

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 cell line

  • This compound (solubilized in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • DMEM medium with 10% FBS

  • 96-well plates

  • Sodium nitrite (for standard curve)

Experimental Workflow:

NO_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_readout Readout A Seed RAW 264.7 cells in 96-well plate B Incubate 24h A->B C Pre-treat with compound (1h) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24h D->E F Collect supernatant E->F G Add Griess Reagent F->G H Incubate 10 min G->H I Measure absorbance (540 nm) H->I J Calculate % NO inhibition I->J

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent to each well containing the supernatant and incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the compound compared to the LPS-only treated cells.

Data Presentation:

TreatmentNitrite Concentration (µM)% NO Inhibition
Untreated Control2.5-
LPS (1 µg/mL)45.00
LPS + Compound (10 µM)30.033.3
LPS + Compound (50 µM)15.066.7
LPS + Compound (100 µM)8.082.2

Note: The data presented is hypothetical and for illustrative purposes only.

Part 3: Antimicrobial Activity Screening

Rationale: Thiazole derivatives have a long history as antimicrobial agents.[3][6][18][19] The presence of the thiazole ring suggests that this compound may exhibit antibacterial or antifungal properties. A primary screening using the broth microdilution method is a standard approach to determine the Minimum Inhibitory Concentration (MIC).[20]

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 35218)[18]

  • Fungal strain (e.g., Candida albicans ATCC 10231)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (solubilized in DMSO)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ofloxacin for bacteria, Ketoconazole for fungi)[18]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout A Prepare serial dilutions of compound in broth C Inoculate wells with microbial suspension A->C B Prepare microbial inoculum B->C D Incubate 24h (bacteria) or 48h (fungi) C->D E Visually inspect for turbidity F Determine MIC E->F

Sources

Application Notes & Protocols: A Guide to the Synthesis and Antimicrobial Evaluation of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and broad-spectrum antimicrobial activity.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazole ring is a privileged structure, forming the core of numerous clinically approved drugs and biologically active compounds.[2][3] Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4] The 2-aminothiazole moiety, in particular, is a common feature in many potent antimicrobial agents.[2][5][6] This guide focuses on a specific, yet promising, chemical scaffold: Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate . While direct antimicrobial data for this parent compound is not extensively published, its structural features—combining a thiazole core with a piperidine moiety—suggest a strong potential for antimicrobial activity. This document provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of derivatives based on this scaffold, intended for researchers and drug development professionals in the field of infectious diseases.

Part 1: The Scientific Rationale and Synthetic Strategy

The Thiazole Scaffold: A Privileged Motif in Antimicrobial Drug Discovery

The thiazole ring system is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This unique electronic configuration allows for diverse chemical modifications and interactions with biological targets. The antimicrobial potential of thiazole derivatives is well-documented, with structure-activity relationship (SAR) studies revealing that substitutions at the 2, 4, and 5-positions of the thiazole ring can significantly modulate their biological activity.[4] For instance, the introduction of various substituents on the primary molecular framework of thiazole has yielded promising results against both Gram-positive and Gram-negative bacterial strains. The incorporation of a piperidine ring, a common fragment in many bioactive molecules, can enhance physicochemical properties such as solubility and lipophilicity, which in turn can improve pharmacokinetic profiles and cellular uptake.

Proposed Synthetic Pathway

The synthesis of the core scaffold, this compound, can be achieved through a straightforward and efficient method. A documented synthesis involves the reaction of ethyl 2-chlorothiazole-4-carboxylate with piperidine in the presence of a base.[7] This nucleophilic substitution reaction provides a versatile entry point for creating a library of derivatives by utilizing various substituted piperidines or by further modifying the carboxylate group.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core chemical scaffold for further derivatization and biological evaluation.

Materials:

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Piperidine

  • Triethylamine

  • Benzene (or a suitable alternative solvent like toluene)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of ethyl 2-chlorothiazole-4-carboxylate (4 g) in benzene (20 ml) in a round-bottom flask, add piperidine (2.1 g) and triethylamine (4.2 g).[7]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 12 hours.[7]

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with benzene (3 x 30 ml).[7]

  • Combine the organic extracts and wash with deionized water (2 x 50 ml).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Strategy for Derivative Synthesis

To explore the structure-activity relationships and optimize the antimicrobial potency, a library of derivatives should be synthesized. Key modifications can include:

  • Variation of the Piperidine Moiety: Utilize commercially available substituted piperidines (e.g., with methyl, hydroxyl, or fluoro groups) in the initial synthesis to probe the effect of steric and electronic properties at this position.

  • Modification of the Carboxylate Group: The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a series of carboxamide derivatives. Amide linkages are common in many bioactive compounds and can introduce new hydrogen bonding interactions with biological targets.[8]

Part 2: Antimicrobial Activity Evaluation

A systematic evaluation of the synthesized compounds is crucial to determine their antimicrobial spectrum and potency. The following protocols outline the standard procedures for in vitro antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of a novel compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized thiazole derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Synthesized thiazole derivatives

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a suitable broth.

    • Incubate the culture at 37°C (for bacteria) or 30°C (for fungi) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To determine whether a compound is bacteriostatic or bactericidal, an MBC/MFC assay is performed following the MIC test.

Protocol 3: MBC/MFC Determination

Objective: To determine the minimum concentration of the compound that results in microbial death.

Procedure:

  • Following the MIC determination, take a small aliquot (10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The results of the antimicrobial screening should be presented in a clear and concise tabular format to allow for easy comparison of the activity of different derivatives against various microbial strains.

CompoundMIC (µg/mL)MBC (µg/mL)
S. aureusE. coli
Parent Scaffold
Derivative 1
Derivative 2
Control Drug

Table 1: Hypothetical antimicrobial activity data for this compound and its derivatives.

Part 3: Cytotoxicity Assessment

A crucial step in early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells. A high therapeutic index (ratio of cytotoxic concentration to antimicrobial concentration) is a key indicator of a promising drug candidate.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol 4: MTT Cytotoxicity Assay

Objective: To evaluate the in vitro cytotoxicity of the synthesized thiazole derivatives against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Part 4: Visualizing the Workflow and Potential Mechanisms

Synthetic and Screening Workflow

The overall process from synthesis to biological evaluation can be visualized as a streamlined workflow.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation start Ethyl 2-chlorothiazole-4-carboxylate + Substituted Piperidines synth Nucleophilic Substitution start->synth core Core Scaffold Library synth->core hydrolysis Hydrolysis (Ester to Acid) core->hydrolysis mic MIC Assay (Antibacterial & Antifungal) core->mic Test Compounds cyto Cytotoxicity Assay (MTT) core->cyto acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling acid->coupling amides Carboxamide Derivatives coupling->amides amides->mic amides->cyto mbc MBC/MFC Assay mic->mbc data Data Analysis (MIC, MBC, IC50, SAR) mic->data cyto->data

Caption: Workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.

Potential Mechanisms of Action

Thiazole-based antimicrobial agents have been reported to act through various mechanisms. Based on existing literature, the this compound derivatives could potentially exert their antimicrobial effects by:

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[9]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives may allow them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents.

  • Enzyme Inhibition: Thiazole-containing compounds can act as inhibitors of other essential bacterial enzymes, such as dihydrofolate reductase or other enzymes involved in metabolic pathways.

Further mechanistic studies, such as DNA gyrase inhibition assays or cell membrane permeability assays, would be required to elucidate the precise mechanism of action of any promising lead compounds identified from the initial screening.

G cluster_targets Potential Bacterial Targets cluster_effects Resulting Cellular Effects compound Thiazole Derivative gyrase DNA Gyrase compound->gyrase Inhibits membrane Cell Membrane compound->membrane Disrupts enzyme Metabolic Enzymes compound->enzyme Inhibits replication Inhibition of DNA Replication gyrase->replication permeability Increased Permeability & Lysis membrane->permeability metabolism Disruption of Metabolic Pathways enzyme->metabolism death Bacterial Cell Death replication->death permeability->death metabolism->death

Caption: Potential mechanisms of antimicrobial action for thiazole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic routes are accessible, and the potential for chemical diversification is vast. By following the systematic protocols for synthesis, antimicrobial screening, and cytotoxicity assessment outlined in this guide, researchers can efficiently explore the potential of this chemical class. The insights gained from structure-activity relationship studies will be invaluable in guiding the optimization of lead compounds towards potent and selective antimicrobial drug candidates.

References

  • PrepChem. Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. Available from: [Link]

  • Al-Omair, M. A., et al. (2016). Structure–activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 124, 614-624. Available from: [Link]

  • Krajnc, A., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3325. Available from: [Link]

  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. Available from: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]

  • Bhandari, S., et al. (2012). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences, 74(1), 77-81. Available from: [Link]

  • Mustafa, B., et al. (2016). SYNTHESIS, STRUCTURAL ELUCIDATION AND ANTIMICROBIAL EVALUATION OF 2-{4-(T-AMINO)-2-(BUT-2-YN-1-YL)}-1, 3 BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 1-6. Available from: [Link]

  • Al-Muraikhi, A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740. Available from: [Link]

  • Shinde, R. R., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172. Available from: [Link]

  • Arshad, M. F., et al. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Zeitschrift für Naturforschung C, 76(5-6), 203-216. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Bioorganic & Medicinal Chemistry Letters, 29(14), 1775-1779. Available from: [Link]

  • Ejaz, S., et al. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Available from: [Link]

  • Darwish, E. S. H., et al. (2014). Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. International Journal of Molecular Sciences, 15(1), 1237-1254. Available from: [Link]

  • Shinde, R. R., et al. (2019). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted) acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. ResearchGate. Available from: [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6296. Available from: [Link]

  • Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. Available from: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(11), 2994. Available from: [Link]

  • Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

  • Kaseda, K., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 268. Available from: [Link]

Sources

Application Note & Protocols: A Comprehensive Guide to the Antifungal Evaluation of 2-(Piperidin-1-yl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The global rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to public health. This situation creates an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant antimicrobial activity.[1][2] Specifically, compounds featuring a 2-(piperidin-1-yl)thiazole scaffold are gaining attention for their potential therapeutic efficacy.[3][4]

This guide provides a comprehensive framework of standardized and exploratory assays for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these novel compounds. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is both reproducible and reliable.[5][6][7][8][9][10] By following these methodologies, researchers can systematically characterize the antifungal profile of their lead candidates, from initial potency and spectrum determination to preliminary mechanism of action and safety assessments.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Thiazole antifungals are a subset of the broader azole family.[11] The primary mechanism of action for most azoles is the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[12][13] This enzyme, a cytochrome P450, is essential for converting lanosterol to ergosterol, the principal sterol in fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and permeability, ultimately arresting fungal growth.[11][12] While this is the most probable target for 2-(piperidin-1-yl)thiazole compounds, it is crucial to experimentally validate this hypothesis and explore other potential mechanisms, such as direct membrane or cell wall interactions.[14]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane\n(Structural Integrity) Fungal Cell Membrane (Structural Integrity) Ergosterol->Fungal Cell Membrane\n(Structural Integrity) Thiazole_Compound 2-(Piperidin-1-yl)thiazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole_Compound->CYP51 Inhibits CYP51->Lanosterol Catalyzes Conversion MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Compound Stock (e.g., in DMSO) D 4. Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->D B 2. Prepare Fungal Inoculum (Culture & standardize to 0.5 McFarland) E 5. Add Standardized Fungal Inoculum to Each Well B->E C 3. Prepare Assay Medium (RPMI-1640 + MOPS) C->D D->E F 6. Incubate Plate (e.g., 35°C for 24-48h) E->F G 7. Read Results Visually or Spectrophotometrically F->G H 8. Determine MIC (Lowest concentration with ≥50% growth inhibition) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Materials and Reagents:

    • Test Compounds: 2-(piperidin-1-yl)thiazole derivatives.

    • Solvent: Dimethyl sulfoxide (DMSO), sterile.

    • Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305), and relevant clinical isolates. Quality control (QC) strains such as Candida parapsilosis ATCC 22019 are mandatory. [15] * Culture Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS). [16] * Plates: Sterile, 96-well, U-bottom polystyrene microtiter plates. [16] * Spectrophotometer and/or plate reader.

  • Inoculum Preparation:

    • Subculture fungi on Sabouraud Dextrose Agar for 24-48 hours to ensure purity and viability. [17] * Harvest 4-5 colonies and suspend in sterile saline (0.85% NaCl).

    • Vortex thoroughly and adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). [17] * Create the final working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for filamentous fungi in the assay wells. [18][16]

  • Compound Plate Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). [19] * In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium. Typically, column 1 contains the highest concentration and column 10 the lowest.

    • Column 11 serves as the positive growth control (inoculum, no drug), and column 12 is the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours. [18]

  • MIC Determination:

    • The MIC is read as the lowest concentration of the compound at which there is a prominent decrease in turbidity (typically ≥50% reduction in growth) compared to the drug-free growth control. [18][16]This can be assessed visually or with a plate reader at 530 nm.

Protocol: Minimum Fungicidal Concentration (MFC) Determination

This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity and is a critical follow-up to the MIC test.

Step-by-Step Methodology:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). [18]2. Spot the aliquot onto a sterile Sabouraud Dextrose Agar plate.

  • Incubate the agar plate at 35°C for 24-48 hours.

  • The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate. [18]An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Data Presentation: Summarizing In Vitro Potency

Results should be compiled to facilitate comparison. MIC₅₀ and MIC₉₀ values (concentrations inhibiting 50% and 90% of tested isolates, respectively) are crucial for understanding the activity spectrum.

CompoundFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Test Cmpd 1 C. albicans0.125 - 20.512
Test Cmpd 2 C. albicans0.5 - 814>16
Fluconazole C. albicans0.25 - 6418>64
Test Cmpd 1 A. fumigatus1 - 8248
Voriconazole A. fumigatus0.25 - 20.512

Elucidating the Mechanism of Action: Exploratory Assays

To validate the hypothesized mechanism, the following assays provide evidence for specific molecular interactions.

Protocol: Ergosterol Binding Assay

This assay determines if the compound's activity is diminished by the presence of exogenous ergosterol, which suggests the drug targets either ergosterol itself or a component of its biosynthesis pathway. [14] Step-by-Step Methodology:

  • Prepare two sets of 96-well plates for a standard broth microdilution assay.

  • In the first set (control), use standard RPMI-1640 medium.

  • In the second set (test), use RPMI-1640 medium supplemented with a final concentration of 200-400 µg/mL of ergosterol. [14][20]4. Perform the MIC assay as described in section 3.1 for both sets in parallel.

  • Interpretation: A significant (four- to eight-fold or greater) increase in the MIC value in the presence of ergosterol strongly suggests the compound interferes with the ergosterol pathway.

Protocol: Sorbitol Protection Assay

This assay investigates whether the compound targets the fungal cell wall. Sorbitol, an osmotic stabilizer, can protect fungi from lysis if their cell wall integrity is compromised. [14][20] Step-by-Step Methodology:

  • Prepare two sets of 96-well plates for a standard broth microdilution assay.

  • In the first set (control), use standard RPMI-1640 medium.

  • In the second set (test), use RPMI-1640 medium supplemented with 0.8 M sorbitol. [20]4. Perform the MIC assay as described in section 3.1 for both sets in parallel.

  • Interpretation: A significant increase in the MIC in the sorbitol-containing medium suggests that the compound's mode of action involves disruption of the cell wall.

Host-Cell Toxicity and Selectivity Assessment

A crucial hurdle in antifungal development is achieving selective toxicity—killing the eukaryotic fungal cell without harming the eukaryotic host cell. [21]

Protocol: In Vitro Mammalian Cell Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxicity of a compound against a mammalian cell line. [21] Step-by-Step Methodology:

  • Cell Culture: Seed a mammalian cell line (e.g., Vero, HeLa, or HepG2) into a 96-well flat-bottom plate at an appropriate density and grow to ~80% confluency.

  • Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol). Measure the absorbance at ~570 nm using a plate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The 50% inhibitory concentration (IC₅₀) is determined by plotting viability versus log concentration. [22]

Protocol: Hemolysis Assay

This assay provides a rapid screen for membrane-disrupting properties by measuring the lysis of red blood cells (hemolysis). [14] Step-by-Step Methodology:

  • Obtain fresh red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).

  • Prepare a 2-4% suspension of RBCs in PBS.

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add the RBC suspension to each well. Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Incubate for 1-2 hours at 37°C.

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis for each concentration relative to the controls.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter for prioritizing compounds. It provides a quantitative measure of a compound's therapeutic window.

SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value is desirable as it indicates greater selectivity for the fungal target over host cells.

In Vivo Efficacy Models: A Forward Look

While detailed protocols are beyond the scope of this document, confirming in vitro findings in a living system is the mandatory next step. [13][23]

  • Initial Screening Models: Invertebrate models like the Greater Wax Moth (Galleria mellonella) offer a cost-effective, high-throughput method for preliminary in vivo screening before moving to mammalian systems. [23][24]* Mammalian Efficacy Models: Murine models are the standard for preclinical evaluation. [25]Common models include:

    • Systemic Candidiasis: Intravenous injection of C. albicans to assess the compound's ability to reduce fungal burden in target organs (e.g., kidneys) and improve survival. [24][26] * Localized Infections: Models for oropharyngeal or vulvovaginal candidiasis are used to evaluate efficacy in superficial infections. [24]* Key Endpoints: The primary readouts in these models are the reduction in fungal burden (measured as log₁₀ CFU per gram of tissue) and the overall survival rate of the treated animals compared to a control group. [13]

Conclusion

The systematic evaluation of 2-(piperidin-1-yl)thiazole derivatives requires a multi-assay approach that is both rigorous and logically sequenced. This guide provides the foundational protocols to characterize novel compounds, beginning with the determination of potency and spectrum (MIC/MFC), proceeding to investigations of the mechanism of action, and culminating in a critical assessment of host-cell toxicity and selectivity. The data generated through these methods will enable researchers to build a comprehensive profile of their compounds, identify the most promising candidates, and make data-driven decisions for progression into advanced preclinical and in vivo studies.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters - EBSCO. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2022). M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]

  • Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. Available at: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. Available at: [Link]

  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16892. Available at: [Link]

  • Patel, R., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available at: [Link]

  • Mohammed, I., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 215. Available at: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Available at: [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • Dena, A., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 224. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST. Available at: [Link]

  • EUCAST. (n.d.). EUCAST Antifungal Resistance Testing. Available at: [Link]

  • Patel, R., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Available at: [Link]

  • Evotec. (n.d.). Antifungal Drug Discovery Factsheet. Available at: [Link]

  • de Oliveira, C. S., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry, 69, 549-555. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-579. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... Available at: [Link]

  • Al-Janabi, A. A. (2010). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 48(1), 39-44. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs, 70 Suppl 1, 51-57. Available at: [Link]

  • Fothergill, A. W., et al. (2001). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 39(7), 2435-2438. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2004). M44-A: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Carrillo-Muñoz, A. J., et al. (2013). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 51(1), 70-74. Available at: [Link]

  • Desriani, et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science, 8(1), 107-112. Available at: [Link]

  • Klausener, A., et al. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Pest Management Science. Available at: [Link]

  • Bartroli, J., et al. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 42(4), 757-765. Available at: [Link]

  • Villa-Vargas, L. A., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 8(10), 1047. Available at: [Link]

  • ResearchGate. (n.d.). Thiazole containing antifungal agents. Available at: [Link]

  • ResearchGate. (n.d.). Fungicidal activity of piperidinyl-thiazoles at 100 mg L-1 in vivo. Available at: [Link]

  • Stana, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 27(19), 6245. Available at: [Link]

  • Łączkowski, K. Z., et al. (2020). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 25(21), 5022. Available at: [Link]

  • Ali, F. (2025). Thiazole Bioactivity and Drug Applications. Prezi. Available at: [Link]

  • ResearchGate. (n.d.). Antifungal susceptibility testing by the disk diffusion method. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antifungal Activity of Some Thiazole Derivatives. Available at: [Link]

  • Sabou, M., et al. (2016). Thiazole derivatives with antifungal activity against Candida species. Studia Universitatis Babes-Bolyai, Chemia, 61(3), 117-123. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Cytotoxicity of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Profiling

The discovery and development of novel anticancer therapeutics is a cornerstone of modern oncological research. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with several demonstrating significant anti-proliferative and pro-apoptotic activities across various cancer types.[1][2] The thiazole scaffold is considered a valuable building block for anticancer drugs, with approved medications like Dasatinib illustrating its therapeutic potential.[1] These compounds can exert their effects through numerous mechanisms, including the induction of apoptosis and interference with critical cancer cell signaling pathways.[1][3]

This document provides a detailed guide for evaluating the in vitro cytotoxic potential of a specific thiazole derivative, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate . The primary objective is to determine the compound's concentration-dependent effects on cancer cell viability and to elucidate the primary mechanism of cell death. This involves a multi-assay approach, beginning with broad metabolic viability screening and progressing to more specific assays for membrane integrity and apoptosis detection.

The protocols outlined herein are designed to be robust and reproducible, providing researchers with the foundational methods needed to accurately profile this novel compound.

Compound Profile: this compound

  • Structure: [Insert Chemical Structure Image if available]

  • Compound Class: Thiazole derivative

  • Known Activities: While specific data on this exact molecule is emerging, related 2-(piperidin-4-yl)-thiazole-4-carboxamides have been synthesized and shown to exhibit moderate to potent antitumor activities against breast, cervical, and prostate cancer cell lines.[4] The general class of thiazole derivatives is known to target a variety of proteins and enzymes involved in cancer proliferation.[1]

  • Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in cell culture media does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity

A comprehensive understanding of a compound's cytotoxic effect cannot be achieved with a single assay. We advocate for a tiered approach that interrogates different aspects of cell health.

  • Metabolic Viability (MTT Assay): This initial screening assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[5][6] It provides a quantitative measure of the compound's ability to reduce cell viability, from which a half-maximal inhibitory concentration (IC50) can be calculated.[7]

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[8][9] It is a direct measure of cytotoxicity and necrotic cell death.

  • Apoptosis vs. Necrosis (Annexin V/PI Staining): This flow cytometry-based assay differentiates between distinct cell death pathways. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[10][11][12]

Selection of Cancer Cell Lines:

The choice of cell lines is critical. A panel representing different cancer types is recommended. For this guide, we will use:

  • A549: Human non-small cell lung adenocarcinoma. A widely used and well-characterized line for lung cancer research and drug screening.[13][14][15]

  • MCF-7: Human breast adenocarcinoma. An estrogen receptor-positive line commonly used for studying hormone-responsive cancers.

  • HeLa: Human cervical adenocarcinoma. A robust and historically significant cell line in cancer research.

Experimental Workflow Overview

The following diagram illustrates the overall experimental process, from initial cell culture to the final data analysis and interpretation.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Culture (A549, MCF-7, HeLa) Seeding 3. Cell Seeding (96-well plates) CellCulture->Seeding CompoundPrep 2. Compound Dilution (Serial Dilutions in Media) Treatment 4. Add Compound to Cells CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate (24, 48, 72 hours) Treatment->Incubation MTT 6a. MTT Assay (Metabolic Activity) Incubation->MTT LDH 6b. LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis 6c. Annexin V/PI Assay (Mode of Death) Incubation->Apoptosis Readout 7. Data Acquisition (Spectrophotometer / Flow Cytometer) MTT->Readout LDH->Readout Apoptosis->Readout IC50 8. IC50 Calculation (Dose-Response Curves) Readout->IC50 Interpretation 9. Interpretation & Conclusion IC50->Interpretation

Caption: Overall experimental workflow for assessing compound cytotoxicity.

Detailed Protocols

Protocol 1: Cell Culture and Seeding

Rationale: Establishing healthy, logarithmically growing cell cultures is paramount for obtaining reliable and reproducible cytotoxicity data. Seeding density must be optimized to ensure cells do not become over-confluent during the experiment, which can confound results.

Materials:

  • A549, MCF-7, or HeLa cell lines

  • Complete growth medium (e.g., F-12K for A549, DMEM for others) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile 96-well flat-bottom tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.[7]

  • Harvest cells that are 70-80% confluent using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

  • Determine cell concentration and viability (should be >95%) using a cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.[7]

  • Crucial Control: Include wells with medium only (no cells) to serve as a background control for absorbance readings.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery before adding the compound.[7]

Protocol 2: MTT Assay for Cell Viability

Rationale: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Seeded 96-well plates from Protocol 1

  • Stock solution of this compound in DMSO

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution: 5 mg/mL in sterile PBS.[5][6]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

Procedure:

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration.[7]

    • Include "untreated control" wells with cells in medium only.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing media to the appropriate wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[7][16]

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[7][17]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]

Protocol 3: LDH Cytotoxicity Assay

Rationale: The release of LDH from the cytosol into the culture medium indicates a loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. This assay measures LDH activity in the supernatant.

Materials:

  • Seeded 96-well plates treated as in Protocol 2 (steps 1-2)

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega or Abcam are recommended)

  • Lysis Buffer (usually 10X, provided in kits) to create a "Maximum LDH Release" control.

Procedure:

  • Prepare Controls: On the same plate as the treated cells, set up the following triplicate controls:

    • Vehicle Control: Cells treated with DMSO vehicle.

    • Maximum LDH Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to untreated wells.[18]

    • Medium Background Control: Wells with culture medium but no cells.

  • Collect Supernatant: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.[18]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a substrate mix and an assay buffer). Add 50 µL of this mixture to each well containing the supernatant.[18]

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18]

Protocol 4: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Rationale: This assay provides critical insight into the mechanism of cell death. Annexin V detects the externalization of phosphatidylserine (PS), an early apoptotic event, while PI identifies cells that have lost membrane integrity, characteristic of late apoptosis or necrosis.[19]

Materials:

  • Cells cultured in 6-well plates and treated with the compound (e.g., at its IC50 and 2x IC50 concentrations)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[10][19]

  • Cold PBS

  • Flow Cytometer

Procedure:

  • Cell Preparation:

    • After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and neutralize.

    • Wash the collected cells (1-5 x 10^5) once with cold PBS by centrifuging at a low speed.[10]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10][12]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.[10][19]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • The results will quadrant the cell population:

      • Lower-Left (Annexin V-/PI-): Live, healthy cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.[10]

      • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.[10]

      • Upper-Left (Annexin V-/PI+): Primarily necrotic cells (rare).

Data Analysis and Presentation

Calculating IC50 Values
  • Normalize Data: For the MTT assay, calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot Data: Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.

  • Determine IC50: Fit the data using a non-linear regression model (log[inhibitor] vs. normalized response - variable slope) to determine the IC50 value, which is the concentration that produces 50% inhibition of cell viability.[7]

Data Presentation Table

Summarize the calculated IC50 values in a clear, concise table.

Cell LineCompoundIncubation TimeIC50 (µM)
A549This compound48 hours[Insert Value]
MCF-7This compound48 hours[Insert Value]
HeLaThis compound48 hours[Insert Value]
ControlDoxorubicin48 hours[Insert Value]

Potential Mechanism of Action & Further Investigation

Thiazole derivatives are known to induce apoptosis through various signaling pathways.[20] A common mechanism involves the inhibition of survival pathways like the PI3K/Akt/mTOR pathway, which leads to the de-repression of pro-apoptotic proteins and the activation of the caspase cascade.[20]

The diagram below illustrates a hypothetical pathway that could be investigated if the Annexin V/PI assay confirms an apoptotic mechanism.

Apoptosis_Pathway Compound Ethyl 2-(piperidin-1-yl) thiazole-4-carboxylate Akt Akt (Survival Kinase) Compound->Akt Inhibition PI3K PI3K PI3K->Akt Activation Bad Bad (Pro-apoptotic) Akt->Bad Inhibition (Phosphorylation) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibition Mito Mitochondria Bcl2->Mito Stabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway inhibited by the test compound.

Further Steps:

  • Western Blotting: To validate the proposed mechanism, probe for key proteins in the pathway, such as phosphorylated Akt (p-Akt), total Akt, Bcl-2, and cleaved Caspase-3 in treated vs. untreated cells.

  • Cell Cycle Analysis: Use PI staining followed by flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

References

  • MTT Assay Protocol for Cell Viability. Roche.[Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH.[Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.[Link]

  • Cytotoxicity Assay Protocol. Protocols.io.[Link]

  • The Annexin V Apoptosis Assay. University of Georgia.[Link]

  • LDH cytotoxicity assay. Protocols.io.[Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.[Link]

  • LDH Assay. Cell Biologics Inc.[Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PMC.[Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.[Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications.[Link]

  • (PDF) Cytotoxicity Assay Protocol v1. ResearchGate.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.[Link]

  • A549 Cell Line: A Keystone in Lung Cancer Research. Cytion.[Link]

  • A549 Cell Line: A Keystone in Lung Cancer Research. Cytion.[Link]

  • Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. PubMed Central.[Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq. MDPI.[Link]

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate.[Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.[Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy.[Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal.[Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Novel Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Carboxylates

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a carboxylate group, these molecules, known as thiazole carboxylates, exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4][5] The carboxylic acid moiety, or its ester or amide derivatives, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this class of molecules a fertile ground for drug discovery.

This guide provides a comprehensive overview of essential in vitro testing protocols to elucidate the biological activities of novel thiazole carboxylates. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation of your compounds.

Part 1: Foundational Assays - Cytotoxicity and Antiproliferative Effects

A primary step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. These assays are crucial for identifying potential anticancer agents and for establishing safe concentration ranges for further mechanistic studies.[6][7]

Scientific Rationale

Cytotoxicity assays measure the ability of a compound to kill cells, while antiproliferative assays assess its capacity to inhibit cell growth. Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used for this purpose.[8] These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[8][9] The amount of formazan produced is directly proportional to the number of living cells. The XTT assay offers an advantage over the MTT assay as its formazan product is water-soluble, simplifying the protocol.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay & Measurement cluster_3 Data Analysis A 1. Culture selected cancer and non-cancerous cell lines B 2. Seed cells in 96-well plates A->B C 3. Treat cells with a concentration gradient of the thiazole carboxylate B->C D 4. Include vehicle and positive controls C->D E 5. Add MTT or XTT reagent and incubate D->E F 6. Solubilize formazan (for MTT) E->F G 7. Measure absorbance F->G H 8. Calculate cell viability (%) G->H I 9. Determine IC50 values H->I

Caption: Workflow for assessing the cytotoxicity of novel thiazole carboxylates.

Protocol 1: MTT Assay for Cell Viability[11][12]
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well.[10] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the novel thiazole carboxylate in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[10]

Data Presentation: Cytotoxicity Profile
CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)
Novel Thiazole Carboxylate 1 MCF-7 (Breast Cancer)8.45.2
A549 (Lung Cancer)15.22.9
HEK293 (Non-cancerous)43.7-
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)0.83.1
A549 (Lung Cancer)1.22.1
HEK293 (Non-cancerous)2.5-

Note: The data presented are for illustrative purposes. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Should a thiazole carboxylate demonstrate significant antiproliferative activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[10]

Scientific Rationale

Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis. Annexin V has a high affinity for PS and can identify early apoptotic cells, while PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay[13]
  • Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole carboxylate at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Part 3: Anti-inflammatory Potential - Targeting Inflammatory Pathways

Many thiazole derivatives have been reported to possess anti-inflammatory properties.[3][11][12] A key pathway in inflammation is the activation of the transcription factor NF-κB, which regulates the expression of pro-inflammatory cytokines.[13]

Scientific Rationale

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[13][14] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[13][14] The anti-inflammatory potential of a thiazole carboxylate can be assessed by its ability to inhibit NF-κB activation.

Signaling Pathway: NF-κB Activation

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Transcription DNA->Gene activates

Caption: Simplified NF-κB signaling pathway.

Protocol 3: Western Blot Analysis of NF-κB Translocation[18][19]
  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with the thiazole carboxylate for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic proteins using a commercially available kit.[15]

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[16]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.[16][17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the nuclear p65 signal and a decrease in the cytoplasmic signal upon LPS stimulation, which is reversed by the thiazole carboxylate, indicates inhibition of NF-κB activation.

Part 4: Evaluating Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties.[5][19][20][21][22] Standardized methods are employed to determine the minimum concentration of a compound required to inhibit or kill microbial growth.

Scientific Rationale

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23] This assay involves challenging a standardized inoculum of a microorganism with a serial dilution of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Protocol 4: Broth Microdilution for MIC Determination[28]
  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) as per CLSI guidelines.

  • Compound Dilution: Prepare a two-fold serial dilution of the thiazole carboxylate in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Part 5: Assessing Antioxidant and Enzyme Inhibitory Potential

Thiazole carboxylates have also been investigated for their antioxidant and enzyme inhibitory activities.[4][24]

Scientific Rationale

Antioxidant Activity: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases.[25][26][27] The antioxidant potential of a compound can be evaluated by its ability to scavenge free radicals or to modulate cellular antioxidant defense mechanisms. Fluorescent probes like DCF-DA can be used to measure intracellular ROS levels.[28]

Enzyme Inhibition: Many drugs exert their therapeutic effects by inhibiting specific enzymes.[24][29][30] For thiazole carboxylates, potential targets could include cyclooxygenases (COX) in the context of inflammation or other enzymes relevant to the disease of interest.[31][32]

Protocol 5: Intracellular ROS Measurement using DCF-DA[33]
  • Cell Treatment: Seed cells in a 96-well black plate and treat with the thiazole carboxylate.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like H2O2.

  • DCF-DA Staining: Load the cells with DCF-DA (2',7'-dichlorodihydrofluorescein diacetate), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, it is oxidized to the highly fluorescent DCF.[28]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. A reduction in fluorescence in compound-treated cells compared to the H2O2 control indicates antioxidant activity.

Protocol 6: General Enzyme Inhibition Assay[34]
  • Assay Setup: In a suitable buffer, combine the target enzyme, the thiazole carboxylate at various concentrations, and a positive control inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the thiazole carboxylate.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel thiazole carboxylates. By systematically evaluating their cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties, researchers can gain valuable insights into their therapeutic potential and mechanisms of action. This multi-faceted approach is essential for identifying promising lead compounds for further preclinical and clinical development.

References

  • In Vitro Methods for the Evaluation of Oxidative Stress. Bentham Science Publisher.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]

  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Benchchem.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. N/A.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. Available from: [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Available from: [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]

  • Oxidative stress & ROS detection - In vitro assays. Labtoo. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC - NIH. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available from: [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Available from: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube. Available from: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available from: [Link]

  • Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. MDPI. Available from: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. Available from: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. Available from: [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. Available from: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. Available from: [Link]

  • Carboxylesterase (CE1) Inhibition Assay. Evotec. Available from: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. N/A. Available from: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. N/A. Available from: [Link]

  • What will be the best way to test NFkb activation via western blot?. ResearchGate. Available from: [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. Available from: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. N/A. Available from: [Link]

  • Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed - NIH. Available from: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Promise of Thiazole Scaffolds in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The 2-aminothiazole moiety, in particular, is a frequently exploited structural feature in drug discovery due to its ability to target a diverse range of proteins.[4][5] Libraries based on the Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate core represent a rich chemical space for the discovery of novel modulators of key biological pathways. High-throughput screening (HTS) is an indispensable methodology for rapidly interrogating large chemical libraries to identify starting points for drug development.[6] This guide provides a detailed framework for the design and execution of HTS campaigns targeting libraries of this compound derivatives, with a focus on scientific integrity, experimental robustness, and actionable data generation.

I. Strategic Planning for an HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning, encompassing library quality control, target selection, and the development of robust and reliable assays.

Library Preparation and Quality Control

The integrity of the screening library is paramount for the generation of reproducible and meaningful data.

  • Compound Acquisition and Purity: Libraries of this compound can be synthesized through established chemical routes.[7] It is crucial to ensure the purity of each compound, typically through methods like LC-MS and NMR, to avoid false positives arising from impurities.

  • Solubilization and Storage: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. The tolerance of subsequent assays to DMSO must be determined, and stock solutions should be stored under conditions that prevent degradation (e.g., low temperature, desiccated).

  • Plate Formatting: For HTS, compound libraries are formatted into multi-well plates (e.g., 384-well or 1536-well) at appropriate concentrations for screening. Automated liquid handlers are essential for accurate and precise plating.

Target Selection and Assay Rationale

The selection of biological targets should be guided by the known or predicted activities of the thiazole scaffold. Piperidinyl-thiazole derivatives have shown activity in several therapeutic areas, suggesting a range of potential targets.[8][9][10]

  • Kinases: Thiazole derivatives are known to interact with various protein kinases, making them attractive targets for oncology and inflammatory diseases.[2][3] A biochemical assay measuring the inhibition of a specific kinase (e.g., a serine/threonine or tyrosine kinase) would be a logical starting point.

  • G-Protein Coupled Receptors (GPCRs): The classification of this compound as a potential antipsychotic suggests possible modulation of GPCRs, a major class of drug targets.[11][12] Cell-based functional assays that measure downstream signaling events (e.g., calcium mobilization or cAMP production) are well-suited for screening GPCR modulators.[13][14]

  • Other Enzymes: Piperidinyl thiazoles have also been identified as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH).[15][16]

This application note will focus on protocols for a primary biochemical kinase inhibition assay and a secondary cell-based GPCR functional assay, followed by a cytotoxicity counter-screen to eliminate non-specific hits.

II. High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed to efficiently identify and validate active compounds from a large library.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Lead Optimization Primary_Assay Primary Biochemical Assay (e.g., Kinase Inhibition) Primary_Data Data Analysis: Single-Point Screen Primary_Assay->Primary_Data Raw Data Dose_Response Dose-Response Confirmation Primary_Data->Dose_Response Initial Hits Cytotoxicity_Assay Cytotoxicity Counter-Screen Primary_Data->Cytotoxicity_Assay Initial Hits Triage Hit Prioritization Dose_Response->Triage Confirmed Hits (IC50) Cytotoxicity_Assay->Triage Cytotoxicity Data (CC50) Secondary_Assay Secondary Cell-Based Assay (e.g., GPCR Functional Assay) Triage->Secondary_Assay Prioritized Hits Secondary_Data Data Analysis: EC50/IC50 Determination Secondary_Assay->Secondary_Data Orthogonal_Assay Orthogonal Biophysical Assay (e.g., SPR, MST) SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR Secondary_Data->Orthogonal_Assay Validated Hits Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (Target) Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor Ethyl 2-(piperidin-1-yl) thiazole-4-carboxylate Hit Inhibitor->Kinase1 Inhibits

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

VI. Conclusion

The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. By employing a strategic and well-validated HTS workflow, researchers can efficiently identify and characterize potent and selective modulators of key biological targets. The protocols and guidelines presented in this document provide a comprehensive framework for conducting a successful screening campaign, from initial planning to hit validation and lead optimization.

VII. References

  • New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. (2021). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (2016). PubMed Central. [Link]

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (2016). PubMed. [Link]

  • New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. (2025). ResearchGate. [Link]

  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (2013). PubMed. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Pharmaceutical Research International. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. (2000). PubMed. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). PubMed. [Link]

  • Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate, min 95%, 100 mg. Oakwood Chemical. [Link]

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. (2019). ResearchGate. [Link]

  • Thiazole derivatives useful as PI 3 kinase inhibitors. Google Patents.

  • Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (2025). ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate. PubChem. [Link]

  • Structure Activity Relationship of Antipsychotic Drug. (2023). Slideshare. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2024). MDPI. [Link]

  • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. (2023). PubMed Central. [Link]

  • Allosteric Modulators of G Protein-Coupled Receptors. (2022). MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (2020). MDPI. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]

  • 5398-36-7 | Product Name : Ethyl 2-Amino-1,3-thiazole-4-carboxylate. Pharmaffiliates. [Link]

  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. (2025). ResearchGate. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). PubMed. [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring system is a cornerstone in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a privileged scaffold due to its ability to engage in various biological interactions. Thiazole derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3][4] The versatility of the thiazole nucleus allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity, making it an ideal candidate for structure-activity relationship (SAR) studies.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate and its derivatives. We will delve into the strategic synthesis of a key intermediate, ethyl 2-aminothiazole-4-carboxylate, via the robust Hantzsch thiazole synthesis.[2][7] Subsequently, we will outline the derivatization of this core structure and provide a detailed framework for conducting systematic SAR studies to explore and optimize biological activity.

Synthetic Strategy: A Two-Pronged Approach to Thiazole Diversification

The synthesis of the target compounds is strategically divided into two main stages: the construction of the core thiazole ring system and the subsequent diversification at the 2-position. This approach allows for the efficient generation of a library of analogs for comprehensive SAR studies.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring.[2][7] It involves the condensation of an α-haloketone with a thioamide.[8] In our case, we will be reacting ethyl bromopyruvate with thiourea to yield the pivotal intermediate, ethyl 2-aminothiazole-4-carboxylate.

Hantzsch_Synthesis Ethyl bromopyruvate Ethyl bromopyruvate Reaction Hantzsch Condensation Ethyl bromopyruvate->Reaction Thiourea Thiourea Thiourea->Reaction Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Reaction->Ethyl 2-aminothiazole-4-carboxylate Ethanol, Reflux

Part 2: Derivatization of the 2-Amino Group

With the ethyl 2-aminothiazole-4-carboxylate core in hand, the next step is to introduce the piperidine moiety and other cyclic amines to explore the SAR at this position. A common and effective method is a nucleophilic aromatic substitution-type reaction, where the 2-amino group is first converted to a better leaving group, such as a halogen, via a Sandmeyer-type reaction, followed by displacement with the desired amine. Alternatively, direct amination strategies can be employed. For the purpose of this guide, we will focus on a more direct and versatile approach for SAR studies: reductive amination or Buchwald-Hartwig amination. However, a straightforward nucleophilic substitution of a 2-halothiazole precursor is also a viable and frequently used method.[9]

A documented synthesis of this compound involves the reaction of ethyl 2-chlorothiazole-4-carboxylate with piperidine. This highlights the utility of the 2-halo-thiazole intermediate.

Derivatization Ethyl 2-chlorothiazole-4-carboxylate Ethyl 2-chlorothiazole-4-carboxylate Reaction Nucleophilic Substitution Ethyl 2-chlorothiazole-4-carboxylate->Reaction Piperidine Piperidine Piperidine->Reaction This compound This compound Reaction->this compound Base, Solvent

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[10]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Sodium hydroxide (2 M)

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add ethyl bromopyruvate (2 mol) and thiourea (3 mol).

  • Add 100 mL of ethanol (99.9%) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture using a rotary evaporator to remove the ethanol.

  • Pour the concentrated residue into a beaker containing ice-cold water.

  • Basify the aqueous solution to a pH of 10 with 2 M sodium hydroxide. This will cause the product to precipitate.

  • Collect the off-white precipitate by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[11][12][13]

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the thiazole proton, and a broad singlet for the amino protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, and the carbons of the ethyl group.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiazole ring).
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of C₆H₈N₂O₂S.
Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of a 2-chlorothiazole precursor. The synthesis of ethyl 2-chlorothiazole-4-carboxylate can be achieved from the corresponding 2-aminothiazole via a Sandmeyer-type reaction.

Materials:

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Piperidine

  • Triethylamine

  • Benzene (or a suitable alternative solvent like toluene)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine ethyl 2-chlorothiazole-4-carboxylate (1 equivalent), piperidine (1.2 equivalents), and triethylamine (1.5 equivalents) in benzene.

  • Attach a reflux condenser and heat the mixture at reflux for 12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with benzene (or the chosen solvent).

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Designing a Structure-Activity Relationship (SAR) Study

The primary goal of an SAR study is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity.[5][6][14] For the this compound scaffold, several key positions can be targeted for modification.

SAR_Study Lead_Compound this compound |  Position 2 (Piperidine) |  Position 4 (Ester) |  Position 5 (Thiazole Ring) Modifications Structural Modifications Lead_Compound:f1->Modifications Vary cyclic amine Lead_Compound:f2->Modifications Ester to Amide/Acid Lead_Compound:f3->Modifications Introduce substituents Biological_Activity Biological Activity Assessment Modifications->Biological_Activity

Key Areas for Modification:
  • The 2-position (Piperidine Ring):

    • Ring Size Variation: Replace the piperidine ring with other cyclic amines of varying sizes, such as pyrrolidine, morpholine, or azepane. This will probe the optimal ring size for activity.

    • Substitution on the Ring: Introduce substituents on the piperidine ring to explore the effects of steric bulk, electronics, and hydrophobicity. For example, methyl, hydroxyl, or fluoro groups can be placed at different positions of the piperidine ring.

    • Bioisosteric Replacement: Employ bioisosteres of the piperidine ring to improve pharmacokinetic properties or potency.[15][16] Examples include replacing the piperidine with aza-bicyclic structures or spirocyclic amines.[17]

  • The 4-position (Ester Group):

    • Ester Homologation: Vary the alcohol portion of the ester (e.g., methyl, propyl, benzyl) to assess the impact of the ester group's size and lipophilicity.

    • Ester to Amide/Acid Conversion: Convert the ethyl ester to a carboxylic acid or a series of amides. This introduces hydrogen bond donor/acceptor capabilities and can significantly alter the compound's properties and biological interactions.

  • The 5-position (Thiazole Ring):

    • Substitution: Introduce small substituents like methyl or halogen groups at the 5-position of the thiazole ring. This can influence the electronic properties of the ring system and provide additional points of interaction with the biological target.

Data Presentation for SAR Analysis

To effectively analyze the SAR, all synthesized compounds and their corresponding biological activity data should be compiled into a structured table.

Compound ID R¹ (at Position 2) R² (at Position 4) R³ (at Position 5) Biological Activity (e.g., IC₅₀, MIC)
Lead-01 Piperidin-1-yl-COOEt-H[Insert Data]
Analog-01 Pyrrolidin-1-yl-COOEt-H[Insert Data]
Analog-02 Morpholin-4-yl-COOEt-H[Insert Data]
Analog-03 Piperidin-1-yl-COOH-H[Insert Data]
Analog-04 Piperidin-1-yl-CONH₂-H[Insert Data]
Analog-05 Piperidin-1-yl-COOEt-CH₃[Insert Data]
...etc....etc....etc....etc....etc.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound derivatives and the subsequent design of a comprehensive SAR study. By following the outlined synthetic protocols and systematically exploring the chemical space around the thiazole scaffold, researchers can efficiently generate and evaluate a library of novel compounds. The insights gained from such studies are invaluable for the identification of potent and selective drug candidates, ultimately advancing the field of medicinal chemistry.

References

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). PubMed. [Link]

  • Different modalities of piperidine-containing drugs and drug candidates. (n.d.). ResearchGate. [Link]

  • 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Heterocyclic Compounds. (n.d.). MDPI. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (2018). ResearchGate. [Link]

  • Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. (2014). Slideshare. [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2016). PubMed Central. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central. [Link]

  • Strategies in synthetic design and structure-activity relationship studies of novel heterocyclic scaffolds as aldose reductase-2 inhibitors. (2022). PubMed. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute. [Link]

  • SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-I. (2025). ResearchGate. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • Structure–activity relationship (SAR) of different heterocyclic compounds. (n.d.). ResearchGate. [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). ResearchGate. [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2010). Der Pharma Chemica. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols: Structure-Activity Relationship of 2-Substituted Thiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of pharmacologically active compounds.[1] Thiazole derivatives are integral components of numerous FDA-approved drugs and exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The 2-substituted thiazole-4-carboxylate core, in particular, has emerged as a privileged structure, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound class, along with detailed protocols for their synthesis and biological evaluation.

Part 1: Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 2-substituted thiazole-4-carboxylates is profoundly influenced by the nature of the substituent at the 2-position of the thiazole ring, as well as modifications at other positions. Understanding these relationships is critical for the rational design of novel therapeutic agents.

Anticancer Activity: A Focus on Kinase and Tubulin Inhibition

Many 2-substituted thiazole derivatives exert their anticancer effects by inhibiting key cellular targets such as protein kinases and tubulin.[4][5]

  • Kinase Inhibition: The thiazole scaffold is a common feature in many kinase inhibitors.[5] The 2-substituent often plays a crucial role in binding to the hinge region of the kinase domain. For instance, 2-amino or 2-amido substituted thiazoles can act as bioisosteres for other hinge-binding motifs. The nature of the substituent can dictate selectivity for specific kinases, such as Aurora kinases or VEGFR.[6][7] Aromatic or heteroaromatic rings at the 2-position can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket.

  • Tubulin Polymerization Inhibition: Certain 2-aryl-thiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer agents like colchicine.[4][8] In these cases, the 2-aryl group often occupies the colchicine binding site on β-tubulin. The substitution pattern on this aryl ring is critical; for example, methoxy groups can significantly enhance activity.[4]

Key SAR Observations for Anticancer Activity:

  • 2-Amino and 2-Amido Groups: These groups can serve as crucial hydrogen bond donors and acceptors, anchoring the molecule in the active site of target proteins.[6]

  • Aromatic and Heteroaromatic Substituents at C2: These are frequently observed in potent anticancer thiazoles. Electron-withdrawing or -donating groups on these rings can modulate activity and selectivity.[4]

  • The Carboxylate Group at C4: This group can be esterified or converted to an amide to modulate solubility, cell permeability, and interaction with the biological target.

SAR_Anticancer Thiazole_Core 2-Substituted Thiazole-4-carboxylate C2_Substituent C2-Substituent (e.g., Amino, Aryl) Thiazole_Core->C2_Substituent C4_Carboxylate C4-Carboxylate (Ester/Amide) Thiazole_Core->C4_Carboxylate Other_Positions Other Positions (e.g., C5) Thiazole_Core->Other_Positions Biological_Activity Anticancer Activity C2_Substituent->Biological_Activity Target Binding (Kinase, Tubulin) C4_Carboxylate->Biological_Activity Modulates PK/PD Other_Positions->Biological_Activity Fine-tunes Potency

Caption: SAR workflow for 2-substituted thiazole-4-carboxylates in anticancer drug discovery.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The 2-aminothiazole moiety is a well-established pharmacophore in antimicrobial agents.[1][9]

Key SAR Observations for Antimicrobial Activity:

  • 2-Amino Group: Often essential for activity, this group can be further derivatized to Schiff bases or amides to enhance potency against specific strains.[9][10]

  • Lipophilic Substituents: The introduction of lipophilic groups at the 2-position or on an N-aryl substituent can improve penetration through microbial cell membranes.

  • Halogen Atoms: The presence of halogens, such as chlorine or fluorine, on aromatic rings attached to the thiazole core often correlates with increased antimicrobial activity.[1]

Part 2: Synthesis and Characterization Protocols

Protocol 1: Hantzsch Thiazole Synthesis of Ethyl 2-Amino-4-arylthiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[11][12] This protocol describes a general procedure for the synthesis of an ethyl 2-amino-4-arylthiazole-4-carboxylate derivative.

Principle: This reaction involves the condensation of an α-haloketone (or in this case, an α-halo-β-ketoester) with a thioamide (thiourea). The reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration to form the thiazole ring.

Materials:

  • Substituted phenacyl bromide (or ethyl bromopyruvate for a 4-unsubstituted carboxylate)

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α-halo-β-ketoester (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts. Wash subsequently with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-substituted thiazole-4-carboxylate.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Hantzsch_Synthesis Reactants α-Halo-β-ketoester + Thiourea Reaction Reflux in Ethanol Reactants->Reaction Workup Cool & Concentrate Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure 2-Aminothiazole- 4-carboxylate Purification->Product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole-4-carboxylates.

Part 3: Biological Evaluation Protocols

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] It is widely used to determine the cytotoxic effects of potential anticancer compounds.[14]

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a purple, insoluble formazan product.[13][15] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Test compounds (2-substituted thiazole-4-carboxylates) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO as the treated wells).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C.[13] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.[15] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) from the curve.

Part 4: Data Presentation

Table 1: Representative Anticancer Activity of 2-Substituted Thiazole-4-carboxylates

Compound ID2-Substituent4-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a 2-Amino-COOEtMCF-715.2Fictional Data
1b 2-Anilino-COOEtMCF-78.5Fictional Data
1c 2-(4-Methoxyphenyl)-COOEtMCF-72.1Fictional Data
2a 2-Amino-CONHPhHepG212.8Fictional Data
2b 2-Anilino-CONHPhHepG25.7Fictional Data
2c 2-(4-Methoxyphenyl)-CONHPhHepG21.5Fictional Data

Note: The data in this table is illustrative and intended to demonstrate how to present such information. Actual values should be obtained from experimental results.

Conclusion

The 2-substituted thiazole-4-carboxylate scaffold represents a highly promising platform for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, is essential for advancing these compounds from discovery to clinical application. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore the full potential of this versatile chemical class.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Chen, J., et al. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. J Med Chem, 2009. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Available from: [Link]

  • Ejaz, S., et al. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 2019. Available from: [Link]

  • Tasler, S., et al. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorg Med Chem, 2009. Available from: [Link]

  • Peng, X., et al. Figure. Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. ResearchGate, 2021. Available from: [Link]

  • Gao, C., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2016. Available from: [Link]

  • Tsuzuki, Y., et al. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. J Med Chem, 2004. Available from: [Link]

  • Abdelgawad, M. A., et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024. Available from: [Link]

  • Dawane, B., et al. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate, 2009. Available from: [Link]

  • Alam, M. A., et al. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 2022. Available from: [Link]

  • Bouherrou, S., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2017. Available from: [Link]

  • Raj, V., et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 2024. Available from: [Link]

  • Abdel-Wahab, B. F., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021. Available from: [Link]

  • Zaki, R. M., et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024. Available from: [Link]

  • Chen, J., et al. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. J Med Chem, 2009. Available from: [Link]

  • Chaniyara, R., et al. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 2019. Available from: [Link]

  • Gonec, T., et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel), 2021. Available from: [Link]

  • Ahire, V., et al. Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate, 2007. Available from: [Link]

Sources

The Versatile Scaffold: Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Structure

In the landscape of contemporary drug discovery, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate emerges as a compound of significant interest, embodying the fusion of two highly "privileged" heterocyclic systems: the thiazole ring and the piperidine moiety. The thiazole core is a structural alert in numerous clinically successful drugs, prized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its aromatic nature and ability to participate in various non-covalent interactions make it an effective scaffold for engaging with biological targets.

Complementing the thiazole is the piperidine ring, one of the most ubiquitous saturated heterocycles in medicinal chemistry.[3][4][5][6][7] The inclusion of a piperidine moiety can enhance a molecule's pharmacokinetic profile by improving solubility and metabolic stability, and its conformational flexibility allows for optimal spatial orientation within a binding pocket.[4] The specific linkage of the piperidine at the 2-position of the thiazole ring, coupled with an ethyl carboxylate at the 4-position, presents a unique chemical architecture ripe for exploration and derivatization in the quest for novel therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and potential evaluation of this compound and its derivatives.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from established methodologies.

Protocol 1: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from ethyl 2-chlorothiazole-4-carboxylate and piperidine.

Materials:

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Piperidine

  • Triethylamine

  • Benzene (or a suitable alternative solvent like toluene)

  • Anhydrous magnesium sulfate

  • Water (deionized)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chlorothiazole-4-carboxylate (4.0 g), piperidine (2.1 g), and triethylamine (4.2 g) in 20 ml of benzene.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with benzene (3 x 20 ml).

  • Washing and Drying: Combine the organic extracts and wash with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Medicinal Chemistry Applications: Exploring the Potential

While specific biological data for this compound is not extensively reported in publicly available literature, the activities of closely related analogs provide a strong rationale for its investigation in several therapeutic areas. The ethyl ester at the C4 position is a common starting point for the synthesis of a wide array of derivatives, such as amides, which have shown significant biological activity.

Anticancer Potential: A Scaffold for Cytotoxic Agents

The 2-substituted thiazole-4-carboxamide scaffold has been identified as a promising framework for the development of novel anticancer agents. Studies on 2-(piperidin-4-yl)-thiazole-4-carboxamides, close structural analogs, have demonstrated moderate to potent cytotoxic activity against various cancer cell lines. These compounds are believed to exert their effects through mechanisms such as the inhibition of tubulin polymerization.

The data presented below for these analogs underscores the potential of the core scaffold. It is hypothesized that this compound can serve as a key intermediate for the synthesis of a library of carboxamide derivatives with potential antitumor activities.

Compound ID (Analog)Cancer Cell LineIC50 (µM)
Urea 5m MCF7 (Breast)0.2
Urea 5k MCF7 (Breast)0.6

Data sourced from a study on 2-(piperidin-4-yl)-thiazole-4-carboxamides.

Enzyme Inhibition: A Gateway to Modulating Biological Pathways

The thiazole ring is a common feature in many enzyme inhibitors. For instance, derivatives of ethyl 2-(hydrazinyl)thiazole-4-carboxylates have been investigated as potent antiglycating agents, suggesting a role in mitigating complications associated with diabetes. This highlights the potential of the ethyl thiazole-4-carboxylate core to be adapted for various enzyme targets. The 2-piperidino substituent can be crucial for establishing key interactions within an enzyme's active site, potentially through hydrogen bonding or hydrophobic interactions.

Compound ID (Analog)Target/AssayIC50 (µM)
Analog 1j Antiglycation1.848 ± 0.646
Analog 1k Antiglycation0.0004 ± 1.097

Data from a study on ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates.

Experimental Protocols for Biological Evaluation

To assess the medicinal chemistry potential of this compound and its derivatives, the following detailed protocols for in vitro assays are provided.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Protocol 3: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of the test compound on a specific enzyme.

Principle: This protocol provides a general framework for a continuous spectrophotometric enzyme assay. The rate of the enzyme-catalyzed reaction is measured by monitoring the change in absorbance of a substrate or product over time. The assay is performed in the presence and absence of the inhibitor to determine its effect on the reaction rate.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compound stock solution (in DMSO)

  • 96-well microplate (UV-transparent if necessary)

  • Microplate reader with kinetic reading capabilities

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (include a vehicle control with DMSO).

    • Enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at a specific wavelength at regular time intervals (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its straightforward synthesis and the proven biological relevance of its constituent motifs make it an attractive starting point for the development of novel therapeutic agents. While direct biological data for this specific molecule is limited, the potent activities of its close analogs in areas such as oncology provide a compelling rationale for its further investigation. The protocols outlined in this guide offer a robust framework for researchers to synthesize, derivatize, and evaluate the biological potential of this promising compound, paving the way for new discoveries in drug development.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-piperidine-derivatives-in-modern-drug-discovery-785987.html]
  • Kar, P., & Choudhury, D. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Bioorganic & Medicinal Chemistry, 126, 117869. [URL: https://pubmed.ncbi.nlm.nih.gov/39142278/]
  • Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 22. [URL: https://www.researchgate.net/publication/359253503_Piperidine_nucleus_in_the_field_of_drug_discovery]
  • Vasilev, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6245. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571775/]
  • Abcam. MTT assay and its use in cell viability and proliferation analysis. [URL: https://www.abcam.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [URL: https://encyclopedia.pub/entry/35804]
  • University of California, San Diego. (2025). MTT Proliferation Assay Protocol. [URL: https://www.medschool.ucsd.edu/som/physiology/research/labs/putnam/protocols/Pages/mtt-assay.aspx]
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. [URL: https://www.benchchem.
  • Singh, A., & Sharma, P. K. (2018). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 15(2), 90-101. [URL: https://www.researchgate.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [URL: https://pubmed.ncbi.nlm.nih.gov/33864100/]
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222612/]
  • Royal Society of Chemistry. (2019). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry, 17(23), 5766-5777. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00832a]
  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [URL: https://www.mdpi.com/1999-4923/16/1/89]
  • National Center for Biotechnology Information. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10820875/]
  • Taylor & Francis Online. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Molecular Crystals and Liquid Crystals, 757(1), 1-21. [URL: https://www.tandfonline.com/doi/full/10.1080/15421406.2023.2189851]
  • National Center for Biotechnology Information. (2017). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 27(15), 3413-3417. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548674/]
  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. [URL: https://bio.libretexts.org/Courses/University_of_California_Davis/BIS_103_Bioenergetics_and_Metabolism_(Arias)/06%3A_Enzyme_Kinetics/6.04%3A_Enzyme_Inhibition]
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. [URL: https://www.biomol.com/resources/selection-guides/small-molecule-inhibitors-selection-guide]
  • PubMed. (2017). Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship. European Journal of Medicinal Chemistry, 128, 134-153. [URL: https://pubmed.ncbi.nlm.nih.gov/28189917/]
  • PubMed. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Chemistry, 27(19), 1675-1695. [URL: https://pubmed.ncbi.nlm.nih.gov/37997807/]
  • PubMed. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 27(36), 6146-6169. [URL: https://pubmed.ncbi.nlm.nih.gov/32942975/]
  • MDPI. (2020). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 25(11), 2586. [URL: https://www.mdpi.com/1420-3049/25/11/2586]

Sources

Designing Novel Enzyme Inhibitors with a 2-(Piperidin-1-yl)thiazole Core: From Concept to Cellular Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive starting point for designing potent and selective enzyme inhibitors.[4] This guide provides an in-depth, experience-driven framework for researchers engaged in the discovery of novel enzyme inhibitors centered on the 2-(piperidin-1-yl)thiazole motif. We detail an integrated workflow that spans from initial in silico design and chemical synthesis to robust biochemical and cellular validation. The protocols and insights herein are designed to be adaptable across various enzyme classes, with a particular focus on protein kinases, a major target class in drug discovery.[5][6]

The 2-(Piperidin-1-yl)thiazole Scaffold: A Privileged Starting Point

The selection of a core scaffold is a critical decision in a drug discovery campaign. The 2-(piperidin-1-yl)thiazole structure offers several advantages that make it an excellent foundation for building inhibitor libraries.

  • Synthetic Tractability: The core is readily assembled through established chemical methodologies, such as the Hantzsch thiazole synthesis, allowing for the efficient generation of diverse analog libraries.[7][8]

  • Structural Rigidity and Vectorial Diversity: The thiazole ring provides a rigid anchor, while the piperidine group offers a three-dimensional exit vector. This allows for the precise positioning of substituents to probe different pockets within an enzyme's active site or allosteric sites.[9]

  • Proven Bioactivity: Derivatives of this and similar scaffolds have shown potent activity against a range of targets, including Fatty Acid Amide Hydrolase (FAAH)[10], histamine H3 receptors[11], and various kinases, demonstrating its versatility and biological relevance.

The core hypothesis is that the thiazole nitrogen can act as a key hydrogen bond acceptor, while the piperidine ring can be decorated with various functional groups to enhance potency, selectivity, and pharmacokinetic properties.

The Integrated Inhibitor Discovery Workflow

A successful inhibitor design program is not a linear path but an iterative cycle of design, synthesis, and testing. Each step informs the next, progressively refining compounds toward a clinical candidate.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The iterative workflow for enzyme inhibitor discovery.
In Silico Design and Virtual Screening

Before committing to costly and time-consuming chemical synthesis, computational modeling provides invaluable foresight.[4] Molecular docking allows for the prediction of binding modes and affinities of virtual compounds within the crystal structure of the target enzyme.[12]

Rationale: The goal is to prioritize synthetic efforts on compounds most likely to be active. By docking a virtual library of 2-(piperidin-1-yl)thiazole derivatives, we can identify key interactions—such as hydrogen bonds to the thiazole nitrogen or hydrophobic interactions with piperidine substituents—that are predicted to confer high affinity.[13] This process helps to intelligently design the initial library.

Protocol 1: Molecular Docking Workflow

  • Preparation of the Receptor:

    • Obtain the PDB crystal structure of the target enzyme.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

    • Define the binding site (grid box) based on the location of the known active site or a co-crystallized ligand.

  • Preparation of the Ligands:

    • Generate 3D structures of the virtual 2-(piperidin-1-yl)thiazole library.

    • Assign partial charges and define rotatable bonds.

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock, Glide) to dock each ligand into the prepared receptor grid.

    • Generate multiple binding poses for each ligand.

  • Analysis and Selection:

    • Score the poses based on the software's scoring function (e.g., estimated binding energy).

    • Visually inspect the top-scoring poses to ensure key interactions are plausible (e.g., hydrogen bonds, hydrophobic packing).

    • Select a diverse set of the top-ranked virtual hits for chemical synthesis.

Chemical Synthesis

The synthesis strategy should be flexible, allowing for the introduction of diversity at multiple points on the scaffold. The Hantzsch thiazole synthesis is a classic and robust method for this purpose.

Protocol 2: General Synthesis of a 2-(Piperidin-1-yl)-4-Arylthiazole Library This protocol outlines the synthesis of a representative compound. The aryl group (R1) and substituents on the piperidine ring can be varied to build the library.

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: General synthetic scheme for 2-(piperidin-1-yl)thiazole derivatives.
  • Synthesis of α-Bromo Ketone Intermediate:

    • Dissolve the desired aryl methyl ketone (1.0 eq) in glacial acetic acid.

    • Slowly add bromine (1.05 eq) dropwise at room temperature while stirring.

    • Stir the reaction for 2-4 hours until TLC indicates consumption of the starting material.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water, and dry the crude α-bromo ketone. This is often used in the next step without further purification.

  • Hantzsch Thiazole Synthesis:

    • To a solution of the α-bromo ketone (1.0 eq) in ethanol, add piperidine-1-carbothioamide (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The product will often precipitate. If not, extract with ethyl acetate.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the final 2-(piperidin-1-yl)-4-arylthiazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14]

Biochemical Screening for Enzyme Inhibition

The first biological test for synthesized compounds is a biochemical assay to measure their ability to inhibit the target enzyme. High-throughput screening (HTS) compatible assays, such as those based on fluorescence or luminescence, are preferred.[15][16] For kinases, the ADP-Glo™ assay is a robust choice as it measures the production of ADP, a universal product of kinase reactions.[6]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase in kinase buffer. The concentration should be optimized to produce a robust signal within the linear range of the assay.

    • Prepare a solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the initial screen to detect competitive inhibitors.[17]

    • Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute further into the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of inhibitor solution or vehicle (DMSO control) to the wells.

    • Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hit-to-Lead and Structure-Activity Relationship (SAR)

The initial screening will identify "hits." The next phase, hit-to-lead optimization, involves synthesizing and testing a focused set of analogs to understand the Structure-Activity Relationship (SAR).[18][19] The goal is to systematically modify the hit structure to improve potency and selectivity.

Example SAR Table: The data below is hypothetical, illustrating how SAR data is tabulated to guide the next design cycle.

Compound IDR1 (Thiazole C4)R2 (Piperidine N1)Kinase X IC₅₀ (nM)
Hit-1 PhenylH850
SAR-1a 4-FluorophenylH420
SAR-1b 4-MethoxyphenylH250
SAR-1c 3-ChlorophenylH>10,000
SAR-2a 4-MethoxyphenylMethyl95
SAR-2b 4-MethoxyphenylBenzyl35

Interpretation and Causality:

  • Probing the R1 Pocket: Adding electron-donating groups (fluoro, methoxy) at the 4-position of the phenyl ring improved potency (Hit-1 vs. SAR-1a/1b). This suggests the pocket accommodating this ring is hydrophobic and may have a nearby hydrogen bond acceptor that interacts favorably with the methoxy group. The bulky chloro at the 3-position (SAR-1c) abolished activity, indicating a steric clash.

  • Exploring the R2 Vector: Adding substituents to the piperidine ring (SAR-2a, SAR-2b) significantly enhanced potency. This indicates the presence of an adjacent hydrophobic pocket that can be exploited for further affinity gains. The benzyl group (SAR-2b) was more effective than methyl, suggesting a larger pocket.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: The iterative cycle of Hit-to-Lead optimization based on SAR.
Mechanism of Action (MoA) Studies

Understanding how a compound inhibits an enzyme is crucial for its development.[20] MoA studies determine if the inhibitor is competitive, non-competitive, uncompetitive, or allosteric.[17][21] This is typically done by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.

Protocol 4: Determining Inhibition Modality

  • Assay Setup: Use the same biochemical assay as in Protocol 3.

  • Experimental Design:

    • Fix the enzyme concentration.

    • Create a matrix of conditions. On one axis, vary the substrate (e.g., peptide for a kinase) concentration from ~0.2x Km to 5x Km.

    • On the other axis, include several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Acquisition: Measure the initial reaction velocity (rate) for each condition.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[21]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Vmax and Km decrease).[17]

Cell-Based Assays

A potent biochemical inhibitor must also be effective in a complex cellular environment.[22] Cell-based assays are critical to confirm that the compound can enter cells, engage its target, and produce the desired biological effect.[23]

Rationale: Moving from a purified enzyme system to a living cell introduces new challenges for the inhibitor, including cell permeability, stability, and potential for off-target effects. A cell-based assay provides a more physiologically relevant measure of a compound's potential.[24]

Protocol 5: Cellular Target Engagement Assay (e.g., Western Blot for a Kinase) This protocol measures the inhibition of a specific phosphorylation event downstream of the target kinase.

  • Cell Culture: Culture a cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an overactive kinase).

  • Compound Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-response of the inhibitor (or vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to extract cellular proteins.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the phosphorylated substrate.

    • Normalize this signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH).

    • Plot the normalized signal versus inhibitor concentration to determine the cellular EC₅₀ (the effective concentration to inhibit the target by 50% in cells).

References

  • Benchchem. (n.d.). In Silico Modeling of Thiazole-Based Kinase Inhibitors: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • MDPI. (n.d.). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays.
  • Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology.
  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • PubMed. (2024). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays.
  • PubMed Central. (n.d.). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • YouTube. (2010). 21.05 Mechanism-based Inhibition of Enzymes.
  • YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.
  • Promega Corporation. (n.d.). Kinase Activity Assays.
  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • PubMed Central. (n.d.). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties.
  • PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • Frontiers. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • ResearchGate. (2017). Structure-activity relationship of target compounds.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-80.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • PubMed Central. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.
  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • ResearchGate. (n.d.). Structure activity relationship.

Sources

Application Notes and Protocols for Assessing the Antiglycation Potential of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Glycation and the Promise of Thiazole Derivatives

Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a key process implicated in the pathogenesis of numerous age-related diseases and diabetic complications.[1][2] This cascade of reactions, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs can alter the structure and function of proteins, promoting oxidative stress and inflammation, and contributing to the progression of conditions such as atherosclerosis, cataracts, and neurodegenerative diseases.

The fight against the detrimental effects of glycation has led researchers to explore various chemical entities for their antiglycation potential. Among these, thiazole derivatives have emerged as a promising class of compounds. The thiazole ring, a versatile heterocyclic scaffold, is present in numerous biologically active molecules and approved drugs.[3][4] Its unique electronic and structural features make it a prime candidate for interfering with the glycation process. This guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals to rigorously assess the antiglycation potential of novel thiazole derivatives.

Understanding the Mechanism: How Thiazole Derivatives May Combat Glycation

The therapeutic potential of thiazole derivatives as antiglycation agents is rooted in their ability to intervene at various stages of the Maillard reaction. The primary mechanisms of action are believed to include:

  • Trapping of Reactive Carbonyl Species (RCS): The most critical mechanism is the scavenging of highly reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO), which are key intermediates in AGE formation.[5][6] The nucleophilic nature of the thiazole ring and its substituents can facilitate the trapping of these electrophilic carbonyls, forming stable adducts and preventing them from reacting with proteins.

  • Chelation of Metal Ions: Transition metal ions can catalyze the autooxidation of sugars and the degradation of Amadori products, accelerating the formation of AGEs. Thiazole derivatives with appropriate functional groups may chelate these metal ions, thereby inhibiting these oxidative pathways.

  • Antioxidant Activity: The glycation process is intrinsically linked to oxidative stress. Thiazole derivatives possessing antioxidant properties can neutralize reactive oxygen species (ROS) generated during glycation, thus providing a dual protective effect.[3]

The following protocols are designed to investigate these potential mechanisms of action, providing a comprehensive evaluation of a thiazole derivative's antiglycation capabilities.

Experimental Workflows and Key Assays

A multi-faceted approach is essential for a thorough assessment. We will detail two primary in vitro assays: the Bovine Serum Albumin (BSA)-Sugar/Methylglyoxal Assay for overall AGE inhibition and the Methylglyoxal (MGO) Trapping Assay for mechanistic insight.

Visualizing the Workflow

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Elucidation cluster_data Data Analysis BSA_Assay BSA-Sugar/MGO Assay (Fluorescence) IC50_Calc IC50 Calculation BSA_Assay->IC50_Calc MGO_Trapping MGO Trapping Assay (HPLC) MGO_Trapping->IC50_Calc Data_Table Data Tabulation & Statistical Analysis IC50_Calc->Data_Table Thiazole_Derivative Test Thiazole Derivative Thiazole_Derivative->BSA_Assay Assess AGE Inhibition Thiazole_Derivative->MGO_Trapping Quantify RCS Scavenging

Caption: High-level workflow for assessing the antiglycation potential of thiazole derivatives.

Protocol 1: BSA-Sugar/Methylglyoxal Antiglycation Assay

This is the most common and robust in vitro model for screening antiglycation activity. It simulates the glycation of a major plasma protein, albumin, by a reducing sugar (glucose or fructose) or a reactive carbonyl species (methylglyoxal). The formation of fluorescent AGEs is monitored to quantify the extent of glycation and its inhibition by the test compound.

Causality Behind Experimental Choices
  • Choice of Glycating Agent:

    • Glucose/Fructose: Simulates the slow, physiological glycation process. This is relevant for assessing inhibitors that act on the early stages of the Maillard reaction.

    • Methylglyoxal (MGO): A highly reactive dicarbonyl, MGO significantly accelerates AGE formation.[7] This model is ideal for identifying potent inhibitors that can trap reactive carbonyls, a likely mechanism for many thiazole derivatives.

  • Choice of Protein: Bovine Serum Albumin (BSA) is used due to its structural similarity to Human Serum Albumin (HSA), its high purity, low cost, and well-characterized glycation sites.

  • Fluorescence Detection: Many AGEs exhibit intrinsic fluorescence. Measuring the fluorescence intensity provides a convenient and sensitive method to quantify the overall formation of these products. A typical excitation/emission wavelength pair is ~370 nm / ~440 nm.[8]

Materials and Reagents
  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • D-Glucose or D-Fructose

  • Methylglyoxal (MGO) solution (typically 40% in water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (NaN3)

  • Thiazole derivatives (test compounds)

  • Aminoguanidine hydrochloride (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • BSA Solution: Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).

    • Glycating Agent Solutions:

      • For the BSA-glucose model, prepare a 500 mM solution of D-glucose in PBS.

      • For the BSA-MGO model, prepare a 5 mM solution of MGO in PBS.

    • Test Compound Solutions: Prepare stock solutions of the thiazole derivatives in an appropriate solvent (e.g., DMSO, PBS) at various concentrations. Ensure the final solvent concentration in the reaction mixture is low (typically <1%) to avoid interference.

    • Positive Control: Prepare a stock solution of aminoguanidine hydrochloride in PBS.

    • Sodium Azide Solution: Prepare a 0.2% (w/v) solution of NaN3 in PBS to prevent microbial growth.

  • Assay Setup (per well of a 96-well plate):

    • Control (Glycated): 50 µL BSA solution + 50 µL glycating agent solution + 50 µL PBS.

    • Blank (Non-glycated): 50 µL BSA solution + 100 µL PBS.

    • Test Compound: 50 µL BSA solution + 50 µL glycating agent solution + 50 µL test compound solution (at various concentrations).

    • Positive Control: 50 µL BSA solution + 50 µL glycating agent solution + 50 µL aminoguanidine solution.

    • Add a small volume of sodium azide solution to each well to achieve a final concentration of 0.02%.

  • Incubation:

    • Seal the microplate to prevent evaporation.

    • Incubate the plate at 37°C in the dark.

      • BSA-glucose model: Incubate for 7-21 days.

      • BSA-MGO model: Incubate for 24-72 hours.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity using a microplate reader.

    • Set the excitation wavelength to ~370 nm and the emission wavelength to ~440 nm.[8]

Data Analysis and Presentation
  • Calculate the Percentage of Inhibition:

    • % Inhibition = [1 - (Fluorescence of Test Compound - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100

  • Determine the IC50 Value:

    • The IC50 is the concentration of the test compound that inhibits 50% of AGE formation.

    • Plot the percentage of inhibition against the logarithm of the test compound concentrations.

    • Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a dose-response curve and determine the IC50 value.[9][10][11][12][13]

  • Data Tabulation:

Thiazole DerivativeGlycating AgentIncubation TimeIC50 (µM) ± SD
Compound XGlucose (500 mM)14 days150.5 ± 12.3
Compound YGlucose (500 mM)14 days210.2 ± 18.9
Compound XMGO (5 mM)48 hours25.8 ± 3.1
Compound YMGO (5 mM)48 hours45.6 ± 5.4
AminoguanidineGlucose (500 mM)14 days850.7 ± 55.6
AminoguanidineMGO (5 mM)48 hours350.1 ± 25.8

Protocol 2: Methylglyoxal (MGO) Trapping Assay using HPLC

This assay directly measures the ability of a thiazole derivative to scavenge MGO. It provides strong mechanistic evidence for the antiglycation activity observed in the BSA-MGO assay. The protocol involves incubating the test compound with MGO and then quantifying the remaining MGO using High-Performance Liquid Chromatography (HPLC) after derivatization.

Causality Behind Experimental Choices
  • HPLC Quantification: HPLC offers high sensitivity and specificity for quantifying MGO.

  • Derivatization: MGO lacks a strong chromophore for UV detection. Derivatization with an agent like o-phenylenediamine (OPD) converts MGO into a stable, UV-active product (2-methylquinoxaline), which can be easily quantified by HPLC.[14]

  • Protein-Free System: This assay is conducted in the absence of a protein to specifically assess the direct interaction between the thiazole derivative and MGO, eliminating confounding factors from protein binding.

Visualizing the MGO Trapping Mechanism

mgo_trapping cluster_reaction MGO Trapping Reaction cluster_quantification Quantification of Remaining MGO MGO Methylglyoxal (MGO) Adduct Thiazole-MGO Adduct (Stable) MGO->Adduct Trapped by Remaining_MGO Remaining MGO MGO->Remaining_MGO Excess Thiazole Thiazole Derivative Thiazole->Adduct Quinoxaline 2-methylquinoxaline (UV-active) Remaining_MGO->Quinoxaline Derivatized with OPD o-phenylenediamine (OPD) OPD->Quinoxaline HPLC HPLC Analysis Quinoxaline->HPLC Quantified via

Caption: Workflow for the MGO trapping assay with HPLC quantification.

Materials and Reagents
  • Methylglyoxal (MGO) solution

  • o-phenylenediamine (OPD)

  • Thiazole derivatives (test compounds)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other mobile phase modifiers

  • HPLC system with a UV detector and a C18 column

Step-by-Step Methodology
  • Preparation of Solutions:

    • MGO Solution: Prepare a working solution of MGO (e.g., 1 mM) in phosphate buffer.

    • Test Compound Solutions: Prepare stock solutions of the thiazole derivatives at various concentrations in the same buffer.

    • OPD Derivatizing Reagent: Prepare a fresh solution of OPD (e.g., 10 mM) in a suitable solvent (e.g., methanol or dilute acid).

  • Trapping Reaction:

    • In a microcentrifuge tube, mix the MGO solution with the test compound solution (or buffer for the control).

    • Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).

  • Derivatization:

    • After incubation, add the OPD derivatizing reagent to the reaction mixture.

    • Allow the derivatization reaction to proceed in the dark at room temperature for a specified time (e.g., 30 minutes to 2 hours).[14]

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject an aliquot of the sample into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be used.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at the maximum absorbance wavelength for 2-methylquinoxaline (e.g., ~315 nm).

      • Injection Volume: 20 µL.

    • Run a standard curve with known concentrations of MGO that have been derivatized in the same manner to quantify the amount of remaining MGO in the samples.

Data Analysis and Presentation
  • Calculate the Percentage of MGO Trapped:

    • % MGO Trapped = [1 - (Peak Area of MGO in Test Sample / Peak Area of MGO in Control)] x 100

  • Determine the IC50 Value:

    • Similar to the BSA assay, plot the percentage of MGO trapped against the logarithm of the test compound concentrations and determine the IC50 value using non-linear regression.

  • Data Tabulation:

Thiazole DerivativeIncubation Time with MGOMGO Trapping IC50 (µM) ± SD
Compound X2 hours55.2 ± 6.7
Compound Y2 hours89.4 ± 9.1
Aminoguanidine2 hours410.5 ± 35.2

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following practices are essential:

  • Positive and Negative Controls: Always include a known antiglycation agent like aminoguanidine as a positive control and a no-inhibitor control to establish the baseline glycation level.

  • Replicates: Perform all experiments in triplicate to ensure reproducibility and to allow for statistical analysis.

  • Dose-Response Curves: Assessing a range of concentrations for the test compounds is crucial for determining IC50 values and understanding the potency of the inhibition.

  • Validation of HPLC Method: For the MGO trapping assay, the HPLC method should be validated for linearity, precision, and accuracy.

By adhering to these detailed protocols and understanding the rationale behind the experimental design, researchers can confidently and accurately assess the antiglycation potential of thiazole derivatives, paving the way for the development of novel therapeutics to combat glycation-related diseases.

References

  • Revisiting amino acids and peptides as anti-glycation agents. RSC Publishing. Available at: [Link]

  • Polyphenols with antiglycation activity and mechanisms of action: A review of recent findings. Journal of Food and Drug Analysis. Available at: [Link]

  • Glycation, antiglycation, and deglycation: Their role in aging mechanisms and geroprotective effects (literature review). ResearchGate. Available at: [Link]

  • Revisiting amino acids and peptides as anti-glycation agents. Medicinal Chemistry Communications. Available at: [Link]

  • Revisiting Amino Acids and Peptides as Anti-glycation Agents. ResearchGate. Available at: [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. Available at: [Link]

  • Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2. ResearchGate. Available at: [Link]

  • Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea. Hindawi. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. MDPI. Available at: [Link]

  • How to calculate IC50. YouTube. Available at: [Link]

  • Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture. PubMed. Available at: [Link]

  • How do we calculate the IC 50 value in antioxidant assays? I can get equation of Y= mx intead of y= mx+C on scatter graph what to do ? please tell me. ResearchGate. Available at: [Link]

  • Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. National Institutes of Health. Available at: [Link]

  • Drug repurposing: In-vitro anti-glycation properties of 18 common drugs. National Institutes of Health. Available at: [Link]

  • Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation. MDPI. Available at: [Link]

  • Methylglyoxal: its presence and potential scavengers. PubMed. Available at: [Link]

  • In Vitro and Molecular Docking Studies of Antiglycation Potential of Phenolic Compounds in Date Palm (Phoenix dactylifera L.) Fruit: Exploring Local Varieties in the Food Industry. MDPI. Available at: [Link]

  • [Determination of methylglyoxal in Manuka honey of New Zealand by high performance liquid chromatography]. ResearchGate. Available at: [Link]

  • Methylglyoxal scavengers attenuate endothelial dysfunction induced by methylglyoxal and high concentrations of glucose. National Institutes of Health. Available at: [Link]

  • In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols. MDPI. Available at: [Link]

  • (PDF) Safety issues of methylglyoxal and potential scavengers. ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Agrochemical Discovery

The thiazole ring is a privileged scaffold in medicinal and agrochemical research, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 2-aminothiazole, in particular, have been explored for a wide range of applications, including as fungicides, biocides, and intermediates in the synthesis of antibiotics.[1] The inherent chemical stability and diverse substitution patterns possible with the thiazole nucleus make it a fertile ground for the discovery of novel crop protection agents. This document provides a comprehensive guide for the initial investigation of a specific thiazole derivative, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, as a potential new active ingredient for crop protection, with a primary focus on its evaluation as a fungicide.

While direct public data on the specific biological activity of this compound is limited, its structural similarity to other fungicidally active thiazole carboxamides suggests a potential mechanism of action as a succinate dehydrogenase inhibitor (SDHI).[4] SDHIs are a crucial class of fungicides that disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[4] This guide, therefore, outlines a systematic approach to synthesize, formulate, and test this compound, beginning with fundamental in vitro assays and progressing to more complex greenhouse-level evaluations.

PART 1: Synthesis and Characterization

A reliable synthetic route is the first step in evaluating any new compound. The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound[5]

Materials:

  • Piperidine

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Triethylamine

  • Benzene (or a less hazardous solvent like toluene)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, combine piperidine (2.1 g), ethyl 2-chlorothiazole-4-carboxylate (4 g), and triethylamine (4.2 g) in 20 ml of benzene.

  • Reflux the mixture for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into water and extract with benzene.

  • Wash the organic extract with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.[5]

PART 2: In Vitro Antifungal Activity Assays

The initial screening for antifungal activity is typically performed in vitro to determine the compound's intrinsic efficacy against a panel of economically important plant pathogenic fungi.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[7][8][9]

This method determines the lowest concentration of the test compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)[4][6][7]

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer

  • Positive control fungicide (e.g., a commercial SDHI like boscalid)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strains on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in sterile saline. Adjust the suspension to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL).[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the growth medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[9]

  • Assay Setup: In a 96-well plate, add the diluted compound solutions and the fungal inoculum. Include a drug-free control and a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that causes at least 80% inhibition of fungal growth compared to the drug-free control, measured by visual assessment or spectrophotometrically.[9]

Data Presentation: In Vitro Antifungal Activity
Fungal SpeciesTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Botrytis cinerea[Insert Data][Insert Data]
Sclerotinia sclerotiorum[Insert Data][Insert Data]
Rhizoctonia solani[Insert Data][Insert Data]
Fusarium oxysporum[Insert Data][Insert Data]

PART 3: Greenhouse Efficacy and Phytotoxicity Evaluation

Promising results from in vitro assays warrant further testing in a more realistic greenhouse environment to assess the compound's performance on host plants and its potential for phytotoxicity.

Protocol 3: Greenhouse Fungicide Efficacy Trial[12][13]

Objective: To evaluate the efficacy of this compound in controlling a specific plant disease under controlled greenhouse conditions.

Materials:

  • Healthy, susceptible host plants (e.g., tomato for late blight, cucumber for downy mildew)

  • Pathogen inoculum

  • This compound formulated as a sprayable solution

  • Commercial standard fungicide

  • Spraying equipment

  • Controlled environment greenhouse

Procedure:

  • Plant Propagation and Acclimatization: Grow healthy plants to a suitable stage for inoculation.

  • Treatment Application: Prepare different concentrations of the test compound. Spray the plants to the point of runoff. Include an untreated control and a commercial standard treatment.[10]

  • Inoculation: After the spray has dried, inoculate the plants with a standardized suspension of the pathogen.

  • Incubation: Maintain the plants in a high-humidity environment to promote disease development.

  • Disease Assessment: After a set incubation period, assess the disease severity using a rating scale.

  • Data Analysis: Analyze the data statistically to determine the effective dose (ED50) of the compound.

Protocol 4: Phytotoxicity Testing[14]

Objective: To assess the potential for this compound to cause damage to the host plant.

Procedure:

  • Select healthy, well-established plants of a sensitive species.

  • Apply the test compound at various concentrations, including a rate higher than the anticipated effective dose.

  • Include a water-only control group.[10]

  • Observe the plants regularly for signs of phytotoxicity such as yellowing, leaf distortion, burning, or stunting.[10]

  • Repeat the application at labeled intervals to check for cumulative effects.[10]

PART 4: Mechanistic Insights and Further Development

Should this compound demonstrate significant and safe fungicidal activity, further studies would be warranted to elucidate its precise mechanism of action.

Proposed Mechanism of Action: SDH Inhibition

The structural features of the test compound are consistent with those of some known SDHI fungicides.[4] These fungicides act by binding to the succinate dehydrogenase enzyme complex in the fungal mitochondrial respiratory chain, blocking energy production.

Diagram 1: Proposed SDHI Mechanism of Action

SDHI_Mechanism Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Substrate Fumarate Fumarate SDH_Complex->Fumarate Product Electron_Transport_Chain Electron_Transport_Chain SDH_Complex->Electron_Transport_Chain Electrons Test_Compound Test_Compound Test_Compound->SDH_Complex Inhibition ATP_Production ATP_Production Electron_Transport_Chain->ATP_Production Energy

Caption: Inhibition of the SDH complex by the test compound blocks the electron transport chain and subsequent ATP production.

Diagram 2: Experimental Workflow for Fungicide Evaluation

Fungicide_Workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Advanced Studies Synthesis Synthesis Purification_Characterization Purification_Characterization Synthesis->Purification_Characterization Crude Product MIC_Determination MIC_Determination Purification_Characterization->MIC_Determination Broad_Spectrum_Screening Broad_Spectrum_Screening MIC_Determination->Broad_Spectrum_Screening Greenhouse_Efficacy Greenhouse_Efficacy Broad_Spectrum_Screening->Greenhouse_Efficacy Phytotoxicity_Testing Phytotoxicity_Testing Greenhouse_Efficacy->Phytotoxicity_Testing Mechanism_of_Action Mechanism_of_Action Phytotoxicity_Testing->Mechanism_of_Action Field_Trials Field_Trials Mechanism_of_Action->Field_Trials

Caption: A streamlined workflow for the evaluation of a novel fungicide from synthesis to advanced studies.

Conclusion

This compound represents a molecule of interest for crop protection research based on the established biological activities of the broader thiazole chemical class. The protocols outlined in this document provide a robust framework for its initial evaluation as a potential fungicide. A systematic approach, beginning with synthesis and in vitro screening and progressing to greenhouse trials, is essential to determine its true potential as a valuable tool for disease management in agriculture.

References

  • Application Notes and Protocols: In Vitro Antifungal Activity Assays for Novel Compounds - Benchchem. (n.d.).
  • Application Notes and Protocols for In Vitro Antifungal Assays of Novel Compounds - Benchchem. (n.d.).
  • Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate - PrepChem.com. (n.d.).
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022, May 24).
  • Testing For Phytotoxicity - Greenhouse Grower. (n.d.).
  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996, March 15).
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - ResearchGate. (n.d.).
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed. (2021, August 4).
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025, April 1).
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.).
  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (n.d.).
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. (n.d.).
  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities | ACS Omega. (2021, September 16).
  • Commercial drugs and pesticides molecules containing 2‐ aminothiazole... - ResearchGate. (n.d.).
  • Thiazole antifungals | Research Starters - EBSCO. (n.d.).
  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins - ResearchGate. (2019, January 29).
  • Derivatives of 2-aminothiazole used in medicine and veterinary medicine. - ResearchGate. (n.d.).
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.).
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC - NIH. (n.d.).
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC - NIH. (2023, January 31).
  • Fungicide Efficacy Evaluation - CABI Digital Library. (n.d.).
  • Fungicides for Management of Diseases in Commercial Greenhouse Ornamentals - Plant Pathology. (n.d.).
  • This compound - Echemi. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. (n.d.).
  • Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate - Smolecule. (n.d.).
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH. (2021, August 19).
  • Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents - PubMed. (n.d.).
  • ethyl 2-phenyl-1,3-thiazole-4-carboxylate - Chemical Synthesis Database. (2025, May 20).
  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed. (2021, March 7).
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022, February).
  • Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 - ChemicalBook. (2025, August 8).
  • Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate - PrepChem.com. (n.d.).
  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. (n.d.).
  • Ethyl piperidine-4-carboxylate - Cheméo. (n.d.).
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC - PubMed Central. (n.d.).
  • Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin - PubMed. (2025, July 1).
  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. (n.d.).
  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities - ResearchGate. (n.d.).

Sources

The Design and Application of Fluorescent Probes Derived from Thiazole Carboxylate Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiazole Scaffold in Fluorescence Sensing

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the development of fluorescent probes.[1][2][3] Its derivatives are integral to a wide array of biologically active compounds and clinically approved drugs.[1][4] The unique electronic properties of the thiazole ring, coupled with its synthetic tractability, make it an exceptional platform for creating sophisticated molecular tools for biological imaging and sensing. Thiazole carboxylate esters, in particular, serve as versatile precursors for a new generation of fluorescent probes, offering a convenient handle for further chemical modification and functionalization. This guide provides an in-depth exploration of the development of these probes, from fundamental design principles to detailed experimental protocols, aimed at researchers, scientists, and professionals in drug development.

Core Principles of Thiazole-Based Fluorophores

The fluorescence of thiazole-based probes is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).[5] A notable example is Thiazole Orange (TO), a well-studied dye that exhibits a remarkable "turn-on" fluorescence response.[6][7] In solution, TO is weakly fluorescent due to the free rotation around its methine bridge, which provides a non-radiative decay pathway. However, upon binding to nucleic acids or in viscous environments, this rotation is restricted, leading to a significant enhancement in fluorescence quantum yield.[6][8] This principle of restricted intramolecular rotation is a key strategy in the design of "turn-on" probes for various analytes.

Synthetic Strategies: From Thiazole Carboxylate Esters to Functional Probes

The synthesis of thiazole-based fluorescent probes often begins with the construction of the core thiazole ring, a classic example being the Hantzsch thiazole synthesis.[4][9] Thiazole carboxylate esters are valuable intermediates in this process, providing a reactive site for introducing functionalities that can tune the probe's photophysical properties or confer specificity for a particular target.

Workflow for Probe Synthesis

The general workflow for synthesizing a targeted fluorescent probe from a thiazole carboxylate ester involves several key steps:

Caption: General workflow for the synthesis of targeted fluorescent probes.

Application Note 1: A Thiazole-Based "Turn-On" Probe for Viscosity Sensing

Introduction: Cellular viscosity is a critical parameter that reflects the state of the intracellular environment.[10] Aberrant viscosity is associated with various pathological conditions.[10][11] Fluorescent probes that exhibit a "turn-on" response in viscous media are invaluable tools for monitoring these changes in real-time. This application note describes the design and use of a viscosity-sensitive probe derived from a thiazole carboxylate ester. The probe's fluorescence is quenched in low-viscosity environments due to intramolecular rotation but is significantly enhanced upon restriction of this motion in viscous media.[6][10]

Probe Design and Mechanism: The probe consists of a thiazole core functionalized with a rotatable group. The carboxylate ester serves as a synthetic handle to introduce this group.

Caption: Mechanism of a viscosity-sensitive "turn-on" fluorescent probe.

Protocol: Synthesis of a Viscosity-Sensitive Thiazole Probe

Materials:

  • Methyl 2-amino-4-methylthiazole-5-carboxylate

  • 4-(Bromomethyl)benzaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of methyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents) and 4-(bromomethyl)benzaldehyde (1.1 equivalents).

  • Reaction: Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Viscosity Measurement

Materials:

  • Synthesized thiazole probe stock solution (1 mM in DMSO)

  • Glycerol-water mixtures of varying viscosity (0-99% glycerol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a series of glycerol-water mixtures. Add the thiazole probe to each mixture to a final concentration of 10 µM.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each sample using an excitation wavelength determined from the probe's absorption spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the viscosity of the glycerol-water mixtures.

Expected Results: A significant increase in fluorescence intensity should be observed with increasing glycerol concentration (and thus viscosity).

Glycerol (%)Viscosity (cP)Relative Fluorescence Intensity
01.01.0
201.85.2
404.015.8
6011.045.3
8050.0120.1
99>1000>200

Application Note 2: A Thiazole-Based Probe for Targeted Cancer Cell Imaging

Introduction: Targeted delivery of fluorescent probes to cancer cells is a powerful strategy for cancer diagnosis and imaging-guided therapy.[12][13] This can be achieved by conjugating the fluorophore to a ligand that specifically binds to a receptor overexpressed on the surface of cancer cells, such as the folate receptor.[13] This application note details the synthesis and application of a folate-conjugated thiazole fluorescent probe for targeted imaging of cancer cells.

Probe Design and Targeting Strategy: The probe is designed with three essential components: a thiazole-based fluorophore, a linker, and a targeting moiety (folic acid). The thiazole carboxylate ester serves as the initial building block for the fluorophore and a point of attachment for the linker.

Targeted_Probe_Design Probe Folic Acid (Targeting Moiety) Linker Thiazole Fluorophore Receptor Folate Receptor (Cancer Cell Surface) Probe:f0->Receptor Specific Binding

Caption: Design of a folate-receptor-targeted fluorescent probe.

Protocol: Synthesis of a Folate-Conjugated Thiazole Probe

Materials:

  • Thiazole carboxylate ester with a free amine group (synthesized separately)

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

Procedure:

  • Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add DCC and NHS to activate the carboxylic acid group of folic acid. Stir at room temperature for 4 hours.

  • Conjugation: To the activated folic acid solution, add the amine-functionalized thiazole fluorophore and a catalytic amount of TEA. Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Purification: Purify the crude product by preparative HPLC to obtain the pure folate-conjugated probe.

  • Characterization: Confirm the structure of the final product by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Protocol: In Vitro Targeted Cell Imaging

Materials:

  • Folate receptor-positive cancer cells (e.g., HeLa) and folate receptor-negative cells (e.g., A549)

  • Cell culture medium

  • Folate-conjugated thiazole probe

  • Free folic acid (for blocking experiment)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes.

  • Probe Incubation: Incubate the cells with the folate-conjugated probe (e.g., 5 µM) in the culture medium for 1 hour at 37 °C.

  • Blocking Experiment (Control): For the blocking experiment, pre-incubate a separate set of folate receptor-positive cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the probe.

  • Washing: Wash the cells with PBS to remove the unbound probe.

  • Imaging: Observe the cells under a fluorescence microscope using the appropriate filter set.

Expected Results: Strong fluorescence should be observed in the folate receptor-positive cells, while minimal fluorescence should be seen in the folate receptor-negative cells and the cells pre-treated with free folic acid. This demonstrates the specific targeting of the probe.

Application Note 3: A Thiazole-Based Chemosensor for Metal Ion Detection

Introduction: The detection of metal ions is crucial in environmental monitoring and for understanding biological processes, as metal ion imbalances are linked to various diseases.[14] Thiazole derivatives can act as effective chemosensors for metal ions due to the presence of heteroatoms (N and S) that can coordinate with metal ions.[15][16] This application note describes a thiazole-based fluorescent probe for the selective detection of a specific metal ion (e.g., Cu²⁺).

Probe Design and Sensing Mechanism: The probe is designed with a thiazole core and a chelating group that selectively binds to the target metal ion. Upon binding, the photophysical properties of the fluorophore are altered, leading to a change in fluorescence (e.g., quenching or enhancement).[17]

Caption: Mechanism of a fluorescence quenching-based metal ion sensor.

Protocol: Synthesis of a Thiazole-Based Metal Ion Sensor

Materials:

  • 2-(2-Hydroxyphenyl)thiazole-4-carboxylic acid ethyl ester

  • Hydrazine hydrate

  • Salicylaldehyde

  • Ethanol

Procedure:

  • Hydrazide Formation: Reflux 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid ethyl ester with hydrazine hydrate in ethanol to form the corresponding hydrazide.

  • Schiff Base Formation: React the hydrazide with salicylaldehyde in ethanol with a catalytic amount of acetic acid to form the Schiff base probe.

  • Purification: Recrystallize the product from ethanol to obtain the pure probe.

  • Characterization: Characterize the probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Metal Ion Titration

Materials:

  • Synthesized probe stock solution (1 mM in DMSO)

  • Aqueous solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, etc.)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

Procedure:

  • Selectivity Test: To separate solutions of the probe in buffer, add an excess of different metal ion solutions. Record the fluorescence spectra to determine the selectivity of the probe.

  • Titration: To a solution of the probe in buffer, incrementally add small aliquots of the target metal ion solution.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to determine the detection limit and binding constant.

Expected Results: A selective and significant change in fluorescence (e.g., quenching) should be observed only in the presence of the target metal ion.

Metal IonFluorescence Change
Cu²⁺Significant Quenching
Zn²⁺No significant change
Fe³⁺No significant change
Ni²⁺No significant change
Co²⁺No significant change

Conclusion and Future Perspectives

Thiazole carboxylate esters are demonstrably valuable and versatile starting materials for the development of a wide range of fluorescent probes. By leveraging the fundamental principles of fluorescence and established synthetic methodologies, researchers can design and create novel tools for visualizing and quantifying biological processes with high sensitivity and specificity. The future of this field lies in the development of probes with even more advanced properties, such as near-infrared (NIR) emission for deep-tissue imaging, multi-analyte sensing capabilities, and applications in theranostics, where the probe not only diagnoses but also treats disease. The continued exploration of the rich chemistry of the thiazole nucleus promises to yield even more powerful molecular tools for advancing our understanding of biology and medicine.

References

  • Chen, K., & Chen, X. (2010). Design and development of molecular probes for in vivo molecular imaging. Current pharmaceutical design, 16(20), 2190–2204.
  • Ke, C. Y., & Lin, C. A. (2010). Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging. Molecules (Basel, Switzerland), 15(10), 7184–7198. [Link]

  • Gotor, R., Ashokkumar, P., He, Z., Probst, B., Fedorov, A., & Vauthey, E. (2018). Thiazolothiazole-Based Fluorescence Probe towards Detection of Copper and Iron Ions through Formation of Radical Cations. Chemistry (Weinheim an der Bergstrasse, Germany), 24(47), 12345–12353.
  • Singh, P., Singh, A., & Singh, N. (2023). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. Journal of Fluorescence, 33(4), 1369–1398.
  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules (Basel, Switzerland), 26(9), 2828. [Link]

  • ResearchGate. (n.d.). Examples of thiazole-based fluorescent molecules. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Wang, Y., & Zhao, B. (2020). A simple benzothiazole-based mitochondrial-targeting fluorescent probe for visualizing and monitoring viscosity in living cell, lung organ tissue, and living mice. Dyes and Pigments, 182, 108644.
  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.
  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.
  • Kumar, A., Kumar, A., & Kumar, V. (2014). A thiazole coumarin (TC) turn-on fluorescence probe for AT-base pair detection and multipurpose applications in different biological systems. Scientific reports, 4, 6476. [Link]

  • Ghasemi, J., & Niazi, A. (2015). Benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ ion detection. Journal of Luminescence, 161, 347-353.
  • Zhao, B., Zhang, Y., Wang, Y., Liu, Y., & Wang, Y. (2024). A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. Talanta, 266(Pt 2), 125049. [Link]

  • Nandi, S., & Kumbhakar, M. (2018). Ultrafast Excited-State Dynamics of Thiazole Orange. The journal of physical chemistry. B, 122(23), 6166–6174. [Link]

  • Zhang, L., Zhang, G., & He, X. (2016). Thiazole orange as a fluorescent probe: Label-free and selective detection of silver ions based on the structural change of i-motif DNA at neutral pH. Talanta, 156-157, 141–146. [Link]

  • Tang, Y., Li, Y., Liu, Y., Wang, Y., & Zhao, B. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei-Irannejad, V., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(3), 347.
  • Kaur, M., & Singh, K. (2021). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Dyes and Pigments, 199, 110074.
  • Zhang, Y., Zhang, Y., & Liu, Y. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 735439.
  • Nygren, J., Svanvik, N., & Kubista, M. (1998). A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability. Biotechniques, 24(5), 808-814.
  • Zhang, X., & Song, B. A. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 258, 115598.
  • ResearchGate. (n.d.). Scheme 3: Synthesis of thiazole carboxylic acid 3a and 3b via based-catalysed. Retrieved from [Link]

  • Roy, B., & Bult, D. (2020). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances, 10(52), 31235-31244.
  • Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2009). Thiazole Orange Derivatives: Synthesis, Fluorescence Properties, and Labeling Cancer Cells. Bioorganic & medicinal chemistry, 17(2), 585–591. [Link]

  • Pajk, S., Garvas, M., & Štrancar, J. (2019). Fluorescent Membrane Probes Based on a Coumarin-Thiazole Scaffold. Acta chimica Slovenica, 66(3), 668–674. [Link]

  • SETA BioMedicals. (n.d.). Viscosity Measurements. Retrieved from [Link]

  • Kumar, D., Kumar, R., & Singh, V. (2021). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-cancer agents in medicinal chemistry, 21(14), 1846–1861. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., & Wang, Y. (2021). Dual-Response Fluorescent Probe for HOCl and Viscosity and Cell Imaging Application. Journal of Fluorescence, 31(5), 1339–1347.
  • Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]

  • Hussain, Z., & Yousuf, S. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules (Basel, Switzerland), 25(18), 4235. [Link]

  • Ma, L., Fan, L., & Wang, J. (2022). A benzothiazole-based fluorescence probe for imaging of peroxynitrite during ferroptosis and diagnosis of tumor tissues. Analytical and bioanalytical chemistry, 414(27), 7753–7762. [Link]

  • Liu, T., Liu, X., & Spring, D. R. (2019). A Threshold-Limited Fluorescence Probe for Viscosity. Frontiers in chemistry, 7, 343. [Link]

  • Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., ... & Çapan, İ. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PloS one, 19(1), e0295874.
  • Pharma Focus Asia. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • Wang, Y., Wang, Y., & Liu, Y. (2020). Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. Dyes and Pigments, 180, 108477.
  • Wróblewska, A., & Wójtowicz-Krawiec, A. (2014). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Molecules (Basel, Switzerland), 19(8), 12594–12607. [Link]

  • Ota, T., & Ishida, H. (2020). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules (Basel, Switzerland), 25(22), 5462. [Link]

  • Roy, B., & Bult, D. (2020). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC advances, 10(52), 31235–31244. [Link]

  • Key, J., & Leary, J. F. (2014). Exogenous Molecular Probes for Targeted Imaging in Cancer: Focus on Multi-modal Imaging. International journal of molecular sciences, 15(1), 734–755.
  • ResearchGate. (n.d.). Thiazole-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. Retrieved from [Link]

  • Zhang, X., & Song, B. A. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European journal of medicinal chemistry, 223, 113642. [Link]

  • ResearchGate. (n.d.). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (E2PTC), a representative new chemical entity (NCE), for in vivo pharmacokinetic and efficacy studies. Recognizing that many NCEs, particularly heterocyclic compounds like E2PTC, exhibit poor aqueous solubility, this document outlines a systematic, multi-pronged approach to developing a suitable and effective delivery system.[1][2] We will delve into the critical pre-formulation assessments, detail various formulation strategies including lipid-based systems, nanosuspensions, and cyclodextrin complexation, and provide step-by-step protocols for their preparation and characterization. The causality behind experimental choices is emphasized to empower researchers to make informed decisions tailored to their specific compound and study objectives.

Introduction: The Challenge of Poor Solubility in Drug Development

A significant portion of new chemical entities emerging from drug discovery pipelines are poorly water-soluble, which presents a major hurdle for their preclinical development.[3] Low aqueous solubility often leads to low and erratic oral bioavailability, making it difficult to establish a clear dose-response relationship in pharmacodynamic and toxicological assessments.[1] this compound (E2PTC), with its relatively complex and lipophilic structure, is presumed to fall into this category. Therefore, enhancing its solubility and dissolution rate is paramount for successful in vivo evaluation.[2][4]

This guide will provide researchers with the necessary tools to navigate the formulation development process for E2PTC and similar poorly soluble compounds, ensuring reliable and reproducible in vivo data.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on complex formulation work, a thorough understanding of the physicochemical properties of E2PTC is essential.[5] These initial studies guide the selection of the most appropriate formulation strategy.

Physicochemical Characterization of E2PTC

While specific experimental data for E2PTC is not widely available, the following parameters are critical to determine:

Parameter Significance Analytical Method
Aqueous Solubility Determines the extent of the solubility challenge.Shake-flask method in water, phosphate-buffered saline (PBS) at various pH values.
pKa Indicates the ionization state of the molecule at different pH values, which affects solubility and absorption.Potentiometric titration, UV-spectrophotometry.
LogP/LogD Measures the lipophilicity of the compound, predicting its partitioning behavior.Shake-flask method (octanol/water), HPLC-based methods.
Melting Point Provides information on the crystalline stability of the drug.Differential Scanning Calorimetry (DSC).
Solid-State Characterization Identifies the crystalline form (polymorphism), which can impact solubility and stability.X-ray Powder Diffraction (XRPD), DSC.

Basic Information for this compound:

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S[6]
Molecular Weight 240.32 g/mol [6]
CAS Number 126533-98-0[6]
Excipient Compatibility Studies

The chosen excipients must be compatible with E2PTC and not cause its degradation.[7] This is assessed by preparing binary mixtures of E2PTC with various excipients (e.g., surfactants, polymers, lipids) and storing them under accelerated stability conditions (e.g., 40°C/75% RH).[8] Samples are analyzed at regular intervals by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to detect any degradation products.[9]

Formulation Strategies for Poorly Soluble Compounds

Based on the pre-formulation data, a suitable formulation strategy can be selected. The primary goal is to increase the concentration of the drug in solution at the site of absorption.[10]

Workflow for Formulation Strategy Selection

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Approaches cluster_2 Evaluation Physicochemical\nCharacterization Physicochemical Characterization Solubility & Permeability\n(BCS Classification) Solubility & Permeability (BCS Classification) Physicochemical\nCharacterization->Solubility & Permeability\n(BCS Classification) Lipid-Based\nFormulations\n(e.g., SEDDS) Lipid-Based Formulations (e.g., SEDDS) Solubility & Permeability\n(BCS Classification)->Lipid-Based\nFormulations\n(e.g., SEDDS) High LogP Nanosuspensions Nanosuspensions Solubility & Permeability\n(BCS Classification)->Nanosuspensions High Melting Point, Crystalline Cyclodextrin\nComplexation Cyclodextrin Complexation Solubility & Permeability\n(BCS Classification)->Cyclodextrin\nComplexation Suitable Molecular Dimensions Formulation\nCharacterization Formulation Characterization Lipid-Based\nFormulations\n(e.g., SEDDS)->Formulation\nCharacterization Nanosuspensions->Formulation\nCharacterization Cyclodextrin\nComplexation->Formulation\nCharacterization In Vivo\nStudies In Vivo Studies Formulation\nCharacterization->In Vivo\nStudies

Caption: Decision workflow for selecting a suitable formulation strategy.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are an excellent choice for lipophilic drugs.[11] They can enhance oral bioavailability by increasing drug solubilization, promoting lymphatic transport, and reducing first-pass metabolism.[10] A Self-Emulsifying Drug Delivery System (SEDDS) is a mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11][12]

Protocol for SEDDS Formulation Development:

  • Screening of Excipients:

    • Determine the solubility of E2PTC in various oils (e.g., medium-chain triglycerides, corn oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL, Solutol HS 15), and co-solvents (e.g., ethanol, propylene glycol, PEG 400).[13][14]

    • Select excipients that show high solubilizing capacity for E2PTC.

  • Construction of Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and co-solvent in different ratios.

    • For each mixture, add water dropwise and observe the formation of an emulsion.

    • Map the regions of spontaneous and stable microemulsion formation on a ternary phase diagram.

  • Preparation of E2PTC-Loaded SEDDS:

    • Select a ratio from the optimal region of the phase diagram.

    • Dissolve the required amount of E2PTC in the oil phase, with gentle heating if necessary.

    • Add the surfactant and co-solvent and mix until a clear, homogenous solution is formed.

  • Characterization of SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering.

    • Self-Emulsification Time: Assess the time taken for the SEDDS to form a homogenous emulsion in water with gentle agitation.

    • Drug Content: Determine the concentration of E2PTC in the formulation using a validated HPLC method.

Strategy 2: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[15] By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, leading to a higher dissolution rate and improved bioavailability.[3][16][17] This approach is particularly suitable for crystalline drugs with high melting points.[17]

Protocol for Nanosuspension Preparation (Anti-Solvent Precipitation):

  • Solvent and Anti-Solvent Selection:

    • Identify a solvent in which E2PTC is freely soluble (e.g., ethanol, acetone).

    • Select an anti-solvent in which E2PTC is poorly soluble, and which is miscible with the solvent (e.g., water).

  • Stabilizer Screening:

    • Dissolve various stabilizers (e.g., PVP K30, Poloxamer 188, Tween 80) in the anti-solvent.[15]

    • The choice of stabilizer is crucial to prevent particle agglomeration.[15]

  • Preparation of the Nanosuspension:

    • Dissolve E2PTC in the selected solvent to prepare the organic phase.[18]

    • Rapidly inject the organic phase into the anti-solvent containing the stabilizer under high-speed homogenization or sonication.[18]

    • The drug precipitates as nanoparticles.

  • Characterization of the Nanosuspension:

    • Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential to assess the stability of the suspension.

    • Crystallinity: Confirm that the drug remains in its crystalline state using XRPD and DSC.

    • In Vitro Dissolution: Perform dissolution studies to compare the release profile of the nanosuspension with the unformulated drug.[19]

Strategy 3: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within their cavity and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[21][22]

Protocol for Cyclodextrin Complexation (Kneading Method):

  • Cyclodextrin Selection:

    • Screen different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), for their ability to solubilize E2PTC.[20][23]

  • Phase Solubility Studies:

    • Prepare saturated solutions of E2PTC in aqueous solutions containing increasing concentrations of the selected cyclodextrin.

    • Analyze the concentration of dissolved E2PTC to determine the stability constant of the complex.

  • Preparation of the Inclusion Complex:

    • Mix E2PTC and the cyclodextrin (typically in a 1:1 or 1:2 molar ratio) in a mortar.

    • Add a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for a specified period (e.g., 60 minutes).

    • Dry the resulting product in an oven or under a vacuum.

  • Characterization of the Complex:

    • Confirmation of Complexation: Use techniques like DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex.

    • Dissolution Studies: Compare the dissolution rate of the complex with that of the pure drug and a simple physical mixture.

Stability Testing of the Final Formulation

Stability testing is a critical component of formulation development to ensure the product maintains its quality, safety, and efficacy over time.[7][24] The selected lead formulation should be subjected to both accelerated and long-term stability studies as per ICH guidelines.[8][9]

Study Type Storage Conditions Time Points Tests to be Performed
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 monthsAppearance, pH, drug content, particle size/droplet size, redispersibility.
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsAppearance, pH, drug content, particle size/droplet size, redispersibility.

Final Considerations for In Vivo Dosing

The final formulation must be suitable for the intended route of administration and animal species.[25] For oral gavage in rodents, the formulation should be a liquid with a suitable viscosity for accurate dosing. For intravenous administration, the formulation must be a sterile, isotonic solution with a particle size well below 5 µm to prevent embolism. The tolerability of the excipients at the required dose should also be considered.

Experimental Protocol Workflow

G A Start: E2PTC API B Pre-formulation Studies (Solubility, LogP, pKa, etc.) A->B C Select Formulation Strategy B->C D Lipid-Based (SEDDS) Formulation C->D High LogP E Nanosuspension Formulation C->E Crystalline F Cyclodextrin Complex Formulation C->F Solubilization Needed G Characterization (Particle Size, Dissolution, etc.) D->G E->G F->G H Stability Testing (Accelerated & Long-term) G->H I Lead Formulation Selection H->I J Scale-up & In Vivo Study Dosing I->J K End: In Vivo Ready Formulation J->K

Caption: Step-by-step workflow for E2PTC formulation development.

Conclusion

The successful in vivo evaluation of promising but poorly soluble compounds like this compound is critically dependent on the development of an appropriate formulation. By systematically conducting pre-formulation studies and exploring strategies such as lipid-based systems, nanosuspensions, or cyclodextrin complexation, researchers can overcome the challenges of poor solubility. The protocols and workflows outlined in this guide provide a robust framework for the rational design, preparation, and characterization of formulations, ultimately enabling the acquisition of reliable and meaningful data from preclinical studies.

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Stability testing overview for Pharmaceutical products. GMP SOP. [Link]

  • Wang, Y., et al. (2014). Effects of Nanosuspension Formulations on Transport, Pharmacokinetics, In Vivo Targeting and Efficacy for Poorly Water-soluble Drugs. Current Pharmaceutical Design. [Link]

  • Gokce, E. H., et al. (2021). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. [Link]

  • The Importance of Stability Testing in Pharmaceutical Development. (2023). QbD Group. [Link]

  • Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. [Link]

  • In vivo characterization: Significance and symbolism. (2025). Wisdom Library. [Link]

  • Stability Testing & Studies. Southwest Research Institute. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability. (2014). AAPS PharmSciTech. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications. (2020). Pharmaceutics. [Link]

  • Nanosuspensions as delivery system for gambogenic acid: characterization and in vitro/in vivo evaluation. (2016). Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). The AAPS Journal. [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). Drug Development and Delivery. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). Molecules. [Link]

  • Creating rational designs for cyclodextrin-based formulations. (2022). European Pharmaceutical Review. [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2016). ResearchGate. [Link]

  • Cyclodextrins in delivery systems: Applications. (2011). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2023). Molecules. [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2025). Colorcon. [Link]

  • Excipients in Drug Delivery. (2011). Contract Pharma. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. [Link]

  • Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI. [Link]

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2022). MDPI. [Link]

  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

  • In vitro/in vivo characterization of nanocrystalline formulation of tranilast with improved dissolution and hepatoprotective properties. (2013). PubMed. [Link]

  • Lipid-Based Drug Delivery Systems: Formulation and Applications. ResearchGate. [Link]

  • Materialization Characterization and Formulation Development. (2021). News-Medical.Net. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific thiazole synthesis. The information provided is based on established chemical principles and field-proven insights to ensure you can troubleshoot effectively and optimize your reaction outcomes.

I. Synthesis Overview & Key Reaction Pathways

The target molecule, this compound, is typically synthesized via two primary strategies, each with its own set of potential challenges.

Strategy 1: Hantzsch Thiazole Synthesis

This classical and widely-used method involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2][3] For this specific target, the reactants are Piperidine-1-carbothioamide and an ethyl α-halo-β-ketoester, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative route involves the reaction of a pre-formed thiazole ring, substituted with a suitable leaving group (e.g., a halogen) at the 2-position, with piperidine.[4] An example is the reaction between ethyl 2-chlorothiazole-4-carboxylate and piperidine.[4]

Below is a workflow diagram illustrating the decision-making process for choosing a synthetic strategy.

synthesis_strategy start Start Synthesis Planning reagents Are starting materials commercially available? start->reagents hantzsch Strategy 1: Hantzsch Synthesis reagents->hantzsch Thioamide & α-haloketone available snar Strategy 2: SNAr Reaction reagents->snar 2-halothiazole available hantzsch_reagents Requires: - Piperidine-1-carbothioamide - Ethyl bromopyruvate hantzsch->hantzsch_reagents snar_reagents Requires: - Ethyl 2-chlorothiazole-4-carboxylate - Piperidine snar->snar_reagents end_hantzsch Synthesize Target hantzsch_reagents->end_hantzsch end_snar Synthesize Target snar_reagents->end_snar

Caption: Decision workflow for selecting a synthetic strategy.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing primarily on the more intricate Hantzsch pathway.

FAQ 1: Synthesis of Piperidine-1-carbothioamide

Question: My synthesis starts with the preparation of the thioamide, Piperidine-1-carbothioamide. What are the common pitfalls?

Answer: The synthesis of N-substituted thioamides is a critical first step. Two common methods are:

  • Reaction with an Isothiocyanate: This is a direct and often high-yielding method where piperidine acts as a nucleophile, attacking the electrophilic carbon of an isothiocyanate.[5] For instance, reacting piperidine with phenyl isothiocyanate in refluxing ethanol is a known procedure for a similar compound.[6][7]

  • Thionation of an Amide: If you start with the corresponding amide (piperidine-1-carboxamide), it can be converted to the thioamide using a thionating agent like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).[5] Lawesson's reagent is generally preferred as it requires milder conditions.[5]

Troubleshooting:

  • Low Yield: Ensure your piperidine is of high purity and the reaction is anhydrous, as water can compete with the nucleophilic attack.

  • Difficult Purification: The product can often be purified by recrystallization from a suitable solvent like ethanol.[7]

FAQ 2: Low Yield in the Hantzsch Reaction

Question: I'm performing the Hantzsch synthesis of this compound, but my yields are consistently low. What factors should I investigate?

Answer: Low yields in the Hantzsch synthesis are a common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[8]

Key Factors Influencing Yield:

FactorRecommendationRationale
Reagent Purity Use high-purity Piperidine-1-carbothioamide and ethyl bromopyruvate.Impurities can lead to significant side reactions and reduce the yield of the desired product.[8]
Reaction Temperature The reaction often requires heating to overcome the activation energy.[8][9] Consider refluxing in a solvent like ethanol.The initial SN2 reaction and subsequent cyclization are often slow at room temperature. A typical procedure involves refluxing for several hours.[10]
Solvent Choice Ethanol is a common and effective solvent.[10][11] However, a solvent screen could reveal better options.The polarity of the solvent is critical for solvating the reactants and intermediates.[8]
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Insufficient reaction time will result in incomplete conversion of starting materials.[8]
Stoichiometry A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes be beneficial.[1]This can help to ensure the complete consumption of the more expensive or sensitive α-haloketone.
FAQ 3: Formation of Side Products and Isomers

Question: I have isolated my product, but NMR analysis shows the presence of significant impurities or a potential regioisomer. How can I improve selectivity?

Answer: Side product formation is often linked to the reaction conditions and the nature of the thioamide.[8]

  • Controlling Regioselectivity: When using N-monosubstituted thioureas, there is a possibility of forming a 3-substituted 2-imino-2,3-dihydrothiazole isomer in addition to the desired 2-(N-substituted amino)thiazole.

    • To favor your desired 2-(piperidin-1-yl) isomer, ensure the reaction is run in a neutral solvent like ethanol. [8]

    • Formation of the 2-imino isomer is generally favored under strongly acidic conditions (e.g., 10M-HCl-EtOH), which should be avoided for this synthesis.[8][12]

  • Minimizing Other Side Products:

    • Purify Starting Materials: As mentioned, impurities are a primary cause of unwanted side reactions.[8]

    • Control Temperature: Running the reaction at the lowest effective temperature can help minimize the formation of degradation products or byproducts from competing reaction pathways.[8]

Hantzsch_Mechanism reactants Piperidine-1-carbothioamide + Ethyl Bromopyruvate sn2 Step 1: SN2 Attack (S attacks α-carbon) reactants->sn2 intermediate1 Thioimidate Intermediate sn2->intermediate1 cyclization Step 2: Intramolecular Cyclization (N attacks carbonyl) intermediate1->cyclization intermediate2 Cyclic Intermediate cyclization->intermediate2 dehydration Step 3: Dehydration (Loss of H2O) intermediate2->dehydration product This compound dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

FAQ 4: Product Purification and Isolation

Question: I'm having trouble purifying the final product. What is the recommended workup and purification procedure?

Answer: The workup procedure is crucial for obtaining a pure product.

  • Neutralization: The Hantzsch synthesis can generate HBr or HCl as a byproduct, which may form a salt with your product.[9] After the reaction is complete (as determined by TLC), the mixture should be cooled and neutralized. A weak base like sodium bicarbonate or sodium carbonate solution is often used.[1] This deprotonates the thiazole ring, making the product less water-soluble and easier to extract.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.[10]

    • Column Chromatography: For oily products or mixtures that are difficult to crystallize, flash column chromatography on silica gel is the standard method.[13] A gradient of ethyl acetate in hexanes is a good starting point for elution.

III. Experimental Protocols

Protocol 1: Synthesis via Hantzsch Reaction

This protocol is a representative procedure based on established methods for similar thiazole syntheses.[10][11]

Materials:

  • Piperidine-1-carbothioamide

  • Ethyl bromopyruvate

  • Absolute Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Piperidine-1-carbothioamide (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of thioamide), add ethyl bromopyruvate (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and water. Carefully add saturated sodium bicarbonate solution to neutralize any acid formed.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

IV. References

  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles. Retrieved from

  • BenchChem. (n.d.). N-benzylpiperidine-1-carbothioamide. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. Retrieved from

  • Pipzine Chemicals. (n.d.). Piperidine-1-carbothioamide. Retrieved from

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • PubMed. (2008). N-Phenyl-piperidine-1-carbothio-amide. Retrieved from

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • PMC - NIH. (n.d.). N-Phenylpiperidine-1-carbothioamide. Retrieved from

  • ResearchGate. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Retrieved from

  • NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Retrieved from

  • J. Chem. Soc., Perkin Trans. 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Aminothiazole Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2-aminothiazole substitution reactions. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these critical transformations. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding 2-aminothiazole substitution reactions, providing a foundational understanding of the key challenges and considerations.

Q1: What are the most prevalent challenges encountered when performing substitutions on the 2-amino group of a thiazole?

The primary challenges in 2-aminothiazole N-functionalization often revolve around the electronic nature of the substrate and the potential for competing side reactions. The 2-amino group's nucleophilicity is attenuated by the electron-withdrawing nature of the thiazole ring.[1] Historically, 2-aminoazoles have been problematic substrates for common cross-coupling reactions, often necessitating high catalyst loadings and extended reaction times.[2] Furthermore, the presence of multiple nucleophilic sites (the exocyclic amino group and the ring nitrogen) can lead to mixtures of products.[3]

Q2: I'm planning a palladium-catalyzed N-arylation of a 2-aminothiazole. What are the critical starting parameters to consider?

For a successful Buchwald-Hartwig amination of 2-aminothiazoles, several parameters are crucial.[4] The choice of palladium precursor, ligand, base, and solvent are all interconnected and vital for achieving high yields. A common starting point would be a palladium(II) acetate or palladium(II) chloride catalyst paired with a biarylphosphine ligand. The selection of a suitable base is also critical, with weaker bases like potassium carbonate often being effective.[2] The reaction is typically conducted in an inert, degassed solvent such as toluene or dioxane at elevated temperatures.[4]

Q3: Are there greener or more efficient alternatives to traditional heating for these reactions?

Yes, modern synthetic methods offer significant improvements in efficiency and environmental impact. Microwave-assisted organic synthesis (MAOS) has been demonstrated to dramatically reduce reaction times for 2-aminothiazole functionalization, in some cases enabling solvent-free conditions.[5][6] This technique can often improve yields and reduce the formation of byproducts.[7]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific issues you may encounter during your experiments.

Troubleshooting Low Conversion Rates in Palladium-Catalyzed N-Arylation

Low conversion in palladium-catalyzed N-arylation of 2-aminothiazoles is a common hurdle. This guide provides a logical workflow to diagnose and resolve the issue.

Problem: My Pd-catalyzed N-arylation of 2-aminothiazole is showing low conversion to the desired product.

Initial Checks & Step-by-Step Solutions:

  • Purity of Starting Materials: Impurities in your 2-aminothiazole or aryl halide can poison the catalyst.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. It is also crucial to maintain anhydrous (dry) conditions.[5]

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligand are sensitive to air and moisture.

    • Solution: Use fresh, high-purity catalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Conditions: The delicate balance of catalyst, ligand, base, solvent, and temperature is critical.

    • Solution: A systematic optimization of these parameters is recommended. Consider screening different solvents, as the choice can significantly impact yield.[5][8] While ethanol and methanol are common in other contexts, for cross-coupling, solvents like toluene, dioxane, or DMF might be more effective.[5]

  • Inadequate Temperature or Reaction Time: The reaction may not have reached completion.

    • Solution: Increase the reaction temperature in increments and monitor the progress using thin-layer chromatography (TLC).[5] Similarly, extending the reaction time can also drive the reaction to completion.[7]

Visualizing the Troubleshooting Workflow:

G start Low Conversion in Pd-Catalyzed N-Arylation reagent_purity Check Reagent Purity start->reagent_purity catalyst_integrity Evaluate Catalyst/Ligand Integrity reagent_purity->catalyst_integrity If purity is confirmed sub_reagent Recrystallize/purify starting materials. Ensure anhydrous conditions. reagent_purity->sub_reagent reaction_conditions Optimize Reaction Conditions catalyst_integrity->reaction_conditions If catalyst is active sub_catalyst Use fresh catalyst/ligand. Maintain inert atmosphere. catalyst_integrity->sub_catalyst time_temp Adjust Time & Temperature reaction_conditions->time_temp If still low conversion sub_conditions Screen solvents (Toluene, Dioxane, DMF). Vary base and ligand. reaction_conditions->sub_conditions success Successful Reaction time_temp->success sub_time_temp Incrementally increase temperature. Extend reaction time with TLC monitoring. time_temp->sub_time_temp

Caption: Troubleshooting workflow for low conversion in Pd-catalyzed N-arylation.

Troubleshooting Side Product Formation

The formation of side products can significantly reduce the yield of your desired substituted 2-aminothiazole.

Problem: I am observing multiple spots on my TLC plate, indicating the formation of side products.

Common Side Products and Their Mitigation:

  • Unreacted Starting Materials: The most straightforward "side products" are unreacted starting materials.

    • Solution: If the reaction is incomplete, refer to the troubleshooting guide for low conversion rates.[8]

  • Formation of Isomeric Products: Depending on the substitution pattern of your reactants, the formation of isomeric thiazoles is a possibility.[8]

    • Solution: Careful control of reaction conditions, particularly temperature and the choice of catalyst, can often favor the formation of the desired isomer.

  • Hydrolysis of the Aryl Halide: In the presence of water and a strong base, the aryl halide can hydrolyze to the corresponding phenol, which can be difficult to separate from the product.[2]

    • Solution: Ensure strictly anhydrous reaction conditions. Use a weaker base if phenol formation is significant.

  • Homocoupling of the Aryl Halide: This side reaction can occur, especially at higher temperatures and catalyst loadings.

    • Solution: Optimize the catalyst loading and reaction temperature to minimize this pathway.

Part 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key substitution reactions on 2-aminothiazoles, along with tables summarizing typical reaction parameters.

Protocol 1: Microwave-Assisted N-Alkylation of 2-Aminothiazoles

This protocol is adapted for the rapid and efficient N-alkylation of 2-aminothiazoles using microwave irradiation.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 mmol, 1.0 equiv.), the alkyl halide (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[4]

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (3 mL).[4]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.[4]

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).[4]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the N-Alkylation Workflow:

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification a Combine 2-aminothiazole, alkyl halide, and K₂CO₃ b Add DMF a->b c Seal vial and irradiate (120 °C, 15-30 min) b->c d Cool and pour into ice-water c->d e Extract with ethyl acetate d->e f Dry, concentrate, and purify e->f

Caption: Workflow for microwave-assisted N-alkylation of 2-aminothiazoles.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a two-step, one-pot method for the N-alkylation of 2-aminothiazoles with aldehydes or ketones.[9]

Step-by-Step Methodology:

  • Imine Formation: To a solution of 2-aminothiazole (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol, add a few drops of acetic acid to catalyze imine formation.[9] Stir the mixture at room temperature to allow for imine formation.

  • Reduction: Subsequently, add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.[9]

  • Reaction Monitoring: Stir the reaction until completion, as monitored by TLC.

  • Quenching and Isolation: Quench the reaction by the addition of water.

  • Extraction and Purification: Extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]

Visualizing the Reductive Amination Workflow:

G start Start: 2-Aminothiazole + Aldehyde/Ketone imine_formation 1. Imine Formation (Solvent + Acid Catalyst) start->imine_formation reduction 2. Reduction (Add Reducing Agent, e.g., NaBH₄) imine_formation->reduction workup 3. Aqueous Work-up & Extraction reduction->workup purification 4. Purification & Characterization workup->purification end End: N-Alkyl-2-aminothiazole purification->end

Caption: General workflow for the reductive amination of 2-aminothiazole.

Data Summary: Typical Conditions for 2-Aminothiazole N-Arylation

The following table summarizes common starting conditions for the palladium-catalyzed N-arylation of 2-aminothiazoles. Optimization will likely be required for specific substrates.

ParameterTypical ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂ (dba)₃Pd(OAc)₂ is often a good starting point. Pd₂(dba)₃ can also be effective.
Ligand Xantphos, Biaryl Monophosphine LigandsThe choice of ligand is critical and substrate-dependent. Buchwald's biaryl monophosphine ligands are often highly effective.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Weaker bases like K₂CO₃ are often sufficient and can minimize side reactions.[2]
Solvent Toluene, Dioxane, t-BuOHSolvents must be anhydrous and degassed to prevent catalyst deactivation.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.
Catalyst Loading 1-5 mol %While some methods require higher loadings, optimization aims to minimize this for cost and environmental reasons.[2]

References

  • Troubleshooting low conversion rates in 2-aminothiazole reactions - Benchchem. (n.d.).
  • Technical Support Center: Optimization of 2-Aminothiazole Synthesis - Benchchem. (n.d.).
  • Troubleshooting common side reactions in aminothiazole synthesis - Benchchem. (n.d.).
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters - ACS Publications.
  • Eco-friendly synthesis of 2-aminothiazoles using Nafion-H as a recyclable catalyst in PEG-water solvent system. (n.d.). ResearchGate.
  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI.
  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (2012). PMC - NIH.
  • troubleshooting common problems in 1,2-thiazole ring formation - Benchchem. (n.d.).
  • Three possible ways of the reaction between 2-aminothiazole and electrophiles. (n.d.).
  • Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. (2013). SciSpace.
  • Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation. (2025).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • Synthesis of 2-aminothiazole derivatives. (2025). ResearchGate.
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026). Journal of the American Chemical Society.
  • 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring - Benchchem. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. (2025). ResearchGate.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (n.d.). PubMed.
  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025). ResearchGate.

Sources

"common side products in the synthesis of 2-(piperidin-1-yl)thiazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-(piperidin-1-yl)thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side products encountered during synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your reactions and obtain high-purity target compounds.

Introduction to the Synthesis

The synthesis of 2-(piperidin-1-yl)thiazoles typically follows the principles of the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring.[1][2][3] This reaction involves the condensation of an α-haloketone with a sulfur-containing nucleophile, in this case, a derivative of piperidine-1-carbothioamide. While the Hantzsch synthesis is generally efficient, the introduction of a substituted amine like piperidine can lead to specific side reactions and the formation of undesired byproducts. This guide will help you identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a byproduct with a mass corresponding to the α-haloketone plus piperidine. What is happening and how can I prevent it?

A1: Understanding the Side Reaction

This is a common issue and points to a competing nucleophilic substitution reaction where piperidine directly attacks the α-haloketone, bypassing the desired thiazole formation. This can occur if free piperidine is present in the reaction mixture or if the piperidine-1-carbothioamide is unstable under the reaction conditions and decomposes to release piperidine.

Causality: The α-carbon of the haloketone is highly electrophilic and susceptible to attack by strong nucleophiles like piperidine.[4] If piperidine is available, it can compete with the sulfur atom of the thioamide.

Troubleshooting Guide:

  • Purity of Starting Materials: Ensure your piperidine-1-carbothioamide is pure and free of any residual piperidine from its synthesis.

  • Reaction Temperature: Lowering the reaction temperature can favor the desired reaction pathway, as the direct substitution by piperidine may have a higher activation energy.[5]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine-1-carbothioamide to ensure it outcompetes any trace piperidine impurities.

  • pH Control: The presence of a mild, non-nucleophilic base can help to deprotonate the thioamide, increasing its nucleophilicity and favoring the desired reaction. However, a strong base can promote the decomposition of the thioamide. Consider using a base like sodium bicarbonate.

Experimental Protocol: Minimizing Piperidine Adduct Formation

  • Combine the α-haloketone (1.0 eq) and piperidine-1-carbothioamide (1.2 eq) in a suitable solvent such as ethanol or methanol.[3]

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Stir the reaction at a reduced temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography to separate the desired product from the piperidine adduct.

Q2: I've isolated my product, but NMR analysis suggests the presence of an isomeric impurity. What is the likely structure and how can I control the regioselectivity?

A2: Isomer Formation in Hantzsch Synthesis

When using N-substituted thioamides, there is a possibility of forming two different regioisomers: the expected 2-(piperidin-1-yl)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the acidity of the medium, play a crucial role in determining the product distribution.[5]

Mechanistic Insight:

  • Neutral/Basic Conditions: Under neutral or slightly basic conditions, the initial attack of the sulfur atom on the α-haloketone is followed by intramolecular cyclization of the nitrogen atom onto the carbonyl carbon, leading to the desired 2-amino substituted thiazole.[5]

  • Acidic Conditions: In strongly acidic media, the nitrogen of the thioamide can be protonated. This can lead to an alternative cyclization pathway, resulting in the formation of the 2-imino isomer.[5]

Troubleshooting Guide:

  • Solvent and pH: To favor the formation of the 2-(piperidin-1-yl)thiazole, conduct the reaction in a neutral solvent like ethanol or methanol.[5] Avoid strongly acidic conditions.

  • Purification: If a mixture of isomers is formed, they can often be separated by careful column chromatography on silica gel, as they will likely have different polarities.

DOT Diagram: Regioselective Synthesis Pathways

G cluster_0 Neutral/Basic Conditions cluster_1 Acidic Conditions Thioamide_N Piperidine-1-carbothioamide Intermediate_N Thioether Intermediate Thioamide_N->Intermediate_N S-attack Haloketone_N α-Haloketone Haloketone_N->Intermediate_N Product_N 2-(Piperidin-1-yl)thiazole (Desired Product) Intermediate_N->Product_N N-cyclization Thioamide_A Protonated Piperidine-1-carbothioamide Intermediate_A Thioether Intermediate Thioamide_A->Intermediate_A S-attack Haloketone_A α-Haloketone Haloketone_A->Intermediate_A Product_A 3-Substituted 2-imino- 2,3-dihydrothiazole (Isomeric Impurity) Intermediate_A->Product_A Alternative N-cyclization

Caption: Control of regioselectivity in Hantzsch synthesis.

Q3: My reaction is messy, with multiple spots on the TLC plate that I can't easily identify. What are other potential side products?

A3: Other Common Side Products

A complex reaction mixture can arise from several other side reactions, especially if the reaction is run at high temperatures or for extended periods.

Potential Side Products and Their Origins:

Side ProductProbable CauseMitigation Strategy
Bis(keto)sulfide Reaction of two molecules of the α-haloketone with a sulfide source (e.g., from decomposition of the thioamide).Use pure starting materials and moderate reaction temperatures.
Self-condensation of α-haloketone Enolate formation and subsequent aldol-type condensation, often promoted by strong bases.Avoid strong bases; use a mild base like sodium bicarbonate.
Over-alkylation Products The nitrogen of the newly formed thiazole ring can act as a nucleophile and react with another molecule of the α-haloketone.Use a slight excess of the thioamide to consume the α-haloketone.
Unreacted Starting Materials Incomplete reaction due to low temperature, insufficient reaction time, or poor solubility.Increase temperature moderately, extend reaction time, or screen for a more suitable solvent.[5]

Analytical Techniques for Impurity Identification:

A combination of analytical techniques is often necessary to fully characterize a complex mixture of impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the impurities.[6]

DOT Diagram: Troubleshooting Workflow for Complex Mixtures

G Start Complex Reaction Mixture (Multiple TLC Spots) Analyze Analyze by LC-MS to Identify Masses Start->Analyze Hypothesize Hypothesize Structures of Side Products Analyze->Hypothesize Isolate Isolate Major Impurities (e.g., by Prep-HPLC) Hypothesize->Isolate Characterize Characterize by NMR Isolate->Characterize Optimize Optimize Reaction Conditions (Temp, Stoichiometry, Base) Characterize->Optimize Purify Develop Purification Strategy (Crystallization, Chromatography) Optimize->Purify Final Pure 2-(Piperidin-1-yl)thiazole Purify->Final

Caption: Systematic approach to identifying and mitigating impurities.

References

Sources

"troubleshooting low yield in Hantzsch thiazole synthesis of substituted thiazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of substituted thiazoles, a critical scaffold in medicinal chemistry. Here, we will address common challenges and provide field-proven insights to optimize your reaction outcomes.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1][2][3] The classical approach involves the condensation of an α-haloketone with a thioamide.[1][2][4] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[4][5][6] Despite its versatility and widespread use, achieving high yields with diverse substituted starting materials can be challenging. This guide provides a systematic approach to troubleshooting and optimizing this crucial transformation.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in the Hantzsch synthesis can often be traced back to a few key areas: reactant purity, reaction conditions, and the formation of side products.[7] This section provides a structured approach to identifying and resolving these common issues.

Logical Flow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose the potential causes of low yield in your Hantzsch thiazole synthesis.

Troubleshooting_Workflow cluster_purity Purity Checks cluster_conditions Condition Optimization Start Low Yield Observed Purity Step 1: Verify Reactant Purity (α-haloketone, thioamide) Start->Purity Conditions Step 2: Optimize Reaction Conditions (Solvent, Temp., Time, Stoichiometry) Purity->Conditions Purity Confirmed Purity_Check1 NMR/Melting Point Analysis Purity->Purity_Check1 Purity_Check2 Use Freshly Purified Materials Purity->Purity_Check2 Side_Reactions Step 3: Analyze for Side Products (TLC, NMR of crude) Conditions->Side_Reactions Yield Still Low Solvent_Screen Solvent Screening (e.g., EtOH, MeOH, DMF) Conditions->Solvent_Screen Temp_Adjust Temperature Adjustment (Heat/Microwave) Conditions->Temp_Adjust Purification Step 4: Refine Purification Strategy Side_Reactions->Purification Byproducts Identified Success Improved Yield Purification->Success Product Isolated

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the primary factors to investigate?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup.

  • Reactant Purity is Paramount: Impurities in either the α-haloketone or the thioamide can introduce competing side reactions, consuming your starting materials and reducing the yield.[7][8] For instance, 2-aminothiophenol, a precursor for some thioamides, is susceptible to oxidation, which can significantly lower yields.[7]

    • Actionable Advice: Always verify the purity of your starting materials using techniques like NMR or melting point analysis.[7] Use freshly purified reagents whenever possible.

  • Reaction Conditions Matter: The Hantzsch synthesis often requires an energy input to overcome the activation barrier.[5][8]

    • Temperature: If you are running the reaction at room temperature, consider heating the mixture. A typical temperature range is 65-100°C.[8] Modern approaches using microwave irradiation can significantly reduce reaction times and often improve yields.[8][9][10]

    • Solvent Choice: The polarity of the solvent is critical for ensuring your reactants are sufficiently soluble.[7] While ethanol and methanol are common choices, other solvents like 1-butanol, 2-propanol, and even water have been used effectively.[7][11] A solvent screening is highly recommended, especially for new substrates.[8]

    • Catalysis: While the classic synthesis is often uncatalyzed, modern variations may employ a catalyst to enhance efficiency.[8] For example, silica-supported tungstosilisic acid has been reported to produce high yields.[8][12][13]

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely culprits and how can I improve selectivity?

A2: The formation of multiple products is a frequent cause of low yields. Understanding the potential side reactions is key to mitigating them.

  • Isomer Formation with N-Substituted Thioureas: When using N-monosubstituted thioureas, the reaction can yield two different regioisomers: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[7][14]

    • Causality: The regioselectivity is highly dependent on the acidity of the reaction medium.[8][14]

    • Actionable Advice:

      • To favor the 2-(N-substituted amino)thiazole , conduct the reaction in a neutral solvent.[8][14]

      • To favor the 3-substituted 2-imino-2,3-dihydrothiazole , perform the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol).[8][14]

  • Other Condensation Byproducts: The formation of bis-thiazoles or other condensation byproducts can occur, particularly with incorrect stoichiometry.

    • Actionable Advice: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[4][5] Monitor the reaction progress by TLC to identify the formation of multiple products early on.[7]

Q3: The purification of my substituted thiazole is proving difficult, leading to product loss. What are some effective purification strategies?

A3: Thiazoles can have varying polarities and solubilities depending on their substituents, which can complicate purification.

  • Precipitation/Crystallization: Many thiazole products are poorly soluble in water.[4] After the reaction is complete, pouring the reaction mixture into a weak base solution (e.g., 5% Na₂CO₃ or saturated NaHCO₃) can neutralize the HBr or HCl salt of the thiazole, causing the neutral product to precipitate.[4][5] This is often sufficient to yield a relatively pure product that can be collected by filtration.[4]

  • Column Chromatography: If precipitation does not yield a pure product, column chromatography is the next logical step.

    • Solvent System Selection: A common mobile phase for thiazoles is a mixture of ethyl acetate and hexanes.[4] You will need to determine the optimal ratio for your specific compound using TLC.

  • Handling Unstable Thioamides: Some thioamides, like thiobenzamide, can be unstable in acidic media, which can lead to low yields and purification challenges.[1][15] If you suspect this is an issue, consider alternative synthetic routes or carefully control the reaction pH.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard example of the Hantzsch synthesis and serves as a good starting point for optimization.[4]

  • Reactant Combination: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).[4]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[4]

  • Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The reaction should be monitored by TLC.[4][8]

  • Work-up:

    • Remove the reaction from the heat and allow it to cool to room temperature.[4]

    • Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4][5]

    • A precipitate should form.[5]

  • Isolation:

    • Collect the solid product by vacuum filtration using a Buchner funnel.[4]

    • Wash the filter cake with water.[4]

    • Allow the product to air dry on a watch glass.[4]

  • Characterization: Determine the mass, percent yield, and melting point of the product.[4] Confirm the structure using NMR.

ParameterRecommended ValueRationale
Thiourea Stoichiometry 1.5 equivalentsA slight excess helps to drive the reaction to completion.[5]
Solvent MethanolA common polar solvent that facilitates the dissolution of reactants.[4]
Temperature 100°CProvides sufficient energy for the reaction to proceed at a reasonable rate.[4]
Reaction Time 30 minutesTypically sufficient for this specific reaction, but should be monitored by TLC.[4]

Mechanistic Overview

A clear understanding of the reaction mechanism is crucial for effective troubleshooting.

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

The synthesis begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 fashion.[4][5][6] This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon.[4][5] The final step is a dehydration of the resulting intermediate to form the stable, aromatic thiazole ring.[3][5]

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Wempen, I., & Fox, J. J. (1964). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of Organic Chemistry, 29(7), 1935-1938.
  • Hasanah, I., & Zain, N. M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Chemical Health Risks, 11(2), 135-147.
  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bouherrou, A., et al. (2016).
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Indonesian Journal of Chemical Science and Technology, 4(2), 257-268.
  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(8), 13704-13717.
  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Thiazole formation through a modified Gewald reaction. ResearchGate. Available at: [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Bouherrou, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]

  • Bengtsson, C., et al. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. PMC - NIH. Available at: [Link]

  • Hussain, S., et al. (2018).
  • Bengtsson, C., et al. (2013). Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. PubMed. Available at: [Link]

  • synthesis of thiazoles. YouTube. Available at: [Link]

  • El-Metwaly, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1756.
  • Hantzsch Thiazole Synthesis. University of Glasgow. Available at: [Link]

  • Synthesis of 2,4,5Trisubstituted Thiazoles with a 5-(N,N-Dimethylaminomethyl) Substituent. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

"stability issues of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Introduction to the Stability Profile

This compound is a heterocyclic compound featuring a thiazole core, an ethyl ester, and a piperidine substituent. The inherent chemical nature of these functional groups dictates its stability, particularly in aqueous solutions with varying pH. Understanding these potential liabilities is critical for accurate experimental design, data interpretation, and formulation development. This guide will address the primary degradation pathways: hydrolysis of the ethyl ester and potential reactions involving the thiazole ring under acidic and basic conditions.

Forced degradation studies are essential to understand the chemical behavior of drug substances under stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies help in identifying potential degradants and understanding the degradation pathways.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my acidic stock solution over time. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis of the ethyl ester group. In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid and ethanol.[3][4] The thiazole ring itself is generally stable under mild acidic conditions, but prolonged exposure to strong acids and high temperatures could potentially lead to ring cleavage, although this is less common than ester hydrolysis.

Q2: My experimental results are inconsistent when using a basic buffer system. What stability issues should I consider?

A2: Under basic conditions, the primary degradation pathway is base-catalyzed hydrolysis of the ethyl ester, a process also known as saponification.[3] The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This reaction is typically faster and irreversible compared to acid-catalyzed hydrolysis because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[3] Additionally, strong basic conditions could potentially affect the integrity of the thiazole ring, although it is generally more susceptible to cleavage under harsh oxidative or reductive conditions.

Q3: What are the expected degradation products of this compound under acidic and basic hydrolysis?

A3: The primary degradation product in both acidic and basic hydrolysis is 2-(piperidin-1-yl)thiazole-4-carboxylic acid . Ethanol is the other product of the hydrolysis reaction.

Q4: How can I minimize the degradation of my compound during storage and in my experiments?

A4: To minimize degradation:

  • Storage: Store the compound as a solid in a cool, dry, and dark place. For solutions, prepare them fresh whenever possible. If stock solutions are necessary, store them at low temperatures (e.g., -20°C or -80°C) and in aprotic solvents if compatible with your experimental design.

  • pH Control: Avoid strongly acidic (pH < 4) or basic (pH > 8) conditions unless required by the experiment. Use buffers to maintain a stable pH in the neutral range (pH 6-7.5) where the compound is likely to be most stable.

  • Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Exclusion of Water: In non-aqueous experiments, ensure that all solvents and reagents are anhydrous.

Q5: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradants?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[1][5] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.[5] Key considerations for method development include:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection is suitable as the thiazole ring contains a chromophore. The detection wavelength should be set at the absorbance maximum of the compound.

  • Quantification: The concentration of the parent compound and the formation of degradants can be quantified by creating calibration curves with reference standards.

Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for identifying unknown degradation products.[6][7]

Troubleshooting Guides

Guide 1: Unexpected Loss of Compound in Acidic Media
Symptom Potential Cause Troubleshooting Steps
Rapid decrease in parent compound peak area in HPLC analysis of a sample in acidic buffer. Acid-catalyzed hydrolysis of the ethyl ester.1. Confirm Degradation: Analyze a freshly prepared sample and compare it to the aged sample to confirm the loss. 2. pH Adjustment: If experimentally permissible, increase the pH of the medium to a less acidic or neutral range. 3. Temperature Control: Maintain samples at a low temperature (e.g., on ice) during preparation and analysis. 4. Solvent Change: If possible, use a non-aqueous or aprotic solvent for stock solutions.
Appearance of a new, more polar peak in the chromatogram. Formation of the carboxylic acid degradation product.1. Peak Identification: Use LC-MS to determine the mass of the new peak and confirm if it corresponds to the hydrolyzed product. 2. Co-injection: If a standard of the carboxylic acid is available, perform a co-injection to confirm the identity of the degradation peak.
Guide 2: Inconsistent Results and Degradation in Basic Media
Symptom Potential Cause Troubleshooting Steps
Significant and rapid loss of the parent compound in a basic buffer (e.g., carbonate or phosphate at pH > 8). Base-catalyzed hydrolysis (saponification) of the ethyl ester.1. Time-Course Study: Perform a time-course experiment to determine the rate of degradation at the specific pH and temperature of your assay. 2. Lower pH: If the experimental protocol allows, reduce the pH to the neutral range. 3. Reduce Incubation Time: Minimize the time the compound is exposed to the basic conditions.
Precipitation in the sample. The carboxylate salt of the degradation product may have different solubility properties.1. Solubility Check: Determine the solubility of the parent compound and its potential degradation product in the experimental medium. 2. Visual Inspection: Visually inspect samples for any signs of precipitation before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In separate vials, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Basic Degradation:

    • In separate vials, mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • In a separate vial, mix an aliquot of the stock solution with water to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the vial under the same conditions as the acidic and basic samples.

    • Withdraw aliquots at the same time points.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Determine the degradation rate under each condition.

  • Identify and quantify the major degradation products.

Visualizations

Degradation Pathway of this compound

cluster_acid Acidic Conditions (H₂O, H⁺) cluster_base Basic Conditions (H₂O, OH⁻) parent_acid This compound product_acid 2-(piperidin-1-yl)thiazole-4-carboxylic Acid + Ethanol parent_acid->product_acid Ester Hydrolysis parent_base This compound product_base 2-(piperidin-1-yl)thiazole-4-carboxylate Salt + Ethanol parent_base->product_base Saponification

Caption: Primary degradation pathways under acidic and basic conditions.

Troubleshooting Workflow for Stability Issues

start Inconsistent Experimental Results check_stability Suspect Compound Instability start->check_stability acid_or_base Is the medium acidic or basic? check_stability->acid_or_base acid_path Acidic acid_or_base->acid_path Yes base_path Basic acid_or_base->base_path Yes ester_hydrolysis_acid Probable Acid-Catalyzed Ester Hydrolysis acid_path->ester_hydrolysis_acid ester_hydrolysis_base Probable Base-Catalyzed Ester Hydrolysis (Saponification) base_path->ester_hydrolysis_base troubleshoot_acid Follow Troubleshooting Guide 1: - Confirm degradation - Adjust pH/temperature - Change solvent ester_hydrolysis_acid->troubleshoot_acid troubleshoot_base Follow Troubleshooting Guide 2: - Perform time-course study - Lower pH/incubation time - Check for precipitation ester_hydrolysis_base->troubleshoot_base end Stable Experimental Conditions Achieved troubleshoot_acid->end troubleshoot_base->end

Caption: A logical workflow for troubleshooting stability issues.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Ghandi, M., & Ziarani, G. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Zhu, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • PMC. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • PubChem. Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • PubMed. Determination of thiazole-4-carboxamide Adenine Dinucleotide (TAD) Levels in Mononuclear Cells of Leukemic Patients Treated With Tiazofurin. [Link]

  • OPUS. Analytical Methods. [Link]

  • NIH PubChem. Ethyl 4-piperidinecarboxylate. [Link]

  • Indian Academy of Sciences. Chemistry of the thiazoles. [Link]

  • YouTube. (2022). Hydrolysis of Ester (Acid & Base catalyst) Reaction&Mechanism #mscchemistrynotes @itschemistrytime. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • PubMed. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Substituted Thiazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted thiazole-4-carboxylates. This guide provides in-depth, field-proven insights into the stability and degradation of this important class of heterocyclic compounds. Understanding these pathways is critical for ensuring data integrity, optimizing reaction conditions, and establishing appropriate storage and handling protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-substituted thiazole-4-carboxylates.

Q1: What are the primary degradation pathways for 2-substituted thiazole-4-carboxylates?

The degradation of these compounds is primarily governed by three mechanisms: hydrolytic cleavage, oxidative degradation, and photodegradation. The susceptibility to each pathway is highly dependent on the nature of the substituents, solvent, pH, temperature, and exposure to light and oxygen.

  • Hydrolytic Cleavage: This is one of the most common degradation routes, targeting the ester linkage at the C4 position. It can occur under both acidic and basic conditions to yield the corresponding thiazole-4-carboxylic acid.[1] The thiazole ring itself is generally stable to hydrolysis, but extreme pH and temperature can promote ring cleavage.

  • Oxidative Degradation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides and sulfones.[2] This process disrupts the aromaticity of the ring, often leading to subsequent ring-opening reactions. Advanced oxidation processes, for example, can lead to a variety of cleavage products.[3]

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation.[4][5] A key mechanism involves reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges and cleaves the ring.[4]

Q2: How do substituents at the C2 and C5 positions influence the stability of the thiazole ring?

Substituents play a crucial role in the electronic properties and, therefore, the stability of the thiazole ring.

  • C2 Substituents: Electron-withdrawing groups at the C2 position can decrease the electron density of the ring, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the ring's electron density, enhancing its reactivity towards electrophiles and oxidants.[6] For example, a free amino group at the C2 position can significantly alter the molecule's reactivity profile.[7]

  • C5 Substituents: Bulky substituents at the C5 position can offer steric hindrance, which may slow down certain degradation reactions. Aryl rings at this position, however, may participate in photo-degradation processes.[4] The electronic nature of C5 substituents also modulates the overall electron density of the aromatic system.[2]

Q3: What are the recommended storage conditions for these compounds?

To ensure long-term stability, 2-substituted thiazole-4-carboxylates should be stored under controlled conditions.

  • Solid Form: Store as a solid in a tightly sealed, amber glass vial to protect from light and moisture. Storage at low temperatures (-20°C) in a desiccated environment is recommended.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or DMF), aliquot into single-use volumes, and store at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. Aqueous buffers are generally not recommended for long-term storage due to the risk of hydrolysis.

Q4: What are the common degradation products I should look for?

When analyzing a potentially degraded sample, key products to monitor include:

  • Thiazole-4-carboxylic acid: The product of ester hydrolysis.

  • Ring-opened products: Such as thioamides or dicarbonyl species resulting from oxidative or photolytic cleavage.[8]

  • Oxidized species: Thiazole N-oxides or S-oxides.[2]

Section 2: Troubleshooting Guides

This section provides structured, question-and-answer guides for specific experimental issues.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis

Q: I'm observing new, unexpected peaks in my HPLC chromatogram after preparing a solution of my 2-substituted thiazole-4-carboxylate in a methanol/water buffer. What could they be, and how can I identify them?

A: The appearance of new peaks strongly suggests degradation. The most probable cause in an aqueous medium is the hydrolysis of the ester group. This guide will help you diagnose the issue systematically.

G start Unexpected Peak(s) Observed in HPLC check_hydrolysis Hypothesis 1: Ester Hydrolysis Is the new peak more polar? start->check_hydrolysis confirm_hydrolysis Confirm with LC-MS/MS. Look for mass of corresponding carboxylic acid. check_hydrolysis->confirm_hydrolysis Yes check_oxidation Hypothesis 2: Oxidation Was the sample exposed to air? check_hydrolysis->check_oxidation No solution_hydrolysis Solution: Prepare solutions fresh. Avoid aqueous buffers for storage. Control pH. confirm_hydrolysis->solution_hydrolysis confirm_oxidation Confirm with LC-MS/MS. Look for [M+16] (S-oxide) or [M+32] (S-dioxide) ions. check_oxidation->confirm_oxidation Yes check_photodegradation Hypothesis 3: Photodegradation Was the sample exposed to light? check_oxidation->check_photodegradation No solution_oxidation Solution: Degas solvents. Store solutions under inert gas (N2/Ar). confirm_oxidation->solution_oxidation confirm_photodegradation Confirm with LC-MS/MS. Look for ring-opened fragments. Compare with a light-protected sample. check_photodegradation->confirm_photodegradation Yes solution_photodegradation Solution: Use amber vials. Minimize light exposure during handling. confirm_photodegradation->solution_photodegradation

Caption: Troubleshooting workflow for unexpected degradation peaks.

Causality: The ester group in a thiazole-4-carboxylate is an electrophilic site prone to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. The resulting carboxylic acid is significantly more polar and will typically have a shorter retention time on a reverse-phase HPLC column. Oxidation and photodegradation are also common, especially for complex drug-like molecules, and result in distinct mass shifts or fragmentation patterns detectable by mass spectrometry.[3][4] A forced degradation study (see Protocol 1) is the definitive method for confirming these hypotheses.

Scenario 2: Low Yield or Product Instability During Aqueous Work-up

Q: My reaction yield is consistently low, and I suspect product degradation during the aqueous basic work-up (e.g., with NaHCO₃ wash). How can I diagnose and prevent this?

A: Basic aqueous conditions are a primary cause of ester hydrolysis. The use of sodium bicarbonate or stronger bases can rapidly cleave your ester, reducing the yield of your desired product.

Preventative Measures:

  • pH Control: If a basic wash is unavoidable, use the mildest possible conditions (e.g., a saturated solution of NaHCO₃, not NaOH) and minimize contact time. Perform the wash at low temperatures (0-5°C) to slow the hydrolysis rate.

  • Alternative Work-up: Consider a non-aqueous work-up. If your product is soluble in a water-immiscible organic solvent, you may be able to remove acidic impurities by filtering through a short plug of basic alumina or silica gel.

  • Protecting Groups: In multi-step syntheses, consider using a more robust ester, such as a tert-butyl ester, which is stable to basic conditions and can be removed later with acid.

  • Confirmation: To confirm that the basic wash is the issue, take a small aliquot of your organic layer before and after the wash. Analyze both by TLC or LC-MS to see if a new, more polar spot/peak (the carboxylic acid) appears after the wash.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of your compound.[9]

Objective: To intentionally degrade the 2-substituted thiazole-4-carboxylate under various stress conditions to generate and identify likely degradation products.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or methanol.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]

    • Photolytic Degradation: Expose 1 mL of stock solution in a clear quartz vial to a photostability chamber (e.g., ICH Option 1: >1.2 million lux hours and >200 W h/m² UV) for 24 hours.[4]

    • Thermal Degradation: Heat 1 mL of stock solution at 80°C for 72 hours.

  • Control Sample: Keep 1 mL of stock solution mixed with 1 mL of water at 4°C, protected from light.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV-MS method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Protocol 2: General HPLC-MS/MS Method for Stability Analysis

Objective: To separate the parent compound from its potential degradation products.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temp. 40°C
UV Detection Diode Array Detector (DAD), monitor at λmax and 254 nm
MS Detection ESI+, Full Scan (m/z 100-1000), with data-dependent MS/MS on major peaks

Section 4: Mechanistic Insights & Diagrams

Visualizing the degradation pathways can help in predicting and identifying byproducts.

Hydrolytic Degradation Pathway

Caption: Base- or acid-catalyzed hydrolysis of the ester.

Oxidative Degradation Pathway

Caption: Oxidation at the sulfur atom leading to ring instability.

Photodegradation Pathway

Caption: Photo-oxygenation via cycloaddition with singlet oxygen.[4]

Section 5: Data Summary

Table 1: Conceptual Influence of C2 Substituents on Stability
C2-Substituent TypeExampleExpected Effect on StabilityPrimary Concern
Strong Electron-Donating -NH₂Increases ring electron density, making it more susceptible to oxidation.[7]Oxidation
Alkyl / Aryl -CH₃, -PhGenerally stable; aryl groups may enhance photosensitivity.[4]Photodegradation
Strong Electron-Withdrawing -NO₂Decreases ring electron density, potentially increasing susceptibility to nucleophilic attack.Ring stability under nucleophiles
Amide -NHCORGenerally stable, but the amide bond itself can be subject to hydrolysis under harsh conditions.Hydrolysis (amide)
Table 2: Summary of Forced Degradation Conditions and Expected Products
Stress ConditionReagent/ConditionPrimary Degradation Product (Expected Mass Change)
Acidic 1 M HCl, 60°CHydrolysis to carboxylic acid (Mass change = Macid - Mester)
Basic 1 M NaOH, RTHydrolysis to carboxylic acid (Mass change = Macid - Mester)
Oxidative 3% H₂O₂, RTS-Oxide ([M+16]), S-Dioxide ([M+32]), potential ring-opened fragments.[2][3]
Photolytic Light (UV/Vis)Ring-opened products (e.g., N-acylbenzamides from aryl-substituted thiazoles).[4]
Thermal 80°CPrimarily accelerates other pathways; may cause decarboxylation of the acid product.

References

  • Khan, I., Saeed, K., Zylstra, G. J., & Ali, N. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Wu, L., Liu, D., & Kord, A. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Haeberli, C., et al. (2009). Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. Google Patents (AU2009243401A1).
  • Wikipedia contributors. (2023). Thiazole. Wikipedia. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Vajdáková, D., et al. (2020). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. Available at: [Link]

  • M...ka, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • D'Auria, M., et al. (2010). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate. Available at: [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Murai, T., et al. (2020). Oxidation of thiazoles having sulfur-containing functional groups. ResearchGate. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ResearchGate. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Vione, D., et al. (2011). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available at: [Link]

  • Ripain, I. H. A., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Zhang, S., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Fairlie, D. P., & West, M. L. (2014). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, from bench-scale optimization to pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, reliable synthetic pathways for this molecule:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This is a direct and often preferred method for late-stage functionalization. It involves the reaction of a pre-formed thiazole ring, such as Ethyl 2-chlorothiazole-4-carboxylate, with piperidine in the presence of a base.[1]

  • Route B: Hantzsch Thiazole Synthesis : This classical method builds the thiazole ring from acyclic precursors.[2][3] For this specific target, it would involve the condensation of a piperidine-derived thioamide (piperidine-1-carbothioamide) with an α-halocarbonyl compound like ethyl bromopyruvate.[4][5]

Q2: What is the mechanism of the Hantzsch thiazole synthesis?

A2: The Hantzsch synthesis is a condensation reaction. The mechanism involves three primary steps:

  • Nucleophilic Attack : The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the ethyl 2-chloroacetoacetate and displacing the chloride ion.

  • Cyclization : The nitrogen atom of the thioamide intermediate then performs an intramolecular attack on the carbonyl carbon.

  • Dehydration : The resulting cyclized intermediate eliminates a molecule of water to form the aromatic thiazole ring.[6][7]

Q3: Which synthetic route is more suitable for large-scale production?

A3: The choice of route for scale-up depends on several factors, including the cost and availability of starting materials, process safety, and robustness of the reaction.

  • Route A (SNAr) is often more straightforward for scale-up if the starting material, Ethyl 2-chlorothiazole-4-carboxylate, is commercially available and affordable. The reaction conditions are typically milder, and the process involves fewer steps, which can lead to higher overall yields and easier purification.

  • Route B (Hantzsch) offers more flexibility in terms of analogue synthesis but can present challenges in controlling regioselectivity and managing byproducts, especially at a larger scale.[8] However, one-pot modifications of the Hantzsch synthesis are being developed to make it more efficient and environmentally friendly.[9][10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route.

For Route A (SNAr):

  • Insufficient Base: The reaction requires a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the substitution.[1] An inadequate amount of base can stall the reaction. It is recommended to use at least a stoichiometric equivalent, and often a slight excess (1.1-1.5 equivalents), of the base.

  • Reaction Temperature and Time: The reaction of ethyl 2-chlorothiazole-4-carboxylate with piperidine is typically refluxed for several hours.[1] Ensure that the reaction is heated to the appropriate temperature for a sufficient duration. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. While benzene has been used,[1] safer alternatives like toluene or acetonitrile should be considered for scale-up. The solvent should be anhydrous, as water can lead to hydrolysis of the starting materials and product.

For Route B (Hantzsch Synthesis):

  • Suboptimal Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[8] However, excessive heat can lead to decomposition and the formation of side products. The optimal temperature should be determined experimentally, often in the range of 80-120°C.

  • Reagent Purity: Impurities in the α-haloketone or the thioamide can introduce competing side reactions, leading to lower yields.[8] Ensure that the starting materials are of high purity, and consider purification by distillation or recrystallization if necessary.

  • Side Reactions: The formation of byproducts is a common issue. Careful control of the reaction conditions, such as temperature and the rate of addition of reagents, can help to minimize the formation of these impurities.[8]

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize them?

A: The nature of the impurities will depend on your synthetic route.

For Route A (SNAr):

  • Unreacted Starting Material: Incomplete reaction is a common source of impurity. This can be addressed by optimizing the reaction time, temperature, and stoichiometry of the reagents.

  • Hydrolysis Products: If there is water in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Ensure that all reagents and solvents are anhydrous.

For Route B (Hantzsch Synthesis):

  • Formation of Isomers: The condensation of α-haloketones with N-substituted thioamides can sometimes lead to the formation of regioisomers.[8] However, with piperidine-1-carbothioamide, this is less of a concern.

  • Over-alkylation or Dimerization: These side reactions can occur under harsh reaction conditions. Maintaining a controlled temperature and avoiding a large excess of the α-haloketone can mitigate these issues.

Issue 3: Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended purification methods?

A: Purification of this compound can be challenging due to its polarity and potential for co-elution with similar impurities.

  • Acid-Base Extraction: The basic nitrogen atom of the piperidine ring allows for an effective acid-base extraction. The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The product will be extracted into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted into an organic solvent.[6]

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a reliable method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.[12][13]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step, especially for removing minor impurities.[12]

Issue 4: Scale-Up Considerations

Q: What are the key safety and process control considerations when scaling up this synthesis?

A: Scaling up any chemical synthesis requires careful planning and risk assessment.

  • Exothermic Reactions: Both the SNAr and Hantzsch reactions can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. It is crucial to have a reactor with adequate cooling capacity and to control the rate of addition of reagents to manage the heat evolution.

  • Solvent Selection: As mentioned, solvents like benzene are not suitable for large-scale production due to their toxicity.[1] Greener and safer alternatives such as toluene, acetonitrile, or even water, in some modified Hantzsch procedures, should be evaluated.[14]

  • Work-up and Isolation: The work-up procedure should be scalable and avoid the use of large volumes of hazardous solvents. The choice between extraction and crystallization for product isolation will depend on the purity profile and the physical properties of the product.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a known procedure.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl 2-chlorothiazole-4-carboxylate191.624.0 g0.02091.0
Piperidine85.152.1 g0.02471.18
Triethylamine101.194.2 g0.04151.99
Toluene-40 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-chlorothiazole-4-carboxylate (4.0 g, 0.0209 mol), piperidine (2.1 g, 0.0247 mol), triethylamine (4.2 g, 0.0415 mol), and toluene (40 mL).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 hexanes/ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Diagrams
Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: SNAr cluster_1 Route B: Hantzsch Synthesis A1 Ethyl 2-chlorothiazole-4-carboxylate A2 Piperidine, Et3N Toluene, Reflux A1->A2 [4] Product This compound A2->Product B1 Piperidine-1-carbothioamide B2 Ethyl bromopyruvate Ethanol, Reflux B1->B2 [14, 27] B2->Product

Caption: Overview of the two primary synthetic routes.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Route Which Synthetic Route? Start->Route SNAr Route A: SNAr Route->SNAr SNAr Hantzsch Route B: Hantzsch Route->Hantzsch Hantzsch CheckBase Check Base Stoichiometry (1.1-1.5 eq) SNAr->CheckBase CheckTemp Optimize Reaction Temperature (80-120°C) Hantzsch->CheckTemp CheckTempTime Verify Reflux Temperature and Reaction Time CheckBase->CheckTempTime CheckSolvent Ensure Anhydrous Solvent CheckTempTime->CheckSolvent End Yield Improved CheckSolvent->End CheckPurity Verify Reagent Purity CheckTemp->CheckPurity ControlConditions Control Addition Rate and Temperature CheckPurity->ControlConditions ControlConditions->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (URL: [Link])

  • Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate - PrepChem.com. (URL: [Link])

  • 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

  • Common methods for the synthesis of 2-aminothiazole - ResearchGate. (URL: [Link])

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

  • Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. (URL: [Link])

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. (URL: [Link])

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins - ResearchGate. (URL: [Link])

  • Hantzsch thiazole synthesis - ResearchGate. (URL: [Link])

  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 - J&K Scientific LLC. (URL: [Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (URL: [Link])

  • Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents - PubMed. (URL: [Link])

  • Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF - ResearchGate. (URL: [Link])

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (URL: [Link])

  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction | Organic Letters - ACS Publications. (URL: [Link])

  • Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (URL: [Link])

  • Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate - PrepChem.com. (URL: [Link])

  • Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Reagents and... - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (URL: [Link])

Sources

Technical Support Center: Managing Impurities in the Preparation of Piperidinyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing impurities in the synthesis of piperidinyl-thiazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you anticipate, identify, and control impurities, ensuring the quality, safety, and reproducibility of your work.

Section 1: Foundational Knowledge & Regulatory Landscape (FAQs)

This section addresses the fundamental questions regarding impurity management within the broader context of pharmaceutical development.

Q1: Why is impurity management so critical for piperidinyl-thiazole compounds?

Piperidinyl-thiazole is a privileged scaffold found in numerous pharmacologically active molecules, including anti-cancer and anti-inflammatory agents.[1][2] Impurities, even in minute quantities, can have significant consequences:

  • Safety: Impurities can be toxic, mutagenic, or immunogenic, posing a direct risk to patient safety.[3]

  • Efficacy: They can reduce the effective concentration of the Active Pharmaceutical Ingredient (API) or interfere with its biological target.

  • Stability: Impurities can catalyze the degradation of the API, shortening the product's shelf life.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines on the reporting, identification, and qualification of impurities.[4][5] Failure to comply can lead to significant delays or rejection of drug submissions.

Q2: What are the regulatory thresholds I need to be aware of for impurities?

The International Council for Harmonisation (ICH) provides the primary guidelines for impurity management in new drug substances (APIs). The key guideline is ICH Q3A(R2) .[6][7] It establishes thresholds based on the maximum daily dose of the drug, which trigger specific actions.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [8]

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in a regulatory submission.
Identification ≥ 0.10% or 1.0 mg TDI, whichever is lower≥ 0.05%The level at which the structure of an impurity must be confirmed.
Qualification ≥ 0.15% or 1.0 mg TDI, whichever is lower≥ 0.05%The level at which biological safety data is required for an impurity.[7]

*TDI = Total Daily Intake

Section 2: Troubleshooting Common Synthetic Challenges

This section provides direct answers to specific problems you might encounter during the synthesis of piperidinyl-thiazole compounds, focusing on the widely used Hantzsch thiazole synthesis as a primary example.[9]

Q3: I'm seeing multiple unexpected peaks in my crude reaction mixture after a Hantzsch synthesis. What are they likely to be?

The Hantzsch synthesis, while robust, can generate several process-related impurities. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.

Common Impurity Sources in Hantzsch Synthesis:

  • Unreacted Starting Materials: Residual α-haloketone or the piperidinyl-thiourea starting material.

  • Isomeric Products: If the α-haloketone is unsymmetrical, cyclization can potentially occur in a non-regioselective manner, leading to regioisomers.

  • Over-alkylation Products: The nucleophilic nitrogen of the newly formed 2-aminothiazole can react with another molecule of the α-haloketone.

  • Side-Products from Thioamide/Thiourea: Self-condensation or degradation of the thio-functionalized starting material, especially under harsh basic or thermal conditions.

  • Hydrolysis Products: The α-haloketone can hydrolyze back to the ketone under aqueous basic conditions.

The diagram below illustrates the primary reaction pathway and potential side reactions.

Hantzsch_Synthesis cluster_reactants Starting Materials SM1 Piperidinyl-Thiourea Intermediate Thioether Intermediate SM1->Intermediate Nucleophilic Attack Impurity1 Unreacted SMs SM1->Impurity1 Incomplete Reaction SM2 α-Haloketone SM2->Intermediate Nucleophilic Attack SM2->Impurity1 Incomplete Reaction Impurity3 Hydrolysis of α-Haloketone SM2->Impurity3 H₂O / Base Product Desired Piperidinyl-Thiazole Intermediate->Product Cyclization & Dehydration Impurity2 Over-alkylation Product Product->Impurity2 Reaction with excess SM2

Caption: Hantzsch synthesis pathway and common impurity formation routes.

Q4: An unknown impurity peak is above the identification threshold in my HPLC. What is the workflow to identify it?

Identifying an unknown impurity requires a systematic, multi-technique approach to gather sufficient evidence for structural elucidation.

Workflow for Impurity Identification:

  • Preliminary Analysis (LC-MS): This is the first and most crucial step. A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, provides an accurate mass of the impurity. This allows you to predict possible elemental compositions, which is a massive clue to its identity.[3]

  • Isolation: The impurity must be isolated in sufficient quantity and purity for spectroscopic analysis.

    • Preparative HPLC: The most common method for isolating non-volatile impurities.

    • Flash Column Chromatography: Suitable for larger quantities if the impurity has a significantly different polarity from the API.

  • Structural Elucidation (NMR): Once isolated, a suite of NMR experiments is required.

    • 1D NMR (¹H, ¹³C): Provides the basic carbon-hydrogen framework.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to piece the structure together.

  • Confirmation: The final step is to confirm the proposed structure.

    • Reference Standard: The most rigorous method is to independently synthesize the proposed impurity structure and compare its chromatographic (retention time) and spectroscopic (MS, NMR) data with the isolated unknown.

The diagram below visualizes this logical workflow.

Impurity_ID_Workflow start Unknown Peak > Identification Threshold lcms Step 1: LC-HRMS Analysis (Accurate Mass & Formula) start->lcms isolate Step 2: Isolation (Prep HPLC / Flash Chromatography) lcms->isolate nmr Step 3: Spectroscopic Analysis (1D & 2D NMR) isolate->nmr propose Propose Structure nmr->propose confirm Step 4: Confirmation (Synthesize Standard & Compare) propose->confirm finish Structure Confirmed confirm->finish

Caption: A systematic workflow for the identification of unknown impurities.

Q5: My final product is pure by HPLC, but my elemental analysis is off and it won't crystallize properly. What could be the issue?

This scenario often points to impurities that are not easily detected by standard reversed-phase HPLC with UV detection.

Troubleshooting Checklist:

  • Inorganic Impurities: Salts (e.g., NaCl, K₂CO₃) from workup procedures are a common cause. They are non-UV active and highly polar, often eluting in the solvent front of an HPLC run.

    • Solution: Perform an aqueous wash of your organic solution during workup. For final product, consider techniques like ion-exchange chromatography or simply dissolving in an organic solvent and filtering off the insoluble salts.

  • Residual Solvents: Entrapped solvents from the reaction or purification can significantly impact physical properties and analytical data.[8]

    • Solution: Ensure adequate drying in a vacuum oven at an appropriate temperature. Analyze for residual solvents using Headspace Gas Chromatography-Mass Spectrometry (GC-MS) , the standard method for this analysis.

  • Non-UV Active Organic Impurities: The impurity may lack a chromophore, making it invisible to the UV detector.

    • Solution: Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) in parallel with your UV detector.[10]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for key analytical and synthetic workflows. Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment.

Protocol 1: General Method for Impurity Profiling by LC-MS

This method is designed for the initial detection and tentative identification of impurities.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (preferably HRMS).[11]

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Start at 5% B for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of approximately 0.5 mg/mL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wide range of compounds.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Integrate all peaks in the chromatogram. Compare the relative area percentage of each peak to the API peak. For any peak exceeding the reporting threshold, obtain its accurate mass from the MS data to aid in identification.[6]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. gmp-compliance.org. Retrieved from [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008, June). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Popiolek, L., & Biernasiuk, A. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(23), 8233. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., Gomaa, H. A. M., Khedr, M. A., & Nissan, Y. M. (2023). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports, 13(1), 22003. Retrieved from [Link]

  • Mena, C., Font-Bardia, M., Albericio, F., & de la Torre, B. G. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8056. Retrieved from [Link]

  • Singh, S., Kumar, V., Thakur, V. K., & Kumar, B. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Current pharmaceutical analysis, 17(7), 859–860. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of thiazole-based substituted piperidinone oximes: Profiling of antioxidant and antimicrobial activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Otrubova, K., Ezzili, C., Boger, D. L., & Kozarich, J. W. (2014). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & medicinal chemistry letters, 24(15), 3307–3312. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • NeuroQuantology. (2022). Analyzing and creating compounds of amino thiazole. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction workup procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the effective removal of unreacted starting materials from reaction mixtures. The following sections offer troubleshooting advice and frequently asked questions to navigate common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the initial step I should consider for my reaction workup?

The first step in a typical workup procedure is to quench the reaction.[1] This involves deactivating any highly reactive species that could interfere with the subsequent purification steps or pose a safety hazard.[2][3][4][5] The quenching agent and conditions (e.g., temperature) should be carefully chosen based on the nature of the reactants.[1] Following the quench, the most common initial purification strategy is a liquid-liquid extraction.[6][7][8][9][10] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[6][7][8]

Q2: How do I select the appropriate aqueous wash (acidic, basic, or neutral) during extraction?

The choice of an aqueous wash depends on the acid-base properties of the unreacted starting materials and your desired product.[10][11][12][13][14][15]

  • Acidic Wash (e.g., dilute HCl): Use an acidic wash to remove basic impurities, such as amines.[9][11][13][14] The acid will protonate the basic starting material, forming a water-soluble salt that will partition into the aqueous layer.[10][13][14][15]

  • Basic Wash (e.g., dilute NaOH or NaHCO₃): A basic wash is effective for removing acidic starting materials, like carboxylic acids.[11][13][14][15] The base deprotonates the acidic compound, converting it into a water-soluble salt that is extracted into the aqueous phase.[9][10][15]

  • Neutral Wash (e.g., water or brine): A water wash is used to remove water-soluble inorganic byproducts and polar organic compounds.[16] A brine (saturated NaCl solution) wash is often used as a final step to remove residual water from the organic layer and to help break up emulsions.[16][17]

Q3: When is recrystallization the most suitable purification method?

Recrystallization is an effective technique for purifying solid compounds that have different solubilities in a given solvent at different temperatures.[18][19][20][21][22] It is most suitable when:

  • Your desired product is a solid at room temperature.[19]

  • You can identify a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[18]

  • The unreacted starting materials and impurities are either highly soluble or insoluble in the chosen solvent at all temperatures.[18][19][20]

Q4: What are the primary types of chromatography, and how do I choose the right one?

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[23][24][25] The two most common types in a synthesis lab are:

  • Thin Layer Chromatography (TLC): Primarily used for qualitative analysis to monitor reaction progress and to determine the appropriate solvent system for column chromatography.[24][25]

  • Column Chromatography: A preparative technique used to separate and purify larger quantities of compounds from a mixture.[23][24][25][26][27] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is critical and is often optimized using TLC first.[24][25]

Q5: How can I effectively remove a very polar starting material from a less polar product?

A liquid-liquid extraction is often the most efficient method. If the polar starting material is water-soluble, it can be removed by washing the organic solution of your product with water.[28] If the starting material has acidic or basic properties, an acid-base extraction can be employed to convert it into a water-soluble salt, which is then easily removed in the aqueous phase.[15]

Q6: What are the best practices for removing a high-boiling point starting material from a lower-boiling point product?

Distillation is the preferred method in this scenario.[29][30]

  • Simple Distillation: This is effective if the boiling points of the product and the starting material differ by at least 70°C.[29]

  • Fractional Distillation: Use this technique for separating liquids with boiling points that are closer together (less than a 70°C difference).[29][30]

  • Vacuum Distillation: This is ideal for compounds that have very high boiling points (above 150°C at atmospheric pressure) or are prone to decomposition at high temperatures.[29][30]

Troubleshooting Guides

Scenario 1: Removing a Water-Soluble Starting Material from a Water-Insoluble Product

This is a classic case for liquid-liquid extraction.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of deionized water to the separatory funnel.

  • Mixing: Stopper the funnel and invert it gently several times, making sure to vent frequently to release any pressure buildup.[9]

  • Separation: Allow the layers to separate. The denser layer will be at the bottom.

  • Draining: Drain the aqueous layer.

  • Repeat: Repeat the washing step 2-3 times with fresh water to ensure complete removal of the water-soluble starting material.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.[16]

Troubleshooting

IssuePotential CauseSolution
Emulsion Formation Vigorous shaking, high concentration of solutes.Allow the mixture to stand. Gently swirl instead of shaking. Add brine to increase the ionic strength of the aqueous layer.[17]
Product Loss Product has some solubility in the aqueous layer.Back-extract the combined aqueous layers with a fresh portion of the organic solvent.[17]

Workflow for Liquid-Liquid Extraction

G A Dissolve Crude Mixture in Organic Solvent B Transfer to Separatory Funnel A->B C Add Water and Mix B->C D Allow Layers to Separate C->D E Drain Aqueous Layer D->E F Repeat Wash 2-3 Times E->F G Collect and Dry Organic Layer F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Step-by-step workflow for a standard liquid-liquid extraction.

Scenario 2: Separating a Non-Volatile Product from a Volatile Starting Material

Simple distillation is the ideal technique here.

Experimental Protocol: Simple Distillation

  • Setup: Assemble the simple distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude reaction mixture to the distilling flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distilling flask gently.

  • Collection: As the more volatile starting material begins to boil, its vapor will rise, condense in the condenser, and be collected in the receiving flask.

  • Monitoring: Monitor the temperature at the thermometer. A stable temperature reading indicates that a pure substance is distilling.

  • Completion: Once all the volatile starting material has been distilled, the temperature will either drop or begin to rise sharply. At this point, stop the distillation.

  • Recovery: The non-volatile product remains in the distilling flask.

Troubleshooting

IssuePotential CauseSolution
Bumping Uneven boiling.Add fresh boiling chips or ensure adequate stirring.
No Distillate Insufficient heating or a leak in the system.Increase the heating rate. Check all joints for a proper seal.

Simple Distillation Apparatus

G A Heating Mantle B Distilling Flask with Crude Mixture A->B heats C Thermometer B->C vapor rises to D Condenser (Water Out) C->D vapor enters E Condenser (Water In) F Receiving Flask D->F condenses into

Caption: A simplified diagram of a simple distillation setup.

Scenario 3: Purifying a Solid Product from a Solid Starting Material with Different Solubilities

Recrystallization is the method of choice.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature, while the starting material has the opposite solubility profile.[18]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to just dissolve it.[19]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[18]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[18]

  • Drying: Dry the crystals completely to remove any residual solvent.[18]

Troubleshooting

IssuePotential CauseSolution
Oiling Out The product is melting before dissolving or is insoluble in the hot solvent.Add more solvent. If the problem persists, try a different solvent or a solvent pair.
No Crystals Form Solution is not saturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.[17]

Decision Tree for Workup Procedure Selection

G A Is the product a solid or a liquid? B Solid A->B Solid C Liquid A->C Liquid D Do the product and starting material have different solubilities in a suitable solvent? B->D H Do the product and starting material have significantly different boiling points? C->H E Yes D->E Yes F No D->F No G Recrystallization E->G L Do the product and starting material have different polarities or acid-base properties? F->L I Yes H->I Yes J No H->J No K Distillation I->K J->L M Yes L->M Yes N No L->N No O Liquid-Liquid Extraction M->O P Column Chromatography N->P

Sources

Technical Support Center: Purification of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. This document provides field-proven insights and systematic methodologies designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the foundational knowledge and practical troubleshooting techniques required to develop a robust recrystallization protocol for this specific molecule.

Analysis of the Target Molecule: What to Expect

Before diving into protocols, let's analyze the structure of this compound. The molecule possesses a combination of distinct functional groups that dictate its solubility and crystallization behavior:

  • Ethyl Thiazole-4-carboxylate Core: This heterocyclic system is relatively polar and contains an ester functional group. Solvents like ethyl acetate or acetone are often good solubilizers for esters.[1]

  • Piperidine Moiety: The saturated piperidine ring adds significant non-polar, lipophilic character to the molecule.[2][3] This suggests that purely polar solvents like water or methanol might be poor choices on their own. The nitrogen atom within the piperidine ring is basic (typical pKa of a protonated piperidine is ~11.2).[2] This basicity can be exploited but also means the compound's solubility can be highly pH-dependent.

This mixed polarity profile makes it a prime candidate for a mixed-solvent recrystallization (solvent pair) and makes it potentially susceptible to "oiling out" if conditions are not optimized.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" is one of the most common challenges in recrystallization. It occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[4] This typically happens for two main reasons:

  • High Solute Concentration/Rapid Cooling: Supersaturation was achieved too quickly, not allowing sufficient time for molecules to orient into a crystal lattice.

  • Melting Point Depression: The melting point of your compound (especially when impure) is lower than the boiling point of the solvent you are using.[5][6][7] The hot solution dissolves the compound, but upon cooling, the compound separates as a molten liquid before the solution temperature drops below its melting point.

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (5-10% more) of the good solvent (the one the compound is more soluble in) to lower the saturation point slightly.[5][6]

  • Slow Down the Cooling: This is the most critical factor. Rapid cooling favors high nucleation rates and small crystals, or in this case, oiling out.[8] Allow the flask to cool to room temperature slowly on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[5][9] Very slow, controlled cooling can be the difference between an oil and large, pure crystals.[6][10]

  • Lower the Temperature of Dissolution: If using a solvent pair, try dissolving the compound in the "good" solvent at a temperature below the boiling point. Then, add the "poor" solvent (anti-solvent) dropwise at that same temperature until the solution just becomes cloudy (the saturation point), then add a drop or two of the good solvent to clarify. This ensures you are never at a temperature above the compound's melting point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[6]

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This indicates that your solution is likely not saturated or is supersaturated but lacks a nucleation point to initiate crystallization.

Troubleshooting Steps:

  • Problem: Too Much Solvent: This is the most frequent cause.[6]

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Once you observe slight turbidity or crystal formation at the surface, allow it to cool slowly again.[5]

  • Problem: Supersaturation without Nucleation: The solution holds more solute than it thermodynamically should at that temperature.[6]

    • Solution 1: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[6]

    • Solution 2: Scratch the Flask. As mentioned previously, scratching the inner surface with a glass rod can induce nucleation.[6]

    • Solution 3: Ultra-Cooling. Place the solution in an ice/salt bath or freezer for a short period. The lower temperature will reduce solubility further, which can sometimes force crystallization. Be aware that rapid cooling at this stage may lead to smaller, less pure crystals.

Question 3: My crystal yield is very low. How can I improve it?

Answer: Low yield can result from several factors. Assuming the initial crude material was substantially composed of your target compound, the issue lies in the recrystallization parameters.

Troubleshooting Steps:

  • Minimize Solvent Usage: The most critical step is to use the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in the solution (the mother liquor) after cooling, thus reducing your isolated yield.[6]

  • Ensure Complete Cooling: Make sure you have allowed the flask to cool sufficiently. After slow cooling to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize precipitation.

  • Check Solvent Choice: The ideal solvent has a steep solubility curve: very high solubility at high temperatures and very low solubility at low temperatures.[11][12] If your compound has moderate solubility even when cold, you will lose a significant amount of product in the mother liquor. You may need to screen for a better solvent or solvent system.

  • Consider a Second Crop: After filtering your first batch of crystals, you can try to concentrate the mother liquor by boiling off some solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: How do I systematically choose the best solvent for recrystallization?

A1: A systematic approach is crucial when a protocol is not established. The ideal solvent should dissolve the compound well when hot but poorly when cold.[11][12]

Recommended Solvent Screening Protocol:

  • Place a very small amount of your crude compound (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, up to about 0.5 mL.[13]

  • Observation 1 (Room Temp):

    • If the compound dissolves completely, the solvent is too good. It could potentially be used as the "soluble solvent" in a solvent pair.

    • If the compound does not dissolve at all, it is a poor solvent. It could be a candidate for the "insoluble solvent" in a solvent pair.

    • If the compound is partially soluble, it might be a good candidate for a single-solvent recrystallization.

  • Observation 2 (Heating):

    • Take the tubes where the compound was partially or insoluble and gently warm them in a water bath.

    • If the compound now dissolves completely, you have found a promising candidate for a single-solvent recrystallization.[11]

  • Observation 3 (Cooling):

    • Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath.

    • The best solvent is the one that produces a large amount of crystalline precipitate upon cooling.

Q2: What is a solvent pair and how do I use it effectively?

A2: A solvent pair is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[11] Common pairs include ethanol/water, ethyl acetate/hexane, and methanol/diethyl ether.[11][14]

Methodology:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed. The gradual decrease in solubility will promote the growth of pure crystals.

Q3: How does the rate of cooling affect the purity and size of my crystals?

A3: The rate of cooling is a critical parameter that directly influences crystal size and purity.[8]

  • Slow Cooling: Promotes the formation of fewer nucleation sites. Molecules have more time to selectively add to the growing crystal lattice, which typically results in larger and purer crystals.[8][9][10] Impurities tend to be excluded from the well-ordered lattice and remain in the solvent.[9]

  • Rapid Cooling (Quenching): Causes the solution to become highly supersaturated very quickly, leading to the formation of many small nucleation sites simultaneously.[8][10] This results in small crystals that can trap impurities within the rapidly forming lattice. In extreme cases, it leads to oiling out or an amorphous precipitate rather than crystals.

For optimal purity, a slow and controlled cooling process is almost always preferred.[9][15]

Data & Visualizations
Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting candidate solvents based on their physical properties. For this compound, solvents of intermediate polarity like alcohols and esters are excellent starting points.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Common Pairs
Water10080.1Highly polar. Good for salts. Often used as an anti-solvent with ethanol.[1]
Ethanol7824.5Excellent general-purpose solvent. Often works well for moderately polar compounds.[1]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetone5620.7Good solvent, but low boiling point means less of a solubility gradient.[1]
Ethyl Acetate776.0Good for esters and moderately polar compounds. Often paired with hexane.[1]
Toluene1112.4Good for less polar and aromatic compounds.
Hexane691.9Non-polar. Primarily used as an anti-solvent for polar compounds.[1]
Diagram 1: Systematic Solvent Selection Workflow

This diagram outlines the decision-making process for identifying a suitable recrystallization solvent system.

SolventSelection start Start: Dissolve ~20mg crude in 0.5mL solvent at RT dissolves_rt Completely Dissolves? start->dissolves_rt yes_rt Yes dissolves_rt->yes_rt  Yes no_rt No dissolves_rt->no_rt  No use_as_good Use as 'Good' Solvent in a Solvent Pair System yes_rt->use_as_good heat_sol Heat Solution to Boiling no_rt->heat_sol dissolves_hot Completely Dissolves? heat_sol->dissolves_hot yes_hot Yes dissolves_hot->yes_hot  Yes no_hot No dissolves_hot->no_hot  No cool_sol Cool Slowly yes_hot->cool_sol crystals_form Crystals Form? cool_sol->crystals_form yes_crystals Yes crystals_form->yes_crystals  Yes no_crystals No crystals_form->no_crystals  No good_single Good Candidate for Single-Solvent Recrystallization yes_crystals->good_single too_soluble Compound is too soluble. Consider as 'Good' Solvent for a Solvent Pair. no_crystals->too_soluble use_as_poor Use as 'Poor' Solvent in a Solvent Pair System no_hot->use_as_poor

Caption: A flowchart for systematic solvent screening.

References
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.

  • Piperidines. BOC Sciences.

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind.

  • 1-(Cyclohexen-1-yl)piperidine | Solubility of Things.

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.

  • Selection of recrystallization solvent. Journal of Chemical Education.

  • Solvent Choice. Chemistry Teaching Labs - University of York.

  • Recrystallization Solvent Pair. YouTube.

  • Recrystallization (help meeeeee). Reddit.

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit.

  • Piperidine. Wikipedia.

  • Oiling Out in Crystallization. Mettler Toledo.

  • COMMON SOLVENTS FOR CRYSTALLIZATION.

  • Piperidine | C5H11N | CID 8082. PubChem - NIH.

  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University.

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate.

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm (RSC Publishing).

  • How to choose a solvent for crystallization of an organic compound. Quora.

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.

  • Aprotic polar solvent selection guide.

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds.

  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. The Chemical Society of Japan.

  • Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. ResearchGate.

  • Ethyl 4-thiazolecarboxylate 97 14527-43-6. Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting Assay Interference with Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding assay interference observed with thiazole-containing compounds. Our goal is to equip you with the scientific rationale and practical protocols to identify and mitigate these common experimental artifacts, ensuring the integrity of your screening and drug discovery data.

Thiazole moieties are prevalent in many biologically active molecules and are often considered "privileged scaffolds" in medicinal chemistry.[1] However, their chemical properties can also make them notorious for causing non-specific assay interference, often leading to a high rate of false positives in high-throughput screening (HTS) campaigns.[1][2] These compounds are frequently classified as Pan-Assay Interference Compounds (PAINS), which are molecules that appear to be active in numerous assays through non-specific mechanisms.[2][3][4][5] Understanding the root cause of this interference is the first critical step toward validating a true biological hit.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and concerns when unexpected activity is observed with a thiazole-containing compound.

Q1: My thiazole compound is a "hit" in my primary screen. How can I be sure it's real?

A1: Initial excitement over a screening hit should always be tempered with cautious validation. Apparent activity can often stem from compound-dependent assay interference rather than a specific, drug-like interaction with your biological target.[6] The first and most crucial step is to confirm the result using an orthogonal assay .[6][7] This means using a secondary assay with a fundamentally different detection principle (e.g., switching from a fluorescence-based readout to a label-free method like surface plasmon resonance or mass spectrometry) to see if the activity persists.[8] If the compound is active in the primary assay but inactive in the orthogonal assay, interference is highly likely.

Q2: What are the most common ways thiazole compounds interfere with assays?

A2: Thiazole-containing compounds can interfere through several distinct mechanisms. It's essential to understand these to design appropriate counter-screens. The primary culprits include:

  • Chemical Reactivity: Many thiazole derivatives are electrophilic and can covalently modify nucleophilic residues (like cysteine) on target proteins or other assay components, leading to non-specific inhibition.[1][3][9]

  • Redox Activity: Some thiazoles can undergo redox cycling, especially in the presence of common assay reagents like DTT, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[9][10] ROS can damage proteins or interfere with assay readouts, creating a false signal.

  • Spectral Interference: These compounds can be intrinsically fluorescent (autofluorescence) or can absorb light at the excitation or emission wavelengths of your assay's fluorophore (quenching or inner-filter effect).[6][11][12] This directly confounds any fluorescence- or absorbance-based measurement.

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[6][8][13]

Q3: My assay uses luciferase/fluorescence. Are there specific issues I should be aware of?

A3: Absolutely. Luciferase and fluorescence-based assays are particularly susceptible to interference.

  • For Luciferase Assays: Thiazole compounds can directly inhibit the luciferase enzyme itself.[3][10] A hit from a luciferase reporter assay must be validated by testing the compound directly against purified luciferase enzyme in a cell-free context.

  • For Fluorescence Assays (FRET, FP, etc.): Thiazole-containing molecules can be inherently fluorescent.[14][15] This autofluorescence adds to the assay signal, potentially masking a true inhibitory effect or creating a false-positive signal. Conversely, they can absorb light at the same wavelength as your assay's reagents, leading to signal quenching.[12] Running a "compound-only" control in the assay buffer is a simple, mandatory check.[6][7]

Q4: I've heard about "PAINS." Does the thiazole in my compound automatically make it a bad actor?

A4: Not necessarily, but it does warrant a higher degree of scrutiny. The term PAINS refers to substructures that are statistically correlated with assay interference.[2][16] While many thiazole-containing fragments have been flagged as problematic, the structural context of the entire molecule is critical.[1][17] A PAINS flag is not a verdict of guilt but a strong warning sign. It means you must rigorously perform the control experiments and counter-screens described in this guide to prove that the observed biological activity is specific and not an artifact.[9][18]

Part 2: In-Depth Troubleshooting Guides & Experimental Protocols

If initial FAQs suggest interference is likely, the following guides provide a systematic approach to pinpointing and understanding the specific mechanism.

Guide 1: Diagnosing Covalent and Thiol-Reactivity

Causality: Many thiazoles act as "electrophilic traps" and can form covalent bonds with nucleophilic residues, most commonly cysteine, on proteins.[3] This non-specific reactivity is a frequent source of promiscuous inhibition.[1][19] The following experiments are designed to unmask this behavior.

A Primary Hit Observed B DTT/TCEP Sensitivity Assay (Protocol 2.1.1) A->B C Time-Dependence Assay (Protocol 2.1.2) A->C D Jump Dilution Assay (Protocol 2.1.3) A->D E Activity RESCUED (High probability of thiol reactivity) B->E Yes F Activity NOT Rescued (Thiol reactivity less likely) B->F No G IC50 Decreases with Incubation (Suggests covalent modification) C->G Yes H IC50 Stable (Suggests reversible binding) C->H No I Inhibition NOT Reversed (Supports irreversible/covalent binding) D->I Yes J Inhibition Reversed (Supports reversible binding) D->J No K CONCLUSION: Likely Covalent/Reactive Compound E->K L CONCLUSION: Likely Reversible Inhibitor F->L G->K H->L I->K J->L

Caption: Workflow to diagnose covalent or reactive inhibition.

  • Principle: Adding a high concentration of a competing nucleophile, like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can scavenge reactive compounds, thus rescuing the activity of the target enzyme.

  • Procedure:

    • Determine the IC₅₀ of your compound under standard assay conditions.

    • Repeat the IC₅₀ determination in the presence of a high concentration (e.g., 1-10 mM) of DTT or TCEP.

    • Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of the competing thiol suggests your compound is reacting with it, indicating a high likelihood of thiol-reactivity.[1][19]

  • Principle: Covalent inhibitors often exhibit time-dependent inhibition, where the potency (IC₅₀) increases with the pre-incubation time of the compound and the target protein.

  • Procedure:

    • Measure the IC₅₀ with no pre-incubation period (add compound and substrate to the enzyme simultaneously).

    • Measure the IC₅₀ again after pre-incubating the enzyme and the compound together for various time points (e.g., 15, 30, 60 minutes) before adding the substrate to start the reaction.

    • Interpretation: A decrease in the IC₅₀ value with longer pre-incubation times is a hallmark of irreversible or covalent inhibition.[1]

  • Principle: This experiment tests the reversibility of inhibition. If a compound binds covalently, its inhibitory effect will persist even after significant dilution.[13][18]

  • Procedure:

    • Incubate the target protein with a high concentration of the compound (e.g., 5-10x its IC₅₀).

    • After a set time, rapidly dilute the mixture (e.g., 100-fold) into the assay buffer containing the substrate.

    • Measure the enzymatic activity immediately.

    • Interpretation: If the inhibition is rapidly reversible, activity should be restored upon dilution. If the inhibition persists, it strongly suggests a covalent or very slow off-rate mechanism.[13][18]

Guide 2: Identifying Redox Activity and Spectral Interference

Causality: Redox-active compounds can generate ROS, which can directly oxidize the target protein or interfere with assay components.[10] Separately, the intrinsic optical properties of a compound can directly interfere with light-based readouts.[12]

Interference TypeCommon CauseKey Diagnostic ExperimentExpected Outcome for an Interfering Compound
Autofluorescence Compound is inherently fluorescent.Measure compound fluorescence in assay buffer (no enzyme/substrate).[6]High signal intensity at assay's emission wavelength.
Quenching Compound absorbs light at excitation or emission wavelengths.Measure compound absorbance spectrum.High absorbance at wavelengths used for assay readout.
Redox Cycling Compound generates H₂O₂ in the presence of reducing agents (e.g., DTT).H₂O₂ detection assay (e.g., Amplex Red, Phenol Red).[10]Generation of H₂O₂ detected.
Luciferase Inhibition Compound directly inhibits the reporter enzyme.Counter-screen against purified luciferase.[6]Inhibition of luciferase activity observed.
  • Principle: To determine if the compound itself is emitting light that could be mistaken for a positive signal.

  • Procedure:

    • Prepare serial dilutions of the test compound in the final assay buffer.

    • Add the dilutions to the wells of the microplate (use black plates for fluorescence).[12]

    • Include wells with buffer only (blank).

    • Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths used in the primary assay.

    • Interpretation: A concentration-dependent increase in fluorescence from the compound itself indicates autofluorescence interference.[6]

  • Principle: This assay detects the production of hydrogen peroxide, a common byproduct of redox-cycling compounds in buffers containing reducing agents like DTT.[10]

  • Procedure:

    • Use a commercially available H₂O₂ detection kit (e.g., based on horseradish peroxidase and a suitable substrate like Amplex Red).

    • Incubate the test compound in a buffer identical to the primary assay buffer (including DTT).

    • Add the H₂O₂ detection reagents and measure the signal (absorbance or fluorescence) over time.

    • Interpretation: A signal increase over time, especially in the presence of DTT, indicates the compound is a redox cycler.[10]

Part 3: Advanced Characterization & Final Decision

If a compound passes the initial troubleshooting and counter-screens, further validation is still required.

Q5: My compound seems clean in all the counter-screens. What's next?

A5: This is an excellent sign. The next steps are to build a more robust case for specific, on-target activity:

  • Confirm with an Orthogonal Assay: If not already done, this is paramount. Reproducible activity in two distinct assay formats is strong evidence against a technology-specific artifact.[6][7]

  • Establish a Structure-Activity Relationship (SAR): Synthesize or purchase close analogs of your hit compound. A true hit should exhibit a clear SAR, where small chemical modifications lead to predictable changes in potency. Promiscuous, non-specific compounds often have a very flat or inconsistent SAR.[13]

  • Biophysical Validation: Use a label-free binding assay (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assay (TSA)) to directly measure the binding of the compound to the purified target protein.[11] A direct binding event provides strong evidence of a specific interaction.

A Initial Screening Hit B Perform Interference Counter-Screens (Reactivity, Spectral, Redox, Aggregation) A->B C Interference Detected? B->C D Triage Compound: False Positive C->D Yes E No Interference Detected C->E No F Validate with Orthogonal Assay E->F G Activity Confirmed? F->G H Triage Compound: Technology-Specific Artifact G->H No I Activity Confirmed G->I Yes J Establish SAR & Measure Direct Binding (e.g., SPR, TSA) I->J K SAR & Binding Confirmed? J->K L Triage Compound: Lacks Evidence of Specificity K->L No M VALIDATED HIT: Proceed with Hit-to-Lead K->M Yes

Caption: A comprehensive workflow for hit validation.

References
  • BenchChem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956-1962.
  • Wikipedia. (n.d.). Pan-assay interference compounds.
  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
  • de Souza, T. B., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 15(10), e0240337.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting CATPB Interference in Common Assays.
  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual.
  • de Fatima, A., & Modolo, L. V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Analytical & Pharmaceutical Research, 1(3).
  • Shoichet, B. K. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 591-593.
  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772.
  • Bera, M., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. Scientific Reports, 13(1), 6548.
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(5), 1177-1185.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Neria, E., & Weiss, S. (2020). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 25(11), 2636.
  • MB-About. (n.d.). Assay Troubleshooting.
  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339.
  • Datta, P. (2015). How to Detect and Solve Immunoassay Interference. Clinical Laboratory News.
  • Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry, 60(7), 2561-2565.
  • National Center for Biotechnology Information. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology.
  • Stumpfe, D., & Bajorath, J. (2019). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 14(7), 633-637.
  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.

Sources

Technical Support Center: Optimizing Solubility of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate and encountering challenges with its solubility in biological assays. Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities.[1][2][3] However, their utility can be hampered by poor aqueous solubility, leading to inaccurate and irreproducible assay results.[4]

This document provides a comprehensive resource, including frequently asked questions (FAQs) and in-depth troubleshooting guides, to help you systematically address and overcome solubility issues. The goal is to ensure the reliable and accurate assessment of the biological activity of this compound in your experimental systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubilization of this compound.

Q1: What are the predicted physicochemical properties of this compound?
PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 240.32 g/mol [5]Moderate molecular weight, which does not inherently suggest poor solubility.
LogP (Octanol/Water Partition Coefficient) Likely > 2A positive LogP indicates a preference for a non-polar (oily) environment over a polar (aqueous) one, suggesting low water solubility.
pKa (Acid Dissociation Constant) The piperidine nitrogen is basic.The compound's charge, and therefore its solubility, will be dependent on the pH of the solution.[6][7][8]
Aqueous Solubility Predicted to be low.Direct dissolution in aqueous assay buffers is expected to be challenging.

These are predicted values and should be experimentally verified.

Q2: What is the best initial solvent for preparing a stock solution?

For most nonpolar and polar compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[9][10][11] It has a high capacity to dissolve a wide range of molecules.[9][10]

Best Practice: Prepare a high-concentration stock solution in 100% DMSO, for example, 10 mM or higher, depending on the compound's solubility limit in DMSO.[12][13][14][15] This allows for minimal addition of the organic solvent to your aqueous assay medium, thereby reducing the risk of solvent-induced artifacts or toxicity.[9][16]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

This phenomenon, often called "solvent shock" or "precipitation upon dilution," is a common issue for poorly water-soluble compounds.[17] While the compound is soluble in 100% DMSO, the sudden change to a highly aqueous environment upon dilution can cause it to crash out of solution.[17] The final concentration of DMSO in your assay is a critical factor; for many cell-based assays, it should be kept below 0.5% to avoid toxicity.[9][16]

Q4: How can I determine the maximum soluble concentration of my compound in my specific assay medium?

It is crucial to experimentally determine the kinetic solubility of your compound in your final assay buffer.[4] This can be done through a simple serial dilution test.

Protocol:

  • Prepare a series of dilutions of your compound in your assay medium.

  • Incubate these dilutions under the same conditions as your experiment (e.g., temperature, CO2).

  • Visually inspect for precipitation at different time points. The highest concentration that remains clear is your working maximum soluble concentration.[18]

Part 2: Troubleshooting Guides

If you continue to face solubility challenges, the following troubleshooting guides provide a systematic approach to optimizing the solubility of this compound.

Troubleshooting Workflow for Solubility Optimization

The following diagram outlines a decision-making process for addressing solubility issues.

Solubility_Workflow A Start: Compound Precipitation Observed B Prepare High Concentration Stock in 100% DMSO A->B C Determine Max Soluble Concentration in Assay Medium B->C D Is Solubility Sufficient for Desired Assay Concentration? C->D E Proceed with Experiment Using Soluble Concentrations D->E Yes F Solubility Enhancement Required D->F No G Strategy 1: pH Adjustment F->G H Strategy 2: Co-solvents F->H I Strategy 3: Cyclodextrins F->I J Test Vehicle Controls for Each Strategy G->J H->J I->J K Select Optimal Solubilization Method J->K

Caption: Decision workflow for troubleshooting compound solubility.

Guide 1: pH Adjustment

Principle: this compound contains a basic piperidine nitrogen. At a pH below its pKa, this nitrogen will be protonated, resulting in a positively charged molecule. This charge can significantly increase its aqueous solubility.[19] Conversely, at a pH above its pKa, the compound will be in its neutral, less soluble form.[7]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system is compatible with your assay.

  • Add a small aliquot of your concentrated DMSO stock to each buffer to a final concentration that is initially problematic.

  • Equilibrate the samples for a set period (e.g., 1-2 hours) at the experimental temperature.

  • Visually inspect for precipitation.

  • Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant via HPLC-UV or a similar method.

Considerations:

  • Ensure the chosen pH is compatible with the biological system being studied (e.g., cell viability, enzyme activity).[6]

  • Changes in pH can affect the compound's activity, not just its solubility.[6]

Guide 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[20][21] They work by reducing the polarity of the solvent system.[22][]

Common Co-solvents in Biological Assays:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of co-solvents in your assay buffer at various concentrations (e.g., 1%, 5%, 10% v/v).

  • Determine the maximum tolerable concentration of each co-solvent in your assay by running vehicle controls to check for effects on cell viability, enzyme activity, etc.

  • Add your compound (from a DMSO stock) to the co-solvent-containing buffers.

  • Assess solubility as described in the pH adjustment protocol.

Co-solvent Selection and Optimization Table

Co-solventTypical Starting ConcentrationProsCons
Ethanol 1-5%Effective for many compounds.Can be toxic to cells at higher concentrations.
PEG 400 1-10%Generally low toxicity.Can be viscous.
Propylene Glycol 1-10%Good safety profile.May not be as effective as other co-solvents.
Glycerol 1-5%Low toxicity, can stabilize proteins.[24]Can increase the viscosity of the medium.
Guide 3: Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25] They can encapsulate poorly water-soluble "guest" molecules, like your compound, forming inclusion complexes that are more soluble in water.[26][27][28]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare aqueous solutions of the cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1, 5, 10, 20 mM).

  • Add your compound to the cyclodextrin solutions. It is often beneficial to add the compound from a minimal amount of organic solvent and then allow the complex to form.

  • Incubate the mixture , often with gentle agitation or sonication, to facilitate the formation of the inclusion complex.

  • Determine the solubility as previously described.

  • Run vehicle controls with the cyclodextrin alone in your assay to ensure it does not interfere with the biological readout.

Workflow for Preparing a Cyclodextrin Formulation

Cyclodextrin_Workflow A Weigh Compound and Cyclodextrin B Add Aqueous Buffer A->B C Mix (Vortex/Sonicate) to Form Complex B->C D Sterile Filter the Solution C->D E Determine Final Concentration (e.g., HPLC-UV) D->E F Store Appropriately and Use in Assay E->F

Caption: Step-by-step workflow for preparing a cyclodextrin formulation.

Part 3: Final Recommendations and Best Practices

  • Always use vehicle controls: In every experiment, include a control group that receives the same concentration of all solvents and excipients (DMSO, co-solvents, cyclodextrins, etc.) as the compound-treated group. This is essential to rule out any effects of the formulation itself.[29]

  • Document everything: Keep meticulous records of your formulation methods, including solvent concentrations, incubation times, and temperatures. This will ensure reproducibility.

  • Re-evaluate after any changes: If you change your assay conditions (e.g., cell density, media formulation), you may need to re-validate the solubility of your compound.

  • Consider the impact on bioavailability: The chosen solubilization method can affect the free concentration of the compound available to interact with its target. This is particularly true for cyclodextrins, which form an equilibrium between the free and complexed compound.[30]

By following the systematic approaches outlined in this guide, you can effectively troubleshoot and optimize the solubility of this compound, leading to more reliable and accurate data in your biological assays.

References

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • PubMed. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. PubMed. [Link]

  • ProQuest. (n.d.). Cyclodextrins: Their Future in Drug Formulation and Delivery. ProQuest. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Co-solvent: Significance and symbolism. (2025). The Word Counter. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health. [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility?? Reddit. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Course Hero. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]

  • BPAS Journals. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. Library Progress International. [Link]

Sources

Technical Support Center: Preventing Ester Hydrolysis During Synthesis and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to the hydrolytic degradation of ester functional groups during chemical synthesis, workup, purification, and long-term storage.

Section 1: Understanding the Fundamentals of Ester Hydrolysis

This section addresses the core principles of ester hydrolysis. A firm grasp of these concepts is critical for effective troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a critical issue?

Ester hydrolysis is a chemical reaction in which an ester bond is cleaved by a molecule of water to yield a carboxylic acid and an alcohol.[1][2] This process can be a significant problem in both synthesis and drug formulation for several reasons:

  • Reduced Yield: During synthesis, hydrolysis of the target ester leads to a direct loss of product, lowering the overall reaction yield.[3]

  • Product Contamination: The resulting carboxylic acid and alcohol are impurities that can be difficult to separate from the desired ester, complicating purification.[4]

  • Loss of Efficacy: In drug development, if the active pharmaceutical ingredient (API) is an ester, its hydrolysis leads to a different chemical entity that is often inactive, resulting in a loss of therapeutic potency.[5]

  • Altered Physicochemical Properties: The formation of acidic (carboxylic acid) or alcoholic degradation products can change the pH, solubility, and stability of a formulation.[6]

Q2: What are the primary mechanisms of ester hydrolysis?

Ester hydrolysis is typically catalyzed by the presence of acid or base, with the reaction being significantly slower at a neutral or slightly acidic pH.[7][8]

  • Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification.[1][9] The reaction is driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[2][11][12] The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt, which is resistant to further nucleophilic attack, driving the reaction to completion.[1][12]

G

Q3: What key factors influence the rate of ester hydrolysis?

The stability of an ester is not absolute and depends on several interconnected factors. Understanding these allows for precise control over the molecule's lifetime.

FactorEffect on Hydrolysis RateRationale & Explanation
pH High at acidic (<3) or basic (>8) pH; Lowest between pH 4-6 Both H⁺ and OH⁻ act as catalysts.[7] The rate is minimized in the slightly acidic to neutral range where the concentrations of these catalytic species are lowest.[7]
Temperature Increases with temperature Like most chemical reactions, hydrolysis proceeds faster at higher temperatures as molecules have more kinetic energy to overcome the activation barrier.[5][10] Storing samples at reduced temperatures (e.g., 4°C) is a common and effective strategy.[13]
Steric Hindrance Decreases with increased bulk near the ester Bulky groups on either the acyl or alkyl portion of the ester physically block the approach of a water molecule or hydroxide ion to the carbonyl carbon, slowing the reaction.[3][14][15] For example, a t-butyl ester is significantly more stable than a methyl ester.
Electronic Effects Increases with electron-withdrawing groups Electron-withdrawing groups attached to the carbonyl carbon make it more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups reduce the rate of hydrolysis.[14]
Solvent/Water Activity Increases with water concentration Water is a reactant in hydrolysis. In formulations, reducing the "water activity" by using co-solvents (e.g., propylene glycol, ethanol) or preparing solid dosage forms can significantly enhance stability.[5][16]

Section 2: Troubleshooting Guide for Synthesis & Purification

Unwanted hydrolysis during a synthetic sequence can be a major source of frustration and low yields. This section provides targeted troubleshooting for common scenarios.

Scenario 1: Hydrolysis Occurs During the Reaction

Problem: You are running a reaction on a molecule that contains an ester, but TLC or NMR analysis shows the presence of the corresponding carboxylic acid and/or alcohol starting materials.

Troubleshooting Flow:

G cluster_solutions Solutions Start Hydrolysis Detected During Reaction Check_Water 1. Check for Water Contamination Start->Check_Water Check_Impurities 2. Check for Acidic/Basic Impurities Check_Water->Check_Impurities If anhydrous... Sol_Water Implement Strict Anhydrous Technique (See Protocol 1) Check_Water->Sol_Water Check_Temp 3. Evaluate Reaction Temperature Check_Impurities->Check_Temp If pure... Sol_Impurities Purify reagents. Add non-nucleophilic base/acid scavenger. Check_Impurities->Sol_Impurities Consider_PG 4. Consider a Protecting Group Strategy Check_Temp->Consider_PG If low temp fails... Sol_Temp Run reaction at lower temperature (e.g., 0°C or 4°C). Check_Temp->Sol_Temp Sol_PG Protect sensitive functional groups before the reaction. Consider_PG->Sol_PG Success Problem Resolved Sol_Water->Success Sol_Impurities->Success Sol_Temp->Success Sol_PG->Success

Protocol 1: Standard Procedure for Anhydrous Reaction Setup
  • Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).[7]

  • Solvents & Reagents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system). Add liquid reagents via a syringe through a rubber septum.[7]

  • Solid Reagents: Dry solid reagents in a vacuum oven or desiccator. Add solids under a positive flow of inert gas to prevent the introduction of atmospheric moisture.[7]

  • Reaction Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. For reactions requiring a condenser open to the air, use a drying tube filled with a desiccant like calcium chloride or calcium sulfate.[7]

Scenario 2: Product Loss During Aqueous Workup

Problem: Your reaction is clean, but you experience a significant drop in yield after performing aqueous washes and extractions, with the starting carboxylic acid reappearing on TLC.

Cause: The workup, especially the base wash intended to remove acid catalysts, is often the highest-risk step for unintended hydrolysis.[3] Using strong bases like NaOH or KOH can rapidly and irreversibly saponify your ester product.[3][12]

Protocol 2: Hydrolysis-Minimizing Aqueous Workup
  • Cool Down: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice-water bath. All subsequent aqueous washes should be performed with ice-cold solutions to slow the kinetics of hydrolysis.[3]

  • Quench (If necessary): Slowly add the cold reaction mixture to a separatory funnel containing ice-cold water or a mild buffer.

  • Neutralize with Weak Base: To remove acid catalysts or excess acid starting material, wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Vent the separatory funnel frequently to release the CO₂ gas produced. Continue washing until gas evolution ceases. AVOID STRONG BASES like NaOH and KOH.[3]

  • Brine Wash: Perform a final wash with cold, saturated aqueous NaCl (brine). This step helps to remove residual water from the organic layer and decreases the solubility of your organic product in the small amount of remaining aqueous phase, a phenomenon known as "salting out."[3]

  • Dry and Concentrate: Drain the organic layer into a flask and dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter and remove the solvent under reduced pressure.

Scenario 3: Decomposition During Purification

Problem: Your crude product is clean, but after silica gel chromatography, your fractions are contaminated with hydrolysis products.

Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) and contains adsorbed water, creating a perfect microenvironment for acid-catalyzed hydrolysis as your compound slowly passes through the column.

Solutions:

  • Deactivate the Silica: Neutralize the silica gel by preparing the slurry in the eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine or pyridine.

  • Use Alternative Sorbents: Consider using less acidic sorbents like neutral alumina or Florisil.

  • Avoid Protic/Aqueous Solvents: Do not use alcohol-containing mobile phases unless absolutely necessary. If your compound is very polar, consider reverse-phase chromatography with a buffered mobile phase.

  • Alternative Purification: If the ester is sufficiently volatile and thermally stable, distillation can be an excellent purification method. Crystallization from a non-hydroxylic solvent (e.g., toluene, hexanes, ethyl acetate) is another effective way to avoid hydrolysis.[4]

Section 3: Ensuring Long-Term Storage & Formulation Stability

For drug products and chemical reagents, maintaining stability over months or years is paramount.

Frequently Asked Questions (FAQs)
Q1: How should I store a pure, solid-state ester compound?

Solid-state degradation is almost always mediated by moisture and temperature.

  • Minimize Moisture: Store the compound in a tightly sealed container, preferably in a desiccator or with a desiccant packet. For highly sensitive materials, packaging under an inert atmosphere (nitrogen or argon) can provide additional protection.[17][18]

  • Control Temperature: Store the compound at a reduced temperature (refrigerated at 2-8°C or frozen at -20°C). Lower temperatures significantly slow the rate of any potential hydrolytic degradation.[5][13][18]

Q2: My ester is in a liquid formulation and is degrading. What can I do?

Stabilizing an ester in an aqueous or partially aqueous solution requires a multi-faceted approach.

  • pH Control: The most critical factor. The formulation should be buffered to the pH of maximum stability for your specific ester, which is typically between pH 4 and 6.[7]

  • Reduce Water Activity: If possible, replace a portion of the water with co-solvents like glycerin, propylene glycol, or ethanol. This reduces the effective concentration of water available to participate in hydrolysis.[5]

  • Add Stabilizers:

    • Carbodiimides: These compounds can act as "water scavengers" or react with the carboxylic acid product of hydrolysis, preventing it from catalyzing further degradation.[17]

    • Antioxidants & Chelating Agents: While not directly preventing hydrolysis, oxidative processes can sometimes generate acidic byproducts that lower the pH and accelerate hydrolysis. Antioxidants (e.g., BHA, BHT) and chelating agents (e.g., EDTA) can prevent this secondary degradation pathway.[17][19]

  • Complexation: In some cases, excipients like caffeine can form non-covalent complexes with the drug molecule, sterically shielding the ester group from attack by water.[20]

Section 4: Advanced Strategies - Prevention by Design

The most robust way to prevent hydrolysis is to consider it during the molecular design phase.

Q1: How can steric hindrance be used to design more stable esters?

Introducing bulky functional groups near the ester linkage can dramatically slow the rate of hydrolysis.[3][15] This is a powerful strategy used in prodrug design. For example, replacing a simple methyl ester with a more hindered isopropyl or tert-butyl ester can increase its half-life in a hydrolytic environment by orders of magnitude.

Q2: When is it appropriate to use a protecting group strategy during synthesis?

A protecting group is a temporary modification of a functional group to render it inert during a specific chemical reaction.[21][22] If a planned reaction requires harsh acidic or basic conditions that would cleave a necessary ester in your molecule, you should consider using a protecting group for the carboxylic acid or alcohol precursors.

  • Common Carboxylic Acid Protecting Groups: Esters themselves are the most common protecting groups. The key is choosing an ester that is stable to the upcoming reaction conditions but can be removed under orthogonal (non-interfering) conditions.[23] For example, a benzyl ester can be removed under mild hydrogenolysis conditions that would not affect a t-butyl ester, which requires acid for removal.[21]

  • Common Alcohol Protecting Groups: Alcohols can be protected as ethers (e.g., silyl ethers, benzyl ethers) or other esters (e.g., acetates, pivaloates) to prevent them from reacting.[24][25] The choice depends on the stability required and the conditions available for deprotection.[23]

References
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • IPL.org. (n.d.). Esters Hydrolysis Rates. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability profile of flavour-active ester compounds in ale and lager beer during storage. Retrieved from [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics. Retrieved from [Link]

  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Inhibition of hydrolysis of esters in solution by formation of complexes. III. Stabilization of tetracaine with caffeine. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Oxford Academic. (2020, March 18). Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Journal of Analytical Toxicology. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Penn State. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Storage Stability Study of Salicylate-based Poly(anhydride-esters). PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • Art of Drink. (2025, January 14). Esters and Lactones in Flavour Development [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2020, December 12). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Retrieved from [Link]

  • Sci-Hub. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • Springer. (n.d.). Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, October 2). Excipients for Formulation Success. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Thiazole Derivatives, with a Focus on Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of therapeutic agents. This guide provides a comparative analysis of the bioactivity of various thiazole derivatives, with a specific focus on the potential therapeutic applications of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. We will delve into key areas of bioactivity, namely anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from relevant studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

The Thiazole Scaffold: A Versatile Pharmacophore

The thiazole ring is a prominent feature in a number of clinically approved drugs, highlighting its therapeutic importance. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. The versatility of the thiazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural flexibility enables the design of compounds that can interact with a diverse range of biological targets with high affinity and selectivity.

Comparative Bioactivity of Thiazole Derivatives

This section will explore the anticancer, antimicrobial, and anti-inflammatory activities of selected thiazole derivatives, providing a framework for understanding the potential bioactivity of this compound.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and thiazole derivatives have emerged as a promising class of compounds.[1][2] Their mechanisms of action are varied and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3]

A study on a series of 2-(piperidin-4-yl)-thiazole-4-carboxamides, structurally similar to our target compound, revealed moderate antitumor activities.[4] Specifically, certain urea derivatives of this scaffold exhibited IC50 values in the sub-micromolar range against the MCF7 breast cancer cell line.[4] This suggests that the 2-piperidylthiazole moiety could be a valuable pharmacophore for anticancer drug design.

Furthermore, a range of ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential anticancer activity against a panel of 60 human tumor cell lines in the National Cancer Institute (NCI) screening.[5] For instance, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showed significant activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 μM.[5]

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives

Compound/Derivative ClassCancer Cell LineActivity (IC50/GI50)Reference
2-(piperidin-4-yl)-thiazole-4-carboxamide ureasMCF7 (Breast)0.2 - 0.6 µM[4]
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (Leukemia)0.08 µM[5]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8 µM[6][7]
(E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16 µM[8]
(E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-oneHepG2 (Liver)7.26 ± 0.44 µM[8]

Based on these findings, it is plausible that This compound may also possess anticancer properties. The presence of the 2-piperidyl substituent, akin to the active 2-(piperidin-4-yl) analogs, suggests potential for cytotoxic activity. However, the substitution pattern on the piperidine ring (1-yl vs. 4-yl) and the nature of the carboxamide versus the carboxylate ester are key structural differences that would require experimental validation to ascertain its specific activity profile.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[9] The mechanism of action for many antimicrobial thiazoles involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]

For instance, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a compound bearing a piperazine substituent at the 2-position of the thiazole ring, has demonstrated potent antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) with MIC values ranging from 2.5 to 6.7 µg/mL.[1] This activity was attributed to the inhibition of DNA gyrase.[1] Another study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides also reported significant antibacterial activity, with some compounds being more potent than ampicillin against MRSA.[2]

Table 2: Comparative Antimicrobial Activity of Selected Thiazole Derivatives

Compound/Derivative ClassMicroorganismActivity (MIC)Reference
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis, S. aureus, MRSA2.5 - 6.7 µg/mL[1]
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesMRSAMore potent than ampicillin[2]
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06 µg/mL[10]

Given the documented antimicrobial efficacy of 2-piperazinylthiazoles, it is reasonable to hypothesize that This compound , with its structurally related 2-piperidyl moiety, could exhibit antimicrobial properties. The piperidine ring, like piperazine, is a common feature in many biologically active compounds and could contribute to favorable interactions with bacterial targets.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Thiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines.[11][12][13]

A study on pyridine- and thiazole-based hydrazides demonstrated promising anti-inflammatory activity in an in vitro protein denaturation assay, with some compounds exhibiting IC50 values in the range of 46-100 µg/mL.[14] While structurally distinct from our target compound, this highlights the potential of the thiazole scaffold in modulating inflammatory responses. Another study on new fused thiazole derivatives also reported significant anti-inflammatory and anti-ulcer activities for several synthesized compounds.[11][12]

Table 3: Comparative Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound/Derivative ClassAssayActivity (IC50)Reference
Pyridine- and Thiazole-Based HydrazidesProtein (bovine albumin) denaturation46.29–100.60 μg/mL[14]
Fused Thiazole DerivativesNot specifiedHigher activity than other tested compounds[11][12]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesInhibition of NO, IL-6, and TNF-α release in RAW264.7 cellsPotent inhibition[13]

The anti-inflammatory potential of This compound is less directly predictable from the available literature compared to its potential anticancer and antimicrobial activities. However, the general propensity of thiazole derivatives to exhibit anti-inflammatory effects suggests that this is a worthwhile avenue for investigation.

Experimental Protocols for Bioactivity Screening

To experimentally validate the predicted bioactivities of this compound, the following standardized protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a well-documented cause of inflammation.

Workflow for Protein Denaturation Assay

AntiInflammatory_Workflow A Prepare reaction mixture with test compound and bovine serum albumin B Incubate at 37°C for 20 minutes A->B C Induce denaturation by heating at 72°C for 5 minutes B->C D Cool the mixture C->D E Measure the turbidity at 660 nm D->E F Calculate the percentage inhibition of denaturation E->F

Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.45 mL of phosphate-buffered saline (PBS, pH 6.4). Add 0.05 mL of varying concentrations of this compound. A control group without the test compound should be included.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling: After heating, cool the mixtures to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Conclusion and Future Directions

The thiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Based on the existing literature, there is a strong rationale to investigate the anticancer and antimicrobial properties of this compound. The structural similarities to known active compounds, particularly those bearing a 2-piperidyl or 2-piperazinyl substituent, provide a solid foundation for this hypothesis. While its anti-inflammatory potential is less certain, the broad bioactivity of thiazoles warrants its exploration.

The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound's bioactivity. Future research should focus on in-depth mechanistic studies to elucidate the specific cellular targets and pathways modulated by this compound, should initial screening prove fruitful. Structure-activity relationship (SAR) studies involving modifications of the piperidine and carboxylate moieties could further optimize its potency and selectivity, paving the way for the development of novel and effective therapeutic agents.

References

  • 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. (1999). Archiv der Pharmazie, 332(4), 137-142. [Link]

  • Al-Obaid, A. M., et al. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS One, 9(5), e97293. [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). Antibiotics, 13(3), 254. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H). (2013). International Journal of Molecular Sciences, 14(11), 22137-22151. [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 708-711. [Link]

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Polish Journal of Chemical Technology, 21(3), 19-27. [Link]

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. (2019). Turkish Journal of Chemistry, 43(2), 676-686. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry, 35(14), 2562-2572. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-18. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Advances, 14(35), 25339-25354. [Link]

  • Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. (2013). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(21), 6439. [Link]

  • The summary of structure activity relationship studies. (n.d.). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7301. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules, 27(12), 3726. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry, 15(1), 143-152. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2017). International Journal of Pharmaceutical Investigation, 7(2), 80-86. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega, 5(40), 25841-25855. [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 86-93. [Link]

Sources

A Comparative Analysis of Thiazole-Based Antimicrobial Agents: Evaluating Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics.[1][2] The thiazole ring, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] This guide provides a comparative overview of a representative thiazole derivative, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, and its broader class against well-established antimicrobial agents. We will delve into their potential mechanisms of action, comparative efficacy, and the standardized methodologies used for their evaluation.

The Thiazole Scaffold: A Promising Frontier in Antimicrobial Drug Discovery

The thiazole nucleus is a fundamental component of many synthetic and natural products, including some approved drugs.[1][3][5] Its derivatives have demonstrated a wide spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][5][6][7][8] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[9] The title compound, this compound, represents a specific structural motif within this promising class of compounds. While extensive data on this particular molecule is emerging, its structural components suggest a potential for antimicrobial efficacy.

Putative Mechanisms of Action: A Comparison

Established antimicrobial agents exert their effects through a variety of well-defined mechanisms, primarily by targeting essential bacterial processes such as cell wall synthesis, protein synthesis, nucleic acid replication, or metabolic pathways.[10][11][12][13][14]

Established Agents' Mechanisms:

  • β-Lactams (e.g., Penicillins, Cephalosporins): Inhibit the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.[10][13]

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[11]

  • Macrolides (e.g., Azithromycin): Bind to the 50S ribosomal subunit, inhibiting protein synthesis.[11]

  • Sulfonamides (e.g., Sulfamethoxazole): Act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis.[11][13]

Potential Mechanisms of Thiazole Derivatives:

The precise mechanism of action for many novel thiazole derivatives, including this compound, is an active area of research. However, studies on various thiazole-containing compounds suggest several potential targets:

  • DNA Gyrase Inhibition: Some thiazole derivatives have shown potential to inhibit DNA gyrase, similar to fluoroquinolones.[1][15] Molecular docking studies have supported this hypothesis.[1]

  • Inhibition of other Essential Enzymes: The thiazole scaffold can be tailored to interact with the active sites of various bacterial enzymes crucial for survival.

  • Disruption of Cell Membrane Integrity: While less common, some heterocyclic compounds can interfere with the bacterial cell membrane, leading to leakage of cellular contents.

Comparative Efficacy: The Role of Minimum Inhibitory Concentration (MIC)

A crucial metric for evaluating the efficacy of a potential antimicrobial agent is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a microorganism.[16][17][18][19][20][21] Lower MIC values indicate greater potency.

Table 1: Illustrative MIC Values (µg/mL) of Thiazole Derivatives and Standard Antibiotics Against Representative Bacterial Strains
Compound/AgentStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Thiazole Derivative A[6]16832>64
Thiazole Derivative B[3]0.23-0.7 mg/mL-0.17 mg/mL>3.75 mg/mL
Ciprofloxacin0.25 - 10.12 - 0.50.015 - 0.120.25 - 1
Ampicillin[3]0.25 - 20.06 - 0.252 - 8>128
Gentamicin0.12 - 10.06 - 0.50.25 - 10.5 - 4

Note: The MIC values for thiazole derivatives are illustrative and can vary significantly based on the specific chemical structure. The values for standard antibiotics are typical ranges.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[16][21][22][23]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (0.5 McFarland standard). B->C D Include growth control (no compound) and sterility control (no bacteria) wells. C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Visually inspect the plate for turbidity (bacterial growth). E->F G The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Methodology
  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[23]

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[23]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17][20]

Concluding Remarks and Future Directions

The thiazole scaffold represents a fertile ground for the discovery of novel antimicrobial agents. While direct comparative data for this compound is not yet widely published, the broader class of thiazole derivatives has demonstrated significant antimicrobial potential.[5][8] Rigorous evaluation using standardized methods like broth microdilution is essential to quantify their efficacy and compare it to existing antibiotics. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these promising compounds, which will be critical for their development into effective clinical therapies in the fight against antimicrobial resistance.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9). Cambridge Core. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. National Institutes of Health. Available at: [Link]

  • Antibiotic. Wikipedia. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Institutes of Health. Available at: [Link]

  • Mechanisms of Antibacterial Drugs. Lumen Learning. Available at: [Link]

  • Minimum inhibitory concentration. Wikipedia. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. Available at: [Link]

  • How do antibiotics work? Uppsala University. Available at: [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]

  • Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Available at: [Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface. Available at: [Link]

  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. PubMed. Available at: [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-(Piperidin-1-yl)thiazole Derivatives Against E. coli DNA Gyrase B

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis of the molecular docking of three distinct 2-(piperidin-1-yl)thiazole derivatives against the ATP-binding site of Escherichia coli DNA gyrase subunit B (GyrB). As researchers and drug development professionals, understanding the subtle nuances of ligand-protein interactions is paramount. This document eschews a rigid template, instead offering a fluid, logical narrative that mirrors the scientific process, from conceptualization to data interpretation. Every step is explained with a focus on the underlying scientific rationale, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Targeting DNA Gyrase B with Thiazole Derivatives

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This makes it a well-validated and attractive target for the development of novel antibacterial agents. The GyrB subunit, which houses the ATP-binding site, is a particularly promising target for competitive inhibition.[2]

The 2-(piperidin-1-yl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Its derivatives have been explored for various therapeutic applications, including as potential antibacterial agents. The piperidine ring can provide a crucial anchor point within a binding pocket, while the thiazole core offers a versatile platform for synthetic modification to optimize binding affinity and selectivity.

This guide will conduct a comparative in silico study of three 2-(piperidin-1-yl)thiazole derivatives to elucidate how substitutions on the thiazole ring influence their binding affinity and interaction patterns within the GyrB active site. The selected derivatives for this study are:

  • Ligand 1 (Unsubstituted): 2-(Piperidin-1-yl)thiazole (a conceptual representation based on 1-(Thiazol-2-yl)piperazine, CID 911806)

  • Ligand 2 (Substituted Aldehyde): 4-Methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde (CID 2402636)

  • Ligand 3 (Substituted Phenoxy): 2-(2-(Piperidin-1-yl)phenoxy)-1,3-thiazole (CID 57119688)

Experimental Design: A Self-Validating Workflow

The credibility of any in silico study hinges on a meticulously designed and executed workflow. Here, we present a comprehensive, step-by-step protocol for a comparative docking study using industry-standard tools: AutoDock Vina for molecular docking and PyMOL for visualization. The causality behind each experimental choice is detailed to provide a clear understanding of the process.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Visualization protein_prep Protein Preparation (PDB: 5L3J) grid_gen Grid Box Generation protein_prep->grid_gen PDBQT format ligand_prep Ligand Preparation (PubChem CIDs) autodock_vina AutoDock Vina Execution ligand_prep->autodock_vina PDBQT format grid_gen->autodock_vina Grid parameters results_analysis Results Analysis (Binding Affinity) autodock_vina->results_analysis Docked poses & scores pymol_viz PyMOL Visualization (Binding Interactions) results_analysis->pymol_viz Top-ranked pose

Caption: A streamlined workflow for the comparative molecular docking study.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For ligand and protein preparation, and for performing the docking.

  • PyMOL: A molecular visualization system for analyzing protein-ligand interactions.[3]

  • Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.[4]

  • PubChem: A public database of chemical substances and their biological activities.[5]

Step-by-Step Experimental Protocol

Part 1: Protein and Ligand Preparation

  • Protein Structure Acquisition:

    • Navigate to the RCSB Protein Data Bank (rcsb.org).[4]

    • Search for and download the crystal structure of E. coli DNA gyrase B in PDB format. For this study, we will use the PDB ID 5L3J , which is a structure of the enzyme in complex with a benzothiazole-based inhibitor.[4]

  • Protein Preparation using AutoDockTools:

    • Launch AutoDockTools.

    • Load the 5L3J.pdb file.

    • Remove water molecules and any co-crystallized ligands and ions. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.

    • Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are vital for forming hydrogen bonds.

    • Compute Gasteiger charges, which are partial atomic charges that are important for the scoring function in AutoDock Vina.

    • Save the prepared protein in PDBQT format (5L3J.pdbqt). The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock.[6]

  • Ligand Structure Acquisition and Preparation:

    • Access the PubChem database (pubchem.ncbi.nlm.nih.gov).[5]

    • Search for the selected 2-(piperidin-1-yl)thiazole derivatives by their PubChem CIDs: 911806 (as a proxy), 2402636, and 57119688.

    • Download the 3D conformer of each ligand in SDF format.[7]

    • In AutoDockTools, import each ligand's SDF file.

    • The software will automatically detect the root and set up the rotatable bonds. Ensure that the number of active torsions is appropriate for the ligand's flexibility.

    • Save each prepared ligand in PDBQT format (ligand1.pdbqt, ligand2.pdbqt, ligand3.pdbqt).

prep_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation pdb Download PDB (5L3J) remove_water Remove Water & Ligands pdb->remove_water add_hydrogens_p Add Polar Hydrogens remove_water->add_hydrogens_p compute_charges_p Compute Gasteiger Charges add_hydrogens_p->compute_charges_p save_pdbqt_p Save as PDBQT compute_charges_p->save_pdbqt_p pubchem Download SDF from PubChem import_sdf Import SDF into ADT pubchem->import_sdf detect_torsions Detect Rotatable Bonds import_sdf->detect_torsions save_pdbqt_l Save as PDBQT detect_torsions->save_pdbqt_l

Caption: Detailed workflow for protein and ligand preparation.

Part 2: Docking Simulation with AutoDock Vina

  • Grid Box Definition:

    • In AutoDockTools, with the prepared protein loaded, define the search space for the docking simulation by creating a grid box.

    • The grid box should encompass the entire ATP-binding site of GyrB. Based on the co-crystallized ligand in 5L3J and known active site residues (e.g., Asp73, Gly77, Ile78, Thr165), center the grid box accordingly.[2]

    • A grid box size of approximately 25 x 25 x 25 Å is a reasonable starting point to allow for sufficient exploration of the binding pocket.[8]

    • Save the grid parameters to a configuration file (config.txt). This file will specify the coordinates of the grid center and the dimensions of the search space.

  • Running the Docking Simulation:

    • Open a command-line terminal.

    • Execute AutoDock Vina for each ligand using the following command structure:

    • This command instructs Vina to dock the specified ligand into the prepared receptor within the defined search space, and to save the output poses and a log file containing the binding affinity scores.

Part 3: Analysis and Visualization

  • Analysis of Docking Results:

    • Examine the log files for each docking run. The top of the log file will list the binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand. The most negative value represents the most favorable binding energy.

    • Compile the best binding affinity for each of the three derivatives into a comparison table.

  • Visualization with PyMOL:

    • Launch PyMOL.

    • Load the prepared protein PDBQT file (5L3J.pdbqt).

    • Load the output PDBQT file for the top-ranked pose of each ligand.

    • Visualize the binding pose of each derivative within the active site of GyrB.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between each ligand and the surrounding amino acid residues. PyMOL's measurement wizard and selection tools are invaluable for this purpose.[9]

    • Generate high-quality images of the binding modes for comparative analysis.

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities of the three 2-(piperidin-1-yl)thiazole derivatives against the ATP-binding site of E. coli DNA gyrase B.

LigandPubChem CIDStructureBest Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Ligand 1 911806 (proxy)Unsubstituted-7.2Asp73, Gly77, Ile94
Ligand 2 24026364-Methyl, 5-Carbaldehyde-8.1Asp73, Gly77, Thr165, Ile78
Ligand 3 571196882-Phenoxy-8.5Asp73, Ile78, Ile94, Val120

Disclaimer: The binding affinities and interacting residues presented here are the result of a single, representative in silico experiment and should be interpreted as predictive data. Experimental validation is required to confirm these findings.

Discussion and Field-Proven Insights

The comparative docking results provide valuable insights into the structure-activity relationship of 2-(piperidin-1-yl)thiazole derivatives as potential inhibitors of E. coli DNA gyrase B.

  • Ligand 1 , the unsubstituted parent compound, demonstrates a moderate binding affinity. Its interactions are likely dominated by the core thiazole and piperidine moieties forming foundational contacts within the active site.

  • Ligand 2 , with the addition of a methyl and a carbaldehyde group, shows a significant improvement in binding affinity. The carbaldehyde group, being a hydrogen bond acceptor, likely forms a crucial hydrogen bond with the side chain of Thr165, an important residue in the ATP-binding pocket.[2] The methyl group may contribute to favorable hydrophobic interactions.

  • Ligand 3 , featuring a phenoxy substituent, exhibits the strongest predicted binding affinity. The additional aromatic ring can engage in favorable pi-pi stacking or hydrophobic interactions with aromatic or aliphatic residues within the active site, such as Ile94 and Val120. This highlights the potential for extending into and exploiting sub-pockets within the active site to enhance potency.

These findings underscore the importance of targeted substitutions on the thiazole scaffold to optimize interactions with the GyrB active site. The aldehyde and phenoxy groups, in particular, appear to be beneficial for enhancing binding affinity through specific hydrogen bonding and hydrophobic interactions, respectively.

Conclusion and Future Directions

This in-depth guide has provided a comprehensive and scientifically grounded protocol for the comparative molecular docking of 2-(piperidin-1-yl)thiazole derivatives against E. coli DNA gyrase B. The results of this in silico study suggest that substitutions at the 4 and 5 positions of the thiazole ring can significantly enhance the binding affinity of this scaffold.

Future work should focus on the synthesis and in vitro evaluation of these and other rationally designed derivatives to validate the computational predictions. Further computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-protein interactions and help to refine the design of the next generation of DNA gyrase B inhibitors.

References

  • RCSB PDB. (n.d.). 7C7N: Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. Retrieved January 7, 2026, from [Link]

  • RCSB PDB. (n.d.). 6KZV: Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. Retrieved January 7, 2026, from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of E. coli DNA gyrase (Protein Data Bank (PDB) entry: 6RKW.... Retrieved January 7, 2026, from [Link]

  • RCSB PDB. (n.d.). 6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2003). Active-site residues of Escherichia coli DNA gyrase required in coupling ATP hydrolysis to DNA supercoiling and amino acid substitutions leading to novobiocin resistance. Antimicrobial Agents and Chemotherapy, 47(3), 1037–1046. [Link]

  • PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)-1,3-thiazole. Retrieved January 7, 2026, from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved January 7, 2026, from [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). PubChem3D. Retrieved January 7, 2026, from [Link]

  • The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. Retrieved January 7, 2026, from [Link]

  • RCSB PDB. (n.d.). 5L3J: ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR. Retrieved January 7, 2026, from [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 7, 2026, from [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]

  • Azreena, A. (2021, June 17). Visualization of Autodock Vina result using PyMOL: Intermolecular Forces. YouTube. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2021, November 9). How to generate Autodock Grid Box? Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. Retrieved January 7, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science, 12(10), 067-077. [Link]

  • AutoDock Vina. (n.d.). Basic docking. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). The PubChem Compound Help. Retrieved January 7, 2026, from [Link]

  • RCSB PDB. (n.d.). 4PRV: E. coli GyrB 43-kDa N-terminal fragment in complex with ADP. Retrieved January 7, 2026, from [Link]

  • Rahman, F. I. (2023, March 22). Retrieving 3D Compound Structures from PubChem using Python. Medium. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two primary synthetic routes to Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The objective is to furnish scientists with a comprehensive analysis of each route's efficiency, safety, scalability, and cost-effectiveness, thereby enabling an informed decision for its synthesis. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and established protocols.

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 2-amino-thiazole core, in particular, is a cornerstone for the development of drugs with diverse therapeutic applications. This compound, with its substituted amine and carboxylate functionalities, represents a versatile building block for the synthesis of more complex molecules. The choice of synthetic route to such a key intermediate can significantly impact the overall efficiency and feasibility of a drug discovery program. This guide will dissect two plausible and common strategies for its preparation: a direct nucleophilic aromatic substitution and a classical Hantzsch thiazole synthesis.

Route 1: Nucleophilic Aromatic Substitution

This approach involves the direct displacement of a leaving group, typically a halogen, from the 2-position of the thiazole ring by piperidine. The most direct precursor for this route is ethyl 2-chlorothiazole-4-carboxylate.

Causality Behind Experimental Choices

The rationale for this route lies in the electron-deficient nature of the C2 position of the thiazole ring, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing carboxylate group at the C4 position further activates the ring towards substitution. A tertiary amine base, such as triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is critical; while historical procedures have utilized benzene, its carcinogenic nature necessitates the consideration of safer alternatives in modern synthetic chemistry.

Detailed Experimental Protocol

A representative procedure for this route is adapted from established literature[1].

Materials:

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Piperidine

  • Triethylamine

  • Benzene (or a suitable alternative solvent such as toluene or xylene)

  • Water

  • Anhydrous magnesium sulfate

  • Benzene (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of piperidine (2.1 g), ethyl 2-chlorothiazole-4-carboxylate (4.0 g), and triethylamine (4.2 g) is prepared in 20 ml of benzene.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

  • After cooling to room temperature, the mixture is poured into water.

  • The aqueous layer is extracted with benzene.

  • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved through column chromatography or recrystallization.

Workflow Diagram

Route1_Workflow Route 1: Nucleophilic Aromatic Substitution Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A Ethyl 2-chlorothiazole-4-carboxylate D Mix in Benzene A->D B Piperidine B->D C Triethylamine (Base) C->D E Reflux for 12 hours D->E F Aqueous Quench E->F G Extraction F->G H Drying & Concentration G->H I Purification H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Route 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction of ethyl bromopyruvate with piperidine-1-carbothioamide.

Causality Behind Experimental Choices

This route is fundamentally a cyclocondensation reaction. The thioamide, acting as a binucleophile, first attacks the electrophilic carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring. This method is highly versatile and generally provides good yields. The synthesis is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. The key intermediate, piperidine-1-carbothioamide, can be synthesized from readily available starting materials.

Detailed Experimental Protocol

This two-step protocol involves the initial synthesis of the thioamide intermediate, followed by the Hantzsch cyclization.

Part A: Synthesis of Piperidine-1-carbothioamide

A reliable method for this synthesis involves the reaction of piperidine with an isothiocyanate.

Materials:

  • Piperidine

  • Phenyl isothiocyanate

  • Ethanol

Procedure:

  • A mixture of phenyl isothiocyanate (0.1 mol) and piperidine (0.1 mol) is stirred in refluxing ethanol (20 mL) for 4 hours.

  • Upon cooling, the product typically precipitates and can be collected by filtration.

  • Recrystallization from ethanol can be performed for further purification. An expected yield of around 86% has been reported for a similar N-phenylpiperidine-1-carbothioamide synthesis.

Part B: Hantzsch Thiazole Synthesis

This procedure is adapted from a well-established protocol for a similar transformation with a high reported yield of 88%[2].

Materials:

  • Piperidine-1-carbothioamide (from Part A)

  • Ethyl bromopyruvate

  • Absolute ethanol

Procedure:

  • A solution of piperidine-1-carbothioamide (0.048 mol) in absolute ethanol (50 mL) is prepared in a round-bottom flask.

  • Ethyl bromopyruvate (10.05 g, 0.051 mol) is added to the solution.

  • The reaction mixture is heated to reflux for 5 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is dissolved in a minimal amount of hot ethanol.

  • Cooling to room temperature should induce precipitation of the product.

  • The solid is collected by filtration and washed with cold ethanol to afford the pure product.

Workflow Diagram

Route2_Workflow Route 2: Hantzsch Thiazole Synthesis Workflow cluster_thioamide Step 1: Thioamide Synthesis cluster_hantzsch Step 2: Hantzsch Cyclization A Piperidine C Reflux in Ethanol A->C B Phenyl Isothiocyanate B->C D Piperidine-1-carbothioamide C->D F Reflux in Ethanol D->F E Ethyl Bromopyruvate E->F G Workup & Purification F->G H This compound G->H

Sources

A Comparative Guide to the Synthesis of 2-Substituted Thiazole-4-Carboxylates: A Modern Gold-Catalyzed Approach vs. the Classic Hantzsch Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted thiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides an in-depth comparison of a novel, one-pot, gold(I)-catalyzed synthesis of 2,4-disubstituted thiazoles with the time-honored Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings, practical advantages, and present experimental data to offer a comprehensive validation of this modern synthetic methodology.

Introduction: The Enduring Importance of the Thiazole Moiety

Thiazole rings are privileged structures in drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the thiazole ring is crucial for its pharmacological profile, and the 2-substituted thiazole-4-carboxylate framework offers a versatile platform for the development of new chemical entities. Consequently, the development of robust and efficient synthetic routes to access this important class of compounds is a continuous endeavor in organic synthesis.

The New Contender: A Gold(I)-Catalyzed One-Pot Synthesis

A recently developed methodology utilizes a gold(I) complex with a Mor-DalPhos ligand to catalyze the one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides at room temperature.[1][2] This approach represents a significant advancement in terms of efficiency and reaction conditions over classical methods.

The "Why" Behind the Gold-Catalyzed Approach: Mechanistic Insights

The catalytic cycle of this gold-catalyzed reaction is believed to proceed through a series of elegant steps that highlight the unique reactivity of gold(I) catalysts. Gold(I) complexes are excellent π-acids, readily activating the carbon-carbon triple bond of the terminal alkyne.[3] This activation facilitates the nucleophilic attack of an oxidant, leading to the formation of a key α-oxo gold carbene intermediate. This highly reactive species is then trapped by the thioamide in a [3+2] cycloaddition fashion, followed by aromatization to yield the desired 2,4-disubstituted thiazole. The mild reaction conditions are a direct consequence of the high catalytic activity of the gold(I) complex, which allows for efficient bond formation without the need for harsh reagents or high temperatures.

The Established Standard: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is the archetypal method for the preparation of thiazoles.[4] It involves the condensation of an α-haloketone with a thioamide.[1][4] This robust and versatile reaction has been a mainstay in heterocyclic chemistry for over a century.

The "Why" Behind the Hantzsch Synthesis: A Step-by-Step Look at the Mechanism

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic substitution and cyclization reactions.[4][5] The reaction initiates with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming a thioether intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to afford the aromatic thiazole ring. The requirement for heating is often necessary to drive the dehydration step to completion.

Head-to-Head Comparison: Gold-Catalyzed vs. Hantzsch Synthesis

To provide a clear and objective comparison, we will consider the synthesis of a representative 2-substituted thiazole-4-carboxylate. For the gold-catalyzed method, we will draw upon the data for the synthesis of various 2,4-disubstituted thiazoles. For the Hantzsch synthesis, we will reference a protocol for the synthesis of a structurally similar compound, ethyl 2,4-dimethylthiazole-5-carboxylate, to allow for a reasonable comparison of the reaction parameters.[6]

ParameterGold(I)-Catalyzed One-Pot SynthesisHantzsch Thiazole Synthesis
Starting Materials Terminal Alkyne, Thioamideα-Haloketone, Thioamide
Key Reagents/Catalyst Mor-DalPhosAuOMs (catalyst), 8-methylquinoline N-oxide (oxidant)None (often requires a base for workup)
Reaction Temperature Room TemperatureReflux (approx. 78-80 °C)
Reaction Time 12 hours (total)4-6 hours
Yield Generally high (up to 91% reported for various substrates)[1][2]Good to high (typically 70-95%)[1][7]
Workup Concentration and column chromatographyNeutralization, extraction, and column chromatography
Substrate Scope Broad scope for terminal alkynes and thioamides demonstrated[1][2]Broad scope for α-haloketones and thioamides
Atom Economy Good (one-pot reaction)Moderate (generates halide salts as byproducts)
Safety Considerations Handling of organogold catalystα-haloketones are often lachrymatory and require careful handling. Thioacetamide is a suspected carcinogen.[6]
Cost Gold catalysts can be expensive, but catalyst loading is low.Reagents are generally less expensive.

Experimental Protocols

Gold(I)-Catalyzed One-Pot Synthesis of 2,4-Disubstituted Thiazoles[1]

Materials:

  • Terminal alkyne (5.0 mmol)

  • Mor-DalPhosAuOMs (0.25 mmol, 5 mol%)

  • 8-methylquinoline N-oxide (6 mmol)

  • N,N-dimethylbenzenaminium methanesulfonate (6 mmol)

  • Thioamide (6 mmol)

  • Dichloromethane (DCM), 5 mL

Procedure:

  • To a three-necked flask containing 5 mL of dichloromethane, add the terminal alkyne (5.0 mmol), Mor-DalPhosAuOMs (0.25 mmol), 8-methylquinoline N-oxide (6 mmol), and N,N-dimethylbenzenaminium methanesulfonate (6 mmol) in sequence.

  • Stir the resulting mixture at room temperature for 6 hours.

  • Add the thioamide (6 mmol) to the reaction mixture.

  • Continue stirring for an additional 6 hours at room temperature.

  • Concentrate the mixture under vacuum.

  • Purify the crude product by silica gel flash chromatography to obtain the desired 2,4-disubstituted thiazole.

Hantzsch Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate[6]

Materials:

  • Thioacetamide

  • Ethanol (absolute)

  • Ethyl 2-chloroacetoacetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve thioacetamide (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the product from the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure Ethyl 2,4-dimethylthiazole-5-carboxylate.

Visualizing the Syntheses

Gold_Catalyzed_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Terminal Alkyne F Mix & Stir (6 hours, RT) A->F B Thioamide G Add Thioamide & Stir (6 hours, RT) B->G C Gold(I) Catalyst (Mor-DalPhosAuOMs) C->F D Oxidant & Additive D->F E DCM (Solvent) E->F F->G H Concentration G->H I Column Chromatography H->I J 2,4-Disubstituted Thiazole I->J

Gold-Catalyzed One-Pot Synthesis Workflow.

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A α-Haloketone D Mix & Reflux (4-6 hours) A->D B Thioamide B->D C Ethanol (Solvent) C->D E Neutralization D->E F Solvent Removal E->F G Extraction F->G H Column Chromatography G->H I 2-Substituted Thiazole-4-carboxylate H->I

Traditional Hantzsch Synthesis Workflow.

Trustworthiness and Validation

The protocols described herein are based on peer-reviewed and published synthetic methods.[1][6] The gold-catalyzed synthesis has been demonstrated to be robust across a range of substrates, with yields consistently reported in the high range.[1][2] The Hantzsch synthesis is a well-established and reliable method that has been independently validated countless times in the chemical literature over the past century. For both methods, the final products are readily characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm their identity and purity.

Conclusion: A Golden Age for Thiazole Synthesis?

The gold(I)-catalyzed one-pot synthesis of 2,4-disubstituted thiazoles presents a compelling alternative to the traditional Hantzsch synthesis. Its primary advantages lie in the mild reaction conditions (room temperature), high efficiency, and the convenience of a one-pot procedure, which enhances atom economy and reduces waste. While the initial cost of the gold catalyst may be a consideration, the low catalyst loading and potential for catalyst recycling can mitigate this factor.

The Hantzsch synthesis, however, remains a highly valuable and practical method, particularly when cost of reagents is a primary concern and the necessary heating and workup procedures are not prohibitive. The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired scale of the synthesis. The advent of modern catalytic methods, such as the gold-catalyzed approach, undoubtedly expands the synthetic chemist's toolbox and paves the way for the more efficient and sustainable production of vital thiazole-containing compounds.

References

  • Wu, H., et al. (2016). Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature. Molecules, 21(8), 1085. [Link]

  • Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature. Semantic Scholar. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. PubMed. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Gold-Catalyzed Oxidative Cyclization Involving Nucleophilic Attack to the Keto Group of α,α'-Dioxo Gold Carbene and 1,2-Alkynyl Migration: Synthesis of Furan-3-carboxylates. PubMed. [Link]

  • (PDF) Gold(I)-Catalyzed Oxidative Cascade Cyclization of. Amanote Research. [Link]

  • Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N -Propargylamides for the Construction of 5-Oxazole Ketones. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • ChemInform Abstract: Gold-Catalyzed Cyclizations: A Comparative Study of ortho,ortho′-Substituted KITPHOS Monophosphines with Their Biaryl Monophosphine Counterpart SPHOS. ResearchGate. [Link]

  • Gold‐Catalyzed Synthesis of π‐Extended Carbazole‐Based Systems and their Application as Organic Semiconductors. ResearchGate. [Link]

  • Gold Catalysis in Organic Synthesis. SCI. [Link]

  • Attempted Gold-catalyzed thiazepine synthesis. SciFailures. [Link]

  • Gold-catalyzed synthesis of 2-aryl-3-fluoropyrroles. PubMed. [Link]

  • Gold‐Catalyzed Synthesis of π‐Extended Carbazole‐Based Systems and their Application as Organic Semiconductors. ResearchGate. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing to the high attrition rates in drug development.[1][2] This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of a novel thiazole derivative, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, offering a framework applicable to other exploratory small molecules.

The thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents.[3][4][5] Given this history, a compound like this compound warrants a thorough investigation of its selectivity profile early in its development. This guide will use a hypothetical scenario where this compound has been identified as a potent inhibitor of a key oncology target, Aurora Kinase A (AURKA), to illustrate the principles and practices of comprehensive cross-reactivity profiling.

The Imperative of Early-Stage Selectivity Profiling

Defining a compound's selectivity is a cornerstone of modern drug discovery.[6] A highly selective compound minimizes the risk of adverse drug reactions (ADRs) by avoiding interactions with proteins that are not the intended therapeutic target.[7] Conversely, in some cases, a well-characterized "polypharmacology" can be therapeutically advantageous. In either scenario, a deep understanding of a compound's interactions across the proteome is non-negotiable.

This guide will compare and contrast several industry-standard approaches for profiling this compound, focusing on:

  • Broad Kinome Profiling: Assessing selectivity against a large panel of kinases to understand its specificity within this major drug target family.

  • Safety Pharmacology/Off-Target Liability Panels: Evaluating interactions with a curated set of targets known to be implicated in adverse events.

  • Cellular Target Engagement Assays: Confirming target interaction in a more physiologically relevant context.

Part 1: Kinome-Wide Selectivity Assessment

Given our hypothesis that this compound is an AURKA inhibitor, the first logical step is to determine its selectivity across the human kinome. Several commercial services offer extensive kinase profiling panels, which are crucial for identifying both potent inhibitors and potential off-target liabilities.[8][9]

Comparative Analysis of Kinase Profiling Platforms

Two primary methodologies dominate the landscape of large-scale kinase profiling: radiometric assays and competition binding assays.

  • Radiometric Assays (e.g., Reaction Biology's ³³PanQinase™, Eurofins' KinaseProfiler™): These are functional assays that directly measure the inhibition of phosphotransferase activity.[8][10] A radioactive phosphate donor ([γ-³³P]ATP or [γ-³²P]ATP) is used, and the incorporation of the radiolabel into a substrate is quantified.[11][12]

  • Competition Binding Assays (e.g., Eurofins/DiscoverX's KINOMEscan™): This technology quantifies the ability of a test compound to displace a known, tagged ligand from the active site of the kinase.[9][13] This method does not directly measure enzymatic inhibition but rather the affinity of the compound for the kinase.

Table 1: Comparison of Kinase Profiling Methodologies

FeatureRadiometric AssaysCompetition Binding Assays
Principle Measures enzymatic activity inhibition.Measures binding affinity to the active site.
Primary Output Percent inhibition, IC50Percent of control, Kd
ATP Concentration Can be varied (e.g., Km or physiological ~1mM).[14]ATP-independent.
Inhibitor Type Detects ATP-competitive and some allosteric inhibitors.Primarily detects active-site directed inhibitors.[15][16]
Advantages Direct functional readout; physiologically relevant ATP concentrations can be used.High throughput; broad coverage; high reproducibility.[15]
Limitations Use of radioactivity; potential for compound interference.Does not confirm functional inhibition; may miss some non-ATP competitive inhibitors.
Hypothetical Kinome Profiling Data for this compound

For this guide, we will present simulated data from a broad kinase panel screen for our compound of interest and a known AURKA inhibitor, Alisertib, for comparison.

Table 2: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundAlisertib (Reference)
AURKA 98% 99%
AURKB85%95%
AURKC70%88%
ABL115%5%
SRC22%8%
LCK18%3%
VEGFR245%12%
FLT338%9%
PLK165%75%
CDK110%4%

From this hypothetical data, while our lead compound shows high potency against AURKA, it also exhibits significant activity against other kinases like PLK1 and moderate inhibition of VEGFR2 and FLT3. This "off-target" activity needs to be characterized further to understand its potential therapeutic and toxicological implications.

Part 2: Broader Off-Target Liability and Safety Pharmacology

Beyond the kinome, it is critical to assess interactions with other target classes that are frequently associated with adverse drug reactions.[6][7] Commercial panels, often referred to as "safety panels," screen compounds against a curated list of G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[6][17]

Key Off-Target Liabilities to Consider
  • hERG (human Ether-à-go-go-Related Gene) Potassium Channel: Inhibition of the hERG channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18][19][20] Early assessment of hERG liability is a regulatory expectation.[21]

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes can lead to gastrointestinal and cardiovascular side effects.

  • Phosphodiesterases (PDEs): Off-target inhibition of PDEs can have a range of effects, including cardiovascular and neurological side effects.

  • Monoamine Transporters (SERT, DAT, NET): Interaction with these transporters can lead to neuropsychiatric side effects.

Table 3: Hypothetical Safety Panel Profile (% Inhibition at 10 µM)

TargetThis compoundAlternative Compound (Structurally Similar Thiazole)
hERG (K+ Channel) 35% 5%
5-HT2B (Serotonin Receptor)15%8%
M1 (Muscarinic Receptor)8%12%
H1 (Histamine Receptor)5%3%
L-type Ca2+ Channel12%7%
COX-12%4%
PDE3A18%25%

The hypothetical data indicates a potential liability for our lead compound at the hERG channel, which would necessitate follow-up electrophysiology studies to determine a precise IC50 value and assess the safety margin.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for a radiometric kinase assay and a competitive radioligand binding assay, which are foundational techniques in cross-reactivity profiling.

Experimental Workflow Visualization

Cross_Reactivity_Profiling_Workflow cluster_0 Primary Screening & Hit Identification cluster_1 Selectivity & Off-Target Profiling cluster_2 Follow-up & Mechanistic Studies Hit_ID Hit Identification (e.g., HTS Campaign) Kinome_Screen Broad Kinome Screen (e.g., 400+ Kinases) Hit_ID->Kinome_Screen Initial Selectivity Safety_Panel Safety Pharmacology Panel (e.g., 44-87 Targets) Hit_ID->Safety_Panel Early Safety Assessment IC50_Determination Dose-Response Curves (IC50/Kd Determination) Kinome_Screen->IC50_Determination Confirm Hits & Off-Targets Electrophysiology hERG Patch Clamp Assay Safety_Panel->Electrophysiology Investigate hERG Liability Cell_Assay Cellular Target Engagement (e.g., NanoBRET) In_Vivo In Vivo Efficacy & Toxicology Studies Cell_Assay->In_Vivo IC50_Determination->Cell_Assay Confirm Cellular Potency Electrophysiology->In_Vivo

Caption: A generalized workflow for cross-reactivity profiling of a novel small molecule inhibitor.

Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol is adapted for determining the inhibitory activity of a compound against a specific kinase, such as AURKA.

Objective: To quantify the inhibition of AURKA by this compound by measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide substrate.[11][22][23]

Materials:

  • Purified, active AURKA enzyme

  • Peptide substrate (e.g., Kemptide)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Test compound and control compound (e.g., Alisertib) serially diluted in DMSO

  • 75 mM Phosphoric acid

  • P81 phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each concentration into a 96-well reaction plate. For control wells, dispense 1 µL of DMSO (0% inhibition) and 1 µL of a known inhibitor (100% inhibition).

  • Enzyme/Substrate Preparation: Prepare a master mix containing the kinase reaction buffer, purified AURKA enzyme, and the peptide substrate at 2x the final desired concentration.

  • Initiation of Reaction: Add 10 µL of the enzyme/substrate master mix to each well of the compound plate. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • ATP Addition: Prepare an ATP mix containing unlabeled ATP and [γ-³³P]ATP in kinase buffer at 2x the final concentration. Add 10 µL of the ATP mix to each well to start the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction: Stop the reaction by adding 20 µL of 75 mM phosphoric acid to each well.

  • Substrate Capture: Transfer 30 µL from each well onto a P81 phosphocellulose filter plate. Allow the substrate to bind for 10-20 minutes.

  • Washing: Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and control inhibitor wells. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay (for hERG Liability)

This protocol outlines a method to assess a compound's potential to bind to the hERG channel.[24][25][26][27]

Objective: To determine the affinity (Ki) of this compound for the hERG channel by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the hERG channel.

  • Radioligand (e.g., [³H]-Astemizole).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 120 mM KCl).

  • Test compound and known hERG blocker (e.g., E-4031) serially diluted.

  • Non-specific binding control (e.g., high concentration of a non-radiolabeled ligand).

  • GF/B filter plates, pre-treated with polyethylenimine (PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Thaw the hERG-expressing cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Plating: To the wells of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of serially diluted test compound or control compound.

    • 25 µL of radioligand ([³H]-Astemizole) at a fixed concentration (typically at or below its Kd).

    • 125 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto the pre-treated GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioactivity.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Impact: A Hypothetical Signaling Pathway

The results from cross-reactivity profiling can provide crucial insights into how a compound might affect cellular signaling. Based on our hypothetical data, this compound inhibits AURKA, PLK1, and VEGFR2. This could lead to a multi-pronged anti-cancer effect but also potential side effects.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Endothelial Cell Proliferation ERK->Proliferation G2_M G2/M Phase AURKA Aurora Kinase A G2_M->AURKA PLK1 Polo-like Kinase 1 G2_M->PLK1 Mitosis Mitotic Progression & Spindle Assembly AURKA->Mitosis PLK1->Mitosis Compound Ethyl 2-(piperidin-1-yl) thiazole-4-carboxylate Compound->VEGFR2 Compound->AURKA Compound->PLK1

Caption: Hypothetical signaling pathways inhibited by this compound.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a multi-faceted process that requires a strategic, data-driven approach. By combining broad kinome screening with comprehensive safety pharmacology panels, researchers can build a detailed selectivity profile. This profile is essential for making informed decisions about which compounds to advance, for anticipating potential toxicities, and for designing rational follow-up studies. While the initial data may point to a promising lead, it is the rigorous and objective assessment of its on- and off-target activities that will ultimately determine its therapeutic potential and pave the way for successful clinical development.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanEDGE Kinase Assay Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel - US. Retrieved from [Link]

  • Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Drug Target Review. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]

  • DiscoverX. (n.d.). Kinase Activity Assay Kits. Retrieved from [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(3), 513-530.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Siddiqui, N., et al. (2012). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 4(1), 233-245.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • BenchChem. (2025). 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 28.
  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. JoelDare.com. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from [Link]

  • Ray, T., & Taha, K. E. (2015). Indexing molecules for their hERG liability.
  • Gintant, G. A. (2011). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. British journal of pharmacology, 164(1), 1-4.
  • K-INBRE. (n.d.). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 795, 127–134.
  • ApconiX. (2025, July 31). Cardiac Liability. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • BenchChem. (2025). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323.
  • Metrion Biosciences. (n.d.). Importance of GLP hERG testing. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466.
  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Retrieved from [Link]

  • Amith, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Amith, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Charles River. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]

  • SLAS. (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidinyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The piperidinyl-thiazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. However, the true potential of any compound series can only be unlocked through a rigorous and comparative evaluation of its performance in both controlled laboratory settings (in vitro) and complex biological systems (in vivo). This guide provides an in-depth technical comparison of the efficacy of piperidinyl-thiazole compounds across different therapeutic areas, grounded in experimental data and established protocols.

The Bridge and the Gap: Understanding In Vitro vs. In Vivo Efficacy

The transition from in vitro success to in vivo efficacy is a critical attrition point in drug discovery. In vitro assays, performed in a controlled environment outside of a living organism, are indispensable for high-throughput screening and initial mechanism-of-action studies.[1] They offer a simplified system to probe the direct interaction between a compound and its molecular target.[2] However, these systems lack the physiological complexity of a whole organism.[3]

In vivo studies, conducted in living organisms, provide a more holistic assessment of a compound's potential. They account for crucial pharmacokinetic and pharmacodynamic (PK/PD) parameters such as absorption, distribution, metabolism, and excretion (ADME), which are absent in in vitro models.[4][5] A compound that is highly potent in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, some compounds may exhibit enhanced efficacy in vivo through metabolic activation or by modulating complex physiological pathways. Therefore, a direct comparison of data from both settings is paramount for making informed decisions in drug development.

Case Study 1: Piperidinyl-Thiazole Isoxazolines as FAAH Inhibitors for Analgesia

A compelling example of the piperidinyl-thiazole scaffold is in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors for the treatment of pain. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[6] By inhibiting FAAH, the levels of anandamide increase, leading to activation of cannabinoid receptors (primarily CB1) and subsequent analgesic effects.[7]

In Vitro Efficacy: Targeting the Enzyme

The initial assessment of novel piperidinyl-thiazole isoxazoline-based FAAH inhibitors typically involves a fluorometric enzyme inhibition assay. This assay directly measures the ability of the compounds to inhibit the activity of purified FAAH.

Table 1: In Vitro FAAH Inhibition of Representative Piperidinyl-Thiazole Isoxazolines

CompoundTypeIC50 (nM)Ki (nM)
1b Carbamate0.050.02
2e Urea0.200.08
2f Urea0.150.06

Data synthesized from Pember et al., Bioorg. Med. Chem. Lett., 2016.[6]

The data clearly demonstrates the high in vitro potency of these compounds, with IC50 and Ki values in the low nanomolar and even picomolar range. This indicates a strong direct interaction with the FAAH enzyme.

In Vivo Efficacy: Eliciting an Analgesic Response

The true therapeutic potential of these FAAH inhibitors can only be confirmed through in vivo models of analgesia. The mouse tail-flick test is a standard model to assess a compound's ability to reduce pain perception.[8][9][10][11][12]

Table 2: In Vivo Analgesic Activity of Piperidinyl-Thiazole FAAH Inhibitors in the Mouse Tail-Flick Test

CompoundDose (mg/kg, i.p.)Maximum Possible Effect (%)
1b 10~80%
30~100%
50~100%
2e 50~60%
2f 50~50%

Data synthesized from Pember et al., Bioorg. Med. Chem. Lett., 2016.[6]

Compound 1b , which exhibited the highest potency in vitro, also demonstrated a strong, dose-dependent analgesic effect in vivo.[6] This positive correlation between in vitro and in vivo data is a strong indicator of a promising drug candidate. The other compounds also showed activity, albeit at higher doses, highlighting the importance of in vivo testing to differentiate between highly potent compounds.

Signaling Pathway and Experimental Workflow

FAAH_Inhibition_Pathway

Case Study 2: Antifungal Activity of Piperidinyl-Thiazole Derivatives

Piperidinyl-thiazole compounds have also emerged as potent antifungal agents, particularly against oomycetes, a group of destructive plant pathogens. A notable example is Oxathiapiprolin, which targets an oxysterol-binding protein (OSBP).[2]

In Vitro vs. In Vivo Discrepancies and Insights

In the development of novel antifungal agents, a fascinating divergence between in vitro and in vivo efficacy is often observed. Some piperidinyl-thiazole derivatives show weak direct fungicidal activity in in vitro mycelial growth assays.[13] However, these same compounds can exhibit broad-spectrum and potent activity when tested in vivo on infected plants.[13]

This discrepancy suggests an indirect mode of action, such as the induction of systemic acquired resistance (SAR) in the host plant.[13] SAR is a "priming" of the plant's defense mechanisms, leading to a more robust and rapid response to subsequent pathogen attack.

Table 3: Comparison of In Vitro and In Vivo Antifungal Activity

CompoundIn Vitro Activity (Mycelial Growth)In Vivo Activity (on plants)
3g Weak80% activity against Rhizoctonia solani at 1 µg/mL
3b, 3n, 3o WeakBroad-spectrum activity against four plant fungi

Data synthesized from Yang et al., Pest Manag. Sci., 2021.[13]

This highlights a critical lesson: relying solely on in vitro data could lead to the premature dismissal of promising compounds that act through host-mediated responses.

Mechanism of Action and Experimental Workflow

Antifungal_Activity

Case Study 3: Anticancer Potential of Piperidinyl-Thiazole Derivatives

The versatility of the piperidinyl-thiazole scaffold extends to oncology, with derivatives showing promising cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity: Screening for Hits

The initial evaluation of anticancer potential is typically performed using in vitro cytotoxicity assays, such as the MTT assay, on a panel of cancer cell lines.[14][15][16][17] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 4: In Vitro Cytotoxicity of a Piperidinyl-Thiadiazole Derivative (4i)

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)2.32
HepG2 (Liver Cancer)3.13

Data synthesized from Abbas et al., Molecules, 2020.[18]

These low micromolar IC50 values indicate that the compound is effective at killing cancer cells in a dish.

In Vivo Tumor Growth Inhibition: The Ultimate Test

To assess the therapeutic potential in a more clinically relevant setting, promising compounds are advanced to in vivo xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.[4][19][20][21][22]

While the specific in vivo data for compound 4i is not provided in the initial study, the progression to such models is the logical next step. A successful outcome would be a significant reduction in tumor volume in the treated group compared to the vehicle control group.

Signaling Pathways and Experimental Workflow

Anticancer_Activity

Detailed Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)
  • Reagent Preparation : Prepare a stock solution of the piperidinyl-thiazole inhibitor in DMSO. Serially dilute the stock solution to the desired concentrations. Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA). The substrate is typically arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).

  • Enzyme and Inhibitor Pre-incubation : In a 96-well plate, add the purified FAAH enzyme to the assay buffer. Add the inhibitor at various concentrations and incubate for a specified time (e.g., 15 minutes) at 37°C. Include control wells with enzyme and DMSO (vehicle).

  • Reaction Initiation and Measurement : Initiate the enzymatic reaction by adding the AAMCA substrate. Immediately begin monitoring the increase in fluorescence (e.g., Ex: 360 nm, Em: 465 nm) over time using a microplate reader.

  • Data Analysis : Calculate the reaction rate from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Mouse Tail-Flick Test
  • Animal Acclimation : Acclimate mice to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Latency : Gently restrain the mouse and place its tail on the radiant heat source of the tail-flick apparatus. Measure the baseline latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

  • Compound Administration : Administer the piperidinyl-thiazole compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Latency Measurement : At various time points after administration, re-measure the tail-flick latency.

  • Data Analysis : Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between the treated and control groups to determine the analgesic effect.

In Vitro MTT Cytotoxicity Assay
  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : Replace the medium with fresh medium containing various concentrations of the piperidinyl-thiazole compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation : Remove the treatment medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration that inhibits 50% of cell growth.[17]

Conclusion: A Holistic Approach to Drug Discovery

The development of piperidinyl-thiazole compounds as therapeutics for a range of diseases underscores the importance of a multi-faceted evaluation strategy. While in vitro assays are powerful tools for initial screening and mechanistic studies, they represent only the first step. The true potential of a compound can only be realized through rigorous in vivo testing, which provides critical insights into its efficacy, safety, and pharmacokinetic profile in a complex biological system. The case studies presented here illustrate that a strong correlation between in vitro and in vivo data can be a powerful predictor of success, while discrepancies can unveil novel mechanisms of action. By integrating both approaches, researchers can make more informed decisions, increasing the likelihood of translating a promising molecule into a life-changing therapy.

References

  • Yang, D., Qi, X., Kalinina, T. A., Glukhareva, T. V., & Fan, Z. (2021). Synthesis of novel N‐(2‐phenyl‐3‐pyridyl) thiadiazole/isothiazole carboxamide analogs as potent plant elicitors. Pest Management Science, 77(12), 5467-5476. [Link]

  • Pember, S. O., Mejia, G. L., Price, T. J., & Pasteris, R. J. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 26(12), 2853-2857. [Link]

  • Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & El-Gazzar, M. G. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(21), 5087. [Link]

  • Hurst, D. P., Schifano, E. D., & Reggio, P. H. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Neuroscience, 5(5), 386-392. [Link]

  • Wu, Q. F., Zhao, B., Fan, Z. J., Glukhareva, T., & Wu, J. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science, 74(11), 2561-2569. [Link]

  • Pember, S. O., Mejia, G. L., Price, T. J., & Pasteris, R. J. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & medicinal chemistry letters, 26(12), 2853–2857. [Link]

  • Wu, Q. F., Zhao, B., Fan, Z. J., Glukhareva, T. A., & Wu, J. (2019). Discovery of Novel Piperidinylthiazole Derivatives As Broad-Spectrum Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(43), 11952-11961. [Link]

  • Akkaya, R., Acar, Ç., & Yurttaş, L. (2019). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules (Basel, Switzerland), 24(15), 2795. [Link]

  • Scribd. Correlation & Conflicts Between in Vivo and In Vitro. Scribd. [Link]

  • El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., & El-Gazzar, M. G. (2020). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules (Basel, Switzerland), 25(23), 5649. [Link]

  • Han, C., Liu, Y., He, H., & Wang, J. (2022). Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. Frontiers in Plant Science, 13, 963659. [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Gazzar, M. G. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC advances, 14(35), 25167–25181. [Link]

  • Mahran, M. A., William, S., & Sembel, A. M. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules (Basel, Switzerland), 12(3), 622–633. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]

  • ChemHelp ASAP. (2023, August 20). in vivo preclinical studies for drug discovery [Video]. YouTube. [Link]

  • Sağlık, B. N., Levent, S., & Osmaniye, D. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic chemistry, 84, 214–223. [Link]

  • Parexel. (2025, May 1). Advancing the transition from animal models to alternative methods: FDA's initiative and sponsors' opportunities. Parexel. [Link]

  • IMPC. (n.d.). Tail Flick. IMPC. [Link]

  • ResearchGate. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. [Link]

  • Zhang, Y., Liu, S., & Wang, L. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules (Basel, Switzerland), 27(11), 3370. [Link]

  • Al-Ostath, A. I., Al-Tamimi, A. M., & Al-Majidi, S. M. (2021). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 11(S1), 1-10. [Link]

  • Normile, D. (2024, August 9). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]

  • Habbab, A. (2024). Pharmacokinetics and pharmacodynamics. In Biochemical and Molecular Pharmacology in Drug Discovery (pp. 21-44). [Link]

  • Andes, D. R. (2015). Antifungal Pharmacokinetics and Pharmacodynamics. Cold Spring Harbor perspectives in medicine, 5(8), a019515. [Link]

  • Diabetic Complications Consortium. (2004). Tail Flick Assay. AMDCC Protocols. [Link]

  • Taylor & Francis Online. (n.d.). Tail flick test – Knowledge and References. Taylor & Francis. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]

  • Solution Pharmacy. (2016, November 3). Analgesiometer | Determine Analgesic Activity in Experimental Animals [Video]. YouTube. [Link]

  • National Centre for Replacement, Refinement and Reduction of Animals in Research. (n.d.). Tail Flick 疼痛閃尾測試. NC3Rs. [Link]

  • ResearchGate. (2019). The anti‐fungal β‐sitosterol targets the yeast oxysterol‐binding protein Osh4. ResearchGate. [Link]

  • Kerbel, R. S. (2007). Drug Efficacy Testing in Mice. In Tumor Models in Cancer Research (pp. 293-304). Humana Press. [Link]

  • Bisogno, T., & Di Marzo, V. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 22(14), 7629. [Link]

  • Mileni, M., Garfunkle, J., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12820–12824. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Methods in molecular biology (Clifton, N.J.), 1356, 259–275. [Link]

  • Johann, S., & de Cisalpino, P. S. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Revista Brasileira de Farmacognosia, 17(1), 107-114. [Link]

  • Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of fungi (Basel, Switzerland), 3(1), 1. [Link]

  • Dannaoui, E. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]

  • Lochman, J., & Mikes, V. (2006). Ergosterol, an orphan fungal microbe-associated molecular pattern (MAMP). Journal of plant interactions, 1(3), 125-132. [Link]

  • Qiu, S., & Zeng, B. (2019). Advances in understanding of the oxysterol-binding protein homologous in yeast and filamentous fungi. International microbiology : the official journal of the Spanish Society for Microbiology, 22(2), 169–179. [Link]

  • Kajan, L., & Dacks, J. B. (2021). Evolutionary History of Oxysterol-Binding Proteins Reveals Complex History of Duplication and Loss in Animals and Fungi. Genome biology and evolution, 13(10), evab228. [Link]

Sources

"comparison of the cytotoxic profiles of different thiazole-based compounds"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxic Profiles of Thiazole-Based Compounds

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a wide array of biological activities.[1][2] Notably, numerous thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, making them a focal point in the quest for novel anticancer therapeutics.[3][4] This guide provides a comparative analysis of the cytotoxic profiles of different thiazole-based compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The versatility of the thiazole nucleus allows it to interact with a multitude of biological targets, thereby inducing cytotoxicity through various mechanisms. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5] This guide will explore these mechanisms with supporting experimental data and provide standardized protocols for researchers to conduct their own comparative studies.

Understanding the Cytotoxic Landscape of Thiazole Derivatives

The cytotoxic efficacy of thiazole-based compounds is highly dependent on the nature and position of substituents on the thiazole ring. This has led to extensive structure-activity relationship (SAR) studies to identify the key chemical features that govern their anticancer activity.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed several key trends in the cytotoxic activity of thiazole derivatives:

  • Substitution at the 2- and 4-positions: The substitution pattern on the thiazole ring is critical. For instance, the presence of specific aryl groups at the 2- and 4-positions can significantly influence cytotoxicity.

  • Sequential Thiazoles: Research has shown that compounds containing two sequentially linked thiazole moieties exhibit greater cytotoxicity compared to those with a single thiazole ring.[6] This suggests that the extended, semi-flexible structure provided by multiple thiazole units is crucial for biological activity.[6]

  • Influence of Electron-Withdrawing and Donating Groups: The electronic properties of the substituents play a vital role. For example, the presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) on an attached phenyl ring can enhance cytotoxic activity.[7][8] Conversely, the effect of electron-donating groups, such as methoxy, can vary depending on the overall molecular structure.[1]

  • Hybrid Molecules: Combining the thiazole scaffold with other pharmacologically active moieties, such as amino acids or other heterocyclic rings, has emerged as a promising strategy to enhance cytotoxic potential.[9]

Comparative Cytotoxicity Data

To illustrate the diverse cytotoxic profiles of thiazole derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Thiazole-5-carboxamide8cA-549 (Lung)48% inhibition at 5 µg/mL5-Fluorouracil-[10]
Phenylthiazole3bVarious (NCI-60)Potent (GI% 76.97-99.95)--[11]
Phthalimide-Thiazole5bMCF-7 (Breast)0.2 ± 0.01--[8][12]
Phthalimide-Thiazole5kMDA-MB-468 (Breast)0.6 ± 0.04--[8][12]
Phthalimide-Thiazole5gPC-12 (Pheochromocytoma)0.43 ± 0.06--[8][12]
Benzylidene hydrazinyl-thiazole4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[12][13]
Benzylidene hydrazinyl-thiazole4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[12][13]
Bis-Thiazole5fKF-28 (Ovarian)0.006--[7][12]
Thiazole-amino acid hybrid5aA549, HeLa, MCF-72.07–8.515-Fluorouracil3.49–8.74[9]

Mechanisms of Thiazole-Induced Cytotoxicity

Thiazole-based compounds exert their cytotoxic effects through a variety of intricate cellular mechanisms. Understanding these pathways is crucial for the rational design of more effective and selective anticancer agents.

Induction of Apoptosis

A primary mechanism of cytotoxicity for many thiazole derivatives is the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway.

  • Key Events: Thiazole compounds can trigger the release of cytochrome c from the mitochondria into the cytosol.[14] This, in turn, activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[14] The activation of caspases leads to characteristic morphological changes, including cell shrinkage, nuclear condensation, and DNA fragmentation.[6][8]

  • Supporting Evidence: Studies have shown that treatment with certain thiazole derivatives leads to an increased percentage of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry.[7][13] Furthermore, an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 are often observed.[8]

G Thiazole Thiazole Compound Mito Mitochondria Thiazole->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiazole compounds.

Cell Cycle Arrest

Another significant mechanism is the ability of thiazole derivatives to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

  • Common Checkpoints: The G1 and G2/M phases are common targets for thiazole-induced cell cycle arrest. For instance, some thiazolides have been shown to induce a G1 phase arrest in colorectal cancer cells.[15][16][17] Other derivatives can cause an accumulation of cells in the pre-G1 phase, indicative of apoptosis.[13]

  • Molecular Players: The arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For example, some compounds have been shown to influence the mTOR/c-Myc/p27 pathway.[16][17]

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S Arrest Cell Cycle Arrest G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M G2->Arrest M->G1 Thiazole Thiazole Compound Thiazole->G1 Inhibition Thiazole->G2 Inhibition

Caption: Thiazole-induced cell cycle arrest at G1 and G2/M checkpoints.

Inhibition of Signaling Pathways

Thiazole derivatives can also target specific signaling pathways that are often dysregulated in cancer.

  • PI3K/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Certain thiazole compounds have been designed as dual inhibitors of PI3K and mTOR, demonstrating significant anticancer activity.[11]

  • VEGFR-2 Inhibition: Some thiazole derivatives have shown the ability to block the vascular endothelial growth factor receptor-2 (VEGFR-2), which is a key player in angiogenesis, the formation of new blood vessels that supply tumors.[13]

Experimental Protocols for Cytotoxicity Profiling

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential.

MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[18][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[18][20]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 MTT Assay Workflow Seed 1. Seed Cells Treat 2. Treat with Compounds Seed->Treat Incubate 3. Incubate Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Solubilize 5. Solubilize Formazan Add_MTT->Solubilize Read 6. Read Absorbance Solubilize->Read

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the thiazole compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Thiazole-based compounds represent a rich and versatile source of potential anticancer agents with diverse cytotoxic profiles. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways underscores their therapeutic promise. A thorough understanding of their structure-activity relationships and mechanisms of action, coupled with rigorous experimental evaluation using standardized protocols, is paramount for the successful development of novel and effective thiazole-based cancer therapies. This guide provides a foundational framework for researchers to navigate this exciting area of drug discovery.

References

  • Al-Ostath, A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 12(45), 29333-29350. [Link]

  • Li, Y., et al. (2012). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 17(8), 9695-9703. [Link]

  • Ripani, F., et al. (2025). Thiazolides induce G1 cell cycle arrest independent of apoptosis induction. Journal of Molecular Medicine. [Link]

  • Wipf, P., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(11), 1385-1390. [Link]

  • Anitha, R., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 534-541. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Brunner, T., et al. (2020). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. Oncogene, 39(11), 2345-2357. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • El-Gohary, N., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1320, 138833. [Link]

  • Plech, T., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(19), 3504. [Link]

  • Ripani, F., et al. (2025). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. ResearchGate. [Link]

  • Kumar, S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(11), 1059-1082. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bimoussa, A., et al. (2023). Apoptosis effect on human HT-1080 cell lines induced by compounds 2 b. Journal of Molecular Structure, 1279, 135008. [Link]

  • Dawood, K. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706927. [Link]

  • Mohammadi-Far, M., et al. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 14(5), 447-458. [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15, 23456-23467. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Link]

  • Saini, H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

  • Popa, M., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3511. [Link]

  • Vasilica, C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 543. [Link]

Sources

Evaluating the Selectivity of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate for Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's ability to preferentially interact with its intended target over other cellular components dictates its therapeutic window and potential for off-target effects. This guide provides an in-depth comparative analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a novel synthetic compound, and outlines a comprehensive strategy for evaluating its selectivity against a panel of clinically relevant enzymes.

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Our investigation into this compound is predicated on the hypothesis that its unique substitution pattern may confer high selectivity for specific enzyme targets. This guide will detail the experimental methodologies to quantify its inhibitory potency and selectivity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), Monoacylglycerol Lipase (MAGL), and α-glucosidase. These enzymes represent diverse classes and are implicated in a range of pathologies, from cancer and inflammation to metabolic disorders.[3][4][5]

Understanding the Rationale for Target Selection

The choice of enzymes for our selectivity panel is a critical first step in the evaluation process. It is informed by the known biological activities of structurally related thiazole derivatives.

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Thiazole-containing compounds have been reported as potent VEGFR-2 inhibitors.[5]

  • COX-2: An inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibition is a validated strategy for treating inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Monoacylglycerol Lipase (MAGL): A serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibitors are being explored for their potential in treating cancer and neuroinflammatory disorders.[1]

  • α-glucosidase: An enzyme that breaks down complex carbohydrates into glucose. Its inhibition is a therapeutic approach for managing type 2 diabetes.[3]

By assessing the activity of this compound against this diverse panel, we can construct a comprehensive selectivity profile, offering valuable insights into its potential therapeutic applications and liabilities.

Experimental Workflow for Selectivity Profiling

A systematic approach is essential for generating robust and reproducible selectivity data. The following workflow outlines the key experimental stages.

G cluster_0 Compound Preparation & QC cluster_1 Enzyme Inhibition Assays cluster_2 Data Analysis & Interpretation Compound_Synthesis Synthesis of this compound Purity_Analysis Purity Analysis (LC-MS, NMR) Compound_Synthesis->Purity_Analysis Stock_Solution Stock Solution Preparation (DMSO) Purity_Analysis->Stock_Solution VEGFR2_Assay VEGFR-2 Kinase Assay Stock_Solution->VEGFR2_Assay COX2_Assay COX-2 Inhibition Assay Stock_Solution->COX2_Assay MAGL_Assay MAGL Activity Assay Stock_Solution->MAGL_Assay Alpha_Glucosidase_Assay α-glucosidase Inhibition Assay Stock_Solution->Alpha_Glucosidase_Assay IC50_Determination IC50 Value Calculation VEGFR2_Assay->IC50_Determination COX2_Assay->IC50_Determination MAGL_Assay->IC50_Determination Alpha_Glucosidase_Assay->IC50_Determination Selectivity_Index Selectivity Index Calculation IC50_Determination->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis

Caption: A streamlined workflow for determining the enzyme selectivity profile of a test compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the inhibitory activity of this compound against the selected enzymes.

VEGFR-2 Kinase Activity Assay

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • This compound (test compound)

    • Staurosporine (positive control)

    • 384-well microplate

    • ADP-Glo™ Kinase Assay (Promega) or equivalent

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 10 µL of VEGFR-2 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

COX-2 Inhibition Assay

This assay measures the inhibition of prostaglandin E₂ (PGE₂) production by COX-2.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA)

    • Arachidonic acid (substrate)

    • This compound (test compound)

    • Celecoxib (positive control)

    • 96-well microplate

    • PGE₂ EIA Kit (Cayman Chemical) or equivalent

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add 10 µL of the diluted compound or control to the wells of a 96-well plate.

    • Add 20 µL of COX-2 enzyme to each well.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's protocol.

    • Measure absorbance using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

MAGL Activity Assay

This fluorometric assay measures the hydrolysis of a substrate by MAGL.

  • Materials:

    • Human recombinant MAGL enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

    • 4-Methylumbelliferyl acetate (substrate)

    • This compound (test compound)

    • JZL184 (positive control)

    • 96-well black microplate

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add 2 µL of the diluted compound or control to the wells of a 96-well plate.

    • Add 48 µL of MAGL enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Monitor the increase in fluorescence (Ex/Em = 360/460 nm) over time using a plate reader.

    • Determine the reaction rate (slope of the linear portion of the fluorescence curve).

    • Calculate the percent inhibition and determine the IC₅₀ value.

α-glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae

    • Phosphate buffer (100 mM, pH 6.8)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound (test compound)

    • Acarbose (positive control)

    • 96-well microplate

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add 20 µL of the diluted compound or control to the wells of a 96-well plate.

    • Add 20 µL of α-glucosidase solution to each well.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate.

    • Measure the absorbance at 405 nm using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

The inhibitory potencies (IC₅₀ values) of this compound against the four enzymes are summarized in the table below. The data presented is for illustrative purposes to demonstrate how selectivity is evaluated.

EnzymeThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
VEGFR-20.15Staurosporine: 0.01
COX-25.2Celecoxib: 0.05
MAGL> 50JZL184: 0.008
α-glucosidase25.8Acarbose: 150

Selectivity Index:

The selectivity index is a quantitative measure of a compound's preference for one enzyme over another. It is calculated by dividing the IC₅₀ value for the off-target enzyme by the IC₅₀ value for the primary target.

Assuming VEGFR-2 is the primary target:

  • Selectivity for VEGFR-2 over COX-2: 5.2 / 0.15 = 34.7-fold

  • Selectivity for VEGFR-2 over MAGL: >50 / 0.15 = >333-fold

  • Selectivity for VEGFR-2 over α-glucosidase: 25.8 / 0.15 = 172-fold

Mechanistic Insights and Structure-Activity Relationships

The hypothetical data suggests that this compound is a potent and selective inhibitor of VEGFR-2. The piperidine moiety may be crucial for this selectivity, potentially forming key interactions within the ATP-binding pocket of VEGFR-2 that are not as favorable in the active sites of the other enzymes.

G cluster_0 This compound cluster_1 Enzyme Interactions Compound Core Thiazole Scaffold COX2_Channel COX-2 Active Site Channel Compound->COX2_Channel Lower Affinity Interaction MAGL_Site MAGL Catalytic Triad Compound->MAGL_Site Lower Affinity Interaction Alpha_Glucosidase_Site α-glucosidase Active Site Compound->Alpha_Glucosidase_Site Lower Affinity Interaction Piperidine Piperidine Moiety VEGFR2_Pocket VEGFR-2 ATP Binding Pocket Piperidine->VEGFR2_Pocket High Affinity Interaction (Hypothesized) Ethyl_Carboxylate Ethyl Carboxylate Group

Caption: Hypothesized structure-activity relationship for the selective inhibition of VEGFR-2.

Conclusion

This guide provides a comprehensive framework for evaluating the enzyme selectivity of this compound. The detailed protocols and data interpretation strategy serve as a robust starting point for researchers in drug discovery. The hypothetical results presented here underscore the potential of this compound as a selective VEGFR-2 inhibitor. Further investigations, including in vivo efficacy and safety studies, are warranted to fully elucidate its therapeutic potential.

References

  • Kaur, M., et al. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. Available at: [Link]

  • Request PDF. (n.d.). Thiazole inhibitors of α-glucosidase: Positional isomerism modulates selectivity, enzyme binding and potency of inhibition. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PubMed Central. Available at: [Link]

  • Gouda, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Piperidinyl vs. Morpholinyl Thiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole nucleus is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its versatility allows for substitutions at various positions, profoundly influencing the compound's biological activity. Among the most common and impactful modifications is the incorporation of six-membered saturated heterocycles, principally piperidine and morpholine. The choice between these two rings is a critical decision in drug design, often dictating a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of piperidinyl- versus morpholinyl-substituted thiazoles. We will delve into the fundamental physicochemical differences between piperidine and morpholine and how these translate to altered biological outcomes, supported by experimental data and detailed methodologies. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own research endeavors.

The Piperidine vs. Morpholine Dichotomy: A Physicochemical Perspective

At first glance, the structural difference between piperidine and morpholine is subtle: the replacement of a methylene group (-CH2-) in piperidine with an oxygen atom in morpholine. However, this seemingly minor alteration has profound consequences for the molecule's properties.

  • Basicity and Polarity: The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the basicity of the nitrogen atom compared to piperidine. This difference in pKa can significantly impact a molecule's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the oxygen atom also increases the polarity and hydrogen bond accepting capability of the morpholine ring, which can enhance solubility and interactions with polar residues in a protein's binding pocket.

  • Lipophilicity: Piperidine is more lipophilic than morpholine. This property can influence a compound's ability to cross cell membranes. In some cases, increased lipophilicity can lead to better target engagement, but it can also result in off-target effects and metabolic instability.

  • Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring. The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. Piperidine rings, on the other hand, are more prone to metabolic transformations, which can lead to more rapid clearance of the drug.

These fundamental differences are the primary drivers of the distinct SAR profiles observed for piperidinyl- and morpholinyl-thiazole derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The true impact of choosing piperidine or morpholine becomes evident when examining their effects on the biological activity of thiazole-containing compounds. While a universal rule is elusive, trends can be observed across different therapeutic targets.

Anticancer Activity: A Case Study in Quinoxaline Derivatives

A study by Mamedov et al. on the synthesis and cytotoxic activity of novel 2-(benzimidazol-2-yl)quinoxalines provides a direct comparison of piperidine and morpholine substitutions. While the core is more complex than a simple thiazole, the findings are highly relevant. The researchers found that replacing an N-substituted piperazine fragment with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity against a panel of cancer cell lines.[1] Specifically, the regioisomer 13dc (piperidine-substituted) showed selective cytotoxic effect against lung adenocarcinoma (A549) with an IC50 value of 26.3 μM, whereas the corresponding morpholine-substituted analog (13dd ) was less active.[1]

This suggests that for this particular scaffold and target, the more lipophilic and basic piperidine ring may be more favorable for activity than the more polar and less basic morpholine ring.

Kinase Inhibition: Targeting Aurora Kinases

In the realm of kinase inhibitors, the choice between piperidine and morpholine can be pivotal for achieving potency and selectivity. Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B, which are critical for mitotic progression.[2]

A comparative analysis of these compounds reveals the significant impact of a 4-morpholino substituent on the aniline ring.

CompoundR GroupAurora A (IC50, µM)Aurora B (IC50, µM)
1 H>10>10
10 4-morpholino0.0250.035
CYC116 (clinical candidate) 4-morpholino derivative0.0190.056

Data sourced from Wang et al., J. Med. Chem. 2010, 53, 11, 4367–4378.[2]

As the data clearly indicates, the introduction of a 4-morpholino group in compound 10 results in a dramatic increase in potency against both Aurora A and Aurora B compared to the unsubstituted compound 1 .[2] The clinical candidate CYC116, which also incorporates a 4-morpholino substituent, further demonstrates the favorability of this moiety for potent inhibition of these kinases.[2] The hydrogen bond accepting capacity and the polarity of the morpholine ring are likely key contributors to this enhanced activity, potentially through favorable interactions within the kinase binding site.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, we outline a standard experimental workflow for their synthesis and biological characterization.

General Synthetic Scheme

The synthesis of piperidinyl- and morpholinyl-thiazoles often follows a convergent strategy, with the Hantzsch thiazole synthesis being a common method for constructing the core ring system.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Products alpha-haloketone alpha-haloketone Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis alpha-haloketone->Hantzsch Thiazole Synthesis thioamide thioamide thioamide->Hantzsch Thiazole Synthesis Thiazole Core Thiazole Core Hantzsch Thiazole Synthesis->Thiazole Core Coupling Reaction Coupling Reaction Thiazole Core->Coupling Reaction Piperidine/Morpholine Piperidine/Morpholine Piperidine/Morpholine->Coupling Reaction Piperidinyl-Thiazole Piperidinyl-Thiazole Coupling Reaction->Piperidinyl-Thiazole Morpholinyl-Thiazole Morpholinyl-Thiazole Coupling Reaction->Morpholinyl-Thiazole

Figure 1. Generalized workflow for the synthesis of piperidinyl/morpholinyl-thiazoles.

Step-by-step methodology for a representative coupling reaction:

  • Dissolution: Dissolve the thiazole core (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dioxane.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the reaction mixture.

  • Addition of Amine: Add the respective amine, either piperidine or morpholine (1.1-1.5 equivalents), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired piperidinyl- or morpholinyl-thiazole derivative.

In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized compounds against a specific kinase, a radiometric or fluorescence-based assay is typically employed.

G Compound Preparation Compound Preparation Kinase Reaction Kinase Reaction Compound Preparation->Kinase Reaction Serial Dilutions Detection Detection Kinase Reaction->Detection Quantify Phosphorylation Data Analysis Data Analysis Detection->Data Analysis Calculate IC50

Figure 2. Workflow for an in vitro kinase inhibition assay.

Detailed Protocol for an In Vitro Kinase Inhibition Assay:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and a buffer containing ATP and necessary cofactors.

  • Incubation: Add the serially diluted compounds to the wells and incubate at a specific temperature (e.g., 30°C) for a predetermined time to allow for the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of [γ-³³P]ATP. For fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO only). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The choice between a piperidine and a morpholine moiety in the design of thiazole-based therapeutics is a nuanced decision with significant implications for a compound's biological activity and pharmacokinetic profile. While piperidine often imparts greater lipophilicity and basicity, which can be advantageous for certain targets, morpholine's increased polarity, hydrogen bonding capability, and metabolic stability frequently lead to enhanced potency and improved drug-like properties.

The SAR trends discussed in this guide, supported by the provided experimental data and protocols, highlight the importance of empirical testing and rational design. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic application of these fundamental building blocks will remain a cornerstone of successful drug discovery. Future research will undoubtedly uncover more specific guidelines for the optimal use of piperidinyl- and morpholinyl-thiazoles in targeting a wider array of diseases.

References

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(1), 1339-1353. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-17. [Link]

  • Wang, S., et al. (2010). Discovery of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) as a potent and selective inhibitor of Aurora kinases A and B. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]

  • Al-Ghorbani, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3051. [Link]

Sources

A Framework for Discovery: Assessing the Mechanistic Novelty of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the emergence of a novel bioactive small molecule like Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate presents both a significant opportunity and a formidable challenge. Initial phenotypic screens may suggest therapeutic potential, but the crucial next step is to understand its mechanism of action (MoA). Is it a "me-too" compound, or does it represent a first-in-class therapy with a genuinely new MoA? This guide provides a comprehensive, technically grounded framework for answering that question.

We will proceed under the assumption that this compound has demonstrated promising anti-inflammatory activity in preliminary cell-based assays. Our objective is to design a self-validating experimental roadmap to first identify its molecular target(s) and elucidate the pathway it modulates, and then to rigorously compare this newly discovered mechanism against established anti-inflammatory drug classes. This comparative approach is essential for definitively assessing its novelty.

Phase 1: Target Deconvolution - Identifying the Molecular Binding Partner(s)

The foundational step in MoA analysis is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining biochemical, genetic, and computational methods, provides the most robust path to target identification.[1][2]

Experimental Workflow for Target Identification

Target_ID_Workflow cluster_approaches Target Identification Approaches compound Ethyl 2-(piperidin-1-yl) thiazole-4-carboxylate biochem Biochemical Methods (e.g., Chemical Proteomics) compound->biochem genetic Genetic Methods (e.g., CRISPR Screen) compound->genetic computational Computational Methods (e.g., In Silico Docking) compound->computational candidate_list Candidate Target List biochem->candidate_list genetic->candidate_list computational->candidate_list validation Phase 2: Target Validation candidate_list->validation

Caption: A multi-faceted workflow for identifying candidate protein targets.

Featured Protocol: Chemical Proteomics via Affinity Chromatography-Mass Spectrometry (AP-MS)

Chemical proteomics is a powerful, unbiased method for isolating a drug's binding partners from a complex biological mixture, such as a cell lysate.[3][4][5] This approach involves immobilizing the small molecule to a solid support and using it as "bait" to "fish" for its targets.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker position must be carefully chosen to minimize disruption of the compound's native binding activity.

  • Immobilization: Covalently attach the synthesized probe to an activated solid support, such as NHS-activated agarose beads. This creates the affinity matrix.

  • Control Matrix Preparation: Prepare a control matrix by blocking the reactive groups on the beads without attaching the probe. This is critical for distinguishing specific binders from non-specific background proteins.

  • Lysate Preparation: Culture and harvest an appropriate cell line (e.g., a human macrophage line like THP-1, relevant for inflammation). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate separately with the affinity matrix and the control matrix. Allow sufficient time for binding to occur.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a crucial step for reducing false positives.

  • Elution: Elute the specifically bound proteins. This can be done under denaturing conditions (e.g., with SDS-PAGE sample buffer) or, for higher specificity, via competitive elution with a high concentration of the original, non-immobilized this compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the affinity pulldown but absent in the control. Excise these bands and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The output of this experiment will be a list of high-confidence candidate binding proteins for subsequent validation.

Phase 2: Target Validation and Pathway Elucidation

Identifying a candidate is not enough; direct, physical engagement between the compound and the protein must be confirmed within a cellular context.

Featured Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a gold-standard method for verifying target engagement in intact cells or tissues.[6][7] It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[8]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).[9]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the candidate target protein remaining at each temperature using a specific detection method, typically Western blotting or an ELISA-based format.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating ligand-induced stabilization. The magnitude of this "thermal shift" can be used to rank compound affinity.[8]

Visualizing a Potential Outcome: Pathway Analysis

If CETSA confirms a target, the next step is to map its role in cellular signaling. Let's hypothesize that our target is a previously un-implicated kinase within the NF-κB signaling pathway, a central regulator of inflammation.[10][11]

NFkB_Pathway cluster_stimulus cluster_novel_target Hypothetical Target TNFa TNFα TNFR TNFR TNFa->TNFR NovelKinase Novel Kinase (Target of EPTC) TNFR->NovelKinase Activates IKK IKK Complex NovelKinase->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription Nucleus->Genes Compound Ethyl 2-(piperidin-1-yl) thiazole-4-carboxylate Compound->NovelKinase Inhibits

Caption: A hypothetical signaling pathway illustrating inhibition of a novel kinase.

To validate this, one would perform downstream assays, such as a Western blot for phosphorylated IκB or a high-content imaging assay to measure the nuclear translocation of NF-κB.[12]

Phase 3: Comparative Mechanistic Analysis - The Novelty Assessment

With a validated target and pathway, the final phase is to directly compare the molecular and cellular effects of this compound against benchmark anti-inflammatory drugs with distinct, well-characterized MoAs.

Comparator Drug Classes:

  • NSAID (Non-Steroidal Anti-Inflammatory Drug): e.g., Indomethacin. MoA: Inhibition of cyclooxygenase (COX) enzymes, blocking prostaglandin synthesis.[13][14][15]

  • JAK Inhibitor (Janus Kinase Inhibitor): e.g., Tofacitinib. MoA: Inhibition of JAK kinases, blocking cytokine signaling through the JAK-STAT pathway.[16][17]

Comparative Data Summary (Hypothetical Results)

Experimental AssayEthyl 2-(...)-carboxylate (Hypothetical)Indomethacin (NSAID)Tofacitinib (JAK Inhibitor)Interpretation of Novelty
Target Engagement Binds and stabilizes "Novel Kinase" in CETSA.Binds and inhibits COX-1/COX-2 enzymes.Binds and inhibits JAK1/JAK3 kinases.[17]High. Direct engagement with a distinct protein target.
Pathway Activation Inhibits TNFα-induced NF-κB nuclear translocation.[12]No direct effect on NF-κB translocation.Inhibits IL-6-induced STAT3 phosphorylation.High. Modulates a different primary signaling node.
Global Transcriptomics (RNA-Seq) Unique gene expression signature, primarily affecting NF-κB target genes.Downregulation of prostaglandin synthesis pathway genes.Broad downregulation of cytokine-responsive genes.High. A distinct global cellular response confirms a different MoA.
Cytokine Release Profile (Luminex Assay) Strong inhibition of TNFα, IL-1β, and IL-6 production.[18]Moderate, indirect inhibition of cytokine production.Potent inhibition of a wide range of cytokine signaling effects.[17]Moderate. Overlap in downstream phenotype, but achieved via a different upstream mechanism.

This structured, multi-phase approach provides a rigorous and self-validating framework for moving from a promising phenotypic hit to a comprehensive understanding of its mechanism of action. By systematically identifying the molecular target, validating cellular engagement, elucidating the modulated pathway, and finally, benchmarking against established drugs, researchers can build a robust data package to definitively assess the novelty of this compound. The hypothetical results presented in the comparative table illustrate how a distinct profile across these assays would provide strong evidence for a first-in-class anti-inflammatory agent, a finding of significant value to the drug development community.

References

  • Anti-inflammatory drugs and their mechanism of action. PubMed. [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • Chemical proteomics and its impact on the drug discovery process. Taylor & Francis Online. [Link]

  • Anti-Inflammatory Drugs: NSAIDs & Mechanisms. StudySmarter. [Link]

  • Chemical Proteomics and Its Impact on the Drug Discovery Process. PubMed. [Link]

  • Medications - non-steroidal anti-inflammatory drugs. Better Health Channel. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • JAK/STAT Inhibitors. Aladdin. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Chemical proteomics: terra incognita for novel drug target profiling. SciSpace. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Target Identification and Validation (Small Molecules). UCL. [Link]

  • Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Reviews. [Link]

  • JAK inhibitors As a New Therapeutic Option. Parsian Pharmaceutical Co. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. MDPI. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

  • NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). BPS Bioscience. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and serving as a privileged core in the development of novel therapeutics.[1][2] However, the seemingly straightforward synthesis of its derivatives can be fraught with reproducibility challenges, leading to variable yields and inconsistent product quality. This guide provides an in-depth comparison of common and modern synthesis methods, offering field-proven insights and detailed experimental protocols to enhance the reliability and success of your synthetic endeavors.

The Enduring Workhorse: The Hantzsch Thiazole Synthesis

First reported in the 19th century, the Hantzsch thiazole synthesis remains the most widely utilized method for the preparation of 2-aminothiazoles.[3] The classical approach involves the condensation of an α-haloketone with a thiourea derivative.[3] While fundamentally robust, its reproducibility is highly dependent on several critical parameters.

The Mechanism: A Step-by-Step Look

The reaction proceeds through a well-established multi-step pathway, initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[3]

Hantzsch_Mechanism reactant1 α-Haloketone intermediate1 S-Alkylation Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Critical Parameters for Reproducibility

The success and reproducibility of the Hantzsch synthesis are contingent on careful control of the following factors:

  • Temperature: While many protocols call for heating, the optimal temperature can vary significantly based on the specific substrates.[4] Insufficient heat may lead to low conversion, while excessive temperatures can promote the formation of side products.

  • Solvent: The choice of solvent is crucial. Alcohols such as ethanol and methanol are commonly used.[5] However, in some cases, aprotic solvents or even solvent-free conditions have been shown to improve yields and reaction rates.[4][6]

  • Purity of Starting Materials: Impurities in the α-haloketone or thiourea can lead to a host of side reactions, significantly impacting the yield and purity of the final product.[4] It is imperative to use high-purity starting materials or purify them before use.

  • pH of the Reaction Medium: The acidity of the reaction mixture can influence the regioselectivity of the cyclization, especially when using N-monosubstituted thioureas. Neutral or slightly basic conditions generally favor the formation of the desired 2-(N-substituted amino)thiazole, whereas strongly acidic conditions can lead to the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[7][8]

Experimental Protocol: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a classical Hantzsch synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromoacetophenone.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: The product will often precipitate upon neutralization. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Modern Advancements: Enhancing Efficiency and Reproducibility

To address some of the limitations of the classical Hantzsch synthesis, several modern variations have been developed. These methods often offer improved yields, shorter reaction times, and simpler work-up procedures, all of which contribute to better reproducibility.

One-Pot Syntheses

One-pot procedures, where the α-haloketone is generated in situ from an acetophenone followed by the addition of thiourea, have gained popularity.[9] This approach eliminates the need to isolate the often lachrymatory and unstable α-haloketones, thereby simplifying the workflow and potentially improving overall yield and reproducibility. Catalysts such as montmorillonite-K10 and silica-supported tungstosilisic acid have been employed to facilitate these one-pot reactions.[1][10]

One_Pot_Workflow start Acetophenone + Halogenating Agent + Thiourea in_situ In situ generation of α-Haloketone start->in_situ cyclization Hantzsch Cyclization in_situ->cyclization product 2-Aminothiazole Derivative cyclization->product

Caption: A simplified workflow for the one-pot synthesis of 2-aminothiazoles.

Microwave-Assisted Synthesis

The use of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 2-aminothiazole derivatives.[11][12] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[11] This rapid and uniform heating can minimize the formation of side products, thereby enhancing reproducibility.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is a general guideline for a microwave-assisted one-pot synthesis.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the starting ketone (1.0 eq), a halogen source (e.g., N-bromosuccinimide, 1.05 eq), and thiourea (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or DMF.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).

  • Work-up and Isolation: After cooling, the product can be isolated by precipitation with water followed by filtration.

  • Purification: Further purification can be achieved by recrystallization or column chromatography.

Comparison of Synthesis Methods

The choice of synthetic method will depend on the specific substrate, available equipment, and desired scale of the reaction. The following table provides a comparative overview of the methods discussed.

FeatureClassical Hantzsch SynthesisOne-Pot SynthesisMicrowave-Assisted Synthesis
Reproducibility Moderate to High (highly dependent on parameter control)High (simplified procedure reduces variability)High (precise temperature control and rapid heating)
Reaction Time HoursHoursMinutes
Yields Moderate to HighGood to ExcellentOften higher than conventional methods
Scalability Well-established for large scaleCan be scalable with appropriate optimizationScalability can be a challenge with standard lab equipment
Safety Requires handling of lachrymatory α-haloketonesAvoids isolation of hazardous intermediatesRequires specialized microwave equipment
Versatility Broad substrate scopeGood substrate scope, catalyst dependentBroad substrate scope

Troubleshooting Common Issues in 2-Aminothiazole Synthesis

Even with optimized protocols, challenges can arise. Here are some common problems and their potential solutions:

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or increase the temperature.

    • Poor quality starting materials: Purify the α-haloketone and thiourea before use.

    • Side reactions: Optimize the reaction conditions (temperature, solvent, pH) to minimize the formation of byproducts.

  • Formation of Isomeric Impurities:

    • Incorrect pH: For N-substituted thioureas, ensure the reaction is run under neutral conditions to favor the 2-amino isomer. If the 2-imino isomer is desired, strongly acidic conditions are required.[7][8]

  • Difficult Purification:

    • Residual starting materials: Optimize the stoichiometry of the reactants.

    • Formation of polar byproducts: An aqueous workup with a mild base can help remove acidic impurities. Column chromatography may be necessary for challenging separations.

Conclusion

The reproducible synthesis of 2-aminothiazole derivatives is a critical aspect of drug discovery and development. While the classical Hantzsch synthesis remains a valuable tool, modern one-pot and microwave-assisted methods offer significant advantages in terms of efficiency, yield, and reproducibility. By understanding the critical parameters that govern these reactions and implementing robust experimental protocols, researchers can confidently and consistently synthesize these important heterocyclic compounds. This guide serves as a starting point for developing and optimizing your own reproducible synthetic procedures for this valuable class of molecules.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Kalhor, M., & Zarnegar, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9333-9346.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016).
  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Dawane, B. S., Konda, S. G., & Bhosale, R. B. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(1), 128-133.
  • BenchChem. (2025). Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide.
  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
  • Sharma, S., Kumar, P., & Kumar, D. (2018). Comparative study for conventional hot stirring, reflux process and novel microwave assisted synthesis of substituted-2-aminobenzothiazole derivatives and their Pharmacological Screening. World Journal of Pharmaceutical Research, 7(14), 1145-1160.
  • Mali, D. R., Gujrathi, N. P., & Gangurde, A. B. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217.
  • Patel, K. D., & Patel, N. K. (2023). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry, 2(1), 1-10.
  • Al-Ostath, A., & El-Sabbagh, O. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj, 29(1), 1-27.
  • Kearney, P. C., Fernandez, M., & Flygare, J. A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Molecules, 23(10), 2639.
  • Shirodkar, P. Y., & Bhat, K. G. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 239-242.
  • Google Patents. (n.d.). Purification of 2-aminothiazole.
  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
  • Watts, P., & Haswell, S. J. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 104-107.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.

Sources

A Head-to-Head Comparison: Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate Versus Commercial DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic development, particularly for autoimmune diseases and oncology, the enzyme Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target. Its pivotal role in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells like activated lymphocytes and cancer cells, makes it a focal point for inhibitor design. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, with established commercial DHODH inhibitors: Brequinar, Leflunomide, and its active metabolite, Teriflunomide.

While Brequinar, Leflunomide, and Teriflunomide have well-documented mechanisms of action and therapeutic applications, the biological activity of this compound remains largely unexplored in publicly available literature. However, its structural motifs, incorporating both a thiazole ring and a piperidine moiety, are present in various known bioactive molecules, suggesting its potential as an enzyme inhibitor.[1][2][3] This guide, therefore, puts forth the hypothesis that this compound acts as a DHODH inhibitor and outlines a rigorous experimental framework for its evaluation against its commercial counterparts.

The Central Role of DHODH in Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental cellular process supplying the necessary building blocks for DNA and RNA synthesis. DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[4] By inhibiting DHODH, the proliferation of metabolically active cells, which are highly dependent on this pathway, can be effectively curtailed.[5] This mechanism underpins the therapeutic efficacy of DHODH inhibitors in immunomodulation and cancer therapy.

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Inhibitors Inhibitors Inhibitors->Orotate Inhibition

Caption: The De Novo Pyrimidine Biosynthesis Pathway and the Point of Inhibition by DHODH Inhibitors.

Commercial DHODH Inhibitors: A Snapshot

The clinical and research utility of DHODH inhibition is exemplified by the following commercial compounds:

  • Brequinar (DUP-785): A potent, selective inhibitor of human DHODH with an IC50 in the low nanomolar range.[6] It has been investigated for its anticancer and immunosuppressive properties.

  • Leflunomide: An isoxazole derivative that is a prodrug, rapidly converted in vivo to its active metabolite, Teriflunomide.[7] It is approved for the treatment of rheumatoid arthritis.[8]

  • Teriflunomide: The active metabolite of Leflunomide, it directly inhibits DHODH and is approved for the treatment of relapsing multiple sclerosis.[9][10]

InhibitorTargetIC50 (Human DHODH)Mechanism of ActionTherapeutic Areas
Brequinar DHODH~5.2-20 nM[6]Potent and selective inhibition of DHODH.Investigational (Cancer, Immunosuppression)
Leflunomide DHODH (via Teriflunomide)IndirectProdrug, converted to Teriflunomide.[7]Rheumatoid Arthritis[8]
Teriflunomide DHODH~307-773 nM[9][11]Reversible, non-competitive inhibition of DHODH.[9]Multiple Sclerosis[11]

Investigational Compound: this compound

The subject of this comparative guide, this compound, is a heterocyclic compound whose biological activity profile is not yet well-defined. The presence of the thiazole ring is a common feature in a variety of pharmacologically active compounds, including some with demonstrated inhibitory activity against enzymes like DHODH.[8][12] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance drug-like properties.[2][3] Based on these structural alerts, we hypothesize that this compound may exhibit inhibitory activity against DHODH.

To validate this hypothesis and enable a direct comparison with the aforementioned commercial inhibitors, a series of preclinical assays are proposed.

Experimental Design for a Head-to-Head Comparison

A multi-tiered approach is essential to thoroughly characterize the activity of this compound and benchmark it against Brequinar, Leflunomide, and Teriflunomide.

Start Start In Vitro DHODH Enzyme Inhibition Assay In Vitro DHODH Enzyme Inhibition Assay Start->In Vitro DHODH Enzyme Inhibition Assay Determine IC50 Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro DHODH Enzyme Inhibition Assay->Cell-Based Proliferation Assay Confirm Cellular Activity Pharmacokinetic Profiling Pharmacokinetic Profiling Cell-Based Proliferation Assay->Pharmacokinetic Profiling Assess Drug-like Properties Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetic Profiling->Data Analysis & Comparison Synthesize Findings

Caption: Experimental Workflow for the Comparative Evaluation of DHODH Inhibitors.

In Vitro DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH and compare it to the IC50 values of Brequinar and Teriflunomide.

Methodology:

  • Reagents and Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO), the substrate

    • 2,6-dichloroindophenol (DCIP), an electron acceptor

    • Coenzyme Q10

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compounds at various concentrations.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of DHO and DCIP.

    • Monitor the decrease in absorbance of DCIP at 600 nm over time. The rate of this decrease is proportional to DHODH activity.[13]

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the cytostatic effect of this compound on a rapidly proliferating cell line and compare its potency with the commercial inhibitors.

Methodology:

  • Cell Line: A human T-lymphoblastoma cell line (e.g., Jurkat) or a cancer cell line known to be sensitive to DHODH inhibition (e.g., HL-60).

  • Reagents and Materials:

    • Cell culture medium and supplements

    • Test compounds

    • Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which correlates with the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

In Vivo Pharmacokinetic (PK) Profiling

Objective: To evaluate the basic pharmacokinetic properties of this compound in a relevant animal model (e.g., mouse or rat) to assess its potential for in vivo efficacy.

Methodology:

  • Animal Model: Male BALB/c mice or Sprague-Dawley rats.

  • Dosing: Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Sample Analysis: Process the blood samples to obtain plasma and quantify the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Area under the concentration-time curve (AUC)

    • Oral bioavailability (%F)[14]

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments, facilitating a direct comparison.

Table 1: In Vitro DHODH Inhibition

CompoundIC50 (nM)
This compoundTo be determined
Brequinar10
Teriflunomide500

Table 2: Cell-Based Proliferation (Jurkat Cells)

CompoundGI50 (µM)
This compoundTo be determined
Brequinar0.1
Teriflunomide15

Table 3: In Vivo Pharmacokinetics (Mouse)

CompoundCL (mL/min/kg)Vd (L/kg)t1/2 (h)%F
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Brequinar51.23.560
Teriflunomide0.50.12095

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of this compound with the established DHODH inhibitors Brequinar, Leflunomide, and Teriflunomide. The proposed experimental plan will not only validate the hypothesized mechanism of action of the investigational compound but also provide a robust dataset for evaluating its potential as a novel therapeutic agent.

Should the experimental data reveal potent DHODH inhibitory activity and favorable pharmacokinetic properties for this compound, further preclinical development, including in vivo efficacy studies in relevant disease models and toxicology assessments, would be warranted. The insights gained from this comparative analysis will be invaluable for guiding future drug discovery efforts targeting the critical DHODH enzyme.

References

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186.e15.
  • Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). (2016). Neurology, 86(16 Supplement).
  • Knecht, W., et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Biochemical Pharmacology, 56(9), 1259-1264.
  • Zhang, C., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Journal of Medical Virology.
  • He, Z., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(12), 1348-1357.
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(24), e202200475.
  • Liu, Y., et al. (2017). Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. Molecules, 22(11), 1894.
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(24), e202200475.
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(24), e202200475.
  • He, Z., et al. (2016). Dual binding mode of a novel series of DHODH inhibitors. Journal of Medicinal Chemistry, 59(4), 1435-1446.
  • Coyle, A. J., & O'Connor, P. (2013). Phase III clinical trials of teriflunomide in multiple sclerosis.
  • Zhang, H., et al. (2018). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 8(12), 6523-6534.
  • Baumann, P., et al. (2007). Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells. Molecular Cancer Therapeutics, 6(5), 1545-1553.
  • Singh, A., & Singh, A. K. (2021). Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review. Journal of Medical Virology, 93(9), 5278-5285.
  • Williamson, R. A., et al. (1995). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Journal of Biological Chemistry, 270(39), 22467-22472.
  • Fohrmann, N. C. (2022).
  • Nagai, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15288.
  • Kumar, A., et al. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. CPT: Pharmacometrics & Systems Pharmacology, 11(10), 1317-1328.
  • Li, J. J., et al. (2008). Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3279-3283.
  • Kumar, A., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 11(10), 1317-1328.
  • Similarity of DHODH inhibitors in the Cell Painting assay.... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10981.
  • Workflow for the design of novel hDHODH inhibitors.... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Leflunomide inhibits de novo synthesis of pyrimidine through inhibition of the mitochondrial enzyme DHODH. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396.
  • Structure Activity Relationship. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Ding, X., & Zhong, D. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Asian Journal of Pharmaceutical Sciences, 8(1), 1-15.
  • van der Heiden, M. G., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505.
  • Pharmacological Applications of Piperidine Deriv
  • Csonka, R., et al. (2022).
  • Piperidine. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Janecka, A., & Gach, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116345.
  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

"independent verification of the biological activity of novel thiazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Verifying the Biological Activity of Novel Thiazole Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of novel thiazole-containing compounds. We will move beyond a simple recitation of protocols and instead delve into the strategic thinking and experimental design required to build a robust and defensible data package. The focus is on establishing self-validating experimental systems that ensure the data is not only accurate but also compelling.

The Enduring Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have made it a cornerstone of numerous FDA-approved drugs. From the anti-cancer agent Dasatinib to the anti-inflammatory drug Meloxicam, the therapeutic breadth of thiazole-containing molecules is vast. This inherent potential, however, necessitates a rigorous and unbiased approach to validating the biological activity of any new chemical entity (NCE) built upon this framework.

The Verification Workflow: A Multi-Pillar Approach

An effective verification strategy does not rely on a single experiment. Instead, it builds a layered, evidence-based case for the compound's activity. Our approach is tripartite, integrating computational prediction, in vitro biochemical validation, and cell-based functional assessment.

Pillar 1: In Silico Profiling - The First Pass Filter

Before a single flask is touched, computational tools provide an invaluable, cost-effective first look at a novel compound's potential. This stage is about hypothesis generation and derisking.

Expertise & Experience: We don't just "run a docking." We use it to ask specific questions. Is the compound likely to bind the intended target? What are the predicted key interactions? Crucially, we also run a panel of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This early assessment can flag potential liabilities like poor solubility or predicted toxicity, saving significant downstream resources.

Trustworthiness: The validity of in silico work rests on the quality of the models and the choice of appropriate comparators. We always benchmark our novel compound against a known, potent binder for the target of interest. This provides a critical reference point for the predicted binding energies.

Experimental Protocol: Comparative Molecular Docking

  • Protein Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling package (e.g., Schrödinger Maestro, MOE).

    • Define the binding site based on the co-crystallized ligand or through site-finder algorithms.

  • Ligand Preparation:

    • Generate a 3D conformation of the novel thiazole compound and the known active comparator.

    • Minimize the energy of both ligands using a suitable force field (e.g., OPLS3e).

  • Docking Simulation:

    • Perform molecular docking using a validated algorithm like Glide or AutoDock Vina.

    • Use standard precision (SP) and extra precision (XP) modes for a thorough evaluation.

  • Analysis:

    • Analyze the docking scores (e.g., GlideScore, binding energy in kcal/mol).

    • Visualize the binding poses and identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) for both the novel compound and the comparator.

Data Presentation: Predicted Binding Affinities

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Predicted Interactions
Novel Thiazole 1Kinase X (PDB: 1XXX)-9.5H-bond with Asp123, pi-pi stacking with Phe45
Known Inhibitor AKinase X (PDB: 1XXX)-10.2H-bond with Asp123, H-bond with Glu67
Novel Thiazole 2Protease Y (PDB: 2YYY)-8.1Hydrophobic interactions with Leu89, Val21
Known Inhibitor BProtease Y (PDB: 2YYY)-8.8H-bond with Ser15, hydrophobic interactions

Mandatory Visualization: In Silico Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select Target PDB PrepProt Prepare Protein PDB->PrepProt Dock Molecular Docking (e.g., Glide, Vina) PrepProt->Dock PrepLig Prepare Ligands (Novel & Comparator) PrepLig->Dock Score Compare Docking Scores Dock->Score Pose Analyze Binding Poses & Interactions Dock->Pose

Caption: High-level workflow for comparative molecular docking.

Pillar 2: In Vitro Biochemical Assays - Proving Direct Interaction

The next critical step is to demonstrate that the novel thiazole compound directly interacts with its intended target in a purified, cell-free system. This confirms the in silico prediction and provides the first quantitative measure of potency.

Expertise & Experience: Choosing the right assay format is key. For kinases, a common target for thiazole derivatives, a radiometric assay using ³²P-ATP provides a gold-standard, unambiguous readout. However, for high-throughput screening, fluorescence-based assays that measure ADP production are often more practical. The causality we emphasize is the direct link between compound concentration and enzymatic activity. We are not just measuring if it inhibits, but how potently it inhibits.

Trustworthiness: A self-validating biochemical assay includes multiple controls. A "no enzyme" control ensures the signal is enzyme-dependent. A "no substrate" control confirms the substrate is required. Most importantly, a dose-response curve is generated for both the novel compound and a known inhibitor. The resulting IC₅₀ (half-maximal inhibitory concentration) values provide a robust, quantitative comparison.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the novel thiazole compound and a known inhibitor (e.g., Staurosporine) in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

    • Prepare a solution of the target kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to its Km for the target kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the wells.

    • Add 5 µL of the kinase/substrate mixture to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect ADP formation using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative IC₅₀ Values

CompoundTarget KinaseIC₅₀ (nM)Hill Slope
Novel Thiazole 1Kinase X75.3 ± 5.21.1
Known Inhibitor AKinase X15.8 ± 1.91.0
Novel Thiazole 1Kinase Z (off-target)> 10,000N/A

Mandatory Visualization: Biochemical Assay Logic

G cluster_reactants cluster_reaction cluster_products Kinase Purified Kinase Reaction Enzymatic Reaction Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction pSubstrate Phosphorylated Substrate Reaction->pSubstrate ADP ADP (Measured) Reaction->ADP Inhibitor Novel Thiazole Compound Inhibitor->Reaction

Caption: Inhibition of a kinase reaction by a novel compound.

Pillar 3: Cell-Based Assays - Assessing Functional Outcomes

The ultimate test of a novel compound is its activity in a relevant cellular context. Cell-based assays bridge the gap between biochemistry and physiology, demonstrating that the compound can access its target within a cell and elicit a functional response.

Expertise & Experience: For thiazole compounds designed as anti-cancer agents, a cytotoxicity assay is a fundamental first step. The MTT assay, which measures metabolic activity, is a reliable and high-throughput method to assess a compound's effect on cell viability. The key causal link here is between target engagement (from Pillar 2) and a cellular phenotype (e.g., cell death). We also stress the importance of comparing activity in a cancer cell line versus a "normal" non-cancerous cell line to get an early indication of therapeutic index.

Trustworthiness: A self-validating cytotoxicity experiment includes a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin). A full dose-response curve is generated to calculate an EC₅₀ (half-maximal effective concentration). Comparing the EC₅₀ in cancer cells to that in normal cells provides a selectivity index, a critical parameter for any potential therapeutic.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., MCF-10A, non-tumorigenic breast epithelial) in their respective recommended media.

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the novel thiazole compound and a positive control drug (e.g., Doxorubicin) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

Data Presentation: Comparative Cytotoxicity and Selectivity

CompoundCell LineEC₅₀ (µM)Selectivity Index (Normal/Cancer)
Novel Thiazole 1MCF-7 (Cancer)1.2 ± 0.112.5
Novel Thiazole 1MCF-10A (Normal)15.0 ± 2.5
DoxorubicinMCF-7 (Cancer)0.1 ± 0.022.0
DoxorubicinMCF-10A (Normal)0.2 ± 0.05

Mandatory Visualization: Cellular Signaling Pathway

Caption: Hypothesized mechanism of action for Novel Thiazole 1.

Conclusion: Building a Defensible Case

Independent verification of a novel thiazole compound's biological activity is a systematic process of building an evidence-based argument. By integrating predictive in silico modeling, direct in vitro target engagement, and functional cell-based outcomes, a researcher can construct a robust and compelling data package. Each step is designed to validate the previous one, creating a self-reinforcing experimental narrative. This rigorous, multi-faceted approach is essential for identifying truly promising lead candidates and making informed decisions in the drug discovery and development pipeline.

References

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.[Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]

  • ADMET Predictor® - Simulations Plus. Simulations Plus.[Link]

  • In vitro kinase assay. Protocols.io.[Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. ScienceDirect.[Link]

  • Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies. PubMed.[Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PubMed Central.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational and disposal plan for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles and regulatory standards to ensure the safe handling and disposal of this compound. The protocols described herein are designed as a self-validating system, emphasizing caution and adherence to established best practices, particularly when a complete, substance-specific Safety Data Sheet (SDS) is not available.

Core Principle: Hazard Assessment by Structural Analogy

This compound (Molecular Formula: C₁₁H₁₆N₂O₂S) is a heterocyclic compound for which detailed, publicly available toxicological and environmental fate data is limited.[1] In such common research scenarios, a conservative approach is mandated. We must infer potential hazards by analyzing the compound's primary structural motifs: the piperidine ring and the thiazole core.

  • Piperidine Moiety : Piperidine itself is a well-characterized substance classified as a highly flammable liquid and vapor.[2][3] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][4] Therefore, any derivative containing this structure should be handled with appropriate precautions against flammability, toxicity, and corrosivity.

  • Thiazole Moiety : Thiazole derivatives are a large class of heterocyclic compounds with wide-ranging biological activities.[5] Due to their persistence and potential impact on ecosystems, nitrogen-containing heterocyclic compounds are considered emerging environmental contaminants.[6][7] Improper disposal can lead to their accumulation in soil and water, necessitating responsible waste management to prevent environmental release.[6][8]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[9] The following table summarizes the required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves, tested according to EN 374.[4]To prevent skin contact, based on the acute dermal toxicity and corrosive nature of the piperidine moiety.[2][4]
Eye Protection Chemical safety goggles with side shields or a face shield.[4]To protect against splashes and vapors that could cause severe eye damage.[2]
Skin & Body Flame-retardant laboratory coat.To protect against spills and potential ignition, given the flammability risk from the piperidine component.[2]
Respiratory Use only under a chemical fume hood.[10]To prevent inhalation of potentially toxic vapors.[4][10]

Waste Segregation and Containment: A Step-by-Step Guide

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[11][12] Follow this procedure for all waste streams containing this compound.

  • Identify Waste Streams :

    • Solid Waste : Unused or expired solid this compound.

    • Contaminated Labware : Disposable items such as pipette tips, weighing boats, and gloves that have come into direct contact with the chemical.

    • Contaminated Sharps : Needles, syringes, or broken glassware contaminated with the compound.[11]

    • Spill Cleanup Debris : Absorbent materials used to clean up spills.

  • Select Compatible Containers :

    • Use only containers designated for hazardous chemical waste. These must be chemically compatible, sealable, and in good condition.[11]

    • For solid waste and labware, a high-density polyethylene (HDPE) or borosilicate glass container with a secure screw cap is appropriate.

    • Contaminated sharps must be placed in a designated, puncture-proof sharps container.[11][12]

  • Label Containers Correctly :

    • All waste containers must be labeled immediately upon the first addition of waste.[13]

    • According to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, the label must include:[11][14]

      • The words "Hazardous Waste" .[14][15]

      • The full chemical name: "this compound" . Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Toxic," "Flammable," "Corrosive").

      • The name and location (building, room number) where the waste was generated.[15]

  • Segregate Incompatibles :

    • Store the waste container away from incompatible materials. Based on the piperidine component, this includes strong oxidizing agents, acids, and sources of ignition.[2][16]

    • Never mix different chemical wastes in the same container unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.[11]

On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][15]

  • Location : The SAA must be within the line of sight of the person generating the waste.[14]

  • Container Management : Waste containers in the SAA must be kept closed at all times except when adding waste.[15]

  • Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. Once a container is full, it must be moved to the central accumulation area within three days.[15]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of all waste streams associated with this chemical.

G Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_containment Containment & Labeling cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal A Waste Generated (Solid Chemical, Contaminated Labware, Spill Debris) B Select Compatible Hazardous Waste Container A->B Step 1 C Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Warnings - Generator Information B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Is Container Full or Project Complete? D->E Step 4 E->D No F Arrange Pickup with Institution's EH&S Office E->F Yes G Waste Transferred to Licensed Disposal Vendor F->G EH&S coordinates H Final Treatment (e.g., Incineration) G->H Vendor performs

Caption: Decision workflow for hazardous waste from generation to final disposal.

Spill and Decontamination Procedures

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE : Wear the full PPE as outlined in the table above.

  • Contain and Absorb : Cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels.

  • Collect Debris : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[2]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the waste container and manage it according to the procedures in this guide.

All chemical waste must ultimately be disposed of through a licensed hazardous waste contractor, coordinated by your institution's EH&S department.[11][17] Never dispose of this chemical down the drain or in the regular trash.[15]

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical-Waste-Disposal.com. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Institutes of Health. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. National Institutes of Health. [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater. ResearchGate. [Link]

  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate. PubChem. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS No. 126533-98-0). As this compound is primarily a research chemical, comprehensive toxicological data is not always available. Therefore, this directive is built on a foundation of prudent practice, treating the substance with the caution afforded to compounds of unknown toxicity, guided by data from structurally similar thiazole and piperidine derivatives.[1][2] A thorough, task-specific risk assessment is a mandatory prerequisite for any handling procedure.[3][4]

Hazard Assessment: The Foundation of Safety

Before any personal protective equipment (PPE) is selected, a clear understanding of the potential hazards is crucial. For this compound, we must combine known data with logical inferences from analogous chemical structures.

Known & Inferred Hazards:

Hazard CategoryKnown Data & Inferred RiskRationale & Authoritative Source
Physical Hazard Combustible SolidClassified under Storage Class 11 for Combustible Solids.
Acute Toxicity: Oral Assumed harmful if swallowed.A standard precautionary assumption for research chemicals with limited data.
Skin Contact High Risk: Assumed to be a skin irritant or potentially corrosive.Structurally related aminothiazole and piperidine carboxylate compounds are known to cause skin irritation and, in some cases, severe burns.[2][5][6]
Eye Contact High Risk: Assumed to cause serious eye irritation or damage.Analogous compounds are confirmed to be strong eye irritants.[2][5] This is a critical risk to mitigate.
Inhalation Moderate Risk: Assumed to be a respiratory tract irritant.While it is a solid, fine powders can become airborne during weighing or transfer. Related thiazoles may cause respiratory irritation.[2]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental procedure. The following protocols establish the minimum required protection, which should be escalated based on the scale and nature of the work.

Primary Barrier: Body, Hand, and Eye Protection

This equipment forms the non-negotiable baseline for any work involving this compound.

PPE ComponentSpecificationCausality and Best Practices
Body Protection Flame-resistant laboratory coat.Provides a barrier against splashes and protects personal clothing.[7][8] The flame-resistant property is crucial given the compound's combustible nature.[9] The coat must be fully buttoned, with sleeves rolled down.
Hand Protection Disposable Nitrile Gloves.Nitrile gloves offer good protection against incidental chemical exposure.[3] For handling the solid compound or concentrated solutions, double-gloving is strongly recommended to provide an additional barrier and a safe removal layer in case of contamination.[3][9] Crucially, gloves must be removed and replaced immediately upon any known or suspected contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 rated).Safety glasses are insufficient as they do not protect against splashes.[3] Given the high inferred risk of serious eye irritation, sealed goggles are mandatory to prevent any liquid or particulate from reaching the eyes.[2]
Foot Protection Closed-toe, liquid-resistant shoes.This is a fundamental laboratory requirement to protect feet from spills and falling objects.[3][8]
Secondary Barrier: Engineering Controls & Respiratory Protection

Controlling the environment is as critical as personal barriers.

  • Ventilation: All procedures that involve handling the solid powder (e.g., weighing, transferring) or working with its solutions must be performed inside a certified chemical fume hood.[10][11] This is the primary method to prevent exposure to airborne particulates and vapors.[11]

  • Respiratory Protection: For routine handling of small quantities within a fume hood, a respirator is not typically required. However, in the event of a large spill or if engineering controls are not available or fail, a NIOSH-approved N95 respirator should be used to protect against airborne particulates.

Procedural Discipline: Safe Operations and Disposal

The effectiveness of PPE is directly tied to the discipline of the user. The following workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, confirm the location and functionality of the nearest safety shower and eyewash station.[10] Ensure a chemical spill kit is readily accessible.

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles.

  • Chemical Handling: Conduct all manipulations within the sash of the chemical fume hood. Use tools like spatulas and weigh boats for solid transfers to minimize the chance of direct contact.[10]

  • Post-Handling: After the procedure is complete, clean the work area thoroughly.

  • PPE Doffing (to prevent self-contamination):

    • Remove outer gloves first, peeling them off without touching the exterior surface.

    • Remove the lab coat, folding it inward.

    • Remove safety goggles.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[8]

Spill and Waste Management
  • Spill Response: For a small spill inside a fume hood, use an appropriate absorbent material from a chemical spill kit, wearing your full PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety office.

  • Waste Disposal: All contaminated materials—including gloves, weigh boats, and absorbent pads—must be disposed of as hazardous chemical waste.[10] Keep solid and liquid waste streams separate and use clearly labeled, sealed containers in accordance with institutional and local regulations.[8]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection for this compound start Start: Assess Task weighing Weighing Solid or Transferring Powder start->weighing Solid Handling solution_prep Preparing Solution or Running Reaction start->solution_prep Liquid Handling large_spill Large Spill Cleanup (Outside Hood) start->large_spill Emergency ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Long Pants & Closed Shoes weighing->ppe_base gloves Double Nitrile Gloves weighing->gloves hood Work in Fume Hood weighing->hood solution_prep->ppe_base solution_prep->gloves solution_prep->hood face_shield Add Face Shield solution_prep->face_shield If splash risk is high (e.g., large volume) large_spill->ppe_base large_spill->gloves respirator Add N95 Respirator large_spill->respirator

Caption: Decision tree for selecting task-appropriate PPE.

References

  • PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. N.D. Storemasta. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. [Link]

  • Protective Equipment for Chemical Researchers: Essential Lab. (2025). Professor Dave. [Link]

  • Personal Protective Equipment Requirements for Laboratories. N.D. University of Washington Environmental Health and Safety. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. N.D. Princeton University Environmental Health and Safety. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. N.D. University of Wisconsin-La Crosse. [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Chemical Safety Best Practices in The Lab. (2023). Green World Group. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. N.D. PubChem, National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.